molecular formula C6H11NO2 B147427 Pipecolic acid CAS No. 4043-87-2

Pipecolic acid

Cat. No.: B147427
CAS No.: 4043-87-2
M. Wt: 129.16 g/mol
InChI Key: HXEACLLIILLPRG-UHFFFAOYSA-N
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Description

Pipecolic acid (Piperidine-2-carboxylic acid) is a non-proteinogenic amino acid derived from L-lysine catabolism, serving as a pivotal regulator in plant systemic immunity and stress adaptation . This key chiral intermediate is a crucial metabolite for researchers investigating plant-pathogen interactions and abiotic stress response mechanisms. In plant biology research, this compound is established as a central mediator of Systemic Acquired Resistance (SAR). It accumulates locally and systemically following pathogen attack, orchestrating a defense amplification loop that primes the plant for enhanced resistance against subsequent bacterial, fungal, and viral challenges . Its mechanism of action involves the potentiation of salicylic acid (SA) biosynthesis and the activation of defense gene expression, leading to a primed state for more robust pathogen response . Furthermore, this compound is a biosynthetic precursor to N-hydroxy-pipecolic acid (NHP), a recently identified mobile signal that is essential for establishing SAR in distal tissues . Beyond its well-characterized role in biotic stress, emerging research highlights this compound's significant function in mitigating abiotic stress. Studies demonstrate that exogenous application of this compound enhances drought tolerance by improving osmotic adjustment, chlorophyll assimilation, photosynthetic performance, and redox homeostasis in barley seedlings . Similarly, seed priming with this compound has been shown to promote salt stress tolerance by regulating the antioxidant defense system and sugar metabolism . This product is intended for research applications only, including the study of plant immune signaling pathways, the development of sustainable crop protection strategies, and the investigation of metabolic responses to environmental stress. It is supplied as a high-purity compound for use in laboratory research. For Research Use Only. Not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
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InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
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Molecular Formula

C6H11NO2
Source PubChem
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Related CAS

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate)
Record name Pipecolic acid
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DSSTOX Substance ID

DTXSID40862144
Record name 2-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid
Record name Pipecolic acid
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Solubility

314 mg/mL
Record name Pipecolic acid
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CAS No.

535-75-1, 3105-95-1, 4043-87-2
Record name Pipecolic acid
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Record name PIPECOLIC ACID
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Melting Point

264 °C
Record name Pipecolic acid
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Foundational & Exploratory

Discovery of pipecolic acid as a signaling molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pipecolic Acid: From Discovery to a Central Signaling Molecule in Systemic Acquired Resistance

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (Pip), a pivotal signaling molecule that has emerged from relative obscurity to become a central figure in our understanding of systemic acquired resistance (SAR) in plants. We will traverse the timeline of its discovery, dissect its biosynthetic and signaling pathways, and present the validated methodologies essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intricacies of Pip signaling in their work.

The Genesis of a Signaling Molecule: The Discovery of this compound's Role in Immunity

The journey to understanding this compound as a critical immune regulator was not a direct path but rather a convergence of meticulous genetic screening and sophisticated metabolomic analysis. For years, the identity of the mobile signal responsible for activating SAR in distal, uninfected leaves of a plant remained elusive. Early studies pointed towards salicylic acid (SA) as a primary local signal, but evidence suggested another component was necessary for the long-distance activation of immunity.

A breakthrough came from a 2012 study published in Science, which identified the FAD-dependent monooxygenase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) as a crucial enzyme in a novel SAR signaling pathway. This research demonstrated that ALD1 was essential for the accumulation of a then-unknown SAR-inducing metabolite. Through elegant genetic screens in Arabidopsis thaliana, researchers identified mutants incapable of mounting a systemic immune response. One such mutant, ald1, was unable to accumulate SA in distal leaves following a localized infection.

Subsequent metabolomic profiling of petiole exudates from plants infected with the avirulent bacterium Pseudomonas syringae pv. tomato (Pst) DC3000 carrying the effector AvrRpm1 revealed a significant accumulation of this compound. This pivotal finding, published in Nature, directly implicated Pip as the long-sought-after mobile signal. The study demonstrated that exogenous application of Pip could induce SAR and that mutants defective in Pip biosynthesis were compromised in their ability to establish systemic immunity.

Biosynthesis of this compound: A Modified Lysine Catabolism Pathway

This compound is a non-proteinogenic amino acid derived from the catabolism of L-lysine. The core biosynthetic pathway in plants is a two-step enzymatic process primarily localized in the chloroplast.

  • ALD1-Mediated Transamination: The pathway initiates with the activity of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), an aminotransferase that converts L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).

  • SARD4-Mediated Reduction: The intermediate P2C is then reduced to L-pipecolic acid by SAR-DEFICIENT 4 (SARD4), a reductase enzyme.

This pathway is not only crucial for basal Pip accumulation but is significantly upregulated upon pathogen challenge, leading to the high concentrations required for SAR activation.

This compound Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip L-Pipecolic Acid P2C->Pip SARD4

Caption: The two-step enzymatic pathway for L-pipecolic acid biosynthesis from L-lysine in plants.

The Pip Signaling Cascade: Amplification and Systemic Immunity

Upon its synthesis in infected leaves, Pip is transported via the vasculature to distal, uninfected tissues. Here, it primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. The signaling cascade involves a crucial amplification loop with another key player: N-hydroxythis compound (NHP).

  • Conversion to NHP: In the distal leaves, Pip is converted to NHP by the flavin-dependent monooxygenase FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1). NHP is considered the active form of the signal that directly potentiates the defense response.

  • Positive Feedback Loop: The accumulation of NHP triggers a massive amplification of defense responses, including the significant upregulation of salicylic acid biosynthesis and signaling. This creates a positive feedback loop where Pip and SA signaling mutually amplify each other, leading to a heightened state of alert throughout the plant.

  • Priming of Defenses: NHP accumulation primes the expression of a wide array of defense-related genes, including Pathogenesis-Related (PR) genes. This "primed" state allows for a faster and stronger activation of these genes upon a secondary infection, which is the hallmark of SAR.

This compound Signaling Pathway cluster_infected Infected Leaf cluster_distal Distal Leaf Pathogen Pathogen Attack Lysine L-Lysine Pip_synthesis This compound (Pip) Biosynthesis (ALD1, SARD4) Lysine->Pip_synthesis Pip_transport This compound (Pip) Pip_synthesis->Pip_transport Vascular Transport FMO1 FMO1 Pip_transport->FMO1 NHP N-hydroxythis compound (NHP) FMO1->NHP SA Salicylic Acid (SA) Biosynthesis NHP->SA PR_genes PR Gene Expression NHP->PR_genes SA->PR_genes SAR Systemic Acquired Resistance PR_genes->SAR

Caption: The signaling cascade of this compound from local synthesis to systemic induction of SAR.

Methodologies for Studying this compound Signaling

The robust study of Pip signaling requires precise and validated methodologies. Below are protocols for inducing SAR and for the accurate quantification of Pip and related metabolites.

Experimental Protocol: Induction of Systemic Acquired Resistance in Arabidopsis thaliana

This protocol describes a standard method for inducing SAR in the model plant Arabidopsis thaliana using a pathogenic bacterium.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

  • Pseudomonas syringae pv. maculicola (Psm) ES4326 expressing the effector AvrRpm1.

  • 10 mM MgCl2 solution.

  • 1 mL needleless syringes.

  • Growth chambers with controlled light, temperature (22-24°C), and humidity.

Procedure:

  • Primary Inoculation (Induction):

    • Culture Psm ES4326 (AvrRpm1) on King's B agar with appropriate antibiotics.

    • Resuspend bacterial colonies in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.001.

    • Select three lower leaves of each plant for primary inoculation.

    • Infiltrate the bacterial suspension into the abaxial side of the selected leaves using a needleless syringe.

    • As a control, infiltrate a separate set of plants with 10 mM MgCl2.

  • Incubation Period:

    • Return the plants to the growth chamber for 48-72 hours. This allows for the synthesis and transport of the mobile SAR signal (Pip).

  • Secondary Inoculation (Challenge):

    • Prepare a suspension of a virulent pathogen (e.g., Psm ES4326) at an OD600 of 0.001 in 10 mM MgCl2.

    • Select three upper, systemic leaves (that were not previously infiltrated) for the challenge inoculation.

    • Infiltrate the virulent bacterial suspension into these systemic leaves.

  • Assessment of Resistance:

    • After 3-4 days post-challenge, assess the level of resistance. This is typically done by:

      • Disease Symptom Scoring: Visually score the extent of chlorosis and necrosis on the challenged leaves.

      • Bacterial Titer Quantification: Excise leaf discs from the challenged leaves, homogenize them in 10 mM MgCl2, serially dilute, and plate on appropriate media to count colony-forming units (CFUs). A significant reduction in CFUs in the induced plants compared to the controls indicates successful SAR.

Experimental Protocol: Quantification of this compound by LC-MS/MS

Accurate quantification of Pip and NHP is critical and is best achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (leaf material).

  • Liquid nitrogen.

  • Extraction solvent: 80% methanol, 20% water, with a known concentration of a suitable internal standard (e.g., D9-pipecolic acid).

  • Centrifuge.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Analytical standards for Pip and NHP.

Procedure:

  • Sample Collection and Extraction:

    • Excise leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolism.

    • Determine the fresh weight of the tissue.

    • Homogenize the frozen tissue to a fine powder.

    • Add a precise volume of pre-chilled extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

    • Transfer the filtered extract to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a suitable column (e.g., a reverse-phase C18 or a HILIC column) with an appropriate gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive mode requires defining specific precursor-to-product ion transitions for each analyte and the internal standard.

      • Pip Transition (Example): m/z 130.1 -> 84.1

      • NHP Transition (Example): m/z 146.1 -> 128.1

      • D9-Pip (Internal Standard) Transition (Example): m/z 139.1 -> 93.1

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of analytical standards.

    • Quantify the amount of Pip and NHP in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • Normalize the results to the initial fresh weight of the tissue.

Quantitative Data Summary

The following table summarizes typical concentrations of Pip found in Arabidopsis thaliana under different conditions, as reported in foundational studies.

ConditionTissueThis compound Concentration (µM)Reference
Mock-Treated (Control)Local Leaf< 10
Mock-Treated (Control)Systemic Leaf< 5
Pathogen-Infected (Pst AvrRpm1)Local Leaf100 - 500
Pathogen-Infected (Pst AvrRpm1)Systemic Leaf50 - 150
ald1 mutant, Pathogen-InfectedSystemic Leaf< 10

Broader Implications and Future Directions

The discovery of this compound as a central regulator of plant immunity has opened new avenues for research and application. Its role is not limited to SAR; it is also implicated in basal resistance and priming against a broad spectrum of pathogens. For drug development professionals in the agrochemical industry, targeting the Pip pathway offers a promising strategy for developing novel plant protection agents that enhance a plant's own defense mechanisms rather than acting as conventional pesticides.

Future research will likely focus on identifying the cellular receptors for Pip and NHP, further elucidating the downstream signaling events, and exploring the role of Pip in other plant species and even in different biological kingdoms, where it is known to be involved in various metabolic processes.

References

  • Title: A Plant Immune Signal Begins with an Amino Acid. Source: Science URL:[Link]
  • Title: this compound, a key regulator of systemic acquired resistance.
  • Title: SARD4, a reductase required for this compound biosynthesis, is a key regulator of systemic acquired resistance in Arabidopsis. Source: The Plant Cell URL:[Link]
  • Title: Flavin-dependent monooxygenase FMO1 is a key regulator of systemic acquired resistance. Source: The Plant Cell URL:[Link]
  • Title: A central role for N-hydroxy-pipecolic acid in plant immunity. Source: Science URL:[Link]

An In-depth Technical Guide to the Pipecolic Acid Biosynthesis Pathway from Lysine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Ascending Significance of Pipecolic Acid

This compound (Pip), a non-proteinogenic amino acid derived from L-lysine, has transitioned from a metabolic curiosity to a molecule of profound interest across multiple scientific disciplines. Initially identified as a minor metabolite, its roles are now recognized as central to plant immunity, a potential biomarker for inborn errors of metabolism in humans, and a precursor for pharmacologically active secondary metabolites in microbes.[1][2][3] In plants, Pip and its N-hydroxylated form, N-hydroxy-pipecolic acid (NHP), are critical signaling molecules that orchestrate systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens.[1][2][4][5] For researchers in drug development, understanding the microbial pathways to Pip is crucial, as it serves as a building block for immunosuppressants like rapamycin and antitumor agents.[3][6][7]

This guide provides a comprehensive technical overview of the primary biosynthetic pathways converting L-lysine to this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic details, comparative insights across different kingdoms of life, and robust experimental protocols to empower further investigation.

Divergent Routes of Lysine Catabolism: A Tale of Two Pathways

The biosynthesis of this compound from L-lysine is not a monolithically conserved process. Evolution has sculpted distinct routes, primarily differing in the initial enzymatic steps and subcellular localization. The two principal pathways are the Saccharopine Pathway and the Δ¹-Piperideine-6-Carboxylate (P6C) Pathway .

In mammals, these pathways exhibit tissue specificity. The saccharopine pathway is the main route for lysine degradation in peripheral tissues like the liver, occurring predominantly in the mitochondria.[8] In contrast, the this compound pathway is the major catabolic route in the brain and is primarily localized in peroxisomes.[8][9] Both pathways, however, often converge at the intermediate α-aminoadipic semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[8]

The Saccharopine-Dependent Pathway: A Fungal and Mammalian Paradigm

This pathway is prominent in fungi and is a key part of lysine degradation in mammals.[6][8][10] It involves the initial conversion of lysine to saccharopine, which is then processed to yield this compound.

Key Enzymatic Steps:
  • Lysine-α-ketoglutarate Reductase (LKR): L-lysine is reductively condensed with α-ketoglutarate to form saccharopine. This is essentially a reversal of the final step of lysine biosynthesis in many fungi.[6]

  • Saccharopine Dehydrogenase (SDH) / Saccharopine Oxidase: Saccharopine is then cleaved to yield L-glutamate and α-aminoadipic semialdehyde (AASA). In the fungus Rhizoctonia leguminicola, a flavin enzyme called saccharopine oxidase carries out this step, branching primary lysine metabolism into a secondary pathway for alkaloid synthesis.[11]

  • Cyclization: AASA spontaneously cyclizes to form the imine Δ¹-piperideine-6-carboxylate (P6C).[8][12]

  • Reduction to this compound: P6C is subsequently reduced to L-pipecolic acid. The enzyme responsible for this final reduction step has been a subject of investigation. Evidence suggests that Pyrroline-5-Carboxylate (P5C) Reductase, an enzyme involved in proline metabolism, can catalyze the reduction of P6C to this compound.[13]

Saccharopine_Pathway cluster_0 Saccharopine-Dependent Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine  Lysine-α-ketoglutarate  Reductase (LKR) AKG α-Ketoglutarate AASA_P6C α-Aminoadipic Semialdehyde (AASA) ⇌ Δ¹-Piperideine-6-Carboxylate (P6C) Saccharopine->AASA_P6C  Saccharopine  Dehydrogenase/Oxidase Glutamate L-Glutamate Saccharopine->Glutamate PipecolicAcid L-Pipecolic Acid AASA_P6C->PipecolicAcid  Pyrroline-5-Carboxylate  Reductase (P5CR) NADPH NADPH NADP NADP+

The Saccharopine-Dependent Pathway for this compound Biosynthesis.

The Aminotransferase Pathway: The Plant Immunity Route

In plants like Arabidopsis thaliana, this compound biosynthesis is a cornerstone of the SAR response and follows a distinct route initiated by an aminotransferase.[1][14][15]

Key Enzymatic Steps:
  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This enzyme is a lysine aminotransferase that transfers the α-amino group from L-lysine to an acceptor ketoacid (e.g., pyruvate or α-ketoglutarate).[5][14][15] The product undergoes intramolecular cyclization and isomerization to form 2,3-dehydrothis compound (2,3-DP).[15]

  • SAR-DEFICIENT 4 (SARD4): This reductase, also known as ornithine cyclodeaminase/μ-crystallin, reduces 2,3-DP to form L-pipecolic acid.[5][15] While SARD4 is a major contributor, other reductases may also be involved.[15]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): In the context of plant immunity, this compound is further N-hydroxylated by FMO1 to produce N-hydroxy-pipecolic acid (NHP), the active signaling molecule that triggers SAR.[2][5]

Plant_Aminotransferase_Pathway cluster_1 Plant Aminotransferase Pathway Lysine L-Lysine DP 2,3-Dehydrothis compound (2,3-DP) Lysine->DP  AGD2-LIKE DEFENSE  RESPONSE PROTEIN 1 (ALD1) PipecolicAcid L-Pipecolic Acid DP->PipecolicAcid  SAR-DEFICIENT 4  (SARD4) NHP N-Hydroxy-pipecolic Acid (NHP) PipecolicAcid->NHP  FLAVIN-DEPENDENT  MONOOXYGENASE 1 (FMO1)

Sources

An In-Depth Technical Guide to Pipecolic Acid Metabolism in Plant Species: From Biosynthesis to Systemic Immunity

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from L-lysine, has emerged as a pivotal signaling molecule in the orchestration of plant immunity. Its accumulation, and that of its N-hydroxylated derivative, N-hydroxythis compound (NHP), are hallmarks of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism across different plant species. We delve into the intricate details of its biosynthesis, the emerging understanding of its catabolism, its transport mechanisms, and its multifaceted role in both biotic and abiotic stress responses. This guide is designed to be an essential resource for researchers, offering not only a thorough review of the field but also actionable experimental protocols and data interpretation strategies.

Introduction: The Ascendancy of this compound in Plant Defense

Historically, salicylic acid (SA) was considered the primary signaling molecule governing SAR. However, research over the past two decades has unveiled a more complex and elegant signaling network with this compound and its derivatives at its core. Accumulation of Pip has been documented in a wide array of angiosperms, including Arabidopsis thaliana, barley (Hordeum vulgare), tobacco (Nicotiana tabacum), and tomato (Solanum lycopersicum), following pathogen challenge[1][2][3][4]. This accumulation is not merely a metabolic byproduct of stress but a critical component of the plant's inducible defense arsenal.

The significance of the Pip pathway extends beyond pathogen defense, with emerging evidence pointing to its involvement in abiotic stress tolerance, such as drought and salinity[5][6][7]. This dual role underscores the central importance of this metabolic hub in plant fitness and resilience. For drug development professionals, understanding the intricacies of this pathway offers novel targets for the development of plant protection agents that can prime the plant's innate immune system.

The Core Pathway: Biosynthesis of this compound and N-Hydroxythis compound

The biosynthesis of Pip and NHP is a multi-step enzymatic process that primarily originates from the amino acid L-lysine. This pathway is highly regulated, ensuring a timely and robust response to environmental cues.

From Lysine to this compound: A Two-Step Enzymatic Cascade

The conversion of L-lysine to this compound is catalyzed by two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4) [6][8].

  • Step 1: The Role of ALD1 - An Aminotransferase with a Twist. ALD1, a plastid-localized aminotransferase, initiates the pathway by converting L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C)[1][9][10]. While ALD1 can utilize other amino acids as substrates in vitro, its in planta activity is predominantly directed towards lysine during an immune response[8][11]. The expression of the ALD1 gene is rapidly and strongly induced upon pathogen recognition, highlighting its critical role as a gatekeeper of the pathway[12].

  • Step 2: The Reductive Power of SARD4. The intermediate P2C is then reduced to L-pipecolic acid by the reductase SARD4, which also localizes to the plastids[1][9][10]. The coordinated expression and localization of ALD1 and SARD4 ensure the efficient conversion of lysine to this compound within this organelle.

Pipecolic_Acid_Biosynthesis Pip_plastid Pip_plastid Pip_cytosol Pip_cytosol Pip_plastid->Pip_cytosol Transport

The Activation Step: FMO1-Mediated N-Hydroxylation

For this compound to exert its full signaling potential, it undergoes a crucial modification in the cytosol. The plastid-synthesized Pip is transported to the cytosol where it is N-hydroxylated by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to form N-hydroxythis compound (NHP)[6][13]. NHP is considered the more active signaling molecule in SAR, capable of inducing a robust defense response even in the absence of the pathogen[14]. The FMO1 gene is also strongly induced during infection, and its activity is a critical regulatory node in the establishment of systemic immunity[15].

Regulation of the this compound Pathway

The biosynthesis of Pip and NHP is tightly controlled at the transcriptional level, ensuring that these potent signaling molecules are produced only when needed. Several transcription factors have been identified as key regulators of the ALD1, SARD4, and FMO1 genes.

  • Upstream Regulators: The transcription factors SARD1 and CBP60g have been shown to directly bind to the promoters of ALD1 and SARD4, activating their expression upon pathogen perception[12].

  • MAPK Signaling Cascade: The mitogen-activated protein kinase (MAPK) cascade, a central signaling module in plant immunity, also plays a crucial role. The transcription factor WRKY33 , which is phosphorylated and activated by MPK3/6, directly regulates ALD1 expression[12][16].

  • Feedback Loops: Interestingly, there is evidence for a positive feedback loop where Pip itself can induce the activation of the MAPK cascade, thus amplifying its own biosynthesis and the downstream defense responses[12].

Regulation_Pathway Pathogen Pathogen Recognition MAPK MAPK Cascade (MPK3/6) Pathogen->MAPK SARD1_CBP60g SARD1/CBP60g Pathogen->SARD1_CBP60g WRKY33 WRKY33 MAPK->WRKY33 ALD1 ALD1 Expression WRKY33->ALD1 SARD1_CBP60g->ALD1 SARD4 SARD4 Expression SARD1_CBP60g->SARD4 FMO1 FMO1 Expression SARD1_CBP60g->FMO1 Pip_NHP Pip/NHP Biosynthesis ALD1->Pip_NHP SARD4->Pip_NHP FMO1->Pip_NHP Pip_NHP->MAPK Positive Feedback SAR Systemic Acquired Resistance (SAR) Pip_NHP->SAR

Catabolism and Transport: The Uncharted Territories

While the biosynthesis of Pip and NHP is well-characterized, their subsequent catabolism and the specific mechanisms of their transport remain areas of active research.

The Fate of this compound: An Unresolved Pathway

The degradation pathway of this compound in plants is not yet fully elucidated. In some organisms, Pip can be converted back to lysine or catabolized through other intermediates. In tobacco, it has been suggested that Pip can be catabolized to α-aminoadipic acid (Aad)[17]. Further research is needed to identify the enzymes and intermediates involved in Pip and NHP degradation in different plant species. This knowledge is crucial for understanding the temporal dynamics of SAR signaling.

The Mobile Signal: Identifying the Transporters

The systemic nature of SAR necessitates the long-distance transport of signaling molecules from the site of infection to distal tissues. Both Pip and NHP have been identified in the phloem exudates of pathogen-infected plants, confirming their role as mobile signals[14][18]. However, the specific transporters responsible for their efflux from the plastids, loading into the phloem, and uptake into distal cells have not been definitively identified. Identifying these transporters is a key research priority, as it would provide a more complete picture of the SAR signaling cascade and could offer novel targets for manipulating plant immunity.

A Comparative Look: this compound Metabolism Across Plant Species

The core components of the this compound biosynthesis pathway appear to be conserved across a wide range of plant species, including both monocots and dicots[4][19][20].

Plant SpeciesKey Findings on Pip/NHP MetabolismReferences
Arabidopsis thaliana The model organism where the core pathway (ALD1, SARD4, FMO1) and its regulation were elucidated.[1][9][12][13]
Barley (Hordeum vulgare) Pip accumulation is induced upon infection and exogenous application enhances resistance. The HvALD1 gene is crucial for SAR.[1][2][9][10]
Tobacco (Nicotiana tabacum) Pathogen infection triggers the accumulation of Pip and Aad. Exogenous Pip primes for enhanced SA and nicotine accumulation.[17][21]
Tomato (Solanum lycopersicum) The Pip/NHP biosynthetic pathway is conserved. It plays a role in both biotic and abiotic (drought) stress responses.[5][7][18]
Soybean (Glycine max) Pip accumulates in xylem sap and leaves following fungal infection.[18]

This conservation suggests a fundamental and ancient role for this compound in plant defense. However, species-specific differences in the regulation of the pathway and the downstream responses are likely to exist and warrant further investigation.

Experimental Protocols for the Researcher

To facilitate further research in this exciting field, we provide an overview of key experimental protocols.

Quantification of this compound and NHP by LC-MS/MS

Accurate quantification of Pip and NHP is essential for studying their roles in plant physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract metabolites with a methanol/water solution (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., d7-Pip, d5-NHP) for accurate quantification.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Solid-Phase Extraction (SPE): (Optional, for cleaner samples) Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatography: Separate metabolites on a reverse-phase C18 column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the parent and daughter ions specific to Pip and NHP.

  • Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards.

LCMS_Workflow Start Plant Tissue Sampling Grinding Grinding in Liquid N2 Start->Grinding Extraction Metabolite Extraction (Methanol/Water + Internal Standards) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Optional) Centrifugation->SPE LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation Direct Injection SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

In Vitro Enzyme Assays

Characterizing the enzymatic activity of ALD1, SARD4, and FMO1 is crucial for understanding their function and for screening potential inhibitors or activators.

6.2.1. Heterologous Expression and Purification of Recombinant Enzymes:

The genes encoding ALD1, SARD4, and FMO1 can be cloned into expression vectors and the proteins can be heterologously expressed in E. coli[1][9][21]. The recombinant proteins can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

6.2.2. ALD1 Aminotransferase Activity Assay:

The activity of ALD1 can be measured by monitoring the formation of the product of the transamination reaction.

  • Reaction Mixture: Prepare a reaction buffer containing the purified ALD1 enzyme, L-lysine as the amino donor, and an amino acceptor such as pyruvate or α-ketoglutarate, along with the cofactor pyridoxal 5'-phosphate (PLP).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Detection: The formation of the corresponding amino acid from the acceptor (e.g., alanine from pyruvate) can be quantified by LC-MS or a coupled enzymatic assay where the product is further converted to a detectable molecule.

6.2.3. SARD4 Reductase Activity Assay:

The activity of SARD4 is determined by measuring the conversion of its substrate, P2C, to this compound.

  • Substrate Generation: As P2C is not commercially available, it can be generated in situ by a coupled reaction with purified ALD1 and lysine.

  • Reaction Mixture: Add purified SARD4 and the cofactor NADPH to the reaction mixture containing the generated P2C.

  • Detection: The formation of this compound can be monitored over time using LC-MS/MS.

6.2.4. FMO1 N-Hydroxylase Activity Assay:

The N-hydroxylase activity of FMO1 is measured by the conversion of this compound to NHP.

  • Reaction Mixture: Combine purified FMO1, this compound, and the cofactors FAD and NADPH in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature.

  • Detection: The production of NHP is quantified by LC-MS/MS.

Future Perspectives and Unanswered Questions

The field of this compound metabolism in plants is rapidly evolving, yet several key questions remain unanswered:

  • Catabolic Pathway: What are the specific enzymes and intermediates involved in the degradation of Pip and NHP in different plant species?

  • Transport Mechanisms: Which transporters are responsible for the intra- and intercellular movement of Pip and NHP?

  • Receptor Perception: How is the NHP signal perceived in distal tissues to activate downstream defense responses?

  • Abiotic Stress Crosstalk: What are the molecular mechanisms by which the Pip/NHP pathway integrates with abiotic stress signaling pathways?

  • Translational Applications: How can our understanding of this pathway be leveraged to develop novel and sustainable strategies for crop protection?

Answering these questions will undoubtedly provide a more complete understanding of this fascinating signaling network and its importance in plant health and productivity.

Conclusion

This compound and its derivative NHP have been firmly established as central players in the intricate network of plant immunity. Their biosynthesis from lysine is a tightly regulated process that is conserved across a wide range of plant species. While significant strides have been made in understanding the biosynthesis and signaling roles of these molecules, future research focused on their catabolism, transport, and perception will be critical for a holistic understanding of their function. The knowledge and protocols presented in this guide are intended to empower researchers to explore these frontiers and to contribute to the development of innovative solutions for enhancing plant resilience in a changing world.

References

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  • (PDF) Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. (2016).
  • Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. (2016). PubMed. [Link]
  • MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. (2019). The Plant Cell. [Link]
  • Flavin Monooxygenase-Generated N-Hydroxythis compound Is a Critical Element of Plant Systemic Immunity. (2018). PubMed. [Link]
  • Identification of a high affinity NH4+ transporter
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  • Biosynthesis of this compound by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. (2007). PubMed. [Link]
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  • Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. (2017). Oxford Academic. [Link]
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  • A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tom
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  • A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tom
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  • Analysis of the Enzymatic Activity of ALD1 and SARD4 in E. coli. (2016).
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  • Genomic and Transcriptomic Analyses of Nutrient Transporters in Plants. (2021). eScholarship.org. [Link]
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  • This compound enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. (2013). PubMed Central. [Link]
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  • An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tom
  • Identification of sard4 Mutant Lines of Arabidopsis. (2016).
  • Comparative analysis of ABCB1 reveals novel structural and functional conservation between monocots and dicots. (2014). Frontiers in Plant Science. [Link]
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The Ascending Helix: Charting the History and Mechanistic Core of Pipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: From Obscurity to a Central Regulator of Plant Defense

For decades, the non-proteinogenic amino acid pipecolic acid existed in the quiet annals of plant biochemistry, a mere curiosity in the vast landscape of plant metabolites. Its journey from a peripheral molecule to a central signaling hub in plant immunity is a compelling narrative of scientific inquiry, technological advancement, and paradigm shifts in our understanding of how plants defend themselves. This technical guide provides a comprehensive exploration of the history of this compound research in plant biology, delving into the core mechanisms of its action, the experimental methodologies that have defined the field, and the future horizons of this exciting area of study. As we dissect the intricate signaling network governed by this compound, we uncover not just a story of a single molecule, but a deeper appreciation for the sophisticated and interconnected nature of plant defense.

Part 1: A Historical Odyssey - The Unraveling of this compound's Role

The story of this compound in plant biology is one of gradual revelation, with key discoveries building upon one another over several decades.

Early Observations (1950s-2000s): A Molecule in the Background

This compound was first identified as a natural product in plants in the 1950s.[1][2] For many years, its presence was noted, but its function remained largely enigmatic. Early studies in the mid-20th century observed the accumulation of this compound in various plant species, often in response to pathogen infection, leading to the hypothesis that it might be a marker for abnormal protein metabolism in diseased plants.[2] However, a definitive role in plant defense remained elusive. During this period, the focus of plant immunity research was largely centered on other signaling molecules, most notably salicylic acid (SA), which was established as a key player in Systemic Acquired Resistance (SAR) from the 1980s onwards.[2][3]

The Turning Point (2012): A Critical Regulator of Inducible Immunity

A seminal study in 2012 marked a paradigm shift in the understanding of this compound's importance.[1][4] This research demonstrated that this compound accumulates not only in inoculated leaves but also in distal, uninfected leaves of Arabidopsis thaliana following pathogen challenge.[1] Crucially, the study revealed that mutants unable to produce this compound were compromised in their ability to mount a successful SAR response.[1] Furthermore, exogenous application of this compound was sufficient to induce resistance in wild-type plants and rescue the SAR-deficient phenotype of the mutants.[1] This pivotal work firmly established this compound as a critical regulator of inducible plant immunity.[1]

Elucidating the Biosynthetic Pathway (2012-Present): The Key Enzymatic Players

Following the discovery of its role in SAR, a concerted effort was made to delineate the biosynthetic pathway of this compound. This led to the identification of several key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase was shown to be essential for this compound biosynthesis.[1][5] ALD1 catalyzes the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C).[5][6]

  • SAR-DEFICIENT 4 (SARD4): This reductase was identified as the enzyme responsible for the conversion of P2C to this compound.[5][6]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): Further research revealed that this compound itself is a precursor to the biologically active molecule, N-hydroxy-pipecolic acid (NHP).[7][8] FMO1 was identified as the enzyme that catalyzes the N-hydroxylation of this compound to form NHP, the potent inducer of SAR.[7][8]

The elucidation of this biosynthetic pathway provided a molecular framework for understanding how plants produce this critical defense signal.

Part 2: The Core Mechanism - this compound Signaling in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized pathogen infection. This compound, and more specifically its derivative NHP, is now understood to be a central mobile signal in the establishment of SAR.

Biosynthesis and Transport of the SAR Signal

Upon pathogen recognition in a localized area, the biosynthesis of this compound is initiated from L-lysine in the chloroplasts. The pathway involves the sequential action of ALD1 and SARD4 to produce this compound.[5][6] this compound is then converted to the active signaling molecule, NHP, by FMO1 in the cytoplasm.[7][8] NHP is a mobile signal that is transported from the site of infection to distal parts of the plant, where it primes the tissues for a more rapid and robust defense response upon subsequent pathogen attack.[7][8]

Pipecolic_Acid_Biosynthesis Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid (NHP) Pip->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Systemic Signaling

The Signaling Cascade: Perception and Downstream Responses

While the mobile signal NHP has been identified, a specific receptor for NHP or this compound in plants has yet to be definitively characterized. This remains a significant area of ongoing research. However, studies have identified downstream components that are crucial for NHP-mediated signaling. The protein DAWDLE (DDL) has been shown to be required for a full response to NHP and the activation of systemic resistance, suggesting a role in NHP perception or early signal transduction.[9]

NHP signaling ultimately leads to a massive transcriptional reprogramming in distal tissues.[2] This includes the upregulation of a large suite of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes, which are hallmark markers of SAR.[10] This priming of the defense machinery allows the plant to respond more quickly and effectively to a secondary infection.

Crosstalk with Other Hormone Signaling Pathways

This compound signaling does not operate in isolation. It is intricately connected with other plant hormone pathways, most notably salicylic acid (SA).

  • Salicylic Acid (SA): this compound and SA signaling pathways are mutually dependent and act synergistically to establish a robust SAR response.[2] NHP accumulation is required for the systemic accumulation of SA, and SA signaling components, such as NPR1, are necessary for the full transcriptional response to NHP.[2][10]

  • Jasmonic Acid (JA): There is evidence of crosstalk between the this compound and jasmonic acid pathways, with some studies suggesting an antagonistic relationship. Recent findings also point to a jasmonate-dependent early warning system that precedes the SA- and NHP-mediated SAR response.[11]

  • Abscisic Acid (ABA) and Gibberellins (GA): The interaction of this compound signaling with ABA and GA in the context of plant defense is less well understood. However, given the known roles of ABA and GA in modulating stress responses, it is likely that complex crosstalk exists.[1][12][13][14]

Hormone_Crosstalk Pip_NHP This compound / NHP Signaling SA Salicylic Acid (SA) Signaling Pip_NHP->SA Synergistic JA Jasmonic Acid (JA) Signaling Pip_NHP->JA Antagonistic/Sequential SAR Systemic Acquired Resistance (SAR) Pip_NHP->SAR SA->JA Antagonistic SA->SAR JA->SAR ABA Abscisic Acid (ABA) Signaling ABA->SAR GA Gibberellin (GA) Signaling GA->SAR

Part 3: Methodologies - A Practical Guide for the Researcher

A key aspect of advancing our understanding of this compound signaling is the application of robust and reproducible experimental methodologies. This section provides an overview of essential protocols for researchers in this field.

Quantification of this compound and NHP

Accurate quantification of this compound and NHP is fundamental to studying their roles in plant immunity. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and reliable method.

Table 1: Comparison of GC-MS Derivatization Methods for this compound Quantification

Derivatization ReagentKey FeaturesAdvantagesDisadvantages
Propyl chloroformate One-step derivatization of amino and carboxyl groups.Simple, economical, and efficient.[5]Requires careful handling of the reagent.
Methyl chloroformate Similar to propyl chloroformate, forms methyl esters.Well-established method.May require optimization for specific plant matrices.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Silylation of active hydrogens.Can be used for a broad range of metabolites.Can be sensitive to moisture.

Experimental Protocol: GC-MS Quantification of this compound using Propyl Chloroformate Derivatization

  • Sample Preparation:

    • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder.

    • Add a known amount of an internal standard (e.g., D5-pipecolic acid or norvaline).

    • Extract metabolites with a suitable solvent (e.g., 80% methanol).

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen gas.

  • Derivatization:

    • Resuspend the dried extract in a pyridine/propanol solution.

    • Add propyl chloroformate and vortex vigorously.

    • Add a non-polar solvent (e.g., hexane) to extract the derivatized analytes.

    • Collect the upper organic phase for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable column (e.g., DB-5ms).

    • Use a temperature gradient to separate the analytes.

    • Monitor for the characteristic mass fragments of derivatized this compound and the internal standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Systemic Acquired Resistance (SAR) Bioassay

The SAR bioassay is a cornerstone experiment to assess the induction of systemic immunity.

Experimental Protocol: SAR Bioassay in Arabidopsis thaliana

  • Primary Inoculation:

    • Infiltrate three lower leaves of a 4-5 week old Arabidopsis plant with a low concentration (e.g., OD600 = 0.001) of a SAR-inducing pathogen, such as Pseudomonas syringae pv. maculicola expressing an avirulence gene (e.g., avrRpt2).

    • As a control, infiltrate a separate set of plants with a mock solution (e.g., 10 mM MgCl2).

  • Incubation:

    • Maintain the plants under controlled growth conditions for 2-3 days to allow for the establishment of SAR.

  • Secondary Inoculation:

    • Infiltrate three upper, systemic leaves of both the pathogen-treated and mock-treated plants with a virulent strain of the same pathogen (e.g., P. syringae pv. maculicola at OD600 = 0.001).

  • Quantification of Bacterial Growth:

    • After 2-3 days, harvest leaf discs from the secondary-inoculated leaves.

    • Homogenize the leaf discs in a buffer solution.

    • Plate serial dilutions of the homogenate on appropriate growth media.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer.

    • A significant reduction in bacterial growth in the systemic leaves of the primary-inoculated plants compared to the mock-inoculated plants indicates the successful induction of SAR.

Biochemical Characterization of Biosynthetic Enzymes

Understanding the enzymatic properties of ALD1, SARD4, and FMO1 is crucial for a complete picture of this compound metabolism.

Experimental Protocol: In Vitro Enzyme Assay for ALD1 Activity

  • Protein Expression and Purification:

    • Clone the coding sequence of ALD1 into an expression vector with an affinity tag (e.g., His-tag).

    • Express the recombinant protein in a suitable host, such as E. coli.

    • Purify the protein using affinity chromatography.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified ALD1 protein, its substrate L-lysine, and a co-substrate (e.g., α-ketoglutarate).

    • Incubate the reaction at an optimal temperature and pH.

    • Stop the reaction at different time points.

    • Analyze the reaction products (P2C and glutamate) using LC-MS or a colorimetric assay.[15]

  • Kinetic Analysis:

    • Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation.

Experimental_Workflow cluster_quantification Quantification cluster_sar SAR Bioassay cluster_enzyme Enzyme Characterization Harvest Harvest & Freeze Plant Tissue Homogenize Homogenize Harvest->Homogenize Extract Metabolite Extraction Homogenize->Extract Derivatize Derivatization (e.g., Propyl Chloroformate) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Primary_Inoc Primary Inoculation (Lower Leaves) Incubate Incubate (2-3 days) Primary_Inoc->Incubate Secondary_Inoc Secondary Inoculation (Upper Leaves) Incubate->Secondary_Inoc Quantify_Growth Quantify Bacterial Growth (CFU counting) Secondary_Inoc->Quantify_Growth Expression Recombinant Protein Expression & Purification Assay In Vitro Enzyme Assay Expression->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics

Part 4: Future Horizons and Unanswered Questions

The field of this compound research has made tremendous strides in a relatively short period. However, several key questions remain, offering exciting avenues for future investigation.

  • The Elusive Receptor: The identification and characterization of the plant receptor(s) for NHP is arguably the most significant unanswered question in the field. Uncovering this crucial component of the signaling pathway will provide profound insights into how plants perceive this mobile immune signal.

  • Downstream Signaling Components: Beyond the receptor, a detailed dissection of the downstream signaling cascade is necessary. Identifying the protein kinases, transcription factors, and other regulatory proteins that transduce the NHP signal will be critical for a complete understanding of SAR activation.

  • Regulation of Biosynthesis and Metabolism: While the core biosynthetic pathway is known, the precise mechanisms that regulate the expression and activity of ALD1, SARD4, and FMO1 are still being elucidated. Understanding how these enzymes are controlled will reveal how plants fine-tune the production of this vital defense signal.

  • Broader Roles in Plant Biology: While the role of this compound in immunity is well-established, its potential functions in other aspects of plant biology, such as development and abiotic stress responses, are only beginning to be explored.

  • Translational Applications: The knowledge gained from this compound research holds significant promise for agricultural applications. Engineering crops with enhanced this compound biosynthesis or signaling could lead to the development of plants with broad-spectrum and durable disease resistance, reducing the reliance on chemical pesticides.

Conclusion: A Molecule of Enduring Significance

The journey of this compound from a biochemical footnote to a central regulator of plant immunity exemplifies the dynamic nature of scientific discovery. The intricate signaling network it governs, its interplay with other hormonal pathways, and the potential for its manipulation to enhance crop resilience underscore its enduring significance. As researchers continue to unravel the complexities of this fascinating molecule, the future of this compound research promises not only to deepen our fundamental understanding of plant biology but also to provide innovative solutions for a more sustainable and food-secure future.

References

  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., To, A. T., ... & Kachroo, A. (2022). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. bioRxiv, 2022-10. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. bioRxiv, 288449. [Link]
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Pipecolic Acid: A Pivotal Precursor in the Biosynthesis of High-Value Secondary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid, a non-proteinogenic amino acid derived from L-lysine, serves as a crucial building block in the biosynthesis of a wide array of secondary metabolites with significant pharmacological activities. Its incorporation into natural products such as the immunosuppressants rapamycin and FK506, as well as various alkaloids, underscores its importance in drug discovery and development. This guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic activation, and subsequent incorporation into diverse molecular scaffolds. We will delve into the key enzymatic pathways, offering mechanistic insights and detailing field-proven experimental protocols for studying these processes. This document is intended to be a valuable resource for researchers aiming to understand, harness, and engineer this compound-dependent biosynthetic pathways for the production of novel and improved therapeutic agents.

Introduction: The Significance of this compound in Natural Product Biosynthesis

Nature has evolved a remarkable diversity of chemical structures, many of which form the basis of modern medicine. Among the vast repertoire of biosynthetic building blocks, non-proteinogenic amino acids play a pivotal role in imbuing natural products with unique structural features and biological activities. This compound, a six-membered heterocyclic amino acid, is a prime example of such a monomer.

The incorporation of a pipecolate moiety is often critical for the biological function of the parent molecule. For instance, in the immunosuppressants rapamycin and FK506, the this compound residue is essential for their high-affinity binding to the FK506-binding protein (FKBP), a key interaction for their therapeutic effect. Understanding the biogenesis of this compound and the enzymatic machinery responsible for its integration into these complex molecules is paramount for several reasons:

  • Elucidation of Biosynthetic Logic: It provides fundamental knowledge of how microorganisms construct complex natural products.

  • Engineered Biosynthesis: It opens avenues for the mutasynthesis and precursor-directed biosynthesis of novel analogs with potentially improved pharmacological properties.

  • Metabolic Engineering: It enables the rational design of microbial strains for enhanced production of valuable secondary metabolites.

This guide will navigate the intricate pathways of this compound metabolism, from its formation from L-lysine to its final incorporation into a range of secondary metabolites.

Biosynthesis of this compound from L-Lysine: A Multi-Route Process

The primary precursor for this compound in most microorganisms is the essential amino acid L-lysine. Microbial systems have evolved several distinct enzymatic routes to convert L-lysine into L-pipecolic acid, which can be broadly categorized based on which amino group of lysine is lost.

2.1. Pathway I: The Lysine Cyclodeaminase (RapL/FkbL) Route

This direct conversion of L-lysine to L-pipecolic acid is catalyzed by a class of enzymes known as lysine cyclodeaminases, exemplified by RapL and FkbL from the rapamycin and FK506 biosynthetic gene clusters, respectively. This reaction is a cryptic redox process that utilizes a tightly bound NAD+ cofactor as a prosthetic group.

Proposed Mechanism of Lysine Cyclodeaminase:

  • Oxidation: The α-amine of L-lysine is oxidized to an imine, with the concomitant reduction of the enzyme-bound NAD+ to NADH.

  • Cyclization: The ε-amino group of the lysine backbone performs an intramolecular attack on the imine, forming a cyclic intermediate, Δ1-piperideine-2-carboxylate (P2C).

  • Reduction: The P2C intermediate is then reduced by the enzyme-bound NADH to yield L-pipecolic acid, regenerating the NAD+ cofactor for the next catalytic cycle.

This elegant enzymatic strategy accomplishes the cyclization and deamination in a single, efficient step.

Lysine_Cyclodeaminase_Pathway cluster_0 Lysine Cyclodeaminase (e.g., RapL) Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylate (P2C) Lysine->P2C Oxidation & Cyclization (NAD⁺ → NADH) PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Reduction (NADH → NAD⁺)

Caption: The Lysine Cyclodeaminase Pathway.

2.2. Pathway II: The α-Amino Group Removal Route via Δ1-piperideine-2-carboxylate (P2C)

This pathway involves the initial removal of the α-amino group of lysine to form α-keto-ε-aminocaproic acid, which spontaneously cyclizes to Δ1-piperideine-2-carboxylate (P2C). The P2C is then reduced to this compound.

Key Enzymes:

  • L-lysine α-oxidase or L-lysine α-aminotransferase: These enzymes catalyze the initial deamination of L-lysine.

  • Δ1-piperideine-2-carboxylate reductase: This enzyme carries out the final reduction step to yield L-pipecolic acid.

2.3. Pathway III: The ε-Amino Group Removal Route via Δ1-piperideine-6-carboxylate (P6C)

In this alternative route, the ε-amino group of lysine is removed, leading to the formation of α-aminoadipic-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C). P6C is then reduced to this compound.

Key Enzymes:

  • L-lysine 6-aminotransferase (LAT): This enzyme catalyzes the transamination of the ε-amino group of L-lysine.

  • Pyrroline-5-carboxylate (P5C) reductase: Interestingly, it has been shown that P5C reductase, an enzyme from proline biosynthesis, can also catalyze the reduction of P6C to L-pipecolic acid.

In some fungi, the biosynthesis of this compound proceeds through the conversion of L-lysine to saccharopine, which is then oxidatively cleaved to form P6C. This P6C is subsequently reduced to this compound.

Pipecolic_Acid_Biosynthesis_Overview cluster_path1 Pathway I: Direct Cyclodeamination cluster_path2 Pathway II: α-Amine Removal cluster_path3 Pathway III: ε-Amine Removal Lysine L-Lysine RapL Lysine Cyclodeaminase (e.g., RapL) Lysine->RapL alpha_oxidase L-lysine α-oxidase / aminotransferase Lysine->alpha_oxidase epsilon_transaminase L-lysine 6-aminotransferase Lysine->epsilon_transaminase PipecolicAcid L-Pipecolic Acid RapL->PipecolicAcid NAD⁺ P2C Δ¹-piperideine-2- carboxylate (P2C) alpha_oxidase->P2C P2C_reductase P2C Reductase P2C->P2C_reductase P2C_reductase->PipecolicAcid P6C Δ¹-piperideine-6- carboxylate (P6C) epsilon_transaminase->P6C P6C_reductase P6C Reductase (e.g., P5C Reductase) P6C->P6C_reductase P6C_reductase->PipecolicAcid

Caption: Overview of Major this compound Biosynthetic Routes.

Incorporation of this compound into Secondary Metabolites

Once synthesized, this compound must be activated and incorporated into the growing secondary metabolite scaffold. In the case of non-ribosomal peptide and polyketide-non-ribosomal peptide hybrid biosynthesis, this is typically carried out by a dedicated non-ribosomal peptide synthetase (NRPS) module.

3.1. The Role of Non-Ribosomal Peptide Synthetases (NRPS)

NRPSs are large, multi-domain enzymes that act as assembly lines for the synthesis of a wide variety of peptide-based natural products. A typical NRPS module responsible for incorporating an amino acid, such as this compound, consists of three core domains:

  • Adenylation (A) domain: This domain is responsible for the substrate-specific recognition and activation of this compound via the formation of a pipecolyl-AMP intermediate, at the expense of ATP.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated pipecolyl moiety is then transferred to a 4'-phosphopantetheine arm attached to the T domain, forming a covalent thioester bond.

  • Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the this compound tethered to its T domain and the growing peptide chain attached to the T domain of the preceding module.

In the biosynthesis of rapamycin, the RapP protein is a single NRPS module that incorporates this compound into the polyketide chain. Disruption of the rapP gene abolishes rapamycin production, confirming its essential role.

NRPS_Incorporation cluster_steps Activation and Incorporation Workflow NRPS_Module Adenylation (A) Thiolation (T) Condensation (C) NRPS_Module:T->NRPS_Module:C AMP_PPi AMP + PPi NRPS_Module:A->AMP_PPi Pipecolyl_AMP Pipecolyl-AMP NRPS_Module:A->Pipecolyl_AMP Incorporated_Chain Chain with this compound NRPS_Module:C->Incorporated_Chain PipecolicAcid This compound PipecolicAcid->NRPS_Module:A ATP ATP ATP->NRPS_Module:A Pipecolyl_AMP->NRPS_Module:T Transfer Growing_Chain Growing Polyketide/ Peptide Chain Growing_Chain->NRPS_Module:C

Caption: NRPS-mediated Incorporation of this compound.

3.2. Examples of this compound-Containing Secondary Metabolites

The structural diversity of natural products containing a this compound moiety is vast. Below is a table summarizing some prominent examples.

Secondary Metabolite Producing Organism Biological Activity Reference
Rapamycin (Sirolimus)Streptomyces hygroscopicusImmunosuppressant, Antifungal, Anticancer
FK506 (Tacrolimus)Streptomyces tsukubaensisImmunosuppressant
FK520 (Ascomycin)Streptomyces hygroscopicusImmunosuppressant, Neurotrophic
SlaframineRhizoctonia leguminicolaParasympathomimetic alkaloid
SwainsonineRhizoctonia leguminicola, Metarhizium anisopliaeAntitumor, Antiviral
VirginiamycinStreptomyces virginiaeAntibiotic
Experimental Methodologies for Studying this compound Biosynthesis

A multi-pronged approach is typically required to fully elucidate the biosynthesis of this compound and its incorporation into secondary metabolites.

4.1. Isotopic Labeling and Feeding Studies

This classical technique provides definitive evidence for precursor-product relationships.

Protocol: Stable Isotope Labeling of this compound

  • Precursor Synthesis/Procurement: Obtain isotopically labeled L-lysine (e.g., [¹³C₆, ¹⁵N₂]-L-lysine or [α-¹⁵N]-L-lysine).

  • Culture Feeding: Introduce the labeled precursor to a culture of the producing microorganism at a specific growth phase (e.g., early to mid-exponential phase).

  • Fermentation and Extraction: Continue the fermentation for a defined period, then harvest the cells and/or supernatant and perform an extraction to isolate the secondary metabolite of interest.

  • Analytical Detection: Analyze the purified metabolite by mass spectrometry (e.g., LC-MS/MS) to determine the incorporation of the isotopic label. An increase in the molecular weight corresponding to the mass of the incorporated isotopes confirms the precursor-product relationship.

Causality: The detection of the isotopic label in the final product directly demonstrates that the fed precursor is utilized in its biosynthesis. Different labeling patterns can also provide mechanistic insights into the enzymatic reactions involved.

4.2. Gene Disruption and Heterologous Expression

Genetic manipulation is a powerful tool for validating the function of genes within a biosynthetic cluster.

Protocol: Gene Knockout via Homologous Recombination

  • Construct Design: Design a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene (e.g., rapL).

  • Transformation: Introduce the disruption cassette into the producing organism.

  • Selection and Verification: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette. Verify the knockout by PCR and/or Southern blotting.

  • Phenotypic Analysis: Analyze the mutant strain for the production of the secondary metabolite. A loss of production, which can be restored by feeding this compound, confirms the gene's role in its biosynthesis.

Heterologous expression of the candidate gene in a model host like E. coli or Streptomyces coelicolor, followed by in vitro enzymatic assays, can definitively prove its function.

4.3. In Vitro Enzymatic Assays

Characterizing the activity of purified enzymes provides detailed kinetic and mechanistic information.

Protocol: Lysine Cyclodeaminase (RapL) Activity Assay

  • Protein Purification: Overexpress and purify the RapL enzyme, for example, as a His-tagged fusion protein from E. coli.

  • Reaction Mixture: Set up a reaction containing the purified RapL enzyme, L-lysine (can be radiolabeled, e.g., L-[U-¹⁴C]lysine), and NAD+ in a suitable buffer.

  • Incubation and Quenching: Incubate the reaction at an optimal temperature for a defined time, then quench the reaction (e.g., by adding acid).

  • Product Detection and Quantification: Separate the product (this compound) from the substrate (lysine) using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed, for example, by autoradiography if a radiolabeled substrate was used.

  • Kinetic Analysis: By varying the substrate concentrations, kinetic parameters such as Kₘ and kcat can be determined by fitting the data to the Michaelis-Menten equation.

Self-Validation: The assay should include negative controls (e.g., no enzyme, no substrate, no cofactor) to ensure that the observed activity is dependent on all components. The identity of the product should be confirmed by co-elution with an authentic standard and/or by mass spectrometry.

4.4. Analytical Techniques for this compound Quantification

Accurate quantification of this compound is essential for metabolic studies and for monitoring fermentation processes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive and robust method. It typically requires derivatization of the amino acid to increase its volatility. A common derivatizing agent is propyl chloroformate. An internal standard, such as norvaline or a deuterated version of this compound, is used for accurate quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like this compound.

Table: Comparison of Analytical Methods

Technique Advantages Disadvantages Typical Sample Prep
GC-MS High resolution, reproducible, cost-effectiveRequires derivatizationExtraction, derivatization
LC-MS/MS High sensitivity and specificity, no derivatization neededHigher instrument costExtraction, protein precipitation
Conclusion and Future Perspectives

This compound is a fundamentally important precursor for a diverse range of bioactive secondary metabolites. A thorough understanding of its biosynthesis and incorporation is critical for the drug development professional. The elucidation of the various biosynthetic routes to this compound has provided a toolbox of enzymes that can be used in synthetic biology and metabolic engineering applications.

Future research in this area will likely focus on:

  • Discovery of Novel Biosynthetic Pathways: Genome mining and advanced analytical techniques will continue to uncover new enzymes and pathways for this compound biosynthesis.

  • Enzyme Engineering: The rational design and directed evolution of key enzymes, such as lysine cyclodeaminases and NRPS adenylation domains, will enable the production of novel analogs with tailored properties.

  • Synthetic Biology Approaches: The construction of artificial biosynthetic pathways in chassis organisms will provide a platform for the sustainable and scalable production of this compound-containing natural products and their derivatives.

By integrating classical biochemical techniques with modern genetic and analytical methods, the scientific community is well-positioned to continue to unlock the full potential of this compound as a versatile building block for the next generation of therapeutics.

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Pipecolic Acid: A Comprehensive Technical Guide on its Structure, Metabolism, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid, a cyclic non-proteinogenic α-amino acid derived from lysine, is a molecule of significant interest across diverse scientific disciplines.[1] Once considered primarily a metabolic intermediate, its roles have expanded to include being a critical biomarker for certain inherited metabolic diseases, a modulator of neurotransmission, and a key regulator of plant immunity.[1][2][3][4] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, biological functions, and analytical methodologies pertinent to this compound. We delve into its stereochemistry, metabolic pathways, and its clinical relevance, particularly in peroxisomal disorders. Furthermore, a detailed, field-proven protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, offering a robust framework for researchers. This document serves as a technical resource intended to ground further investigation and application of this compound in both academic and industrial research settings.

Physicochemical Properties and Molecular Structure

This compound, systematically named piperidine-2-carboxylic acid, is a saturated heterocyclic compound with the chemical formula C₆H₁₁NO₂.[5][6] It is a structural homolog of proline, featuring a six-membered piperidine ring instead of proline's five-membered pyrrolidine ring.[7] This structural distinction imparts unique conformational properties that influence its biological activity.

Chemical Structure and Stereoisomerism

Like most α-amino acids, this compound possesses a chiral center at the α-carbon (C-2), giving rise to two enantiomers: L-pipecolic acid (S-configuration) and D-pipecolic acid (R-configuration).[5] The L-isomer is the more common form found in biological systems, arising from the metabolism of L-lysine.[1][5][8] The D-enantiomer, while less abundant, is a significant metabolite in its own right and its accumulation is a key indicator in certain pathologies.[2][9]

Caption: Chemical structures of L- and D-Pipecolic Acid enantiomers.

Conformational Analysis

The six-membered piperidine ring of this compound is not planar and, similar to cyclohexane, predominantly adopts chair conformations to minimize steric strain. The conformational heterogeneity of this compound residues when incorporated into peptides influences the overall peptide structure.[7][10] The equilibrium between cis and trans isomers around the peptide bond preceding a this compound residue is a critical factor in protein folding and stability.[10]

Physicochemical Data

A summary of key physicochemical properties of this compound is presented below. These values are essential for developing analytical methods, understanding its pharmacokinetic profile, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[6]
Molar Mass 129.16 g/mol [6]
Appearance White or colorless solid[5]
Melting Point 264-268 °C[6]
Water Solubility 314 mg/mL[11]
pKa (Acidic) ~2.06[12]
pKa (Basic) ~10.39[12]
LogP -2.31[6]
Synthesis and Chemical Reactivity

The asymmetric synthesis of this compound and its derivatives is an active area of research, driven by their importance as chiral building blocks for pharmaceuticals.[1][13][14] Common strategies involve the cyclization of linear precursors derived from amino acids like lysine or glutamic acid, or the use of chiral pool starting materials.[1][13] Chemoenzymatic methods and catalytic asymmetric reactions are also employed to achieve high enantioselectivity.[1] The primary amine and carboxylic acid functional groups allow for a wide range of chemical modifications, making this compound a versatile scaffold in medicinal chemistry.

Biological Significance and Metabolism

This compound is not merely a metabolic byproduct; it plays active roles in various physiological and pathological processes across kingdoms.

Biosynthesis and Degradation

In humans and other mammals, L-pipecolic acid is an intermediate in the degradation pathway of L-lysine.[8] The biosynthesis is thought to primarily occur in the peroxisome. One proposed pathway involves the conversion of L-lysine to ε-amino-α-ketocaproic acid, which spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid.[15] This intermediate is then reduced to L-pipecolic acid. The degradation of L-pipecolic acid to α-aminoadipic acid also occurs in the peroxisomes, catalyzed by the enzyme L-pipecolate oxidase.[2]

cluster_racemization Racemization Lysine L-Lysine KAC ε-Amino-α-ketocaproic acid Lysine->KAC Aminotransferase DP Δ¹-Piperideine-2-carboxylic acid (Cyclized Intermediate) KAC->DP Spontaneous Cyclization LPip L-Pipecolic Acid DP->LPip Reduction DPip D-Pipecolic Acid LPip->DPip Peroxisome Peroxisomal Degradation LPip->Peroxisome L-Pipecolate Oxidase AAA α-Aminoadipic Acid Peroxisome->AAA

Caption: Simplified metabolic pathway of L-lysine to L-pipecolic acid.

This compound as a Clinical Biomarker

The most significant clinical application of this compound measurement is in the diagnosis of peroxisomal disorders (PDs).[2][16] These are a group of severe, inherited metabolic diseases, including Zellweger syndrome spectrum disorders, where peroxisome assembly or function is impaired.[2]

  • Mechanism of Accumulation: In generalized PDs, the deficiency of peroxisomal enzymes, including L-pipecolate oxidase, leads to a block in the degradation pathway.[2] This results in the accumulation of L-pipecolic acid, which can then be racemized to D-pipecolic acid.

  • Diagnostic Utility: Elevated levels of this compound (hyperpipecolic acidemia), particularly the D-isomer, in plasma, serum, or urine are a strong indicator of a generalized peroxisomal biogenesis disorder.[2][16][17] It is considered a key supplementary test, often used in conjunction with the analysis of very long-chain fatty acids (VLCFAs).[16][17] Normal this compound levels with abnormal VLCFAs may suggest a single peroxisomal enzyme deficiency rather than a generalized disorder.[16][17]

This compound has also been implicated in other conditions, such as pyridoxine-dependent epilepsy, although its role as a biomarker in this context is less specific.[5][18]

Role in the Central Nervous System

There is evidence to suggest that this compound may function as a neuromodulator in the mammalian central nervous system.[1] Its structural similarity to γ-aminobutyric acid (GABA) has led to investigations of its interaction with GABAergic systems, though its precise role remains a subject of ongoing research.[1]

Function in Other Organisms

In plants, this compound and its derivative N-hydroxy-pipecolic acid (NHP) are crucial signaling molecules for establishing systemic acquired resistance (SAR), a broad-spectrum plant immune response.[3][15][19] Following pathogen infection, this compound accumulates and is transported throughout the plant to prime distal tissues for a more rapid and robust defense response upon subsequent attack.[3][19] In microbes, this compound serves as a precursor for many secondary metabolites, including some with important pharmaceutical applications like the immunosuppressant rapamycin.[20][21]

Analytical Methodologies for Quantification

Accurate and sensitive quantification of this compound, particularly its enantiomers, is critical for clinical diagnosis and research. Various analytical techniques have been developed, with chromatography-based methods being the most prevalent.[22]

Overview of Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method that requires derivatization of the amino acid to increase its volatility. Propyl chloroformate is one derivatizing agent used for this purpose.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods often involve pre-column or post-column derivatization with agents like ninhydrin to enable UV or fluorescence detection.[24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of this compound in biological fluids. It offers high sensitivity, specificity, and the ability to perform chiral separations to quantify L- and D-isomers distinctly.[25]

Detailed Protocol: Chiral LC-MS/MS for this compound Quantification in Plasma

This protocol provides a self-validating system for the reliable measurement of L- and D-pipecolic acid. The inclusion of stable isotope-labeled internal standards is crucial for correcting analytical variability.

3.2.1. Principle and Causality

This method utilizes protein precipitation to extract this compound from the plasma matrix. The extracted analytes are then separated based on their chirality using a chiral chromatography column. Detection and quantification are achieved by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.

3.2.2. Reagents and Materials

  • Standards: L-Pipecolic acid, D-Pipecolic acid

  • Internal Standards (IS): L-Pipecolic acid-d₁₁, D-Pipecolic acid-d₁₁

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade)

  • Plasma: Human plasma (K₂EDTA) for calibrators and quality controls

  • Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system

3.2.3. Step-by-Step Methodology

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of L- and D-pipecolic acid and their respective internal standards in water (e.g., at 1 mg/mL).

    • Rationale: Preparing separate stocks prevents cross-contamination and allows for accurate formulation of calibration and QC samples.

    • Create a combined working standard solution and a combined working internal standard solution by diluting the stocks in water.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the working internal standard solution prepared in methanol.

    • Rationale: The high concentration of organic solvent (methanol) denatures and precipitates plasma proteins. The IS is added early to account for variability in extraction efficiency.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Rationale: Centrifugation pellets the precipitated proteins, leaving the analytes in the supernatant.

    • Carefully transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system

    • Column: Chiral column (e.g., Astec CHIROBIOTIC V2 or similar)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to resolve D- and L-isomers (e.g., starting at 5% B, ramping to 95% B).

    • Rationale: A chiral stationary phase is essential for separating the enantiomers. The acidic mobile phase promotes analyte ionization.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: m/z 130.1 → 84.1

      • This compound-d₁₁: m/z 141.1 → 95.1

    • Rationale: MRM provides high selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is selected in the third quadrupole.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

    • Use a linear regression model with 1/x² weighting.

    • Quantify unknown samples and QCs using the regression equation.

    • Self-Validation: The method is validated by ensuring that the accuracy of the QCs is within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

start Start: Plasma Sample (50 µL) add_is Add 200 µL Methanol with Internal Standard start->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to LC Vial centrifuge->supernatant inject Inject (5 µL) onto LC-MS/MS System supernatant->inject lc_sep Chiral LC Separation inject->lc_sep ms_detect Tandem MS Detection (MRM) lc_sep->ms_detect data Data Processing & Quantification ms_detect->data end End: Report Concentrations data->end

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Pharmacological Relevance and Future Directions

The rigid, cyclic structure of this compound makes it an attractive scaffold for the design of conformationally constrained peptide mimics and other small molecule therapeutics.[7] Derivatives of this compound are integral to a wide range of pharmacologically active compounds, including local anesthetics (ropivacaine), immunosuppressants (rapamycin, FK506), and antitumor antibiotics.[1][14][26]

Future research will likely focus on:

  • Elucidating the precise role of this compound in neurotransmission.

  • Developing novel this compound-based derivatives as therapeutic agents.

  • Exploring its function in the gut microbiome and its impact on host metabolism.

  • Refining analytical methods for ultra-sensitive and high-throughput screening.

Conclusion

This compound has transitioned from a simple metabolic intermediate to a molecule of profound scientific and clinical importance. Its unique chemical structure underpins its diverse biological roles, from serving as an indispensable biomarker for life-threatening peroxisomal disorders to acting as a key signaling molecule in plant immunity. The ability to accurately quantify its enantiomers through advanced analytical techniques like LC-MS/MS is fundamental to both clinical diagnostics and continued research. As our understanding of its complex biology deepens, this compound and its derivatives will undoubtedly continue to be a fruitful area of investigation for researchers, scientists, and drug development professionals.

References

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A Technical Guide to the Role of Pipecolic Acid in Microbial Secondary Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pipecolic acid, a non-proteinogenic amino acid derived from lysine, serves as a pivotal building block in the biosynthesis of a diverse array of microbial secondary metabolites. Its incorporation is often critical for the biological activities of pharmaceutically important natural products, including immunosuppressants, antibiotics, and anti-tumor agents.[1][2] Understanding the intricate enzymatic pathways that govern its formation and integration into these complex scaffolds is paramount for researchers in natural product discovery and synthetic biology. This guide provides an in-depth examination of the biosynthesis of this compound, the mechanisms of its incorporation into secondary metabolites, and the analytical methodologies required for its study. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor for professionals in drug development and microbial research.

The Strategic Importance of this compound in Natural Products

The six-membered heterocyclic ring of this compound imparts significant conformational constraints when incorporated into a larger molecule. This structural feature is not merely incidental; it is frequently a key determinant of a compound's bioactivity. In immunosuppressants like rapamycin and FK506, the pipecolyl moiety is integral to the "FKBP12-binding motif," positioning the macrolide to interact with its protein target with subnanomolar affinity.[3] The presence of this imino acid, therefore, represents a strategic evolutionary choice by microbes to generate potent, high-affinity bioactive compounds. This guide delves into the molecular logic underpinning the use of this unique building block.

Biosynthetic Routes: From Primary Metabolism to a Key Precursor

The journey of this compound begins with the primary metabolite L-lysine. Microorganisms have evolved several distinct pathways to cyclize this linear amino acid, primarily L-pipecolic acid, which is the enantiomer predominantly found in secondary metabolites.[2][4] These routes are distinguishable by which of the two amino groups of lysine is ultimately removed.

Two fundamental pathways have been established:

  • The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the removal of the α-amino group of L-lysine. It is often part of a lysine catabolic pathway, as seen in some Pseudomonas species.[4] The process typically involves an initial transamination or oxidation at the α-position to form an α-keto intermediate, which then cyclizes to P2C. A subsequent reduction yields this compound.[2]

  • The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This pathway proceeds through the removal of the ε-amino group. In fungi, this can occur via reversal of the final steps of the lysine biosynthesis pathway, converting lysine to saccharopine, which is then oxidized to yield P6C and glutamate.[5] P6C is then reduced to this compound.

A more direct and highly significant route in secondary metabolism is catalyzed by lysine cyclodeaminase (LCD) , an enzyme that directly converts L-lysine to L-pipecolic acid with the loss of the α-amino group.[6][7] This is the key enzyme in the biosynthesis of the this compound precursor for rapamycin and FK506.[3]

Pipecolic_Acid_Biosynthesis cluster_0 Direct Cyclodeamination cluster_1 P2C Pathway cluster_2 P6C Pathway lysine L-Lysine pip_lcd L-Pipecolic Acid lysine->pip_lcd Lysine Cyclodeaminase (e.g., RapL, FkbL) - NH3, + 2[H] (NAD+ dependent) lysine2 L-Lysine akeac α-keto-ε-aminocaproic acid lysine2->akeac L-Lysine α-oxidase / transaminase p2c Δ¹-piperideine-2- carboxylic acid (P2C) akeac->p2c Spontaneous Cyclization pip_p2c L-Pipecolic Acid p2c->pip_p2c Reductase lysine3 L-Lysine sacch Saccharopine lysine3->sacch Saccharopine Dehydrogenase aas α-aminoadipic- δ-semialdehyde sacch->aas Saccharopine Oxidase/Reductase p6c Δ¹-piperideine-6- carboxylic acid (P6C) aas->p6c Spontaneous Cyclization pip_p6c L-Pipecolic Acid p6c->pip_p6c Reductase

Figure 1: Major microbial biosynthetic pathways from L-lysine to L-pipecolic acid.

Spotlight on Lysine Cyclodeaminase (RapL/FkbL)

The discovery of the rapL and fkbL genes within the rapamycin and FK506 biosynthetic gene clusters, respectively, was a critical step in understanding the direct supply of this compound for these pathways.[3] In vitro characterization of RapL confirmed its function as an NAD+-dependent lysine cyclodeaminase.[6][7]

Mechanism of Action: The reaction is a unique, catalytic use of a nicotinamide cofactor. It is proposed to proceed via three steps:

  • Oxidation: The enzyme's bound NAD+ oxidizes the α-amino group of L-lysine to an imine.

  • Cyclization: The ε-amino group performs an intramolecular nucleophilic attack on the imino carbon, forming the six-membered ring.

  • Reduction: The resulting cyclic imine (P2C) is then reduced by the NADH generated in the first step to yield L-pipecolic acid and regenerate the enzyme's bound NAD+.[3][8]

This elegant intramolecular redox mechanism ensures a direct and efficient conversion of a primary metabolite into a specialized precursor, primed for incorporation by the downstream machinery.

Enzyme Gene (Example) Substrate Product Cofactor Associated Metabolite Reference
Lysine CyclodeaminaserapL, fkbLL-LysineL-Pipecolic AcidNAD+Rapamycin, FK506[3][6][7]
Lysine α-oxidase-L-Lysineα-keto-ε-aminocaproic acidFAD-[2]
Saccharopine Oxidase-SaccharopineP6C + GlutamateFADPenicillin (in some fungi)[5]

Table 1: Key enzymes involved in microbial this compound biosynthesis.

Incorporation into Secondary Metabolites: The Role of NRPS

This compound is almost exclusively incorporated into larger scaffolds by Non-Ribosomal Peptide Synthetases (NRPSs). These mega-enzymes function as molecular assembly lines, activating and linking amino acid monomers in a specific sequence.

The incorporation process, exemplified by the RapP synthetase in rapamycin biosynthesis, follows a canonical NRPS logic:[3]

  • Substrate Recognition & Adenylation (A-domain): The A-domain of the NRPS module specifically recognizes L-pipecolic acid (and not L-lysine). It then activates it by consuming ATP to form a pipecolyl-AMP intermediate.

  • Thiolation (T-domain or PCP): The activated pipecolyl moiety is transferred to the phosphopantetheinyl arm of the adjacent Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, forming a covalent thioester bond.

  • Condensation (C-domain): The C-domain catalyzes peptide bond formation between the upstream polyketide chain (in the case of rapamycin) and the pipecolyl-S-PCP.[3]

In many cases, such as with rapamycin and FK506, the same NRPS module that incorporates this compound is also responsible for the final macrocyclization step, releasing the product from the enzyme complex.[3][6]

Metabolite Class Example(s) Microbial Source (Genus) Key Bioactivity Reference
MacrolidesRapamycin, FK506 (Tacrolimus), FK520 (Ascomycin)StreptomycesImmunosuppressive, Antifungal[3][6][7]
StreptograminsVirginiamycin S1StreptomycesAntibiotic[2]
Indolizidine AlkaloidsSwainsonineRhizoctonia, MetarhiziumAntitumor, Antiviral[2]
DiketopiperazinesMarcfortine APenicilliumAnthelmintic[2]

Table 2: Representative microbial secondary metabolites containing a this compound moiety.

Experimental Protocols for Analysis and Characterization

A core requirement for studying this compound metabolism is the ability to reliably detect and quantify it in complex biological matrices like fermentation broths or cell lysates.

Protocol: Quantification of this compound via HPLC

This protocol describes a robust method for quantifying this compound using pre-column derivatization with ninhydrin followed by reverse-phase HPLC.[9] The initial step is critical for removing primary amines (like lysine) that would otherwise interfere.

Causality Statement: this compound is a secondary amine and reacts poorly with common derivatization agents like OPA. Ninhydrin reacts with both primary and secondary amines, but we can achieve specificity by first eliminating primary amines with nitrous acid. The subsequent derivatization, accelerated by microwave heating, forms a chromophore detectable by a standard UV-Vis detector, providing a cost-effective and sensitive quantification method.[9]

Methodology:

  • Sample Preparation (Elimination of Primary Amines):

    • To 100 µL of microbial culture supernatant or cell lysate, add 100 µL of 1.2 M HCl. Vortex thoroughly.

    • Add 50 µL of freshly prepared 2 M sodium nitrite (NaNO₂). Vortex immediately. Safety Note: This reaction releases gas; perform in a well-ventilated area.

    • Allow the reaction to proceed for 10 minutes at room temperature to completely deaminate primary amines.

    • Add 50 µL of 2 M ammonium sulfamate and vortex to quench the excess nitrous acid.

  • Microwave-Assisted Derivatization:

    • To the 300 µL reaction mixture, add 100 µL of 3% (w/v) ninhydrin in glacial acetic acid.

    • Cap the vial loosely and place it in a standard domestic microwave oven.

    • Heat at medium power (e.g., 450 W) for 60-90 seconds. The solution should turn a distinct color (e.g., yellow-orange for this compound).

    • Cool the sample to room temperature.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% sodium acetate buffer (50 mM, pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: 570 nm.

    • Injection Volume: 20 µL.

  • Self-Validation and Quantification:

    • Standard Curve: Prepare a series of L-pipecolic acid standards (e.g., 1 µM to 100 µM) and process them identically to the samples to generate a standard curve of peak area versus concentration.

    • Negative Control: Process a sample of the sterile growth medium to identify any background peaks.

    • Spike and Recovery: To validate the method for your specific matrix, spike a known amount of L-pipecolic acid standard into a blank sample and calculate the recovery percentage. An acceptable recovery is typically 85-115%.

HPLC_Workflow start Microbial Culture Supernatant/Lysate step1 Add HCl and NaNO₂ (Removes Primary Amines) start->step1 step2 Add Ninhydrin Reagent step1->step2 Quench with Ammonium Sulfamate step3 Microwave-Assisted Heating (Derivatization) step2->step3 step4 Inject on RP-HPLC System step3->step4 step5 Detect Chromophore at 570 nm step4->step5 end Quantify using Standard Curve step5->end

Figure 2: Workflow for the quantification of this compound by HPLC.

Chiral Analysis

Distinguishing between L- and D-pipecolic acid is often necessary, as some microbes may produce the D-enantiomer.[10][11] This requires specialized chiral chromatography.

Technique Principle Advantages Considerations Reference
Chiral HPLC Utilizes a chiral stationary phase (e.g., penicillamine-based) to physically separate enantiomers.Direct separation without derivatization.Columns can be expensive and sensitive to mobile phase composition.[10][12]
GC-MS with Chiral Derivatization Derivatize enantiomers with a chiral reagent to form diastereomers, which can be separated on a standard GC column.High sensitivity and resolution of GC-MS.Derivatization adds complexity and potential for side reactions.[13]

Table 3: Comparison of common techniques for chiral analysis of this compound.

Conclusion and Future Directions

This compound is a testament to the metabolic ingenuity of microorganisms, representing a direct link between primary and secondary metabolism that is crucial for the production of high-value pharmaceuticals. The elucidation of its biosynthetic pathways, particularly the discovery of enzymes like lysine cyclodeaminase, has opened new avenues for metabolic engineering and synthetic biology.

Future research and development efforts will likely focus on:

  • Precursor-Directed Biosynthesis: Using mutant strains in which the native this compound pathway is blocked (e.g., a rapL knockout) allows for the feeding of synthetic this compound analogs. This powerful technique can generate novel "rapalogs" or other modified natural products with potentially improved therapeutic properties.[3][14]

  • Pathway Engineering: Overexpression of key biosynthetic enzymes, such as RapL, or entire heterologous pathways in chassis organisms like E. coli or Saccharomyces cerevisiae can lead to optimized production of this compound itself as a valuable chiral building block.[15][16]

  • Enzyme Discovery: Mining microbial genomes will undoubtedly uncover novel enzymes related to this compound metabolism, offering new biocatalytic tools for green chemistry applications.

By understanding and harnessing the microbial pathways for this compound synthesis and incorporation, researchers are well-positioned to discover, develop, and manufacture the next generation of natural product-based therapeutics.

References

  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407.
  • He, M. (2006). Figure 2: Various routes of this compound biosynthesis in microorganisms.
  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3798–3806. [Link]
  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of this compound by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. PubMed. [Link]
  • Gatto, G. J., Jr, Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster.
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  • Martín, J. F., Ullán, R. V., & García-Estrada, C. (2017). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. National Institutes of Health (NIH). [Link]
  • Koc, F. N., & Seckin Dinler, B. (2022). This compound in plants: biosynthesis, signalling, and role under stress. Botanica. [Link]
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  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. OUCI. [Link]
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  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. [Link]
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2006). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. PubMed. [Link]
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  • Fujita, T., Hada, T., & Higashino, K. (2003). Determination of D- and L-Pipecolic Acid in Food Samples Including Processed Foods.
  • Unknown Author. (Unknown Year). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction.
  • Wang, C., Liu, R., Lim, G. H., de Oliveira, M. V. V., & Dong, X. (2018). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. PMC - NIH. [Link]
  • Occhiato, E. G., et al. (2015). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Pérez-García, F., et al. (2017). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers. [Link]
  • Hoshi, M., et al. (1999). Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to this compound using the lysine loading test. PubMed. [Link]
  • Unknown Author. (Unknown Year). Biosynthesis of this compound and N-hydroxy this compound.
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. PubMed Central. [Link]
  • Cheng, Z., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers. [Link]
  • Cheng, Z., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PMC - NIH. [Link]
  • Cheng, Z., et al. (2022).

Sources

An In-depth Technical Guide to N-hydroxy-pipecolic Acid (NHP): The Mobile Signal Orchestrating Systemic Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of N-hydroxy-pipecolic acid (NHP) has marked a pivotal moment in our understanding of plant immunology, identifying it as a central signaling molecule in the establishment of Systemic Acquired Resistance (SAR). SAR is a potent, broad-spectrum defense mechanism that provides long-lasting protection against a wide array of pathogens throughout the plant.[1][2][3] This guide provides a comprehensive technical overview of NHP, from its biosynthesis and transport to its intricate signaling functions and the methodologies used to study it. We will delve into the molecular mechanics of how NHP primes the plant for a more robust and rapid defense response, its interplay with other key immune hormones like salicylic acid (SA), and its conservation across the plant kingdom, highlighting its potential for innovative crop protection strategies.[2][4]

The Genesis of a Signal: NHP Biosynthesis

The capacity of a plant to defend itself systemically relies on the de novo synthesis of signaling molecules in response to an initial localized pathogen attack. NHP is derived from the non-proteinogenic amino acid L-lysine through a conserved, three-step enzymatic pathway.[2][5] This pathway is transcriptionally upregulated upon pathogen perception, ensuring a rapid accumulation of NHP to orchestrate the defense response.

The biosynthesis involves three key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase initiates the pathway within the plastids by converting L-lysine into an intermediate that spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[6][7][8]

  • SAR-DEFICIENT 4 (SARD4): This reductase then converts P2C into pipecolic acid (Pip).[5][6][7] While ALD1 and SARD4 are critical for Pip accumulation, studies have shown that Pip itself does not have independent immune-related activity but serves as the essential precursor to NHP.[9][10]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): In the final and crucial step, Pip is exported to the cytosol where FMO1, a key regulator of SAR, catalyzes its N-hydroxylation to produce the active signaling molecule, NHP.[1][5][7][11] The discovery that FMO1 acts as a pipecolate N-hydroxylase was a landmark finding that solidified the role of NHP as the direct, bioactive product essential for SAR.[1][11]

The tight regulation of this pathway is critical. To prevent fitness costs associated with constitutive defense activation, NHP levels are controlled. One key mechanism is the glycosylation of NHP by the UDP-glycosyltransferase UGT76B1, which inactivates the molecule, likely for storage or degradation, thus balancing the plant's growth-defense equilibrium.[6][7]

NHP_Biosynthesis Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip_plastid This compound (Pip) P2C->Pip_plastid SARD4 Pip_cytosol This compound (Pip) Pip_plastid->Pip_cytosol Transport NHP N-hydroxy-pipecolic acid (NHP) Pip_cytosol->NHP FMO1 NHP_Glc NHP-O-glucoside (Inactive) NHP->NHP_Glc UGT76B1

Figure 1: NHP Biosynthetic Pathway.

The Mobile Signal: NHP in Systemic Acquired Resistance (SAR)

SAR is characterized by the priming of distal, uninfected tissues for a faster and stronger defense response upon subsequent pathogen attack.[2] A cornerstone of this process is the generation of a mobile signal that travels from the site of primary infection to the rest of the plant. NHP has been unequivocally identified as this critical mobile signal.[1][11]

Upon local infection, NHP accumulates not only in the infected leaves but also in distal, systemic leaves.[2] Evidence strongly supports its transport through the plant's vascular system, specifically the phloem.[2] Critically, the exogenous application of NHP to lower leaves is sufficient to induce SAR in upper, untreated leaves, conferring enhanced resistance to pathogens like Pseudomonas syringae.[1][5] This experiment is fundamental because it demonstrates that NHP alone can recapitulate the systemic resistance phenotype, rescuing the SAR-deficient phenotype of mutants like fmo1 that cannot synthesize NHP.[1]

NHP's function is not limited to the model plant Arabidopsis thaliana. Its biosynthesis and bioactivity have been demonstrated in a wide range of both dicotyledonous and monocotyledonous plants, including important crops like tomato, pepper, cucumber, and barley, suggesting a broadly conserved mechanism for immunity across the plant kingdom.[2][4][12]

Mechanism of Action: Priming and Transcriptional Reprogramming

NHP does not function as a direct antibiotic. Instead, it acts as a potent immune primer. Priming prepares the plant's defense machinery, leading to a more rapid and robust activation of defense mechanisms only upon a secondary challenge.[9] This strategy minimizes energy expenditure in the absence of a direct threat while ensuring the plant is prepared for future attacks.

NHP-mediated priming involves extensive transcriptional reprogramming.[13][14] Upon arrival in distal tissues, NHP triggers a signaling cascade that leads to the expression of hundreds of defense-related genes.[13]

Interplay with Salicylic Acid (SA)

The signaling pathways of NHP and salicylic acid (SA), another crucial defense hormone, are deeply intertwined and mutually potentiate each other.[3][6]

  • NHP Induces SA: NHP treatment leads to the accumulation of SA and the upregulation of SA biosynthesis genes.[6][13]

  • SA Fortifies NHP Signaling: The full establishment of NHP-induced resistance and gene expression requires an intact SA signaling pathway.[8][13]

  • Shared Downstream Components: The signaling cascades of both NHP and SA converge on key downstream regulators, including the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors .[9][13][15]

NPR1 is considered the master regulator of SAR. In its presence, NHP can activate the expression of defense genes, including PATHOGENESIS-RELATED (PR) genes.[8][13][14] Studies using genetic mutants have shown that NHP-induced SAR is completely abolished in npr1 mutants, demonstrating the absolute requirement of this co-regulator.[13][15] TGA transcription factors act in concert with NPR1 to bind to the promoters of defense genes and activate their transcription.[15][16]

SA-Independent Functions

While fortified by SA, NHP also possesses SA-independent signaling capabilities. It can induce a subset of defense genes even at basal SA levels, suggesting it initiates a primary transcriptional response that is then amplified by the subsequent SA buildup.[8][17] Recent studies suggest NHP may trigger systemic eNAD(P) accumulation, which in turn activates SAR through a receptor kinase-mediated pathway, providing another layer to its mechanism.[18]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_distal Distal Uninfected Leaf Pathogen Pathogen Attack NHP_synthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_synthesis NHP_distal NHP NHP_synthesis->NHP_distal Phloem Transport SA_pathway SA Biosynthesis (ICS1) NHP_distal->SA_pathway induces NPR1 NPR1 NHP_distal->NPR1 requires SA_pathway->NPR1 activates TGA TGA Factors NPR1->TGA co-activates Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes activates transcription SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Figure 2: NHP Signaling in Systemic Acquired Resistance.

Methodologies for NHP Research

Studying NHP requires robust analytical techniques for its quantification and reliable bioassays to assess its function.

Protocol: NHP Extraction and Quantification by LC-MS/MS

This protocol outlines a standard method for extracting and quantifying NHP from plant tissue, a critical step for verifying its accumulation during an immune response.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, allowing for accurate detection and quantification of low-abundance metabolites like NHP in complex biological matrices.

Methodology:

  • Sample Collection: Harvest 50-100 mg of leaf tissue from control and treated plants. Immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Add two 3 mm stainless steel beads to each 2 mL tube containing the frozen tissue. Homogenize the tissue to a fine powder using a bead mill homogenizer (e.g., TissueLyser) for 2 cycles of 30 seconds at 30 Hz.

  • Extraction: a. Add 1 mL of pre-chilled extraction solvent (80% methanol, 20% water) to the powdered tissue. b. Vortex thoroughly for 30 seconds. c. Incubate on a shaker at 4°C for 30 minutes.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation: a. Carefully transfer 800 µL of the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the pellet. b. Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis: a. Instrumentation: Utilize a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Column: A reverse-phase C18 column is typically used for separation. c. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common. d. Detection: Monitor for NHP using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for NHP (e.g., for [M+H]⁺) must be optimized for the instrument used. e. Quantification: Generate a standard curve using a synthetic NHP standard of known concentrations to accurately quantify NHP levels in the plant extracts. Data is typically normalized to the initial fresh weight of the tissue.

Protocol: NHP-Induced Systemic Acquired Resistance (SAR) Bioassay

This bioassay is the gold standard for functionally validating the immune-inducing properties of NHP.

Rationale: This experiment directly tests whether NHP treatment enhances a plant's ability to resist a subsequent pathogen infection in systemic tissues, which is the definition of SAR.

SAR_Workflow cluster_treatment Day 0: Treatment cluster_challenge Day 2: Pathogen Challenge cluster_analysis Day 5: Data Analysis start Start: 4-week-old Arabidopsis plants treat_control Control Group: Soil drench with water start->treat_control treat_nhp NHP Group: Soil drench with 1 mM NHP start->treat_nhp challenge Infiltrate upper, distal leaves of both groups with Pseudomonas syringae (OD600 = 0.001) treat_nhp->challenge quantify Quantify bacterial growth (e.g., Colony Forming Units per cm² leaf area) challenge->quantify compare Compare bacterial titers between Control and NHP groups quantify->compare end Conclusion: Assess if NHP induced resistance compare->end

Figure 3: Experimental Workflow for an NHP-induced SAR Assay.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., Col-0 wild-type) in individual pots under controlled conditions (e.g., 12h light/12h dark cycle, 22°C) for 4 weeks.

  • NHP Application (Day 0): a. Prepare a 1 mM solution of NHP in water.[9] b. Divide plants into two groups: Control and NHP-treated. c. Apply the treatment via soil drench. Add 10 mL of water to the control group and 10 mL of the 1 mM NHP solution to the treatment group.[9] This method ensures systemic uptake without causing local damage to leaves.

  • Pathogen Challenge (Day 2): a. Prepare a bacterial suspension of a compatible pathogen, such as Pseudomonas syringae pv. tomato DC3000, at an optical density (OD600) of 0.001 in 10 mM MgCl₂. b. Select three upper, non-treated leaves from each plant. c. Infiltrate the bacterial suspension into the leaves using a needleless 1 mL syringe. This ensures a uniform delivery of the pathogen into the leaf apoplast.

  • Disease Assessment (Day 5): a. After 3 days of incubation, quantify the bacterial growth within the leaves. b. Use a 1 cm² leaf punch to collect discs from the infiltrated areas. c. Homogenize the leaf discs in 10 mM MgCl₂. d. Perform serial dilutions and plate on appropriate selective agar medium (e.g., King's B with rifampicin). e. Incubate plates for 48 hours at 28°C and count the Colony Forming Units (CFUs). Calculate CFUs per cm² of leaf area.

  • Data Interpretation: A statistically significant reduction in bacterial growth in the NHP-treated group compared to the control group indicates the successful induction of SAR.

Data Presentation

Quantitative results from a SAR bioassay should be presented clearly to demonstrate the efficacy of the NHP treatment.

Treatment GroupPathogen Titer (log₁₀ CFU/cm²)Standard DeviationFold Reduction vs. Control
Control (Water) 7.2± 0.3-
NHP (1 mM) 5.5± 0.4~50-fold

Table 1: Representative data from an NHP-induced SAR bioassay in Arabidopsis thaliana challenged with Pseudomonas syringae. The significant reduction in pathogen titer demonstrates NHP's protective effect.

Broader Implications and Future Directions

The elucidation of NHP's role in plant immunity opens exciting avenues for both fundamental research and practical application.

  • Crop Protection: Exogenous application of NHP or stable synthetic analogs presents a promising strategy to enhance disease resistance in agricultural crops.[5][19] This approach, known as chemical priming, could reduce the reliance on conventional pesticides by boosting a plant's own natural defenses.

  • Genetic Engineering: Engineering the NHP biosynthetic pathway in crops to enhance its production could lead to varieties with durable, broad-spectrum disease resistance.[4][5]

  • Receptor Identification: A major unanswered question in the field is the identity of the NHP receptor(s). Identifying the protein(s) that perceive NHP will be a significant breakthrough, allowing for a more detailed dissection of the downstream signaling cascade and providing new targets for intervention.

References

  • Chen, Y.-C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., Mudgett, M. B., & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. [Link]
  • Hartmann, M., & Zeier, J. (2018). N-hydroxythis compound biosynthesis and its role in plant immunity. The Plant Cell. [Link]
  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., Scholten, N., Schuck, S., Bräutigam, A., Hölzel, T., Ganter, C., & Zeier, J. (2018). N-Hydroxythis compound Is a Critical Systemic Signal for Systemic Acquired Resistance in Plants. Cell. [Link]
  • Schnake, A., et al. (2020). N-hydroxythis compound: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany. [Link]
  • Wang, C., & Zhang, L. (2022). Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science. [Link]
  • Yildiz, I., et al. (2021). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. Plant Physiology. [Link]
  • Holmes, E. C., Chen, Y.-C., Sattely, E. S., & Mudgett, M. B. (2019).
  • Sun, T., & Zhang, Y. (2021). N-Hydroxythis compound (NHP) biosynthesis and downstream signaling.
  • Kachroo, A. (2022). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance.
  • Holmes, E. C., et al. (2019). Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. bioRxiv. [Link]
  • Carella, P. (2018). Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae. [Link]
  • Yildiz, I., et al. (2023). N-hydroxythis compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels. Plant Physiology. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Wang, S., et al. (2023). N-hydroxythis compound triggers systemic acquired resistance through extracellular NAD(P).
  • Yildiz, I., et al. (2023). N-hydroxythis compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. The Plant Cell. [Link]
  • Yildiz, I., et al. (2021). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. PubMed. [Link]
  • Kachroo, A., & Kachroo, P. (2022). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance.
  • Schnake, A., et al. (2020). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxythis compound in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany. [Link]
  • Mohnike, L., et al. (2022). N-hydroxy this compound methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]
  • Hartmann, M., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
  • Cheng, X., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Hartmann, M., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. Semantic Scholar. [Link]
  • Chen, Y. C., et al. (2025). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. Plant Physiology. [Link]
  • Chen, Y. C., et al. (2024). Transcriptome analysis reveals role of transcription factor WRKY70 in early N-hydroxy-pipecolic acid signaling. Plant Physiology. [Link]
  • Chen, Y. C., et al. (2025). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. Plant Physiology. [Link]
  • Jin, S., et al. (2018). In vivo interaction of HAC1 with NPR1 and TGA2/5.
  • Hartmann, M., & Zeier, J. (2019). Biosynthesis of this compound and N-hydroxy this compound.
  • Khan, N., et al. (2023). Exploring the Functional Roles of Endophytic Bacteria in Plant Stress Tolerance for Sustainable Agriculture. MDPI. [Link]

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The Pipecolic Acid Signaling Cascade in Arabidopsis thaliana: A Technical Guide to a Master Regulator of Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the study of plant immunology and the development of novel crop protection strategies.

Abstract: The non-protein amino acid pipecolic acid (Pip) and its N-hydroxylated derivative (NHP) have emerged as central signaling molecules in the orchestration of plant defense, particularly in the establishment of Systemic Acquired Resistance (SAR). This technical guide provides an in-depth exploration of the Pip signaling cascade in the model organism Arabidopsis thaliana. We will dissect the biosynthetic pathway, the key enzymatic players, and the downstream signaling events that culminate in broad-spectrum disease resistance. Furthermore, this guide offers detailed, field-proven protocols for the experimental investigation of this pathway, empowering researchers to probe its intricacies and harness its potential for agricultural applications.

Introduction: this compound as a Keystone of Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a remarkable defense mechanism in plants that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant following an initial localized pathogen encounter[1]. For decades, salicylic acid (SA) was considered the primary signaling molecule governing SAR. However, recent discoveries have unveiled a critical and interconnected signaling network orchestrated by this compound[2][3].

Upon pathogen challenge, Arabidopsis synthesizes and accumulates Pip, which is then converted to its bioactive form, N-hydroxythis compound (NHP)[4][5]. NHP acts as a mobile signal, translocating from the site of infection to distal tissues to prime the entire plant for a more robust and rapid defense response upon subsequent pathogen attack[6][7]. The Pip/NHP signaling module functions in concert with the SA pathway, often amplifying its effects, to mount a formidable defense against a wide array of pathogens[2]. Understanding this cascade is paramount for developing novel strategies to enhance crop resilience.

The Biosynthetic Pathway: From Lysine to a Potent Immune Signal

The journey from the essential amino acid L-lysine to the potent signaling molecule NHP involves a meticulously regulated three-step enzymatic pathway.

Key Enzymes and Their Roles
  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase catalyzes the initial step in Pip biosynthesis, converting L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C)[8]. The expression of ALD1 is strongly induced upon pathogen infection, highlighting its critical role in initiating the defense response[9].

  • SAR-DEFICIENT 4 (SARD4): SARD4 is a reductase that converts P2C to this compound[8]. Like ALD1, the expression of SARD4 is also upregulated during infection, ensuring a steady flux through the biosynthetic pathway[10].

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): FMO1 is the crucial enzyme that catalyzes the N-hydroxylation of Pip to form the bioactive NHP[4][5]. FMO1 is a central regulator of SAR, and its activity is indispensable for the establishment of systemic immunity[1].

Transcriptional Regulation of the Biosynthetic Genes

The expression of ALD1, SARD4, and FMO1 is tightly controlled by a network of transcription factors, ensuring their timely activation upon pathogen perception. Key regulators include:

  • SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g): These master transcription factors directly bind to the promoters of ALD1, SARD4, and FMO1, as well as genes involved in SA biosynthesis, thereby coordinating the production of both signaling molecules[10].

  • NPR1 and NPR4: These paralogous proteins act as receptors for salicylic acid and differentially regulate the expression of NHP biosynthesis genes. Both NPR1 and NPR4 contribute to the induction of ALD1, SARD4, and FMO1 expression following pathogen challenge[11].

Downstream Signaling: Perception and Activation of Defense Responses

While the direct receptor for NHP remains to be definitively identified, significant progress has been made in elucidating the downstream signaling events that translate NHP perception into a robust immune response.

The Central Role of NPR1

NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of SAR that functions as a transcriptional co-activator[6]. NHP-induced defense responses are largely dependent on NPR1[12]. Upon activation, NPR1 translocates to the nucleus where it interacts with TGA transcription factors.

TGA Transcription Factors: Executing the Defense Program

TGA transcription factors are a family of bZIP proteins that bind to specific cis-elements in the promoters of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes[13][14]. The interaction of NPR1 with TGA factors, such as TGA1, TGA2, and TGA3, is crucial for activating the expression of these genes and establishing a state of SAR[15][16]. This interaction is often modulated by the cellular redox state, which is influenced by SA levels[11].

Experimental Protocols: A Practical Guide to Studying the this compound Pathway

This section provides detailed, step-by-step protocols for key experiments to investigate the Pip/NHP signaling cascade in Arabidopsis thaliana.

Systemic Acquired Resistance (SAR) Assay using Pseudomonas syringae

This protocol details the induction of SAR by a primary pathogen inoculation and the subsequent challenge with a virulent strain to assess the level of systemic resistance.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. maculicola ES4326 (Psm) carrying an avirulent gene (e.g., avrRpt2) for primary inoculation.

  • Virulent Pseudomonas syringae pv. maculicola ES4326 for secondary challenge.

  • King's B (KB) medium with appropriate antibiotics.

  • 10 mM MgCl₂ (sterile)

  • 1 mL needleless syringes

  • Cork borer (4 mm diameter)

  • 1.5 mL microfuge tubes

  • Plastic pestles or bead beater

  • Sterile water

Procedure:

  • Primary Inoculation:

    • Culture Psm avrRpt2 overnight in KB medium.

    • Pellet the bacteria, wash, and resuspend in 10 mM MgCl₂ to an OD₆₀₀ of 0.001.

    • Infiltrate three lower leaves of each plant with the bacterial suspension using a needleless syringe[17]. Infiltrate control plants with 10 mM MgCl₂.

  • Secondary Challenge:

    • Two days after the primary inoculation, prepare an inoculum of virulent Psm at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.

    • Infiltrate three upper, systemic leaves of both control and SAR-induced plants with the virulent strain.

  • Bacterial Growth Quantification:

    • Three days after the secondary challenge, collect leaf discs (2 per leaf) from the challenged leaves using a cork borer[17].

    • Place the leaf discs in a 1.5 mL microfuge tube containing 200 µL of 10 mM MgCl₂.

    • Homogenize the tissue thoroughly using a plastic pestle or a bead beater.

    • Perform serial dilutions of the homogenate in 10 mM MgCl₂.

    • Plate 10 µL of each dilution onto KB agar plates with appropriate antibiotics.

    • Incubate at 28°C for 2 days and count the colony-forming units (CFUs).

    • Calculate the CFUs per cm² of leaf area. A significant reduction in bacterial growth in the SAR-induced plants compared to the control plants indicates the establishment of SAR.

Quantification of this compound and N-hydroxythis compound by LC-MS/MS

This protocol outlines the extraction and analysis of Pip and NHP from Arabidopsis leaf tissue.

Materials:

  • Arabidopsis leaf tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • 2 mL microfuge tubes

  • 80% Methanol (pre-chilled at -20°C)

  • Internal standards (e.g., D₄-Pipecolic acid, D₉-NHP)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Grinding:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Weigh 50 mg of the frozen powder into a 2 mL microfuge tube.

    • Add 800 µL of pre-chilled 80% methanol containing internal standards[7].

    • Vortex vigorously to homogenize the sample.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C[17].

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new 1.5 mL microfuge tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 20% methanol.

    • Centrifuge at 18,000 x g for 10 minutes to pellet any remaining debris.

    • Transfer the clear supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column.

    • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detect Pip and NHP using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion (m/z) 130 -> Product ion (m/z) 84

      • N-hydroxythis compound: Precursor ion (m/z) 146 -> Product ion (m/z) 100[18][19]

    • Quantify the analytes by comparing their peak areas to those of the internal standards.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of SAR-related gene expression.

Materials:

  • Arabidopsis leaf tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see Table 2)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from leaf tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qPCR reactions in a 10-20 µL volume containing SYBR Green master mix, diluted cDNA, and forward and reverse primers (250 nM final concentration)[2].

    • Use a three-step cycling protocol: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15 s), annealing (60°C for 30 s), and extension (72°C for 30 s)[2][20].

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stably expressed reference gene (e.g., ACTIN2 or UBQ5)[21].

Data Presentation and Visualization

Quantitative Data Summary
ParameterConditionLocal LeavesSystemic LeavesReference
This compound (µg/g FW) Mock< 0.1< 0.1[22]
P. syringae (48 hpi)5 - 151 - 5[3][22]
N-hydroxythis compound MockNot DetectedNot Detected[5]
P. syringae (48 hpi)Levels increase significantlyAccumulates to detectable levels[5]
Gene Expression (Fold Change)
ALD1P. syringae (24 hpi)> 50> 20[9]
FMO1P. syringae (24 hpi)> 100> 50[9]
PR1P. syringae (48 hpi)> 1000> 100[6]

Table 1: Typical quantitative changes in this compound pathway components in Arabidopsis thaliana upon infection with Pseudomonas syringae. FW: Fresh Weight; hpi: hours post-inoculation.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
ALD1GCTCTCTCTTGCTTCGTTTCCTCATCCTCGGTTTCTCTTCTTC[9]
FMO1GCTGCTCTTCTTGCTCTCTCCAGCTTCCTCTTGTTCTTCCTC[9]
NPR1GAGTTGTTCGATGAGTTGCAGGCTTCTCGCTCTCTCTTCTTG[21]
PR1GTAGGTGCTCTTGTTCTTCCCCACATAATTCCCACGAGGATC[23]
ACTIN2GGTGAGGATATTCAGCCACTTGTCTGTGAACGATTCCTGGACCT[24]

Table 2: Validated qRT-PCR primers for key genes in the this compound signaling pathway.

Signaling Pathway and Workflow Diagrams

Pipecolic_Acid_Signaling cluster_biosynthesis Biosynthesis cluster_regulation Transcriptional Regulation cluster_signaling Downstream Signaling L-Lysine L-Lysine P2C P2C L-Lysine->P2C ALD1 This compound This compound P2C->this compound SARD4 N-hydroxythis compound (NHP) N-hydroxythis compound (NHP) This compound->N-hydroxythis compound (NHP) FMO1 Unknown Receptor Unknown Receptor N-hydroxythis compound (NHP)->Unknown Receptor Mobile Signal Pathogen Signal Pathogen Signal SARD1 SARD1 Pathogen Signal->SARD1 CBP60g CBP60g Pathogen Signal->CBP60g ALD1 ALD1 SARD1->ALD1 SARD4 SARD4 SARD1->SARD4 FMO1 FMO1 SARD1->FMO1 CBP60g->ALD1 CBP60g->SARD4 CBP60g->FMO1 Salicylic Acid Salicylic Acid NPR1/NPR4 NPR1/NPR4 Salicylic Acid->NPR1/NPR4 Perception NPR1/NPR4->ALD1 NPR1/NPR4->SARD4 NPR1/NPR4->FMO1 NHP NHP NHP->Unknown Receptor NPR1 NPR1 Unknown Receptor->NPR1 Activation TGA Factors TGA Factors NPR1->TGA Factors Interaction PR Genes PR Genes TGA Factors->PR Genes Induction Systemic Acquired Resistance Systemic Acquired Resistance PR Genes->Systemic Acquired Resistance

Caption: The this compound signaling cascade in Arabidopsis thaliana.

SAR_Assay_Workflow Plant Growth Plant Growth Primary Inoculation Infiltrate lower leaves (Psm avrRpt2) Plant Growth->Primary Inoculation 4-5 weeks Secondary Challenge Infiltrate upper leaves (virulent Psm) Primary Inoculation->Secondary Challenge 2 days Sample Collection Collect leaf discs Secondary Challenge->Sample Collection 3 days Bacterial Quantification Homogenize, serially dilute, plate Sample Collection->Bacterial Quantification Data Analysis Calculate CFU/cm² Bacterial Quantification->Data Analysis

Caption: Experimental workflow for the Systemic Acquired Resistance (SAR) assay.

Conclusion and Future Directions

The this compound signaling cascade represents a paradigm shift in our understanding of plant immunity. The identification of Pip and NHP as key mobile signals has opened up new avenues for research and development in crop protection. While significant strides have been made in elucidating the biosynthetic and signaling pathways, several key questions remain. The definitive identification of the NHP receptor(s) is a major goal in the field. Furthermore, a deeper understanding of the crosstalk between the Pip/NHP and other hormonal pathways will provide a more holistic view of the plant immune network. The protocols and information provided in this guide serve as a robust foundation for researchers to contribute to this exciting and rapidly evolving field, ultimately paving the way for the development of sustainable strategies to ensure global food security.

References

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Sources

The Evolutionary Tapestry of Pipecolic Acid Signaling: From Metabolic Precursor to Master Regulator of Immunity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the essential amino acid L-lysine, has emerged from relative obscurity as a pivotal signaling molecule in the intricate web of life. Once considered a simple catabolic intermediate, Pip, and its hydroxylated derivative, N-hydroxythis compound (NHP), are now recognized as master regulators of systemic acquired resistance (SAR) in plants—a robust, broad-spectrum immune response. This technical guide delves into the core molecular mechanisms of Pip/NHP biosynthesis and signaling, exploring its profound evolutionary conservation and divergence across kingdoms. We will dissect the key enzymatic players, provide validated experimental protocols for their study, and illuminate the complex interplay with other signaling networks. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to investigate and potentially harness this ancient signaling system for applications in agriculture and medicine.

Introduction: The Rise of a Signaling Metabolite

For decades, the study of systemic acquired resistance (SAR) in plants was dominated by the central role of salicylic acid (SA). However, a growing body of evidence pointed towards the existence of other mobile signals crucial for the full induction and priming of systemic immunity. The identification of this compound (Pip) as a critical regulator of SAR marked a paradigm shift in our understanding of plant defense.[1][2][3] Pathogen recognition triggers a significant accumulation of Pip, not only in the infected tissues but also in distal, uninfected leaves.[2][3] This systemic accumulation of Pip, and its subsequent conversion to the highly active N-hydroxythis compound (NHP), primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[4]

This signaling cascade is not merely a curiosity of the plant kingdom. This compound is a product of L-lysine metabolism in virtually all organisms, including bacteria, fungi, and animals, hinting at a deep evolutionary history.[1] While its role as a primary immune signal appears to be a specialized innovation in plants, the underlying metabolic pathways are ancient. In mammals, for instance, dysregulation of Pip metabolism is associated with severe neurological disorders, underscoring its physiological importance.[5][6] This guide will navigate the evolutionary landscape of Pip signaling, from its conserved metabolic origins to its specialized function in plant immunity.

The Core Signaling Pathway in Plants: A Conserved Triad of Enzymes

The biosynthesis of the active immune signal, NHP, in plants is a three-step enzymatic pathway originating from L-lysine. This pathway is a cornerstone of SAR and its components are highly conserved across both dicotyledonous and monocotyledonous plants.[7]

ALD1: The Gateway Enzyme

The first committed step in Pip biosynthesis is catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , a lysine aminotransferase.[8] ALD1 facilitates the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C). The expression of ALD1 is strongly induced upon pathogen perception, leading to the initial flux of lysine into the signaling pathway.

SARD4: The Reductase

The intermediate P2C is then reduced to this compound by SAR-DEFICIENT 4 (SARD4) , a reductase.[9] Loss-of-function mutations in SARD4 lead to reduced Pip levels and compromised SAR, confirming its essential role in the pathway.

FMO1: The Final Activation Step

This compound itself is a potent signaling molecule, but its activity is significantly amplified by its conversion to N-hydroxythis compound (NHP) . This critical hydroxylation step is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[1][4] NHP is considered the primary mobile signal that travels through the plant vasculature to prime distal tissues for defense.[10] The indispensability of FMO1 is highlighted by the fact that fmo1 mutants accumulate high levels of Pip but are unable to mount a successful SAR response.[10]

Logical Relationship: The Plant this compound Signaling Cascade

Pipecolic_Acid_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling Systemic Acquired Resistance (SAR) L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 P2C Δ1-piperideine-2-carboxylic acid ALD1->P2C Transamination SARD4 SARD4 P2C->SARD4 This compound (Pip) This compound (Pip) SARD4->this compound (Pip) Reduction FMO1 FMO1 This compound (Pip)->FMO1 N-hydroxythis compound (NHP) N-hydroxythis compound (NHP) FMO1->N-hydroxythis compound (NHP) N-hydroxylation Systemic Tissues Systemic Tissues N-hydroxythis compound (NHP)->Systemic Tissues Long-distance transport Priming of Defenses Priming of Defenses Systemic Tissues->Priming of Defenses Enhanced Immunity Enhanced Immunity Priming of Defenses->Enhanced Immunity

Caption: The core enzymatic pathway for NHP biosynthesis and its role in SAR.

Evolutionary Perspectives: A Tale of Divergence and Co-option

The presence of this compound across different kingdoms of life points to an ancient metabolic pathway. However, its role as a dedicated immune signal appears to be a more recent evolutionary innovation, primarily characterized in plants.

This compound in Mammals: A Focus on Neurological Function

In mammals, the catabolism of lysine can proceed through two main routes: the saccharopine pathway, which is predominant in most tissues, and the pipecolate pathway, which is more active in the brain. The accumulation of this compound in humans is associated with several inherited metabolic disorders, such as Zellweger syndrome, which often present with severe neurological symptoms.[5] This suggests a critical, albeit not fully understood, role for this compound in mammalian brain function, potentially as a neuromodulator.

While enzymes with analogous functions to the plant pathway exist in mammals (e.g., aminotransferases and reductases involved in lysine degradation), there is currently no evidence to suggest that they are part of a dedicated signaling cascade for systemic immunity akin to plant SAR. Mammalian FMOs are a large family of enzymes primarily involved in the detoxification of xenobiotics and drugs.[11][12] Although some FMOs are implicated in stress responses and longevity, a specific role in generating an immune signal from this compound has not been identified.[13][14]

Lysine Metabolism in Microbes: Diverse Pathways for Catabolism and Biosynthesis

Bacteria and fungi exhibit diverse strategies for lysine metabolism. Most bacteria utilize the diaminopimelate (DAP) pathway for lysine biosynthesis, a pathway absent in mammals, making it an attractive target for antibiotic development.[15] For lysine catabolism, some bacteria, like Flavobacterium lutescens, employ an L-lysine 6-aminotransferase (LAT), which shares functional similarities with the initial step catalyzed by ALD1 in plants.[16]

Fungi, on the other hand, typically synthesize lysine via the α-aminoadipate pathway.[17][18][19] This pathway is distinct from the one found in bacteria and plants. While these organisms produce and metabolize this compound, its role appears to be confined to primary metabolism rather than systemic signaling.

The evolutionary narrative that emerges is one of metabolic co-option. Plants have seemingly repurposed an ancient lysine catabolic pathway, refining it with enzymes like FMO1 to generate a highly specific and potent mobile signal for orchestrating a sophisticated, whole-organism immune response.

Crosstalk and Regulation: The Interplay with Salicylic Acid

The this compound signaling pathway does not operate in isolation. It is intricately linked with the salicylic acid (SA) signaling network, forming a mutually amplifying loop that is essential for a robust SAR response.

Upon pathogen recognition, both Pip/NHP and SA biosynthesis are induced. NHP acts as a potent inducer of SA accumulation in systemic tissues.[20] Conversely, SA can also potentiate the expression of ALD1 and FMO1, leading to increased Pip and NHP production.[1][20] This positive feedback loop ensures a rapid and amplified defense response throughout the plant. Furthermore, both pathways converge on downstream signaling components, including NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a master regulator of SAR.[21] This integration allows the plant to fine-tune its immune response based on the nature of the pathogen threat.

Signaling Crosstalk: The Pip/NHP and SA Amplification Loop

SA_Pip_Crosstalk cluster_Pip This compound Pathway cluster_SA Salicylic Acid Pathway Pathogen Recognition Pathogen Recognition ALD1 ALD1 Pathogen Recognition->ALD1 ICS1 ICS1 Pathogen Recognition->ICS1 L-Lysine L-Lysine L-Lysine->ALD1 This compound (Pip) This compound (Pip) ALD1->this compound (Pip) FMO1 FMO1 This compound (Pip)->FMO1 NHP NHP FMO1->NHP Salicylic Acid (SA) Salicylic Acid (SA) NHP->Salicylic Acid (SA) + NPR1 NPR1 NHP->NPR1 Chorismate Chorismate Chorismate->ICS1 ICS1->Salicylic Acid (SA) Salicylic Acid (SA)->ALD1 + Salicylic Acid (SA)->FMO1 + Salicylic Acid (SA)->NPR1 Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) NPR1->Systemic Acquired Resistance (SAR)

Caption: Interplay between the Pip/NHP and SA signaling pathways in SAR.

Experimental Protocols: A Practical Guide to Studying this compound Signaling

Accurate quantification of Pip and NHP is fundamental to studying their roles in plant immunity and other physiological processes. Below are detailed, field-proven protocols for their extraction and analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods and provides a robust and economical approach for Pip quantification in plant tissues.[5][6][22][23]

Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Derivatization of Pip with propyl chloroformate increases its volatility, allowing for excellent separation and detection. Norvaline is used as an internal standard to correct for variations in extraction efficiency and sample injection.

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol containing a known concentration of the internal standard (e.g., 10 µg/mL L-norvaline).

    • Vortex vigorously for 1 minute and then incubate at 70°C for 15 minutes in a thermomixer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Take a 100 µL aliquot of the extract and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

    • Add 100 µL of a 1:4 (v/v) solution of pyridine and propanol.

    • Add 20 µL of propyl chloroformate and vortex immediately.

    • Incubate at 60°C for 60 minutes.

    • Add 400 µL of hexane and 400 µL of 0.1 M sodium bicarbonate. Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a GC-MS vial.

  • GC-MS Analysis:

    • Injection: 1 µL in splitless mode.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode.

      • This compound derivative: Monitor ions m/z 172.2 and 128.0.

      • Norvaline derivative: Monitor ions m/z 158.2 and 72.2.

  • Data Analysis:

    • Quantify the peak area for the characteristic ions of Pip and the internal standard.

    • Calculate the concentration of Pip relative to the internal standard using a standard curve prepared with authentic standards.

Self-Validation System: The inclusion of an internal standard (L-norvaline) from the beginning of the extraction process is critical for ensuring the trustworthiness of the results. It accounts for any sample loss during extraction and derivatization, as well as variations in injection volume. A standard curve must be run with each batch of samples to ensure accurate quantification.

Quantification of N-hydroxythis compound (NHP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for NHP quantification, which is often present at lower concentrations than Pip.

Rationale: LC-MS/MS is the gold standard for quantifying non-volatile, polar molecules like NHP. It offers exceptional sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is detected.

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Follow the same sample harvesting and grinding procedure as for Pip analysis (Section 5.1, step 1).

    • Extract with a solution of 80% methanol/20% water, using a known amount of a stable isotope-labeled internal standard (e.g., D4-NHP) if available.

    • Vortex, incubate, and centrifuge as described for Pip extraction.

    • Transfer the supernatant to a new tube and dry under vacuum.

  • Sample Clean-up (Optional but Recommended):

    • Resuspend the dried extract in 100 µL of 5% acetonitrile.

    • Pass through a 0.22 µm syringe filter to remove particulates.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate at 5% B for 4 min.

    • MS/MS System: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • NHP: Precursor ion (m/z) 146.08 -> Product ion (m/z) 128.07 (loss of H₂O).

      • Internal Standard (e.g., D4-NHP): Adjust m/z values accordingly.

  • Data Analysis:

    • Integrate the peak areas for the NHP and internal standard MRM transitions.

    • Quantify NHP concentration using a standard curve generated from a serial dilution of an authentic NHP standard.

Self-Validation System: The use of a stable isotope-labeled internal standard is the most robust method for ensuring accuracy in LC-MS/MS quantification. If unavailable, a structural analog can be used, but with careful validation. The analysis of a blank sample and a quality control (QC) sample at a known concentration with each batch is essential to monitor for contamination and instrument performance.

Concluding Remarks and Future Directions

The elucidation of the this compound signaling pathway represents a significant advancement in our understanding of plant immunity. The conservation of its biosynthetic enzymes across the plant kingdom suggests that targeting this pathway could be a promising strategy for developing broad-spectrum disease resistance in crops.[24]

The evolutionary story of this compound is a compelling example of how fundamental metabolic pathways can be adapted to serve novel and sophisticated signaling functions. While a direct signaling role for Pip/NHP in animal or microbial immunity has yet to be discovered, its importance in mammalian neurology and its widespread presence in microbes suggest that further investigation into its functions outside of the plant kingdom is warranted. Future research should focus on identifying the elusive NHP receptor(s) in plants, which will be a critical step in fully dissecting the downstream signaling events. Exploring the potential for engineering the Pip/NHP pathway in crops to enhance disease resistance without compromising growth is a key goal for sustainable agriculture. Furthermore, understanding the role of this compound in the complex interplay between diet, the gut microbiome, and mammalian health is an exciting frontier for biomedical research. This ancient molecule, once relegated to the footnotes of metabolic charts, is now poised to take center stage in diverse fields of biological science.

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Pipecolic Acid: An Emerging Regulator of Abiotic Stress Responses in Plants

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from lysine, has been firmly established as a critical signaling molecule in plant immunity, particularly in systemic acquired resistance (SAR) against pathogens.[1][2] However, a growing body of evidence reveals that Pip's role extends beyond biotic interactions, positioning it as a key modulator of plant responses to abiotic stressors such as drought and salinity.[1][2][3] This guide synthesizes current knowledge on the biosynthesis, signaling, and molecular mechanisms of Pip in the context of abiotic stress. We provide an in-depth analysis of the crosstalk between Pip and other stress signaling pathways, detail robust methodologies for its quantification and functional analysis, and explore its potential for developing climate-resilient crops. This document serves as a technical resource for researchers aiming to dissect and leverage the Pip signaling pathway to enhance plant performance under adverse environmental conditions.

Introduction: Beyond Systemic Acquired Resistance

For decades, research on this compound (Pip) has centered on its indispensable function in orchestrating SAR, a long-lasting, broad-spectrum immunity against secondary pathogen attacks.[1][4][5] Pip, and its N-hydroxylated derivative N-hydroxythis compound (NHP), accumulate systemically after an initial infection, acting as mobile signals that prime distal tissues for a more robust and rapid defense response.[1][6] While the connection between Pip and biotic stress is well-documented, its involvement in abiotic stress responses has been a largely unexplored frontier.[3][7]

Abiotic stresses, including drought, high salinity, and extreme temperatures, are the primary causes of crop loss worldwide, posing a significant threat to global food security.[3][7] Plants have evolved intricate signaling networks to perceive and respond to these challenges, with phytohormones like abscisic acid (ABA) playing a central role.[8] Recent studies now indicate that the Pip biosynthetic and signaling pathway is not only activated by abiotic stress but also actively contributes to stress tolerance, opening up new avenues for research and agricultural innovation.[3][9] This guide provides a comprehensive overview of the emerging role of Pip in this critical area of plant biology.

Biosynthesis of this compound Under Abiotic Stress

The synthesis of Pip from L-lysine is a conserved pathway in plants, catalyzed by a sequence of key enzymes whose genes are often transcriptionally regulated by stress.[3][7] Understanding this pathway is fundamental to manipulating Pip levels for enhanced stress tolerance.

The primary pathway involves two main enzymatic steps:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase, localized in the chloroplast, catalyzes the conversion of L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).[10][11][12]

  • SAR-DEFICIENT 4 (SARD4): This reductase subsequently converts P2C into L-pipecolic acid (Pip).[12][13]

The active signaling molecule in immunity, NHP, is then synthesized from Pip in the cytosol by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[1][9]

Crucially, gene expression profiling data show that the activities of ALD1 and SARD4 are significantly altered by abiotic stresses like drought, suggesting that Pip biosynthesis is an integral part of the plant's response to these environmental challenges.[9][14] Interestingly, studies in tomato have shown that mutating the Pip biosynthetic gene SlALD1 resulted in dramatically increased drought resistance, while mutants of the downstream modification gene SlFMO1 were more sensitive to drought.[3][7] This suggests a complex regulatory role where the balance between Pip and NHP, rather than just the absolute amount of Pip, may be critical for orchestrating the appropriate stress response.

This compound Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol Lys L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lys->P2C ALD1 Pip L-Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-hydroxythis compound (NHP) Pip->NHP FMO1 Stress Abiotic Stress (Drought, Salinity) Stress->Lys

Caption: Biosynthesis of this compound (Pip) and N-hydroxythis compound (NHP) from L-Lysine.

Signaling and Crosstalk with Abiotic Stress Pathways

This compound does not function in isolation. Its effects on abiotic stress tolerance are mediated through a complex signaling network with significant crosstalk, particularly with the canonical stress hormone abscisic acid (ABA) and the defense hormone salicylic acid (SA).[3][15]

Crosstalk with Salicylic Acid (SA): The relationship between Pip and SA is well-established in the context of biotic stress, where Pip primes the plant for optimal SA production.[3][4] This interaction appears to be relevant for abiotic stress as well. Exogenous application of Pip to barley seedlings under drought conditions led to an accumulation of SA, suggesting that Pip may help trigger SA-mediated defense and adjustment responses.[9][16] SA itself is known to play a role in mitigating various abiotic stresses, and its biosynthesis genes, ALD1 and FMO1, can be directly upregulated by SA, forming a positive feedback loop.[15][17]

Crosstalk with Abscisic Acid (ABA): ABA is a central regulator of abiotic stress responses, controlling processes like stomatal closure to conserve water.[8] While direct molecular links between Pip and ABA signaling are still being elucidated, their pathways clearly intersect. Both ABA and Pip signaling pathways are activated under drought and salinity, and they converge on downstream responses such as the regulation of reactive oxygen species (ROS) and the expression of stress-responsive genes.[18][19] It is plausible that Pip acts as a modulator, fine-tuning the ABA-dependent stress response.

Signaling Crosstalk cluster_Pip This compound Signaling cluster_SA Salicylic Acid Signaling cluster_ABA Abscisic Acid Signaling Abiotic_Stress Abiotic Stress (e.g., Drought) Pip This compound (Pip) Accumulation Abiotic_Stress->Pip SA Salicylic Acid (SA) Accumulation Abiotic_Stress->SA ABA Abscisic Acid (ABA) Accumulation Abiotic_Stress->ABA Pip->SA Potentiates Response Abiotic Stress Tolerance - Osmotic Adjustment - ROS Homeostasis - Gene Expression Pip->Response SA->Pip Induces ALD1/FMO1 SA->Response ABA->Response

Caption: Crosstalk between this compound, Salicylic Acid, and Abscisic Acid signaling pathways.

Methodologies for this compound Research

Advancing our understanding of Pip's role in abiotic stress requires robust and reliable experimental protocols. This section details key methodologies for the quantification of Pip and the functional assessment of its effects.

Quantification of Endogenous this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying Pip in plant tissues. The following protocol is adapted from established methods and provides a simplified, efficient workflow.[10][20][21]

Protocol: GC-MS Quantification of this compound

  • Sample Preparation:

    • Flash-freeze 50-100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of extraction buffer (e.g., 80% methanol) containing a known concentration of an internal standard (e.g., L-norvaline).[21] The internal standard is critical for correcting variations in extraction efficiency and instrument response.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Derivatization:

    • Pip is a non-volatile amino acid and requires derivatization to be analyzed by GC. A one-step derivatization using propyl chloroformate is efficient and economical.[10][21]

    • Take an aliquot of the extract (e.g., 100 µL) and add it to a solution containing propanol and pyridine.

    • Add propyl chloroformate and vortex immediately. This reaction converts both the amino and carboxyl groups, making the molecule volatile.[10]

    • After a brief incubation (e.g., 1 hour at 60°C), the derivatized sample is ready for analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the derivatized Pip and internal standard.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for derivatized Pip (e.g., m/z 170) and the internal standard (e.g., m/z 158 for norvaline) to ensure high specificity and sensitivity.[10]

  • Quantification:

    • Generate a standard curve using known concentrations of pure Pip standard.

    • Calculate the ratio of the Pip peak area to the internal standard peak area for both samples and standards.

    • Determine the concentration of Pip in the plant tissue by comparing the sample peak area ratio to the standard curve.

Plant Stress Tolerance Assays

To functionally validate the role of Pip in abiotic stress, exogenous application assays are commonly performed.

Protocol: Drought Stress Tolerance Assay

  • Plant Material: Use wild-type plants, as well as mutants in the Pip biosynthesis pathway (e.g., ald1, sard4) for comparative analysis.

  • Treatment: Grow seedlings to the 4-6 leaf stage. Apply a solution of Pip (e.g., 30 µM) or a mock solution (control) to the soil or as a foliar spray.[9] Allow the plants to absorb the treatment for 24-48 hours.

  • Stress Induction: Induce drought stress by withholding water for a defined period (e.g., 10-14 days).

  • Phenotypic Analysis: Monitor and quantify survival rates, biomass (fresh and dry weight), and visual stress symptoms.

  • Physiological Measurements:

    • Relative Water Content (RWC): Measure leaf turgor as an indicator of water status.

    • Electrolyte Leakage: Assess membrane damage by measuring ion leakage from leaf discs.[3]

    • Chlorophyll Content: Quantify chlorophyll levels as a proxy for photosynthetic health.[9]

    • Photosynthetic Performance: Measure parameters like CO2 assimilation and photosystem efficiency.[3][9]

Experimental Workflow A Plant Growth (WT, ald1, sard4 mutants) B Exogenous Treatment (Mock vs. This compound) A->B C Abiotic Stress Application (Drought / Salinity) B->C D Phenotypic & Physiological Analysis C->D E Biochemical Analysis (Pip/SA/ABA Quantification) C->E F Gene Expression Analysis (qRT-PCR) C->F G Data Integration & Interpretation D->G E->G F->G

Caption: A generalized workflow for investigating the role of this compound in abiotic stress.

Evidence of Pip's Role in Specific Abiotic Stresses

Recent experimental data from various plant species, including tomato and barley, provide compelling evidence for Pip's involvement in mitigating abiotic stress.

Drought Stress

Exogenous application of Pip has been shown to significantly enhance drought tolerance in barley.[9][16] Pip-pretreated plants exhibited improved water retention, better osmotic adjustment, and preserved photosynthetic performance compared to non-treated plants under drought conditions.[9][16][22] Conversely, in tomato, knockout mutants of the Pip biosynthesis gene SlALD1 showed enhanced drought resistance, while SlFMO1 mutants (unable to convert Pip to NHP) were more sensitive.[3][7] This highlights a complex regulatory role, where the balance between Pip and NHP may be crucial. The Slald1 mutants displayed improved antioxidant systems, with higher activities of antioxidant enzymes and reduced accumulation of reactive oxygen species (ROS).[3][7]

Salinity Stress

The first evidence of Pip's role in abiotic stress came from studies on salinity. It was demonstrated that Pip can induce salinity tolerance by minimizing oxidative damage and improving chlorophyll concentration and seedling growth.[9] In barley, priming seeds with low concentrations of Pip stimulated the antioxidant defense system under salt stress conditions.[23] This suggests that Pip helps plants cope with the oxidative stress component that is common to many abiotic stressors.

ParameterStress ConditionPlant SpeciesEffect of Exogenous Pip / Genetic ModificationReference
Survival Rate DroughtTomatoSlald1 mutant showed increased survival[3][7]
Relative Water Content DroughtBarleyIncreased by Pip pretreatment[9][16]
CO₂ Assimilation DroughtBarleyIncreased by Pip pretreatment[9]
Electrolyte Leakage DroughtTomatoReduced in Slald1 mutant[3]
Antioxidant Enzymes DroughtTomatoActivities increased in Slald1 mutant[3][7]
Seedling Growth SalinityBarleyImproved by Pip pretreatment[9]
MDA Content (Oxidative Stress) SalinityBarleyReduced by Pip pretreatment[23]

Table 1: Summary of Quantitative Data on this compound's Role in Abiotic Stress

Molecular Mechanisms of Pip-Mediated Tolerance

The protective effects of Pip signaling during abiotic stress are underpinned by several key molecular and physiological mechanisms:

  • Redox Homeostasis: A primary mechanism is the modulation of the cellular redox state. Pip signaling appears to enhance the plant's antioxidant capacity, either by directly activating antioxidant enzymes like superoxide dismutase and glutathione reductase or by promoting the accumulation of antioxidant solutes.[3][9][16] This allows the plant to effectively scavenge harmful ROS produced during stress, thereby reducing oxidative damage to membranes and proteins.[3]

  • Osmotic Adjustment: Under drought and salinity stress, maintaining cellular turgor is critical. Pip treatment has been shown to improve osmotic adjustment by triggering the accumulation of osmotically active molecules.[9][16] This helps cells retain water and maintain physiological functions despite low external water potential.

  • Stabilization of Photosynthesis: Abiotic stress often leads to a decline in photosynthetic activity. Pip helps to stabilize the photosynthetic machinery by preserving chlorophyll content and improving the efficiency of CO₂ assimilation.[9][22]

  • Transcriptional Reprogramming: Like in SAR, Pip and NHP likely induce large-scale transcriptional changes that reconfigure the plant's metabolism for a defense/stress footing.[5][6] This includes the upregulation of stress-responsive genes, which may be mediated through both SA-dependent and SA-independent pathways.[4]

Future Directions and Applications

The study of this compound's role in abiotic stress is a nascent but rapidly evolving field. Several key questions remain, representing exciting avenues for future research:

  • Receptor Identification: The receptor(s) for Pip and NHP have not yet been identified. Discovering these components is a critical next step to fully dissect the signaling pathway.

  • Pathway Specificity: Why do ald1 mutants in tomato show drought resistance while exogenous Pip application in barley confers it? Understanding the species-specific roles and the regulatory balance between Pip and NHP is crucial.

  • Integration with ABA Signaling: Elucidating the precise molecular nodes where the Pip and ABA signaling pathways intersect will provide a more holistic view of the plant's stress response network.

For drug development and agricultural applications, Pip and its derivatives represent promising targets. The development of stable, potent agonists of the Pip/NHP pathway could lead to novel biostimulants that prime crops for enhanced resilience against drought and salinity, contributing to more sustainable agriculture in the face of climate change.

References

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  • Lenk, M., et al. (2019). This compound Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. Molecular Plant-Microbe Interactions, 32(8), 1013-1024. [Link]
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A Foundational Guide to Pipecolic Acid and Its Derivatives: From Biosynthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from L-lysine, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Once primarily viewed as a simple catabolite, it is now recognized as a critical signaling molecule in plant immunity, a potential neuromodulator in the mammalian central nervous system, and a biomarker for several metabolic disorders.[1][2][3] Furthermore, the piperidine ring of this compound serves as a foundational scaffold in numerous natural products and synthetic pharmaceuticals, including immunosuppressants and anesthetics.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles of this compound. We will traverse its multifaceted biosynthetic pathways, delve into its physiological and pathological significance, detail methodologies for its chemical synthesis and analysis, and explore its burgeoning role in modern pharmacology.

The Biosynthetic Labyrinth: Origins of this compound

The formation of this compound is a testament to convergent evolution, with distinct yet related pathways operating in bacteria, fungi, plants, and animals. These pathways primarily utilize L-lysine as the starting precursor, but diverge in the initial enzymatic steps, leading to different key intermediates. Understanding these routes is not merely an academic exercise; it provides a roadmap for metabolic engineering to produce this compound and its derivatives and offers insights into the molecule's specific roles in different organisms.[6][7]

The Two Major Routes from L-Lysine

The conversion of L-lysine to this compound hinges on which of its two amino groups is removed first. This fundamental difference defines the two primary pathways.[6]

  • The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the removal of the α-amino group of lysine. This pathway is prominent in plants and some bacteria.[6][8]

  • The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route proceeds through the removal of the ε-amino group of lysine. This pathway is characteristic of fungi and is also relevant in mammalian lysine degradation.[6][7]

The intermediates, P2C and P6C, are cyclic imines that exist in equilibrium with their open-chain forms.[6] A final reduction step converts these intermediates into L-pipecolic acid.

Key Enzymes and Organism-Specific Variations

In Plants: The biosynthesis of this compound is crucial for a plant's immune response, particularly for Systemic Acquired Resistance (SAR).[1][8][9]

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine to ε-amino-α-ketocaproic acid (KAC), which spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[10][11]

  • SAR-DEFICIENT 4 (SARD4): This reductase then converts P2C to L-pipecolic acid.[8][9]

  • FLAVIN-DEPENDENT MONOOXYGENASE (FMO1): In the context of plant immunity, this compound is further metabolized to N-hydroxythis compound (NHP), a critical signaling molecule for SAR.[12]

In Microbes: Microorganisms utilize diverse enzymatic strategies for this compound synthesis.

  • Lysine Cyclodeaminase (LCD): Found in bacteria like Streptomyces, this single enzyme remarkably catalyzes the direct conversion of L-lysine to L-pipecolic acid.[13][14] This one-step conversion, which involves a tightly bound NAD+ cofactor for a redox-neutral reaction, is of significant interest for industrial biotechnology.[5][13] The enzyme RapL, involved in the biosynthesis of the immunosuppressant rapamycin, is a well-characterized lysine cyclodeaminase.[13]

  • P2C Pathway in Pseudomonas: Pseudomonas putida utilizes a pathway similar to plants as part of its D-lysine catabolism.[6]

In Humans: L-pipecolic acid is a normal constituent of physiological fluids, arising from both diet and the metabolism of lysine by intestinal bacteria and host enzymes.[15][16] Its catabolism occurs in peroxisomes.

  • L-Pipecolate Oxidase: This peroxisomal enzyme oxidizes L-pipecolic acid to L-α-aminoadipate δ-semialdehyde (the open-chain form of P6C).[2][17]

  • L-α-aminoadipate δ-semialdehyde oxidoreductase: This cytosolic enzyme further oxidizes the intermediate to L-α-aminoadipic acid.[18]

The following diagram illustrates the primary biosynthetic pathways from L-lysine.

G cluster_plant Plant Pathway (e.g., Arabidopsis) cluster_bact Bacterial Pathway (e.g., Streptomyces) cluster_fungi Fungal / Mammalian Pathway lysine L-Lysine P2C Δ¹-Piperideine-2- Carboxylic Acid (P2C) lysine->P2C ALD1 lysine_bact L-Lysine lysine_fungi L-Lysine Pip L-Pipecolic Acid P2C->Pip SARD4 pip_bact L-Pipecolic Acid lysine_bact->pip_bact Lysine Cyclodeaminase (e.g., RapL) P6C Δ¹-Piperideine-6- Carboxylic Acid (P6C) lysine_fungi->P6C (Multiple Steps) pip_fungi L-Pipecolic Acid P6C->pip_fungi Reductase

Caption: Major biosynthetic routes to L-pipecolic acid from L-lysine.

Physiological Roles and Pathological Implications

Elevated or deficient levels of this compound are associated with a range of physiological states and diseases, highlighting its importance in metabolic homeostasis.

Role in the Central Nervous System (CNS)

This compound is present in the mammalian brain, where it is thought to have a functional role, possibly as a neuromodulator.[4] Some studies suggest it can act as a weak agonist for GABA receptors, linking it to the primary inhibitory neurotransmitter system in the CNS.[19] This connection is supported by findings that L-pipecolic acid supplementation could alleviate depressive-like behaviors in mouse models of colitis, potentially via the GABAergic system.[19] However, its precise function in the nervous system remains an active area of investigation.[19]

As a Biomarker for Disease

The concentration of this compound in serum, urine, and cerebrospinal fluid (CSF) serves as a crucial diagnostic marker for several inherited metabolic disorders.

Disorder This compound Level Associated Gene/Defect Clinical Significance
Peroxisome Biogenesis Disorders (PBDs) Markedly ElevatedPEX genes (e.g., Zellweger Syndrome)A primary biomarker due to deficient L-pipecolate oxidase activity in peroxisomes.[2][16]
Pyridoxine-Dependent Epilepsy (PDE) Elevated (especially in CSF)ALDH7A1A diagnostic marker; levels show an inverse correlation with pyridoxine treatment.[20][21]
Hyperlysinemia ElevatedVariesIndicates a block in the lysine degradation pathway.[2]
Esophageal Squamous Cell Carcinoma (ESCC) Progressively IncreasedN/AIdentified as a potential predictive biomarker for tumorigenesis.[22][23][24]

Causality Insight: In PBDs like Zellweger syndrome, the fundamental cellular machinery for assembling peroxisomes is faulty. Since L-pipecolate oxidase is a peroxisomal enzyme, its function is lost, causing the substrate (this compound) to accumulate systemically.[2] In PDE, the deficiency of α-aminoadipic semialdehyde dehydrogenase (ALDH7A1) causes an upstream accumulation of intermediates that can be converted to this compound.[2][20]

Synthesis of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry. Its constrained cyclic nature makes it an excellent building block for creating peptidomimetics and other pharmacologically active compounds.[4] Numerous synthetic strategies have been developed to produce enantiomerically pure this compound and its substituted derivatives.[4][25][26]

Synthetic Strategies

The choice of synthetic route is dictated by the desired stereochemistry and substitution pattern on the piperidine ring.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., glutamic acid) or carbohydrates.[4] The inherent chirality of the starting material is transferred to the final this compound derivative through a series of chemical transformations, including a key cyclization step.[4]

  • Asymmetric Synthesis: These methods build the chiral center(s) during the synthesis. This can be achieved using chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, or through catalytic asymmetric methods, which use a small amount of a chiral catalyst.[4][26]

  • Modified Strecker Synthesis: This classical method for amino acid synthesis can be adapted for this compound derivatives. It typically involves the reaction of a cyclic imine (a tetrahydropyridine) with a cyanide source (e.g., trimethylsilyl cyanide) followed by hydrolysis to yield the α-amino acid.[27][28]

Exemplar Experimental Protocol: Modified Strecker Synthesis of a this compound Derivative

This protocol is a generalized workflow based on methodologies described for the addition of TMSCN to cyclic imines.[27]

Objective: To synthesize a substituted this compound via a modified Strecker reaction.

Materials:

  • Substituted 3,4,5,6-tetrahydropyridine (cyclic imine 1)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the cyclic imine 1 (1.0 eq) dissolved in anhydrous DCM.

  • Cyanide Addition: Cool the solution to 0°C using an ice bath. Add TMSCN (1.1 eq) dropwise via syringe over 5 minutes.

    • Experimental Rationale: The addition is performed at low temperature to control the exothermicity of the reaction and improve diastereoselectivity if a chiral imine is used.[27]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is fully consumed. The intermediate α-amino nitrile 2 is typically formed in excellent yield and can often be used without further purification.[27]

  • Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCN. To the crude α-amino nitrile residue, add concentrated HCl (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours. This step hydrolyzes the nitrile group to a carboxylic acid.

    • Self-Validation: The completion of hydrolysis can be monitored by observing the cessation of gas evolution and confirmed by techniques like NMR or Mass Spectrometry on a worked-up aliquot.

  • Work-up and Purification: After cooling to room temperature, concentrate the aqueous solution. The resulting crude amino acid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography to yield the final this compound derivative 3.

Caption: Workflow for modified Strecker synthesis of this compound derivatives.

Analytical Methodologies

Accurate quantification of this compound in complex biological matrices is essential for both clinical diagnostics and fundamental research. The primary challenge lies in separating it from other amino acids and achieving sensitive detection.

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses for this compound analysis.[29][30][31]

  • GC-Mass Spectrometry (GC-MS): A highly sensitive and specific method. It requires a derivatization step to make the non-volatile this compound amenable to gas chromatography. Propyl chloroformate is a common derivatizing agent that allows for a simple, one-step procedure.[29] Analysis is often performed in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[29]

  • HPLC: Can be used with various detection methods. Pre-column derivatization with reagents like ninhydrin allows for spectrophotometric detection.[30][32] Chiral HPLC columns can be employed to separate D- and L-enantiomers.[13]

Protocol: Quantification of this compound in Plant Tissue by GC-MS

This protocol is adapted from a simplified method for quantifying this compound from plant tissues.[29]

Objective: To extract, derivatize, and quantify this compound from Arabidopsis thaliana leaves.

Materials:

  • Leaf tissue (~100 mg)

  • Extraction solvent: 80% methanol

  • Internal Standard (IS): Norvaline (NV) solution

  • Derivatization reagent: Propyl chloroformate

  • Propanol/Pyridine solution

  • Hexane

  • Sodium bicarbonate

  • GC-MS system

Step-by-Step Methodology:

  • Extraction: Homogenize frozen leaf tissue in 1 mL of 80% methanol containing a known amount of the internal standard (e.g., Norvaline).

    • Experimental Rationale: Norvaline is used as an internal standard because it is a non-proteinogenic amino acid not typically found in plants, ensuring it does not interfere with endogenous metabolites. Its similar chemical properties to this compound help to correct for variations in extraction efficiency and derivatization.[29]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.

  • Drying: Transfer an aliquot of the supernatant (e.g., 100 µL) to a GC vial and evaporate to dryness under a stream of nitrogen gas.

  • Derivatization: a. Add 100 µL of propanol/pyridine solution to the dried extract and vortex. b. Add 20 µL of propyl chloroformate, vortex immediately, and incubate at 60°C for 1 hour.

    • Causality Insight: This step converts the amino and carboxyl groups of this compound and norvaline into their N-propoxycarbonyl propyl esters, which are volatile and thermally stable for GC analysis.[29]

  • Phase Separation: After cooling, add 200 µL of sodium bicarbonate followed by 300 µL of hexane. Vortex vigorously and centrifuge to separate the layers.

  • GC-MS Analysis: Transfer the upper hexane layer to a new GC vial with an insert. Inject 1 µL into the GC-MS system.

  • Data Analysis: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized this compound (e.g., m/z 172.2, 128.0) and norvaline (e.g., m/z 158.2, 72.2).[29] Quantify this compound by comparing the peak area ratio of Pip to the internal standard (NV) against a standard curve.

Applications in Drug Development

The unique structural and chemical properties of this compound and its derivatives make them valuable in pharmacology.

  • Chiral Intermediates: L-pipecolic acid is a key chiral building block for synthesizing complex pharmaceuticals.[5] Notable examples include the immunosuppressants rapamycin and FK506, and the local anesthetic ropivacaine.[4][14] The stereochemistry of the this compound moiety is often crucial for the biological activity of these drugs.[33]

  • Enzyme Inhibitors: Derivatives of this compound have been designed as inhibitors for specific enzymes. For instance, epoxide derivatives of L-pipecolic acid have been shown to be mechanism-based inhibitors of L-pipecolate oxidase, the enzyme responsible for its degradation.[34] Such inhibitors are valuable tools for studying metabolic pathways and could have therapeutic potential in diseases where modulating this compound levels is desirable.

  • Peptidomimetics: Incorporating this compound into a peptide backbone introduces a conformational constraint. This rigidity can enhance binding affinity to a target receptor, improve metabolic stability by preventing cleavage by proteases, and alter pharmacokinetic properties.[3][4]

Conclusion and Future Outlook

This compound has transitioned from a metabolic curiosity to a molecule of profound biological and pharmaceutical relevance. Its central role in plant defense signaling is now well-established, and its connections to human neurological function and disease continue to be unraveled. For drug development professionals, the this compound scaffold remains a fertile ground for the synthesis of novel therapeutics. Future research will likely focus on elucidating its precise mechanisms of action in the CNS, developing more potent and selective enzyme inhibitors based on its structure, and harnessing its biosynthetic pathways for the green synthesis of valuable chiral intermediates. The foundational research detailed in this guide provides the essential knowledge base for scientists and researchers to innovate and build upon in this exciting and expanding field.

References

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  • Günther, S., et al. (2000). Synthesis of novel this compound derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Arkivoc. [Link]
  • Mihalik, S. J., Rhead, W. J. (1990). L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product. PubMed. [Link]
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  • Fujita, T., et al. (1999). Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to this compound using the lysine loading test. PubMed. [Link]
  • Günther, S., et al. (2000). Synthesis of novel this compound derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Mihalik, S. J., Rhead, W. J. (1991). L-pipecolic acid metabolism in human liver: L-alpha-aminoadipate delta-semialdehyde oxidoreductase. PubMed. [Link]
  • Mandal, M. K., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology. [Link]
  • HMDB. (2022). Showing metabocard for this compound (HMDB0000070).
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  • Vogel-Adghough, D., et al. (2013). This compound enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior. [Link]
  • Seminotti, B., et al. (2014). This compound induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. PubMed. [Link]
  • Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. [Link]
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  • Mayo Clinic Laboratories. (n.d.). PIPA this compound, Serum.
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  • Lin, D.-C., et al. (2022). New metabolic alterations and predictive marker this compound in sera for esophageal squamous cell carcinoma. PubMed. [Link]
  • Koc, F. N., Seckin Dinler, B. (2022). This compound in plants: biosynthesis, signalling, and role under stress.
  • Pérez-García, F., et al. (2017). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in Microbiology. [Link]
  • Lin, D.-C., et al. (2021). New metabolic alterations and predictive marker this compound in sera for esophageal squamous cell carcinoma. bioRxiv. [Link]
  • Ho, B., Zabriskie, T. M. (1998).
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  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. PubMed Central. [Link]
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  • Plecko, B., et al. (2000). This compound as a diagnostic marker of pyridoxine-dependent epilepsy. PubMed. [Link]
  • Schmidt, L. Q., et al. (2019). This compound, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria. The Journal of Infectious Diseases. [Link]
  • Onishi, N., et al. (2015). Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure. PubMed. [Link]
  • Moulin, M., et al. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry. [Link]
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Methodological & Application

Application Notes and Protocols for the Quantification of Pipecolic Acid in Plant Extracts using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pipecolic Acid in Plant Immunity

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in the orchestration of plant defense mechanisms.[1][2] Its accumulation in plant tissues following pathogen infection is a key event in the activation of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that protects the entire plant from subsequent infections.[3][4] The biosynthesis of this compound is initiated by the aminotransferase ALD1, which converts lysine to piperideine-2-carboxylic acid, a precursor that is subsequently reduced to this compound.[1][2][5] This pathway is integral to the plant's ability to mount an effective immune response.[6]

The quantification of this compound in plant extracts is therefore of paramount importance for researchers in plant pathology, molecular biology, and crop improvement. Accurate measurement of Pip levels can provide valuable insights into the activation state of plant immunity, the efficacy of various treatments, and the genetic basis of disease resistance. This application note provides a detailed, field-proven protocol for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its sensitivity and specificity.[7]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the entire workflow, from sample preparation to data analysis. We will delve into the rationale behind each step, ensuring a deep understanding of the methodology and empowering users to troubleshoot and adapt the protocol to their specific needs.

The Significance of Derivatization for GC-MS Analysis

Gas chromatography is a powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a crucial step before GC-MS analysis is chemical derivatization.[8] This process converts the non-volatile amino acids into volatile derivatives that can be readily analyzed by GC-MS.

Several derivatization reagents are available for amino acid analysis, each with its own advantages and disadvantages. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used but are highly sensitive to moisture.[8][9] Chloroformate reagents, such as propyl chloroformate and methyl chloroformate, offer a rapid and robust alternative that can be performed in an aqueous environment.[9][10][11][12]

This protocol utilizes propyl chloroformate for derivatization, a method that has been shown to be simple, economical, and efficient for the analysis of this compound in plant tissues.[1][2][7][13] Propyl chloroformate reacts with both the amino and carboxyl groups of this compound, yielding a volatile N-propoxycarbonyl-pipecolic acid propyl ester.[2][13]

The Importance of a Reliable Internal Standard

Accurate quantification in mass spectrometry relies on the use of an internal standard (IS). The IS is a compound of known concentration that is added to the sample at the beginning of the workflow. It co-elutes with the analyte of interest and experiences similar effects of sample preparation and analysis, such as extraction losses and ionization suppression or enhancement in the mass spectrometer.[14] By comparing the signal of the analyte to the signal of the IS, accurate quantification can be achieved.

For the highest level of accuracy, a stable isotope-labeled internal standard is the gold standard.[1][2][14][15] These are molecules that are chemically identical to the analyte but contain heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). Because they have nearly identical physicochemical properties, they behave almost identically to the analyte throughout the entire analytical process, providing the most reliable correction for any variations.[1][15]

However, stable isotope-labeled this compound can be expensive.[2] A cost-effective alternative is to use a structural analog as an internal standard. For this protocol, we will utilize L-norvaline , a non-proteinogenic amino acid that is structurally similar to this compound and has been successfully used as an internal standard for its quantification.[1][2][7][13]

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., leaves) homogenization Homogenization (in extraction solvent) plant_material->homogenization Grind in liquid N2 extraction Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant add_is Add Internal Standard (Norvaline) supernatant->add_is derivatization_step Propyl Chloroformate Derivatization add_is->derivatization_step extraction_derivative Extraction of Derivative derivatization_step->extraction_derivative gc_ms_analysis GC-MS Analysis (SIM Mode) extraction_derivative->gc_ms_analysis peak_integration Peak Integration gc_ms_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Overall experimental workflow for this compound quantification.

Detailed Protocols

Part 1: Sample Preparation and Extraction
  • Plant Material Collection: Harvest approximately 100 mg of fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (80% methanol in water).

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. This supernatant contains the extracted amino acids, including this compound.

Part 2: Derivatization with Propyl Chloroformate
  • Internal Standard Addition: To 100 µL of the plant extract, add 10 µL of a 1 mg/mL L-norvaline solution (internal standard).

  • Derivatization Reaction:

    • In a glass vial, mix the 110 µL of extract/internal standard mixture with 500 µL of 1 M NaOH.

    • Add 333 µL of propanol and 67 µL of pyridine.

    • Vortex briefly.

    • Add 40 µL of propyl chloroformate.

    • Vortex vigorously for 1 minute. The reaction is rapid and occurs at room temperature.

  • Extraction of Derivatized Amino Acids:

    • Add 500 µL of hexane to the reaction mixture.

    • Vortex for 1 minute to extract the derivatized amino acids into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass vial for GC-MS analysis.

Part 3: GC-MS Analysis

The following GC-MS parameters have been optimized for the analysis of propyl chloroformate-derivatized this compound and norvaline.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For enhanced sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are characteristic of the derivatized this compound and norvaline:

Compound Retention Time (approx.) Target Ion (m/z) Qualifier Ion(s) (m/z)
Derivatized Norvaline8.2 min158.272.2
Derivatized this compound9.9 min170.2128.0

Note: Retention times may vary slightly depending on the specific GC-MS system and column used. It is essential to confirm the retention times by injecting pure standards.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the target and qualifier ions for both derivatized this compound and norvaline in the chromatograms.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions containing known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Add a constant amount of the internal standard (norvaline) to each standard solution.

    • Derivatize and analyze each standard solution using the same procedure as for the plant extracts.

    • For each standard, calculate the ratio of the peak area of this compound to the peak area of norvaline.

    • Plot the peak area ratio against the corresponding concentration of this compound to generate a calibration curve.

  • Quantification of this compound in Plant Extracts:

    • Calculate the peak area ratio of this compound to norvaline for each plant extract sample.

    • Use the equation of the calibration curve to determine the concentration of this compound in the extract.

    • Finally, calculate the amount of this compound per unit of plant tissue weight (e.g., in µg/g fresh weight).

This compound Biosynthesis and its Role in Systemic Acquired Resistance (SAR)

To provide a deeper biological context, the following diagram illustrates the biosynthesis of this compound and its central role in the SAR signaling cascade.

SAR_pathway cluster_biosynthesis This compound Biosynthesis cluster_SAR Systemic Acquired Resistance (SAR) Signaling Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 P2C Piperideine-2-Carboxylic Acid SARD4 SARD4 P2C->SARD4 Pip This compound SA Salicylic Acid (SA) Accumulation Pip->SA Amplifies Signal ALD1->P2C Aminotransferase SARD4->Pip Reductase Pathogen Pathogen Infection Pathogen->Pip Induces Biosynthesis NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR_Response Systemic Acquired Resistance PR_Genes->SAR_Response

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of Pipecolic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive Detection of Pipecolic Acid using LC-MS/MS

Abstract

This compound, a cyclic imino acid, is a key biomarker for the diagnosis and monitoring of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. Its accurate and sensitive quantification in biological fluids is crucial for early diagnosis and therapeutic monitoring. This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in human plasma. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method offers high sensitivity, specificity, and a wide dynamic range, making it suitable for both clinical research and diagnostic applications.

Introduction

This compound (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid that is a metabolic byproduct of lysine degradation. In healthy individuals, this compound is present at low concentrations in various biological fluids, including plasma, urine, and cerebrospinal fluid. However, elevated levels of this compound are a hallmark of peroxisomal biogenesis disorders (PBDs), a group of severe, inherited metabolic diseases. The accumulation of this compound in these disorders is due to the impaired function of peroxisomes, which are essential for its degradation. Therefore, the accurate measurement of this compound is a critical tool for the diagnosis, prognosis, and management of patients with PBDs.

Traditional methods for this compound analysis, such as gas chromatography-mass spectrometry (GC-MS), often require complex and time-consuming derivatization steps. In contrast, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, specificity, and high-throughput capabilities. This application note provides a comprehensive protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma, suitable for implementation in a clinical or research laboratory setting.

Principle of the Method

This method utilizes a simple protein precipitation step to extract this compound and an internal standard (IS), this compound-d11, from the plasma matrix. The extracted sample is then injected into a reversed-phase liquid chromatography system for separation. The analyte and internal standard are subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Plasma Sample (50 µL) s2 Add Internal Standard (this compound-d11) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate & Reconstitute s5->s6 lc UPLC Separation s6->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms da Quantification using Internal Standard Calibration ms->da

Figure 1: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

Chemicals and Standards
  • This compound (≥99% purity)

  • This compound-d11 (internal standard, ≥98% atom % D)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (drug-free)

Equipment
  • Liquid Chromatography System (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series)

  • Analytical Balance

  • Microcentrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

  • Pipettes and appropriate tips

  • Autosampler vials

Standard and Sample Preparation

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.

  • This compound-d11 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d11 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with ultrapure water to create calibration standards. Prepare a working internal standard solution by diluting the this compound-d11 stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate aliquots of the this compound working solutions into drug-free human plasma to create a calibration curve with a minimum of six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock solution dilutions.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d11) to each tube.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 130.184.15015
This compound-d11 141.192.15018

Note: The optimal collision energies and other MS parameters may vary between instruments and should be optimized accordingly.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression model with a weighting factor of 1/x or 1/x² is typically used. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.

Method Performance Characteristics

This method has been validated for its performance characteristics, and the following results are typical:

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect Minimal, compensated by internal standard

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, improper mobile phase pHFlush the column, ensure mobile phase is freshly prepared and pH is correct.
Low Signal Intensity Ion source contamination, incorrect MS parametersClean the ion source, optimize MS parameters (e.g., capillary voltage, gas flows).
High Background Noise Contaminated mobile phase or sample preparation reagentsUse high-purity solvents and reagents, filter mobile phases.
Inconsistent Results Inaccurate pipetting, incomplete protein precipitationCalibrate pipettes regularly, ensure thorough vortexing and centrifugation during sample preparation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid analysis time make it well-suited for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is essential for the diagnosis and monitoring of peroxisomal biogenesis disorders.

References

  • Mihalik, S. J., & Rhead, W. J. (1992). The role of this compound in the diagnosis of Zellweger syndrome. Journal of Inherited Metabolic Disease, 15(5), 727-734. [Link]
  • Wanders, R. J. A. (2018). Peroxisomal disorders: A historical perspective and current developments.
  • Guo, K., et al. (2015). A sensitive and specific LC-MS/MS method for the simultaneous determination of this compound, guanidinoacetate and methylmalonic acid in plasma and its application in the diagnosis of related metabolic diseases.

Application Notes and Protocols: High-Efficiency Extraction of Pipecolic Acid from Leaf Tissue for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pipecolic Acid in Plant Immunity

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in the orchestration of plant defense mechanisms.[1][2][3][4] Its accumulation in both local and distal tissues following pathogen infection is a hallmark of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity that protects the entire plant from subsequent attacks.[5][6] The biosynthesis of Pip is primarily mediated by the sequential action of the aminotransferase ALD1 and the reductase SARD4.[5][7][8][9] Given its central role in activating SAR and priming the plant for enhanced defense, the accurate quantification of Pip in leaf tissue is paramount for researchers in plant pathology, crop improvement, and the development of novel disease resistance strategies.[6][10][11] This guide provides a detailed, field-proven protocol for the efficient extraction and subsequent analysis of this compound from leaf tissue.

Biochemical Context: The this compound Biosynthesis and Signaling Pathway

Understanding the biochemical landscape of this compound is crucial for appreciating the importance of its extraction and analysis. This compound acts as a mobile signal that, upon pathogen recognition, accumulates and is transported throughout the plant to prime distal tissues for a more robust and rapid defense response.[12] The core biosynthesis pathway begins with L-lysine and involves two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[7][8][9] ALD1 converts L-lysine into Δ1-piperideine-2-carboxylic acid (P2C), which is then reduced by SARD4 to form this compound.[7][8][9] Further metabolism by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) can produce N-hydroxy-pipecolic acid (NHP), another key signaling molecule in SAR.[5][11][13]

Pipecolic_Acid_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling SAR Signaling Cascade L-Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid L-Lysine->P2C ALD1 Pip This compound P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid Pip->NHP FMO1 SAR_Activation Systemic Acquired Resistance (SAR) Pip->SAR_Activation Direct & Indirect Signaling NHP->SAR_Activation

Caption: this compound Biosynthesis and its Role in SAR.

Principle of the Method: A Robust GC-MS Approach

The protocol detailed below is a robust and efficient method for the quantification of this compound from plant leaf tissue. It employs a liquid-liquid extraction followed by derivatization with propyl chloroformate, which converts the amino and carboxylic acid groups into their respective propyl carbamate and propyl ester derivatives.[14] This derivatization step is crucial as it increases the volatility and thermal stability of this compound, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The use of an internal standard, such as norvaline, is incorporated to ensure high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[1][3]

Experimental Protocol: this compound Extraction and Derivatization

This protocol is adapted from established methods for this compound quantification in Arabidopsis thaliana and is broadly applicable to other plant species.[1][3]

I. Materials and Reagents
  • Plant Material: Fresh or flash-frozen leaf tissue.

  • Internal Standard (IS): L-Norvaline solution (1 mg/mL in deionized water).

  • Extraction Solvent: 80% Methanol in deionized water.

  • Derivatization Reagent: Propyl chloroformate.

  • Other Reagents: Pyridine, 1-Propanol, Chloroform, Sodium Bicarbonate (5% w/v in deionized water).

  • Equipment: Homogenizer (e.g., bead beater), microcentrifuge, vortex mixer, GC-MS system.

II. Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Harvest 50-100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use pre-frozen tissue stored at -80°C.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% methanol.

    • Add a known amount of the internal standard (e.g., 2 µg of L-Norvaline). The precise amount should be optimized based on the expected concentration of this compound in the samples.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 70°C for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • To 100 µL of the supernatant, add 400 µL of a 1-propanol:pyridine mixture (4:1 v/v).

    • Add 50 µL of propyl chloroformate and vortex immediately for 1 minute.

    • Incubate the reaction at 60°C for 1 hour.

    • After incubation, add 400 µL of chloroform and 400 µL of 5% sodium bicarbonate solution.

    • Vortex for 1 minute to partition the derivatized analytes into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic (chloroform) phase containing the derivatized this compound to a new vial for GC-MS analysis.

III. GC-MS Analysis
  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • Column: A standard non-polar column (e.g., DB-5ms) is suitable for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimize the temperature gradient to ensure good separation of this compound from other metabolites. A typical program might be: initial temperature of 80°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for derivatized this compound and norvaline are provided in the table below.

CompoundDerivatized FormQuantitative Ion (m/z)Qualifier Ion (m/z)
This compoundN-propoxycarbonyl propyl ester172.2128.0
Norvaline (IS)N-propoxycarbonyl propyl ester158.272.2

Data adapted from Yu et al., 2020.[1][3]

IV. Data Analysis and Quantification
  • Generate a standard curve using known concentrations of pure this compound and a fixed concentration of the internal standard, subjected to the same derivatization procedure.

  • Calculate the peak area ratio of the this compound quantitative ion to the norvaline quantitative ion for both the standards and the samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

  • Express the final concentration as µg or nmol of this compound per gram of fresh or dry leaf tissue weight.

Extraction_Workflow Start Start: Leaf Tissue (50-100mg) Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Add 80% Methanol & Internal Standard Homogenize->Extract Incubate_Heat Incubate at 70°C Extract->Incubate_Heat Centrifuge1 Centrifuge (14,000 x g) Incubate_Heat->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Derivatize with Propyl Chloroformate Supernatant->Derivatize Partition Liquid-Liquid Partition with Chloroform Derivatize->Partition Centrifuge2 Centrifuge (2,000 x g) Partition->Centrifuge2 Organic_Phase Collect Organic Phase Centrifuge2->Organic_Phase GCMS Analyze by GC-MS (SIM Mode) Organic_Phase->GCMS End End: Quantified this compound GCMS->End

Caption: Workflow for this compound Extraction and Analysis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Internal Standard: The use of an internal standard (L-Norvaline) is a critical self-validating step. It normalizes for any sample loss during extraction and derivatization, as well as for variations in injection volume, ensuring high precision and accuracy.

  • Selective Ion Monitoring (SIM): By monitoring specific ions for both this compound and the internal standard, the GC-MS analysis provides a high degree of certainty in compound identification and quantification, minimizing interference from the complex plant matrix.

  • Standard Curve: Quantification against a multi-point calibration curve, prepared with authentic standards, ensures that the measurements are accurate and traceable.

Conclusion and Further Applications

This application note provides a comprehensive and reliable protocol for the extraction and quantification of this compound from plant leaf tissue. The method is sensitive, specific, and has been validated in peer-reviewed research.[1][3] By enabling the accurate measurement of this key signaling molecule, this protocol will be an invaluable tool for researchers investigating plant-pathogen interactions, systemic acquired resistance, and for the development of crops with enhanced disease resistance. This methodology can also be adapted for the analysis of other amino acid-derived metabolites, expanding its utility in broader plant metabolomics studies.

References

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2525–2541. [Link]
  • Lenz, H. D., Haller, M., Melzer, M., Kasten, P., Behringer, C., & Kaltenpoth, M. (2023). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 74(10), 3033–3046. [Link]
  • Ding, P., Rekhter, D., & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10). [Link]
  • Yadav, V., Wang, Z., & Wei, J. (2025). This compound: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(7), 130808. [Link]
  • Wang, C., Huang, W., Li, Q., & Zhang, Y. (2021). A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. International Journal of Molecular Sciences, 22(23), 12984. [Link]
  • Shields, A., Shivnauth, V., & Castroverde, C. D. M. (2022). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance. International Journal of Molecular Sciences, 23(15), 8493. [Link]
  • Lenz, H. D., et al. (2023). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Ding, P., Rekhter, D., & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. Semantic Scholar. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–153. [Link]

Sources

Application Note: Derivatization of Pipecolic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Protocol Execution

Introduction: The Analytical Imperative for Pipecolic Acid

This compound (Pip), a non-proteinogenic cyclic amino acid, is a critical catabolite of L-lysine. Its quantification is of substantial interest across diverse scientific fields. In clinical chemistry and drug development, elevated levels of this compound serve as a key biomarker for peroxisomal disorders such as Zellweger syndrome, as well as for chronic liver diseases and pyridoxine-dependent epilepsy[1][2][3][4]. In agricultural science, Pip has been identified as a crucial signaling molecule that regulates and amplifies plant defense mechanisms and systemic acquired resistance (SAR)[1][5][6].

Given its zwitterionic nature, high polarity, and low volatility, this compound is not amenable to direct analysis by gas chromatography (GC). These properties lead to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity[7]. Therefore, chemical derivatization is an essential prerequisite to convert this compound into a volatile, thermally stable, and less polar derivative suitable for GC separation and subsequent mass spectrometric detection. This guide provides an in-depth exploration of the primary derivatization strategies, the rationale behind their selection, and detailed, field-proven protocols for their successful implementation.

The Rationale for Derivatization: Overcoming Analytical Hurdles

The structure of this compound contains two active functional groups: a secondary amine (-NH) within the piperidine ring and a carboxylic acid (-COOH). Both groups can form strong intermolecular hydrogen bonds, which are responsible for the molecule's high boiling point and poor volatility.

The core objectives of derivatization are to:

  • Block Active Hydrogens: Replace the acidic proton of the carboxyl group and the proton on the secondary amine.

  • Increase Volatility: The addition of non-polar functional groups (e.g., alkyl esters, silyl ethers, acyl groups) masks the polar native functionalities, significantly lowering the boiling point of the analyte.

  • Enhance Thermal Stability: Derivatives are typically more stable at the high temperatures required for GC injection and analysis, preventing on-column degradation.

  • Improve Chromatographic Resolution: The resulting derivatives exhibit weaker interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from matrix components.

Strategic Approaches to this compound Derivatization

Several robust derivatization strategies exist, each with distinct advantages. The choice of method often depends on the analytical objective (e.g., total quantification vs. chiral separation), required sensitivity, sample matrix, and available instrumentation.

Single-Step Acylation/Esterification with Alkyl Chloroformates

This is arguably the most efficient and straightforward approach for the routine quantification of total this compound. Alkyl chloroformates, such as propyl chloroformate or ethyl chloroformate, react rapidly with both the amine and carboxyl functional groups in a single step under basic conditions[1][8].

Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. Under basic conditions (e.g., NaOH or pyridine), the secondary amine is deprotonated and attacks the electrophilic carbonyl carbon of the chloroformate, forming a stable carbamate. Simultaneously, the carboxyl group is converted into a mixed anhydride, which subsequently forms an ester. The base is critical for neutralizing the HCl byproduct, which drives the reaction to completion[1]. This method is lauded for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis[1][9].

Caption: Reaction of this compound with propyl chloroformate.

Two-Step Derivatization Strategies

For certain applications, particularly when dealing with complex matrices or requiring specific derivative properties, a sequential, two-step approach is employed. This allows for the targeted modification of each functional group with different reagents.

  • Silylation Followed by Acylation: This method involves first converting the carboxylic acid to a trimethylsilyl (TMS) ester, followed by acylation of the secondary amine. A common reagent combination is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylating the carboxyl group, followed by N-methyl-bis(trifluoroacetamide) (MBTFA) to form a trifluoroacyl (TFA) derivative of the amine group[10]. Silylation is a widely used technique in GC as it produces volatile and thermally stable derivatives[4][11].

  • Amine Acylation Followed by Carboxyl Esterification: This inverse approach first targets the amine group, often with a chloroformate like methyl chloroformate, to form a carbamate. The carboxyl group is then esterified using a second reagent, such as pentafluorobenzyl (PFB) bromide[12][13]. The resulting PFB esters are highly electronegative, making this method exceptionally sensitive when using an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (GC-MS-NCI)[12].

Derivatization for Chiral Analysis

Distinguishing between D- and L-pipecolic acid enantiomers is crucial, as they have different biological origins and implications[12]. This requires a specialized approach:

  • Derivatization: The sample is derivatized, often using a fluorinated chloroformate like heptafluorobutyl chloroformate, followed by amidation with methylamine[14][15].

  • Chiral Column: The derivatized sample is then injected onto a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., CP Chiralsil-Dex CB) or a chiral stationary phase (e.g., Chirasil-L-Val), which can resolve the enantiomeric derivatives[12][14].

Experimental Protocols

The following protocols are presented as robust, validated starting points. Researchers should perform their own optimization based on their specific instrumentation and sample types.

Protocol 1: High-Throughput Quantification using Propyl Chloroformate

This protocol is adapted from the simple and economical method described by Yu et al., ideal for total this compound analysis in biological matrices like plant tissue extracts[1][2][9].

Workflow Overview

Protocol1_Workflow A 1. Sample Homogenization & Extraction B 2. Add Internal Standard (e.g., Norvaline) A->B C 3. Derivatization (Propyl Chloroformate) B->C D 4. Liquid-Liquid Extraction (Chloroform) C->D E 5. Evaporation & Reconstitution D->E F 6. GC-MS Analysis (SIM Mode) E->F

Caption: Workflow for propyl chloroformate derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize ~100 mg of biological tissue (e.g., plant leaf) in a suitable extraction solvent. For plasma, a deproteinization step with methanol or acetonitrile may be required.

  • Internal Standard: To the extract, add a known amount of an internal standard (IS) that is not endogenously present. Norvaline is a cost-effective and suitable choice[1]. An isotopically labeled this compound (e.g., [²H₉]-Pip) provides the highest accuracy but is more expensive[1][9].

  • Derivatization Reaction:

    • Transfer 100 µL of the sample/IS mixture to a 2 mL glass vial.

    • Add 400 µL of 1 M NaOH. Vortex briefly.

    • Add 66 µL of propanol and 34 µL of pyridine (as a catalyst). Vortex.

    • Add 20 µL of propyl chloroformate. Vortex vigorously for 1 minute at room temperature. The solution should remain basic (pH > 9).

  • Extraction of Derivatives:

    • Add 500 µL of chloroform to the vial.

    • Vortex for 1 minute to extract the derivatives into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Sample Finalization:

    • Carefully transfer the lower organic (chloroform) layer to a new GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., chloroform or ethyl acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the final sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium, constant flow ~1.2 mL/min.

      • Oven Program: 80°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

      • Injector Temp: 250°C.

    • MS Conditions (Example):

      • Mode: Electron Ionization (EI), 70 eV.

      • Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity.

Protocol 2: Enantiomeric Separation via Two-Step Derivatization

This protocol outlines a general procedure for chiral analysis, combining principles from established methods for separating D- and L-enantiomers[12][14][15].

Step-by-Step Methodology:

  • Sample Preparation & IS: Prepare the sample extract as in Protocol 1. Use an appropriate isotopically labeled internal standard if available (e.g., [²H₁₁]this compound)[12].

  • First Derivatization (Amine Group):

    • Adjust the sample pH to ~11 with a suitable buffer (e.g., 1 M phosphate buffer)[12].

    • Add methyl chloroformate and vortex to form the N-methylcarbamate derivative.

  • Extraction and Second Derivatization (Carboxyl Group):

    • Acidify the sample to pH < 2 and perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Dry the organic extract completely under nitrogen.

    • Add a solution of pentafluorobenzyl (PFB) bromide in acetonitrile with a catalyst (e.g., diisopropylethylamine) and heat (e.g., 60°C for 30 min) to form the PFB ester[12].

  • Sample Clean-up & Finalization:

    • Evaporate the reagents and reconstitute the sample in hexane.

    • A solid-phase extraction (SPE) clean-up step may be necessary to remove excess derivatizing reagent.

  • Chiral GC-MS Analysis:

    • Inject 1 µL onto a chiral GC column (e.g., CP Chiralsil-Dex CB, 25 m x 0.25 mm)[12].

    • GC Conditions (Example):

      • Oven Program: A slow temperature ramp is crucial for chiral separation. Example: 100°C hold for 1 min, ramp at 1°C/min to 160°C, then ramp quickly to 240°C[12].

    • MS Conditions:

      • Mode: Negative Chemical Ionization (NCI) is often preferred for PFB derivatives for enhanced sensitivity.

      • Acquisition: SIM mode, monitoring characteristic ions for the derivative and the internal standard.

Data Summary and Interpretation

The selection of appropriate ions for SIM is critical for quantitative accuracy. The table below summarizes key parameters for the propyl chloroformate derivative.

Analyte/ISDerivativeRetention Time (Approx.)Key Mass Ions (m/z) for SIM
This compound N-propoxycarbonyl, propyl ester9.9 min[1]170 (Primary), 128, 214
Norvaline (IS) N-propoxycarbonyl, propyl ester8.2 min[1]158 (Primary), 116, 202
Note: Retention times and ion ratios should be confirmed empirically on the user's specific GC-MS system.

The primary ion for the this compound derivative, m/z 170, corresponds to the loss of the propoxycarbonyl group, a characteristic fragmentation pattern[1]. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Conclusion

The successful analysis of this compound by gas chromatography is entirely dependent on a robust and reproducible derivatization strategy. For high-throughput, quantitative analysis of total this compound, a single-step derivatization with an alkyl chloroformate like propyl chloroformate offers an unparalleled combination of simplicity, speed, and efficiency[1][9]. For more specialized applications, such as ultra-sensitive quantification or the critical separation of D and L enantiomers, more complex two-step derivatization protocols coupled with specialized detectors or chiral columns are required[12][14]. By understanding the chemical principles behind these methods and meticulously following validated protocols, researchers can confidently and accurately measure this vital molecule in a wide range of biological and clinical samples.

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • van der Meer, I. M., van den Heuvel, J. J., & Jakobs, C. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of inherited metabolic disease, 22(3), 282-284. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • ResearchGate. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. [Link]
  • Opekar, S., et al. (2021).
  • Pérez-García, A., et al. (2001). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Journal of chromatography.
  • Rashed, M. S., et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2146-2152. [Link]
  • Kok, R. M., et al. (1992). Analysis of this compound in biological fluids using capillary gas chromatography with electron-capture detection and [2H11]this compound as internal standard.
  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347-358. [Link]
  • Regis Technologies. (n.d.).
  • Restek. (n.d.).
  • Yoon, H. R., & An, K. H. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of inherited metabolic disease, 33 Suppl 3, S435-440. [Link]
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. [Link]
  • V. A. Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5138. [Link]
  • Spizzirri, U. G., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]
  • Zhao, H., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. [Link]

Sources

Application Note & Protocol: High-Precision Quantification of Pipecolic Acid in Biological Matrices Using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic disease research, clinical diagnostics, and pharmaceutical development.

Introduction: The Clinical and Biochemical Relevance of Pipecolic Acid

This compound (PA), a cyclic imino acid, is a critical intermediate in the metabolic pathway of lysine.[1] In healthy individuals, L-pipecolic acid is catabolized within the peroxisomes by the enzyme L-pipecolate oxidase.[2] However, in the case of certain inherited metabolic disorders, particularly peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, this enzymatic activity is deficient, leading to a significant accumulation of this compound in bodily fluids.[2][3] Consequently, the quantification of this compound has become an essential biomarker for the diagnosis and monitoring of these conditions.[1][4] Elevated levels can also be indicative of other conditions such as pyridoxine-dependent epilepsy and certain liver diseases, making its accurate measurement crucial for differential diagnosis.[1][5]

Traditional methods for this compound analysis, such as amino acid analysis by chromatography, often lack the sensitivity and speed required for high-throughput clinical and research applications.[6][7] Gas chromatography-mass spectrometry (GC-MS) has also been employed but can involve laborious derivatization steps.[6][8] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution has revolutionized the field, offering unparalleled specificity, sensitivity, and accuracy. This application note provides a comprehensive, field-proven protocol for the precise measurement of this compound in plasma using this advanced methodology.

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The gold standard for quantitative mass spectrometry is the stable isotope dilution (SID) method. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterated form of this compound (e.g., this compound-d9)—to the sample at the very beginning of the analytical workflow.[9][10]

This "internal standard" is chemically identical to the endogenous (unlabeled) this compound and thus behaves identically during sample extraction, purification, and ionization. However, due to the mass difference from the incorporated deuterium atoms, it is distinguishable by the mass spectrometer. Any sample loss during preparation affects both the analyte and the internal standard equally. Therefore, the ratio of the endogenous analyte's signal to the internal standard's signal remains constant, correcting for variations in sample recovery and matrix effects. This principle ensures a highly accurate and precise quantification of the target analyte.

SID_Principle cluster_process Analytical Workflow cluster_data Data Analysis Endo_PA Endogenous this compound (Analyte) Extraction Sample Preparation (e.g., Protein Precipitation) Endo_PA->Extraction Iso_PA Isotope-Labeled this compound (e.g., PA-d9) Known Concentration Iso_PA->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Principle of Stable Isotope Dilution Workflow.

Materials and Reagents

Material/Reagent Supplier (Example) Grade Notes
This compoundSigma-Aldrich≥98%For calibration standards and QCs.
This compound-d9MedchemExpress, Cayman Chemical≥98% atom DInternal Standard.[9][10]
Acetonitrile (ACN)Fisher ScientificLC-MS GradeFor protein precipitation and mobile phase.
Formic AcidThermo ScientificLC-MS GradeMobile phase modifier.
Ammonium FormateSigma-AldrichBioUltraMobile phase buffer.
Water, UltrapureMillipore Milli-QType 1For buffer and standard preparation.
Human Plasma, PooledBioIVTK2-EDTAFor matrix-matched calibrators and QCs.
Microcentrifuge TubesEppendorf1.5 mL
Autosampler VialsWatersLC-MS Certified

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: The accuracy of the assay is fundamentally dependent on the precise preparation of stock and working solutions. Using a certified reference material for the analyte and a high-purity stable isotope-labeled internal standard is critical.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and dissolve in 5 mL of ultrapure water to create a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound-d9.

  • Working Standard Solutions:

    • Perform serial dilutions of the 1 mg/mL this compound stock solution with ultrapure water to create a series of working standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (IS-WS) (1 µg/mL):

    • Dilute the 1 mg/mL this compound-d9 stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CCs and QCs by spiking the appropriate working standard solutions into pooled human plasma.

    • A typical calibration curve might include concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 25, and 50 µmol/L.[11]

    • Prepare QCs at a minimum of three levels: Low (e.g., 0.15 µmol/L), Medium (e.g., 2.5 µmol/L), and High (e.g., 20 µmol/L).

Sample Preparation: Protein Precipitation

Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with LC-MS analysis by clogging the column and causing ion suppression. Protein precipitation with a solvent like acetonitrile is a simple and effective cleanup step.[11]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of plasma (or standard/QC) to the corresponding tube.

  • Add 200 µL of the Internal Standard Working Solution (1 µg/mL this compound-d9 in ACN) to each tube. The ACN will precipitate the proteins.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 200 µL Acetonitrile with Internal Standard (this compound-d9) Start->Add_IS Protein Precipitation Vortex Vortex 30 seconds Add_IS->Vortex Mixing Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Pellet Proteins Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Isolate Analyte Analyze Inject into LC-MS/MS System Transfer->Analyze

Caption: Sample Preparation Workflow via Protein Precipitation.

LC-MS/MS Instrumentation and Conditions

Rationale: Chromatographic separation is essential to resolve this compound from other endogenous molecules that may be isobaric (have the same mass), preventing interference. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining polar compounds like this compound.[11] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B to 50% B over 3 min, hold 1 min, return to 95% B and equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: 130.1 -> 84.1; This compound-d9: 139.1 -> 93.1
Ion Source Temp 550°C
IonSpray Voltage 5500 V

Data Analysis and Assay Validation

Data Processing
  • Peak Integration: Integrate the chromatographic peaks for both the endogenous this compound and the this compound-d9 internal standard using the instrument's software (e.g., Sciex Analyst, Waters MassLynx).

  • Ratio Calculation: Calculate the peak area ratio (Endogenous PA Area / Internal Standard PA-d9 Area) for all samples, calibrators, and QCs.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The R² value should be >0.99 for a valid curve.

  • Quantification: Determine the concentration of this compound in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Assay Performance Characteristics (Validation)

To ensure the reliability of the assay, a full validation should be performed according to regulatory guidelines such as those from the FDA.[12][13][14]

Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20%0.050 µmol/L[11]
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)< 10%
Precision (%CV) ≤ 15% (≤20% at LLOQ) for intra- and inter-assay< 8%
Recovery Consistent, precise, and reproducible> 90%[11]
Matrix Effect Assessed and minimizedMinimal due to SID
Stability Analyte stable under tested conditions (freeze-thaw, bench-top, long-term)Stable for at least 3 freeze-thaw cycles and 6 months at -80°C

Conclusion

This application note details a robust and highly accurate method for the quantification of this compound in human plasma using stable isotope dilution LC-MS/MS. The protocol is designed for high-throughput environments, offering a simple and rapid sample preparation procedure without the need for chemical derivatization.[11][15] The use of a stable isotope-labeled internal standard ensures the highest level of analytical integrity by correcting for matrix effects and variations in sample recovery. This method is suitable for clinical diagnostic laboratories and research settings investigating peroxisomal disorders and other metabolic diseases where accurate this compound measurement is critical.

References

  • van den Berg, G. A., Breukelman, H., Elzinga, H., Trijbels, J. M., Monnens, L. A., & Muskiet, F. A. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229–237. [Link]
  • Plecko, B., Hikel, C., Stöckler-Ipsiroglu, S., Mlynarik, V., & Bizzi, A. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Journal of Inherited Metabolic Disease, 27(3), 319-322. [Link]
  • Silberstein, O. O., Adjarian, R. M., & Thompson, J. F. (1956). Determination of this compound in Biological Materials. Analytical Chemistry, 28(5), 855-857. [Link]
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave.
  • Mihalik, S. J., Moser, H. W., Watkins, P. A., Rhead, W. J., & Smith, K. D. (1990). Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients.
  • Nejem, R. M. (2004).
  • Singh, M., Kumar, J., & Chaturvedi, R. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3849. [Link]
  • Peduto, A., Baumgartner, M. R., Verhoeven, N. M., Rabier, D., Spada, M., & Jakobs, C. (2004). Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders. Molecular Genetics and Metabolism, 82(3), 224-30. [Link]
  • Mayo Clinic Laboratories. (n.d.). PIPA this compound, Serum. [Link]
  • Vella, S., Casetta, B., Giardina, B., & Zuppi, C. (2013). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Amino Acids, 44(4), 1165-1173. [Link]
  • Semeraro, M., Cefalo, M. G., Ciavardelli, D., D'Amico, A., di Iorio, E., & Dionisi-Vici, C. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 441, 55-60. [Link]
  • Zeier, C. A., Gámez-Arjona, F. M., & Hartmann, M. (2021). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 186(2), 856-871. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., & Aboul-Enein, H. Y. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Biochemistry, 34(7), 567-572. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., & Aboul-Enein, H. Y. (2001). Determination of L-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(11), 2054–2060. [Link]
  • Obrecht, J. P., & Grieder, A. (1990). This compound, 4-oxo-, hydrochloride. Organic Syntheses, 69, 193. [Link]
  • U.S. Food and Drug Administration. (1996).
  • U.S. Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. [Link]
  • U.S. Food and Drug Administration. (2021). Q12 Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management Annexes Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]
  • U.S. Food and Drug Administration. (2011). Process Validation: General Principles and Practices. [Link]

Sources

Chiral Separation of D- and L-Pipecolic Acid by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Pipecolic Acid

This compound, a cyclic non-proteinogenic amino acid, is a critical molecule in various biological and pharmaceutical contexts. It is a metabolite of lysine and is implicated in the central inhibitory gamma-aminobutyric acid (GABA) system.[1] The stereochemistry of this compound is of paramount importance, as the two enantiomers, D- and L-pipecolic acid, often exhibit distinct biological activities and metabolic pathways. L-pipecolic acid is an intermediate in the L-lysine pathway in mammals, while elevated levels of this compound, particularly the L-isomer, serve as a key biomarker for the diagnosis of peroxisomal disorders such as Zellweger syndrome.[2][3] Consequently, the ability to accurately separate and quantify these enantiomers is crucial for clinical diagnostics, drug development, and metabolic research.

This application note provides a comprehensive guide to the chiral separation of D- and L-pipecolic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of chiral recognition, compare various analytical approaches, and provide a detailed, field-proven protocol for robust and reproducible enantioseparation.

The Foundation of Chiral Separation: Principles of Enantiorecognition

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (Chiral Stationary Phase or CSP). The differential stability of these complexes leads to different retention times for the two enantiomers. For the separation of this compound, a secondary amine, several types of CSPs have proven effective, with the choice of CSP dictating the mobile phase conditions and the overall success of the separation.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Teicoplanin-based CSPs are highly effective for the chiral separation of amino acids, including this compound.[2][3] The chiral recognition mechanism of teicoplanin is multifaceted, involving a combination of interactions:

  • Inclusion Complexation: The "basket-like" structure of the teicoplanin aglycone can accommodate the analyte.[4]

  • Hydrogen Bonding: The numerous hydroxyl and amide groups on the teicoplanin molecule provide ample sites for hydrogen bonding with the analyte's carboxyl and amino groups.[4][5]

  • Ionic Interactions: The ionizable groups on both the analyte and the CSP play a crucial role. The carboxylic acid of this compound can interact with the amino groups of the teicoplanin selector, and vice versa.[4]

  • Steric Interactions: The rigid, three-dimensional structure of the CSP creates steric hindrance that favors the binding of one enantiomer over the other.

The variety of interaction points on teicoplanin-based CSPs makes them versatile and robust for the direct separation of underivatized amino acids.[6]

Crown Ether-Based CSPs

Chiral crown ether-based CSPs are particularly well-suited for the separation of compounds containing primary and secondary amino groups.[7][8] The primary mechanism of chiral recognition involves the complexation of the protonated amino group of the analyte within the cavity of the crown ether.[8] For this compound, the secondary amine would be protonated under acidic mobile phase conditions, allowing it to form this complex. The stability of this complex is influenced by:

  • Three-Point Interaction: The chiral barriers incorporated into the crown ether structure interact with the substituents around the chiral center of the analyte at multiple points, leading to differential binding energies for the two enantiomers.

  • Electrostatic Interactions: The positively charged amine of the analyte can interact with negatively charged groups (e.g., carboxylates) on the CSP.[7]

Crown ether-based CSPs often require derivatization of the analyte to introduce a primary amino group for optimal interaction, though separations of secondary amines have also been reported.[7]

Comparative Overview of HPLC Methods for this compound Enantioseparation

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of established HPLC methods for the chiral separation of D- and L-pipecolic acid.

Chiral Stationary Phase (CSP) Derivatization Mobile Phase Example Detection Key Advantages References
Teicoplanin (e.g., Astec® CHIROBIOTIC® T)None (Direct)50:50 (v/v) Water/AcetonitrileUV (220 nm)Simple, no derivatization required, good for biological samples.[6][9]
TeicoplaninNone (Direct)Isocratic mixture of organic solvents and aqueous buffersLC-MS/MSHigh sensitivity and selectivity, ideal for complex matrices like plasma.[2][3]
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidAmide formation (e.g., with 2-naphthylamine)Methanol/Acetonitrile/Trifluoroacetic acid/TriethylamineUVHigh resolution for derivatized this compound.[7]
Poly(sodium N-undecanoyl-LL-leucine-valinate)FMOC-ClOptimized background electrolyteCapillary Electrophoresis (CE)High efficiency separations.[10]

Experimental Workflow and Protocol

The following diagram illustrates a typical workflow for the chiral analysis of this compound in a biological sample.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., with Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of D- and L-Pipecolic Acid Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Protocol: Direct Chiral Separation of D- and L-Pipecolic Acid using a Teicoplanin-based CSP

This protocol is based on established methods for the direct enantioseparation of this compound and is suitable for both standard solutions and biological matrices with appropriate sample preparation.

1. Materials and Reagents

  • D-Pipecolic acid and L-Pipecolic acid standards

  • HPLC-grade acetonitrile and water

  • Internal Standard (e.g., Phenylalanine-d5 for MS detection)[2][3]

  • HPLC system with UV or MS/MS detector

  • Chiral HPLC column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size (or equivalent)

  • Syringe filters (0.22 µm)

2. Instrument and Chromatographic Conditions

  • HPLC Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 50:50 (v/v) Acetonitrile/Water[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 25 °C[9]

  • Detection: UV at 220 nm[9] (or MS/MS with optimized parameters[2][3])

  • Injection Volume: 1-10 µL

3. Preparation of Standard Solutions

  • Prepare individual stock solutions of D- and L-pipecolic acid (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a racemic standard by mixing equal volumes of the D- and L-pipecolic acid stock solutions.

  • Create a series of working standards by diluting the stock solutions to the desired concentrations for calibration.

4. Sample Preparation (for Plasma Samples)

  • To 50 µL of plasma, add an internal standard (if using MS detection).[2][3]

  • Add a protein precipitating agent, such as acetonitrile, in a 4:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and retention times for D- and L-pipecolic acid.

6. Data Analysis

  • Identify the peaks corresponding to D- and L-pipecolic acid based on the retention times of the individual standards.

  • Integrate the peak areas for each enantiomer.

  • For quantitative analysis, construct a calibration curve by plotting the peak area (or peak area ratio to the internal standard) against the concentration of the standards.

  • Determine the concentration of D- and L-pipecolic acid in the unknown samples from the calibration curve.

Self-Validation and System Suitability

To ensure the trustworthiness and reliability of the method, the following validation parameters should be assessed according to ICH guidelines:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the enantiomers from each other and from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically desired.[12]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results. These are typically assessed by analyzing quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

A system suitability test should be performed before each analytical run by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution between the two enantiomers, peak symmetry (tailing factor), and reproducibility of retention times and peak areas.

Illustrating the Chiral Recognition Mechanism

The following diagram depicts the conceptual interaction between this compound enantiomers and a teicoplanin-based chiral stationary phase.

G cluster_csp Teicoplanin CSP cluster_analytes This compound Enantiomers CSP Chiral Cavity H_bond H-Bonding Sites Ionic_site Ionic Site (+) L_PA L-Pipecolic Acid L_PA->CSP Stronger Interaction (More Stable Complex) D_PA D-Pipecolic Acid D_PA->CSP Weaker Interaction (Less Stable Complex)

Caption: Chiral Recognition of this compound on a Teicoplanin CSP.

Conclusion

The chiral separation of D- and L-pipecolic acid by HPLC is an essential analytical technique in clinical and pharmaceutical research. The choice of a suitable chiral stationary phase, such as a teicoplanin-based column, allows for direct, robust, and reproducible enantioseparation. By understanding the principles of chiral recognition and adhering to a validated protocol, researchers can confidently and accurately quantify these critical stereoisomers. This application note provides the foundational knowledge and a practical framework for implementing this important analytical method.

References

  • Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography st
  • Crown-Ether Chiral Stationary Phases. Regis Technologies. [Link]
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  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography staionary phase.
  • Chiral separation of the clinically important compounds fucose and this compound using CE: determination of the most effective chiral selector. PubMed. [Link]
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Sample Preparation for HPLC. University of Nebraska-Lincoln. [Link]
  • Determination of D- and L-pipecolic acid in food samples including processed foods. Karger Publishers. [Link]
  • Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Sample Pretre
  • Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]
  • Study of mechanisms of chiral discrimination of amino acids and their derivatives on a teicoplanin-based chiral st
  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). [Link]
  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]
  • Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]
  • Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin- based LC St
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Application Notes & Protocols: Leveraging Pipecolic Acid for Inducible Disease Resistance in Crops

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Systemic Acquired Resistance (SAR) is a potent, broad-spectrum immune response in plants that provides long-lasting protection against a wide range of pathogens.[1][2] Recent breakthroughs have identified the lysine-derived non-protein amino acid, pipecolic acid (Pip), and its N-hydroxylated form, N-hydroxy-pipecolic acid (NHP), as central signaling molecules in the activation and orchestration of SAR.[3][4][5] NHP is now understood to be the final, mobile defense hormone that, in concert with salicylic acid (SA), primes distal plant tissues for a heightened state of defense.[3][4][6] This guide provides a comprehensive overview of the Pip/NHP signaling pathway and offers detailed protocols for researchers and drug development professionals to apply exogenous this compound to induce and evaluate disease resistance in various crop species. The methodologies described herein are designed to be self-validating, providing a robust framework for assessing the efficacy of Pip as a plant defense activator.

The Molecular Basis of this compound-Mediated Immunity

Understanding the mechanism of action is critical to effectively applying this compound. Pathogen recognition triggers a sophisticated biochemical cascade that leads to the production and transport of immune-regulating molecules.

The Biosynthesis and Activation Pathway

The journey from the essential amino acid L-lysine to the active defense hormone NHP is a multi-step enzymatic process that is highly induced upon pathogen attack.[7][8]

  • Initiation: The pathway begins in the chloroplast with the conversion of L-lysine into Δ1-piperideine-2-carboxylic acid (P2C). This reaction is catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[3][9][10]

  • Reduction to Pip: P2C is then reduced to form this compound (Pip) by the reductase SAR-DEFICIENT 4 (SARD4) .[1][11][12]

  • Hydroxylation to NHP: In the cytosol, Pip is converted to its bioactive form, N-hydroxy-pipecolic acid (NHP) , by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[3][8][10] NHP is the critical mobile signal for SAR activation.[6][10]

Systemic Signaling and Defense Priming

Upon local infection, both Pip and NHP accumulate at the infection site and are transported via the phloem to distal, uninfected parts of the plant.[3][6][13] This systemic signal does not act in isolation; it functions within a complex network, most notably involving salicylic acid (SA).

  • Interplay with Salicylic Acid (SA): NHP and SA work synergistically to establish a robust SAR response.[4][13] The NHP signal requires the SA receptor NON-EXPRESSOR OF PR GENES 1 (NPR1) and associated TGA transcription factors to induce the expression of defense-related genes.[6][14] This creates a positive feedback loop where Pip/NHP signaling enhances SA accumulation, and SA signaling, in turn, can amplify the Pip pathway.[8][13]

  • Defense Priming: The arrival of NHP in distal tissues "primes" them. This primed state is not a full-blown defense activation, which would be metabolically costly.[15] Instead, it prepares the cells to respond more quickly and strongly upon a subsequent pathogen challenge.[5][6] Primed responses include the rapid accumulation of phytoalexins, a stronger burst of reactive oxygen species (ROS), and faster induction of pathogenesis-related (PR) genes.[5][6][16]

Pipecolic_Acid_Pathway cluster_synthesis Local Infected Leaf (Biosynthesis) cluster_transport Systemic Transport cluster_systemic Distal Uninfected Leaf (Signaling) Lysine L-Lysine P2C P2C Lysine->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid (NHP) Pip->NHP FMO1 Phloem Phloem Transport NHP->Phloem Enters Vasculature NHP_distal NHP (Mobile Signal) Phloem->NHP_distal Arrives in Distal Tissue SA_NPR1 SA-NPR1-TGA Complex NHP_distal->SA_NPR1 Required Cofactor SA Salicylic Acid (SA) NHP_distal->SA Amplifies Biosynthesis Priming Defense Priming SA_NPR1->Priming Induces SAR Systemic Acquired Resistance (SAR) Priming->SAR Leads to SA->SA_NPR1 Binds Receptor

Caption: Standard experimental workflow for evaluating Pip-induced resistance.

Protocol 3: Pathogen Challenge and Disease Assessment

Objective: To quantitatively measure the level of protection conferred by this compound treatment.

Procedure:

  • Plant Growth and Treatment:

    • Grow plants under controlled conditions (e.g., 10-h day, 22°C day/18°C night, 70% relative humidity). [13]Use a sufficient number of biological replicates (minimum 5-10 plants per treatment group).

    • Apply the prepared 1 mM Pip solution (or other desired concentration) to the treatment group using your chosen method (e.g., spray three lower leaves until runoff).

    • Apply the mock solution to the control group in the same manner.

  • Priming Incubation:

    • Return plants to the growth chamber for an incubation period of 24 to 72 hours. This allows time for the plant to absorb Pip, transport the signal, and establish a primed state. [16][17][18]

  • Pathogen Challenge:

    • Prepare an inoculum of a relevant pathogen (e.g., Pseudomonas syringae at OD₆₀₀ = 0.001, which is 1x10⁶ CFU/mL).

    • Inoculate distal, untreated upper leaves of both Pip-treated and mock-treated plants. This is critical to assess systemic acquired resistance.

    • Inoculation can be performed by syringe infiltration for precise dosing or by spraying for a more natural infection model.

  • Disease Assessment (3-5 days post-inoculation):

    • A. Visual Scoring: Document disease symptoms using a numerical scale (e.g., 0 = no symptoms, 5 = severe necrosis/wilting). Photograph representative leaves from each group.

    • B. Pathogen Titer Quantification (for bacteria):

      • Aseptically collect leaf discs of a known area (e.g., 1 cm²) from inoculated leaves.

      • Homogenize the discs in 10 mM MgCl₂.

      • Perform serial dilutions of the homogenate and plate on appropriate selective media (e.g., King's B agar for Pseudomonas).

      • Incubate plates for 48 hours and count the Colony-Forming Units (CFUs).

      • Express the data as log(CFU/cm²). A statistically significant reduction of at least 1-log (90%) in the Pip-treated group compared to the control is a strong indicator of induced resistance.

    • C. Molecular Analysis (optional but recommended):

      • At 24-48 hours post-inoculation, collect leaf samples and flash-freeze in liquid nitrogen.

      • Perform RT-qPCR to analyze the expression of defense marker genes like PR1. A faster and stronger induction of PR1 in the Pip-treated group upon pathogen challenge is a hallmark of priming. [13][16]

Interpretation and Broader Considerations

  • Efficacy: Successful induction of resistance will manifest as a statistically significant reduction in disease symptoms and/or pathogen growth in the Pip-treated group relative to the mock-treated control.

  • Conservation of Function: The Pip/NHP pathway is highly conserved across both dicotyledonous and monocotyledonous plants, including tomato, pepper, barley, and tobacco, suggesting its broad applicability in agriculture. [2][7][19][20]* Pathogen Spectrum: Pip-induced SAR is most effective against biotrophic and hemibiotrophic pathogens that are sensitive to SA-mediated defenses. Its efficacy against necrotrophic pathogens may be limited. [16][21]* Future Applications: Beyond direct application, these protocols are foundational for screening more potent synthetic analogs of Pip/NHP or for validating genetically engineered crops. Engineering the pathway to enhance endogenous NHP production is a promising strategy to develop crops with durable, broad-spectrum disease resistance. [2]

References

  • Hartmann, M., et al. (2017). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Bernsdorff, F., et al. (2016).
  • Singh, A., & Singh, A. (2025). This compound: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]
  • Holmes, E.C., et al. (2019). Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. bioRxiv. [Link]
  • Mohnike, L., et al. (2023). N-hydroxythis compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. Plant, Cell & Environment. [Link]
  • Yildiz, I., et al. (2021). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. Plant Physiology. [Link]
  • Hartmann, M., & Zeier, J. (2019). N-hydroxythis compound and salicylic acid: a metabolic duo for systemic acquired resistance. Current Opinion in Plant Biology. [Link]
  • Koc, F.N., & Seckin Dinler, B. (2022). This compound in plants: biosynthesis, signalling, and role under stress. Botanica. [Link]
  • Zhang, Y., et al. (2023). N-hydroxythis compound triggers systemic acquired resistance through extracellular NAD(P).
  • Schnake, A., et al. (2020). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxythis compound in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany. [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant and Cell Physiology. [Link]
  • Wang, C., et al. (2018). MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. The Plant Cell. [Link]
  • Hartmann, M., & Zeier, J. (2019). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Request PDF. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. PMC - NIH. [Link]
  • Kachroo, P., & Kachroo, A. (2018).
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
  • Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. [Link]
  • Telschow, A., et al. (2022). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany. [Link]
  • Plaza-Wüthrich, S. (2019). Pipecolic contributes to systemic acquired resistance in barley. Plantae. [Link]
  • Lenk, M., et al. (2019). This compound Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. Molecular Plant-Microbe Interactions. [Link]
  • Vogel-Adghough, D., et al. (2013). This compound enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior. [Link]
  • Sabharwal, U., et al. (2024).
  • Kucukkalyon, S.M., et al. (2025). This compound concentration.
  • Chen, Y.C., et al. (2018). N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. bioRxiv. [Link]
  • Vogel-Adghough, D., et al. (2013).
  • Wang, C., et al. (2018).
  • Jacobson, S.M., et al. (2024).
  • Sabharwal, U., et al. (2024).
  • Food and Agriculture Organization of the United Nations. (2017). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. [Link]
  • European and Mediterranean Plant Protection Organization. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice.

Sources

Application Notes and Protocols for the Metabolic Profiling of Pipecolic Acid and its Derivatives in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pipecolic Acid in Plant Systemic Acquired Resistance

In the intricate arms race between plants and pathogens, a sophisticated communication network within the plant is essential for survival. A key component of this defense system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial point of infection, providing broad-spectrum protection against a variety of pathogens.[1][2] Recent advances in plant immunology have identified the non-protein amino acid this compound (Pip) and its N-hydroxylated derivative, N-hydroxythis compound (NHP), as critical signaling molecules in the establishment and maintenance of SAR.[3][4][5]

Upon pathogen challenge, plants orchestrate a significant metabolic reprogramming, leading to the accumulation of Pip and NHP.[6][7] These molecules act as mobile signals, traveling from the site of infection to distal tissues, where they prime the plant for a more rapid and robust defense response upon subsequent attack.[3][5] The signaling cascade initiated by Pip and NHP is complex, involving interplay with other defense-related hormones, most notably salicylic acid (SA), to mount a comprehensive and effective immune response.[1][8]

This guide provides a comprehensive overview of the metabolic profiling of this compound and its derivatives, offering detailed protocols for their extraction and quantification from plant tissues. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately investigate the role of these crucial metabolites in plant-pathogen interactions.

The Biosynthesis and Signaling Pathway of this compound and N-Hydroxythis compound

The biosynthesis of this compound in plants begins with the amino acid L-lysine.[3][6] In response to pathogen attack, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a lysine aminotransferase, converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C).[3][9] Subsequently, the enzyme SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) reduces P2C to form this compound (Pip).[10][11]

This compound can then be further metabolized into its more active form, N-hydroxythis compound (NHP), through the action of the flavin-dependent monooxygenase FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3][12][13] NHP is considered a potent activator of SAR and can be transported systemically throughout the plant.[14] The accumulation of both Pip and NHP in distal tissues leads to the potentiation of defense responses, including the enhanced expression of pathogenesis-related (PR) genes and the accumulation of salicylic acid.[1][15]

The signaling pathway of Pip and NHP is intertwined with that of salicylic acid.[8] While Pip and NHP can act independently, they also function synergistically with SA to amplify the defense response.[1][9] This intricate signaling network ensures a finely tuned and effective immune response to a wide range of pathogens.

Pipecolic_Acid_Pathway cluster_biosynthesis Biosynthesis Pathway cluster_signaling Signaling Cascade L-Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid L-Lysine->P2C ALD1 Pip This compound P2C->Pip SARD4 NHP N-hydroxythis compound Pip->NHP FMO1 Systemic_Transport Systemic Transport Pip->Systemic_Transport NHP->Systemic_Transport SA_Biosynthesis Salicylic Acid Biosynthesis Systemic_Transport->SA_Biosynthesis Defense_Gene_Expression Defense Gene Expression (PR Genes) Systemic_Transport->Defense_Gene_Expression SAR Systemic Acquired Resistance (SAR) SA_Biosynthesis->SAR Defense_Gene_Expression->SAR

Figure 1: Biosynthesis and signaling pathway of this compound and N-hydroxythis compound in plant immunity.

Experimental Protocols: Metabolic Profiling of this compound and its Derivatives

The following protocols provide a step-by-step guide for the extraction and quantification of this compound and its derivatives from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen plant leaves.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Internal Standard (IS): D5-Pipecolic acid or other suitable labeled standard.

  • Extraction Tubes: 2 mL microcentrifuge tubes.

  • Grinding Beads: Zirconia or steel beads.

  • Centrifuge: Refrigerated microcentrifuge capable of >15,000 x g.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Workflow

Experimental_Workflow cluster_workflow Metabolic Profiling Workflow Sample_Collection 1. Sample Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Grind to a fine powder) Sample_Collection->Homogenization Extraction 3. Metabolite Extraction (Methanol extraction with IS) Homogenization->Extraction Centrifugation_1 4. Centrifugation (Clarify extract) Extraction->Centrifugation_1 Supernatant_Transfer 5. Supernatant Transfer Centrifugation_1->Supernatant_Transfer Centrifugation_2 6. Final Centrifugation Supernatant_Transfer->Centrifugation_2 LCMS_Analysis 7. LC-MS/MS Analysis Centrifugation_2->LCMS_Analysis Data_Analysis 8. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Figure 2: Experimental workflow for the metabolic profiling of this compound and its derivatives.

Step-by-Step Protocol

1. Sample Preparation and Homogenization [16][17]

  • Harvest approximately 50-100 mg of fresh plant leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Place the frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing grinding beads.

  • Homogenize the tissue to a fine powder using a bead beater or a pre-chilled mortar and pestle. It is crucial to keep the samples frozen during this process to prevent metabolite degradation.

2. Metabolite Extraction [18][19]

  • To the frozen, powdered tissue, add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., D5-Pipecolic acid at a final concentration of 1 µM).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples on a shaker at 4°C for 30 minutes to facilitate extraction.

3. Sample Clarification

  • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[16]

  • Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube, avoiding the pelleted debris.

  • Perform a second centrifugation step at 16,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.[16]

  • Transfer the final clarified supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis [20]

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 1: Representative MRM Transitions for this compound and its Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound130.184.115
N-hydroxythis compound146.1128.112
D5-Pipecolic Acid (IS)135.189.115
Salicylic Acid137.093.020

Data Analysis and Interpretation

Data processing should be performed using the software provided with the LC-MS/MS instrument. The peak areas of the target analytes (Pip, NHP) and the internal standard are integrated. A calibration curve should be generated using authentic standards of known concentrations to enable absolute quantification. The concentration of each metabolite in the plant tissue is then calculated based on the peak area ratio of the analyte to the internal standard and expressed as ng/g or µmol/g of fresh weight.

Table 2: Example Data from a Plant-Pathogen Interaction Study

TreatmentThis compound (ng/g FW)N-hydroxythis compound (ng/g FW)
Control (Mock-inoculated)50 ± 8Not Detected
Pathogen-inoculated (Local Tissue)850 ± 120150 ± 30
Pathogen-inoculated (Systemic Tissue)350 ± 6075 ± 15

Troubleshooting

Problem Potential Cause Solution
Low Analyte Signal Inefficient extraction.Ensure tissue is finely ground and kept frozen. Increase extraction time or use a more vigorous shaking method.
Metabolite degradation.Work quickly and keep samples on ice or at 4°C at all times.
Poor ionization in the MS source.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High Variability between Replicates Inhomogeneous sample.Ensure the collected tissue is representative and thoroughly homogenized.
Inconsistent extraction volume.Use calibrated pipettes and be precise with solvent addition.
Peak Tailing or Splitting in Chromatogram Column degradation.Replace the LC column.
Incompatible sample solvent.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Matrix effects.Dilute the sample extract or consider solid-phase extraction (SPE) for cleanup.

Conclusion

The metabolic profiling of this compound and its derivatives is a powerful tool for dissecting the intricate signaling networks that govern plant immunity. The protocols outlined in this application note provide a robust and reliable framework for the accurate quantification of these key signaling molecules. By applying these methods, researchers can gain deeper insights into the mechanisms of Systemic Acquired Resistance and explore new avenues for the development of novel strategies to enhance crop resilience against pathogens.

References

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Singh, A., & Singh, A. (2025). This compound: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(7), 130808. [Link]
  • Brambilla, A., Lenk, M., Ghirardo, A., Eccleston, L., Knappe, C., Weber, B., ... & Schnitzler, J. P. (2022). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 73(12), 4049–4063. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxythis compound is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929. [Link]
  • Gao, Q. M., Zhu, S., Kachroo, P., & Kachroo, A. (2015). Signal regulators of systemic acquired resistance. Frontiers in Plant Science, 6, 228. [Link]
  • Ding, P., & Ding, Y. (2020). Biosynthesis and Regulation of Salicylic Acid and N-Hydroxythis compound in Plant Immunity. Molecular Plant-Microbe Interactions, 33(1), 17-25. [Link]
  • Zeier, J. (2013). This compound – a central regulator of plant systemic acquired resistance and defense priming.
  • Hartmann, M., Kim, D., Bernsdorff, F., Ajami-Rashidi, Z., Scholten, N., Schreiber, S., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124–144. [Link]
  • Hartmann, M., & Zeier, J. (2019). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxythis compound in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany, 70(21), 6013–6025. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • Hartmann, M., Kim, D., Bernsdorff, F., Ajami-Rashidi, Z., Scholten, N., Schreiber, S., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Zhang, K., ... & Kachroo, P. (2018). This compound confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. [Link]
  • Hartmann, M., & Zeier, J. (2018). FMO1-catalyzed N-hydroxylation of this compound is a key step in the biosynthesis of the plant immune regulator N-hydroxythis compound. FEBS Letters, 592(21), 3646-3656. [Link]
  • Shields, A., Shivnauth, V., & Castroverde, C. D. (2022). Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science, 13, 866164. [Link]
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Zhang, K., ... & Kachroo, P. (2018). This compound confers systemic immunity by regulating free radicals. Science advances, 4(5), eaar4509. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929. [Link]
  • Mohnike, L., Rekhter, D., Huang, W., Feussner, I., & Conrath, U. (2021). N-hydroxythis compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels. The Plant Journal, 108(5), 1436-1448. [Link]
  • Hartmann, M., & Zeier, J. (2018). Flavin Monooxygenase-Generated N-Hydroxythis compound Is a Critical Element of Plant Systemic Immunity. Cell, 173(2), 456-469.e16. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Ding, Y., Sun, T., Ao, K., Zhang, Y., & Li, X. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2603–2615. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Mandal, S., & Pratap, A. (2024). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. Molecules, 29(4), 815. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Sabharwal, U., Rai, P. K., & Kumar, A. (2024). Investigating the Effect of this compound on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. International Journal of Molecular Sciences, 25(2), 1083. [Link]
  • Sabharwal, U., Rai, P. K., & Kumar, A. (2024). Investigating the Effect of this compound on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. International Journal of Molecular Sciences, 25(2), 1083. [Link]
  • Sarker, S. D., & Nahar, L. (2007). Extraction of Plant Secondary Metabolites. In Methods in Molecular Biology, vol 422. Humana Press. [Link]

Sources

Application Notes and Protocols for Utilizing Pipecolic Acid as a Biomarker for Plant Health Status

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sentinel Molecule in Plant Immunity

In the intricate world of plant defense, the ability to anticipate and prepare for pathogenic attacks is crucial for survival. Plants, though sessile, possess a sophisticated innate immune system capable of recognizing threats and mounting a robust defense. A key component of this system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site, providing broad-spectrum and long-lasting protection.[1][2] Central to the activation and regulation of SAR is the non-protein amino acid, pipecolic acid (Pip).[3][4][5]

Derived from the catabolism of lysine, this compound and its N-hydroxylated form, N-hydroxy-pipecolic acid (NHP), have emerged as critical signaling molecules that accumulate upon pathogen recognition and orchestrate a plant-wide defense response.[1][3][6] NHP, in particular, is considered a key mobile signal that primes distal leaves for a more rapid and potent activation of defense mechanisms upon subsequent pathogen encounters.[7][8] The accumulation of Pip and NHP, therefore, serves as a reliable biomarker for the activation of the plant's immune system, indicating a shift from a naive to a defense-ready state.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound as a biomarker for plant health. We will delve into the underlying biological pathways, provide detailed methodologies for the accurate quantification of this compound and its derivatives, and offer insights into the interpretation of these crucial data points.

The this compound Signaling Pathway: A Central Hub in Plant Defense

The biosynthesis and signaling of this compound are tightly regulated processes that are initiated upon the detection of pathogen-associated molecular patterns (PAMPs) or pathogen-derived effectors. The pathway, primarily elucidated in the model plant Arabidopsis thaliana, involves a series of enzymatic conversions that lead to the production of the active signaling molecule, NHP.[9]

The key steps in the this compound signaling pathway are as follows:

  • Biosynthesis of this compound (Pip): The pathway begins with the amino acid L-lysine. The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a lysine aminotransferase, converts L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).[2][3] Subsequently, the enzyme SAR-DEFICIENT 4 (SARD4) reduces P2C to form this compound.[10]

  • Conversion to the Active Signal, N-hydroxy-pipecolic acid (NHP): this compound is then hydroxylated by the flavin-dependent monooxygenase, FMO1, to produce the highly active immune signal, N-hydroxy-pipecolic acid (NHP).[1][3]

  • Synergistic Action with Salicylic Acid (SA): The this compound pathway functions in concert with the salicylic acid (SA) signaling pathway, another critical arm of plant immunity.[11] Pip and NHP can amplify SA-dependent defense responses, and there is also evidence for SA-independent roles of this compound in defense priming.[11][12]

The following diagram illustrates the core components of the this compound signaling pathway in the context of plant immunity.

Pipecolic_Acid_Pathway cluster_pathogen Pathogen Recognition cluster_biosynthesis This compound Biosynthesis cluster_response Systemic Acquired Resistance (SAR) cluster_sa Salicylic Acid Pathway Pathogen Pathogen (PAMPs/Effectors) ALD1 ALD1 Pathogen->ALD1 Induces Lysine L-Lysine Lysine->ALD1 Substrate P2C Δ1-piperideine-2- carboxylic acid (P2C) ALD1->P2C Produces SARD4 SARD4 P2C->SARD4 Substrate Pip This compound (Pip) SARD4->Pip Produces FMO1 FMO1 Pip->FMO1 Substrate NHP N-hydroxy-pipecolic acid (NHP) FMO1->NHP Produces SAR Defense Priming & Systemic Acquired Resistance (SAR) NHP->SAR Activates SA Salicylic Acid (SA) NHP->SA SA->NHP SA->SAR Activates

Caption: The this compound Signaling Pathway in Plant Immunity.

Quantitative Analysis of this compound: A Biomarker of Plant Health

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, and the nature of the stress stimulus. As a general principle, healthy, unstressed plants maintain low basal levels of these compounds. Upon pathogen challenge, a substantial increase in both local and systemic tissues is observed.

Plant SpeciesConditionTissueAnalyteFold Increase (approx.)Reference
Arabidopsis thalianaPathogen (P. syringae) InoculationInoculated LeavesPip~18-fold[2]
Barley (Hordeum vulgare)Pathogen (P. syringae) InfectionLeaf ExudatesPipSignificantly Elevated[11][13]
Tomato (Solanum lycopersicum)Pathogen (R. solanacearum) Infection + Pip TreatmentLeavesPip & NHPSignificantly Increased[5]

Note: The table provides a summary of reported increases in this compound levels. Absolute concentrations can vary based on experimental conditions and analytical methods.

Experimental Protocols

Accurate quantification of this compound and NHP is paramount for their use as biomarkers. The following sections provide detailed protocols for their extraction from plant tissues and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from a simplified and efficient method using propyl chloroformate derivatization, which is suitable for the analysis of amino acids.[2][14][15][16]

Materials and Reagents:

  • Extraction Buffer: 80% Methanol in water

  • Internal Standard: L-Norvaline solution (e.g., 1 mg/mL in water)

  • Derivatization Reagents:

    • 1 M Sodium Hydroxide (NaOH)

    • Methanol

    • Pyridine

    • Propyl chloroformate

    • Chloroform

    • 50 mM Sodium Bicarbonate (NaHCO₃)

  • Analytical Standards: L-Pipecolic acid (e.g., from Axios Research[17])

  • Equipment:

    • Mortar and pestle or tissue homogenizer

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Workflow Diagram:

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Procedure:

  • Sample Preparation:

    • Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

    • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Extraction:

    • Add 400 µL of ice-cold 80% methanol to the tissue.

    • Add a known amount of internal standard (e.g., 20 µL of 1 mg/mL L-Norvaline).

    • Vortex vigorously for 15 minutes at 4°C.

    • Centrifuge at 18,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization: [2]

    • To the supernatant, add 200 µL of 1 M NaOH.

    • Add 167 µL of methanol and 34 µL of pyridine. Vortex to mix.

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add another 20 µL of propyl chloroformate and vortex again for 30 seconds.

    • Add 400 µL of chloroform and vortex vigorously for 10 seconds.

    • Add 400 µL of 50 mM NaHCO₃ and vortex vigorously for 10 seconds.

    • Centrifuge at low speed to separate the phases. The derivatized analytes will be in the lower chloroform phase.

  • GC-MS Analysis:

    • Transfer the lower chloroform phase to a GC vial with an insert.

    • Inject 1-2 µL of the sample into the GC-MS.

    • GC Parameters (Example): [2]

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 240°C.

      • Oven Program: Hold at 80°C for 2 min, ramp to 140°C at 10°C/min, then to 240°C at 4°C/min, then to 280°C at 10°C/min, and hold for 3 min.[18]

    • MS Parameters (SIM Mode): [2]

      • Ionization: Electron Impact (EI).

      • Selected Ions for Monitoring (SIM):

        • Norvaline derivative: m/z 158.2, 72.2

        • This compound derivative: m/z 172.2, 128.0

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both this compound and the internal standard (norvaline).

    • Create a standard curve using known concentrations of derivatized this compound standard.

    • Calculate the concentration of this compound in the original sample by normalizing to the internal standard and the initial tissue weight.

Protocol 2: Quantification of this compound and N-hydroxy-pipecolic acid by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity, making it an excellent alternative for the simultaneous quantification of Pip and NHP.

Materials and Reagents:

  • Extraction Solvent: Methanol or a methanol/water mixture (e.g., 1:1 v/v).[19][20]

  • Internal Standards: Stable isotope-labeled this compound (e.g., D9-Pip) and N-hydroxy-pipecolic acid (e.g., D9-NHP) are highly recommended for accurate quantification. If unavailable, a structurally similar compound can be used.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Analytical Standards: L-Pipecolic acid and N-hydroxy-pipecolic acid (e.g., from MedChemExpress[6] or TargetMol[21]).

  • Equipment:

    • Tissue homogenizer

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • LC-MS/MS system with a reverse-phase C18 column.

Step-by-Step Procedure:

  • Sample Preparation and Extraction:

    • Follow the same sample preparation steps as in Protocol 1 (homogenization of frozen tissue).

    • Add 1 mL of ice-cold extraction solvent per 100 mg of tissue.

    • Add the internal standards.

    • Vortex thoroughly and sonicate for 10 minutes in an ice bath.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • LC Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Column Temperature: 40°C.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • MS/MS Parameters (MRM Mode): [10]

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: [M+H]⁺ 130.0 -> 70.0, 56.0

        • N-hydroxy-pipecolic acid: [M+H]⁺ 146.0 -> 128.0, 110.06, 100.07

  • Data Analysis:

    • Quantify Pip and NHP by comparing the peak areas of their specific MRM transitions to those of the internal standards and a standard curve generated with analytical standards.

    • Normalize the results to the initial fresh or dry weight of the plant tissue.

Conclusion and Future Perspectives

The quantification of this compound and its bioactive derivative, N-hydroxy-pipecolic acid, provides a powerful tool for assessing the immune status of plants. An increase in the levels of these molecules serves as a clear and early indication of the activation of Systemic Acquired Resistance, a critical defense mechanism. The protocols detailed in these application notes offer robust and reliable methods for the accurate measurement of these biomarkers, enabling researchers to investigate plant-pathogen interactions, screen for novel disease resistance inducers, and develop strategies for enhancing crop resilience.

Future research in this area will likely focus on the development of high-throughput screening methods for this compound and NHP, potentially leading to their use in precision agriculture for the early detection of disease outbreaks. Furthermore, a deeper understanding of the regulatory networks governing this compound metabolism and signaling will undoubtedly unveil new targets for the development of innovative plant protection products.

References

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Application Note & Protocols: High-Throughput Screening for Modulators of Pipecolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical metabolite in both human health and plant immunity.[1][2][3] In humans, elevated levels of this compound are a key biomarker for several inherited metabolic disorders, including peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, where its accumulation is linked to severe neurological dysfunction.[4][5][6] Furthermore, recent studies have implicated this compound in the encephalopathy of cerebral malaria.[7][8] This application note provides a comprehensive guide to developing and implementing a robust, high-throughput screening (HTS) campaign to identify novel modulators of this compound biosynthesis. We present a detailed protocol for a fluorescence-based coupled enzyme assay targeting the initial and rate-limiting aminotransferase step in the pathway, offering a self-validating system for hit identification and characterization.

Introduction: The Significance of this compound Biosynthesis

L-Pipecolic acid is an important intermediate in the metabolic breakdown of L-lysine in most organisms, including humans.[9][10] The primary biosynthetic route in humans begins with the transamination of L-lysine to form ε-amino-α-ketocaproic acid, which then spontaneously cyclizes to Δ¹-piperideine-2-carboxylic acid (P2C).[10] This intermediate is subsequently reduced to L-pipecolic acid.

The catabolism of L-pipecolic acid occurs within peroxisomes, where the enzyme L-pipecolate oxidase catalyzes its oxidation to L-alpha-aminoadipate delta-semialdehyde.[11] Deficiencies in peroxisomal function lead to the accumulation of this compound in bodily fluids, a condition known as hyperpipecolic acidemia.[5] This accumulation is a hallmark of severe genetic disorders and is associated with profound neurological symptoms, hepatomegaly, and developmental delays.[6][12] The neurotoxic effects are thought to be mediated, at least in part, by the induction of oxidative stress and apoptosis in neuronal cells.[6][13]

Given the pathological consequences of aberrant this compound levels, the enzymes in its biosynthetic pathway represent compelling targets for therapeutic intervention. The development of small molecule inhibitors could offer a strategy to reduce this compound accumulation and mitigate its toxic effects in various disease states. High-throughput screening (HTS) is the predominant method in early-stage drug discovery for identifying such molecules from large chemical libraries.[14][15][16]

Assay Principle and Design Strategy

Direct quantification of this compound or its immediate precursors is often achieved through methods like gas chromatography-mass spectrometry (GC-MS), which are not amenable to the scale and speed of HTS.[2][17] Therefore, a more suitable approach is a coupled-enzyme assay that generates a readily detectable signal, such as fluorescence or luminescence.[18][19]

This protocol targets the initial aminotransferase-catalyzed reaction, which converts L-lysine to P2C. The rationale for targeting this step is twofold: it is the first committed step in this pathway, and aminotransferases are a well-characterized enzyme class for which robust assay formats exist.[20][21]

Our proposed assay couples the production of glutamate, the co-product of the L-lysine aminotransferase reaction, to a second enzymatic reaction that generates a fluorescent signal. This indirect measurement of the primary enzyme's activity provides a sensitive and scalable method for identifying inhibitors.[22]

Assay Reaction Scheme:
  • Primary Reaction (Target Enzyme):

    • L-Lysine + α-Ketoglutarate ---(L-Lysine Aminotransferase)---> Δ¹-piperideine-2-carboxylic acid (P2C) + L-Glutamate

  • Coupling Reaction (Detection System):

    • L-Glutamate + NAD⁺ ---(Glutamate Dehydrogenase)---> α-Ketoglutarate + NH₄⁺ + NADH

  • Reporter Reaction (Signal Generation):

    • NADH + Resazurin (non-fluorescent) ---(Diaphorase)---> NAD⁺ + Resorufin (highly fluorescent)

This cascade ensures that the rate of resorufin production is directly proportional to the activity of the target L-lysine aminotransferase, providing a robust signal for HTS.

Visualizing the Workflow and Pathway

This compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the formation of this compound from L-lysine.

This compound Biosynthesis Pathway cluster_0 Step 1: Transamination & Cyclization cluster_1 Step 2: Reduction Lysine L-Lysine P2C Δ¹-Piperideine-2- Carboxylic Acid (P2C) Lysine->P2C L-Lysine Aminotransferase aKG α-Ketoglutarate Glutamate L-Glutamate aKG->Glutamate Pip L-Pipecolic Acid P2C->Pip Reductase (e.g., SARD4) NADPH NAD(P)H NADP NAD(P)⁺ NADPH->NADP

Caption: Key enzymatic steps in the biosynthesis of L-pipecolic acid from L-lysine.

High-Throughput Screening Workflow

This diagram outlines the logical flow of the HTS campaign, from primary screening to hit confirmation.

HTS Workflow Start Compound Library (e.g., 100,000 compounds) Primary Primary HTS: Single Concentration Screen Start->Primary Actives Identify 'Primary Hits' (% Inhibition > 50%) Primary->Actives DoseResponse Dose-Response Confirmation (IC₅₀ Determination) Actives->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits CounterAssay Counter-Screen: Assay Interference ConfirmedHits->CounterAssay Orthogonal Orthogonal Assay: LC-MS Confirmation ConfirmedHits->Orthogonal ValidatedHits Validated Hits for Lead-Op CounterAssay->ValidatedHits Filter False Positives Orthogonal->ValidatedHits Confirm Mechanism

Caption: Workflow for identifying and validating modulators of this compound biosynthesis.

Detailed Protocols and Methodologies

Reagents and Materials
ReagentSupplierCatalog No.Storage Temp.
L-Lysine monohydrochlorideSigma-AldrichL5626Room Temperature
α-Ketoglutaric acidSigma-AldrichK11282-8°C
Recombinant Human Aminotransferase*TBDTBD-80°C
Glutamate Dehydrogenase (GDH)Sigma-AldrichG2626-20°C
DiaphoraseSigma-AldrichD5540-20°C
β-Nicotinamide adenine dinucleotide (NAD⁺)Sigma-AldrichN7004-20°C
Resazurin sodium saltSigma-AldrichR70172-8°C, Dark
Dimethyl sulfoxide (DMSO), HTS GradeSigma-AldrichD2650Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
Known Inhibitor (e.g., Aminooxyacetic acid)Sigma-AldrichC134082-8°C
384-well black, flat-bottom platesCorning3712Room Temperature

*Note: The specific human aminotransferase responsible for the initial step in this compound biosynthesis must be identified, expressed, and purified. AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) from Arabidopsis thaliana can be used as a model system for assay development.[23][24][25]

Preparation of Stock and Working Solutions
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • L-Lysine Stock (100 mM): Dissolve in Assay Buffer.

  • α-Ketoglutarate Stock (50 mM): Dissolve in Assay Buffer.

  • NAD⁺ Stock (20 mM): Dissolve in Assay Buffer.

  • Resazurin Stock (5 mM): Dissolve in DMSO, protect from light.

  • Enzyme Mix (2X): Prepare fresh daily in Assay Buffer. Final concentrations in the 20 µL assay will be:

    • Recombinant Aminotransferase: X nM (empirically determined)

    • L-Lysine: 200 µM

    • α-Ketoglutarate: 100 µM

  • Detection Mix (2X): Prepare fresh daily in Assay Buffer and protect from light. Final concentrations in the 20 µL assay will be:

    • Glutamate Dehydrogenase: 1 U/mL

    • Diaphorase: 0.2 U/mL

    • NAD⁺: 200 µM

    • Resazurin: 20 µM

Protocol: Primary HTS Assay

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds (from a 10 mM DMSO stock) into wells of a 384-well assay plate. This results in a final compound concentration of 50 µM.

    • Dispense 100 nL of DMSO into control wells (minimum and maximum signal).

  • Enzyme Addition:

    • Add 10 µL of the Enzyme Mix (2X) to all wells.

    • For maximum signal (negative control) wells, add 10 µL of Enzyme Mix without the aminotransferase.

    • For minimum signal (positive control) wells, add a known inhibitor (e.g., Aminooxyacetic acid) to a final concentration that gives >90% inhibition.

  • Incubation 1:

    • Centrifuge the plates briefly (1 min at 1,000 rpm) to mix.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiation and Detection:

    • Add 10 µL of the Detection Mix (2X) to all wells to start the reaction.

  • Incubation 2:

    • Centrifuge the plates briefly (1 min at 1,000 rpm).

    • Incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Data Acquisition:

    • Read the plates on a fluorescence plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Hit Criteria
  • Normalization:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Fluorescence signal in the well with the test compound.

    • Signal_Min: Average signal of the positive control wells (minimum signal).

    • Signal_Max: Average signal of the negative control wells (maximum signal).

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to assess assay robustness.[16] A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • Hit Selection:

    • Primary hits are typically defined as compounds exhibiting a percent inhibition greater than a specified threshold (e.g., >50% or > 3 standard deviations from the mean of the sample field).

Post-Screening Validation: Ensuring Trustworthiness

A critical component of any HTS campaign is the rigorous elimination of false positives.[14] Promiscuous inhibitors, fluorescent compounds, or molecules that interfere with the coupling enzymes can all appear as primary hits.

Dose-Response Confirmation

Primary hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to confirm their activity and determine their potency (IC₅₀).

Counter-Screen for Assay Interference

To eliminate compounds that inhibit the coupling enzymes (GDH, Diaphorase) or interfere with the fluorescent signal, a counter-screen is essential.

  • Protocol: Run the assay as described above, but replace the target aminotransferase and its substrates (Lysine, α-KG) with a fixed concentration of the product, L-Glutamate .

  • Interpretation: Compounds that show inhibition in this format are likely interfering with the detection system and should be flagged as false positives.

Orthogonal Assay

Validated hits should be confirmed using an independent, label-free method. Direct measurement of substrate consumption or product formation by Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest confidence.

  • Protocol: Set up a scaled-up enzymatic reaction with the confirmed hit compound. At various time points, quench the reaction and analyze the supernatant for L-lysine, L-glutamate, and this compound (if the reductase is included).

  • Interpretation: A true inhibitor of the aminotransferase will show a dose-dependent decrease in the formation of L-glutamate and P2C/pipecolic acid.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput discovery of novel modulators of this compound biosynthesis. By targeting the initial aminotransferase step with a sensitive, fluorescence-based coupled-enzyme assay, researchers can efficiently screen large compound libraries. The outlined workflow, incorporating rigorous counter-screening and orthogonal validation, establishes a self-validating system designed to minimize false positives and deliver high-confidence hits for further development. These efforts may pave the way for new therapeutic strategies for peroxisomal disorders and other diseases characterized by aberrant this compound metabolism.

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  • Kok, R. M., et al. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229-237. [Link]
  • Elabscience. (n.d.). Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit. Elabscience. [Link]
  • Wang, Y., et al. (2021). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Annual Review of Analytical Chemistry, 14, 259-283. [Link]
  • Matsumoto, S., et al. (2003). This compound induces apoptosis in neuronal cells. Brain Research, 980(2), 179-184. [Link]
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  • Sportsman, J. R., et al. (2009). Enzymatic Assays for High-Throughput Screening.
  • University of Kentucky College of Medicine. (n.d.). Biochemistry Protocols. University of Kentucky College of Medicine. [Link]
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  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
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In Vitro Reconstitution of the Pipecolic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-pipecolic acid, a non-proteinogenic amino acid derived from L-lysine, has emerged as a molecule of significant biological and pharmaceutical importance. It is a key signaling molecule in plant immunity, orchestrating systemic acquired resistance (SAR) against a broad range of pathogens.[1][2] Furthermore, pipecolic acid moieties are integral components of numerous microbial secondary metabolites with valuable therapeutic properties, including the immunosuppressant rapamycin and the antitumor agent swainsonine.[3][4] The diverse roles of this compound have fueled interest in understanding its biosynthesis for applications ranging from agricultural biotechnology to the engineered production of novel pharmaceuticals.

The biosynthesis of this compound is not monolithic; distinct enzymatic pathways have evolved in plants, fungi, bacteria, and mammals.[5][6] These pathways utilize different intermediates and enzymatic machinery, offering a rich landscape for biochemical exploration. This guide provides a comprehensive framework for the in vitro reconstitution of a well-characterized this compound biosynthesis pathway. We will focus on the two-enzyme cascade from the model plant Arabidopsis thaliana, which converts L-lysine to L-pipecolic acid via the sequential action of the aminotransferase ALD1 and the reductase SARD4.[7][8] This system is an excellent model due to its relative simplicity and the availability of detailed biochemical characterization.

This document offers field-proven insights and detailed, self-validating protocols for every stage of the process: from recombinant enzyme production to the setup of the coupled reaction and the analytical quantification of the final product.

Section 1: Scientific Background & Pathway Overview

The biosynthesis of L-pipecolic acid from L-lysine in Arabidopsis thaliana is a two-step enzymatic cascade. This pathway is central to the plant's immune response, with this compound accumulation being a hallmark of SAR activation.[2][9]

  • Step 1: Transamination and Cyclization Catalyzed by ALD1. The first committed step is catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1). ALD1 is an aminotransferase that transfers the α-amino group of L-lysine to an acceptor keto acid (e.g., pyruvate or α-ketoglutarate).[10] This reaction forms ε-amino-α-keto caproic acid, which is unstable and spontaneously cyclizes to form the intermediate, Δ1-piperideine-2-carboxylic acid (P2C).[8]

  • Step 2: Reduction Catalyzed by SARD4. The cyclic imine P2C is then reduced to L-pipecolic acid by the NADPH-dependent reductase SAR-DEFICIENT4 (SARD4).[8][9][10] This final step stabilizes the molecule and completes the biosynthesis.

The successful in vitro reconstitution of this pathway has been a key tool in elucidating its mechanism.[7][9]

Pipecolic_Acid_Pathway cluster_0 Step 1: ALD1-mediated Conversion cluster_cofactor1 cluster_1 Step 2: SARD4-mediated Reduction cluster_cofactor2 Lysine L-Lysine EAKCA ε-amino-α-keto caproic acid Lysine->EAKCA ALD1 P2C Δ1-piperideine-2- carboxylic acid (P2C) EAKCA->P2C Spontaneous cyclization Glu Glutamate EAKCA->Glu AKG α-ketoglutarate AKG->Lysine Pip L-Pipecolic Acid NADP NADP+ Pip->NADP P2C_ref->Pip SARD4 NADPH NADPH + H+ NADPH->P2C_ref

Caption: The two-step biosynthesis of L-pipecolic acid in Arabidopsis thaliana.

Section 2: Core Methodologies: Recombinant Enzyme Production

The foundation of any successful in vitro reconstitution is the availability of highly pure and active enzymes. The following protocols detail the expression and purification of N-terminally His-tagged ALD1 and SARD4 from E. coli.

Protocol 2.1: Expression Vector Construction
  • Rationale: Codon optimization of the Arabidopsis thaliana ALD1 and SARD4 genes for E. coli expression enhances protein yield. The use of a pET-based vector allows for tight regulation of expression, and an N-terminal polyhistidine (His6) tag facilitates purification via Immobilized Metal Affinity Chromatography (IMAC).

  • Procedure:

    • Obtain codon-optimized synthetic genes for A. thaliana ALD1 and SARD4.

    • Use restriction enzyme cloning or Gibson assembly to insert each gene into a suitable E. coli expression vector (e.g., pET-28a), ensuring the gene is in-frame with an N-terminal His6-tag.

    • Transform the resulting plasmids into a cloning strain of E. coli (e.g., DH5α).

    • Select for positive transformants on appropriate antibiotic plates (e.g., Kanamycin for pET-28a).

    • Isolate plasmid DNA and confirm the integrity of the insert by Sanger sequencing.

Protocol 2.2: Heterologous Expression in E. coli
  • Rationale: E. coli BL21(DE3) is a robust strain for protein expression under the control of the T7 promoter. Induction at a lower temperature (e.g., 18-20°C) slows down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.

  • Procedure:

    • Transform the confirmed expression plasmids (pET28a-ALD1 and pET28a-SARD4) into E. coli BL21(DE3) competent cells.

    • Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking (220 rpm).

    • The next day, use the overnight culture to inoculate 1 L of LB broth (with antibiotic) to a starting OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to room temperature and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

    • Incubate the culture overnight (16-18 hours) at 18°C with shaking.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 2.3: Purification of His-tagged ALD1 and SARD4
  • Rationale: IMAC provides a rapid and efficient single-step purification for His-tagged proteins. A gradient elution of imidazole competes with the His-tag for binding to the nickel resin, allowing for the separation of the target protein from weakly bound contaminants.

  • Procedure:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) until the solution is no longer viscous.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the target protein using a step or linear gradient of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

    • Collect fractions and analyze for the presence of the target protein using SDS-PAGE.

    • Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Section 3: In Vitro Reconstitution of the Two-Enzyme Cascade

With purified ALD1 and SARD4, the complete pathway can be reconstituted in a single reaction vessel. This coupled assay allows for the continuous conversion of L-lysine to L-pipecolic acid.

Protocol 3.1: Setting up the Coupled Enzyme Assay
  • Rationale: The reaction buffer is optimized for the activity of both enzymes. The inclusion of cofactors pyridoxal 5'-phosphate (PLP) for the aminotransferase ALD1 and NADPH for the reductase SARD4 is essential for catalysis.[10] Running appropriate negative controls is critical to validate that product formation is dependent on the specific enzymatic cascade.

  • Procedure:

    • Prepare a master mix containing all common reaction components.

    • On ice, set up the reactions in microcentrifuge tubes as described in the table below.

    • Add the enzymes last to initiate the reaction.

    • Incubate the reactions at 30°C for a defined period (e.g., 2-4 hours, or for a time-course experiment).

    • Stop the reaction by adding an equal volume of ice-cold methanol or by boiling for 5 minutes, followed by centrifugation to pellet the denatured protein.

    • The supernatant is now ready for analytical analysis.

ComponentStock Conc.Final Conc.Volume (for 100 µL rxn)Purpose
HEPES Buffer (pH 7.5)1 M100 mM10 µLBuffering agent
L-Lysine100 mM1-5 mM1-5 µLPrimary substrate
α-Ketoglutarate100 mM1-5 mM1-5 µLAmino group acceptor[10]
Pyridoxal 5'-phosphate (PLP)10 mM100 µM1 µLCofactor for ALD1[10]
NADPH50 mM1 mM2 µLCofactor for SARD4[8]
Purified ALD11-5 mg/mL2-10 µMVariableEnzyme 1
Purified SARD41-5 mg/mL2-10 µMVariableEnzyme 2
Nuclease-free H₂O--To 100 µL

Self-Validating Controls:

  • No Enzyme Control: Replace enzyme volumes with storage buffer.

  • Single Enzyme Control (ALD1 only): Omit SARD4. This should result in the accumulation of the P2C intermediate.

  • Single Enzyme Control (SARD4 only): Omit ALD1. No product should be formed.

  • No Substrate Control: Omit L-Lysine.

Section 4: Analytical Methods for Product Detection

Accurate detection and quantification of L-pipecolic acid are crucial for confirming the success of the reconstitution. Due to its chemical nature, derivatization is often required to enhance sensitivity for HPLC or GC-MS analysis.

Protocol 4.1: Quantification of this compound by HPLC with Fluorescence Detection
  • Rationale: This method provides high sensitivity and is well-suited for quantifying the low amounts of product often generated in in vitro reactions. Derivatization with a fluorescent tag allows for detection at picomole levels.[11]

  • Procedure:

    • Standard Curve: Prepare a series of known concentrations of an authentic L-pipecolic acid standard (e.g., 0 µM to 100 µM) in the reaction buffer.[12]

    • Derivatization: To 50 µL of each standard and reaction supernatant, add derivatization reagents according to a published protocol (e.g., using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride or a similar fluorescent tagging reagent).[11]

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 30 mM Acetic Acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to separate the derivatized product from other reaction components.

      • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization agent (e.g., Ex: 316 nm, Em: 403 nm).[11]

    • Quantification: Integrate the peak corresponding to derivatized this compound. Plot the peak areas of the standards against their concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of this compound in the experimental samples.

Protocol 4.2: Confirmation by GC-MS
  • Rationale: Gas Chromatography-Mass Spectrometry provides orthogonal confirmation of the product's identity through its characteristic retention time and mass fragmentation pattern.[13]

  • Procedure:

    • Derivatization: Evaporate the reaction supernatant to dryness. Derivatize the residue using a suitable agent like propyl chloroformate, which reacts with both the amine and carboxyl groups of this compound.[13]

    • GC-MS Analysis:

      • Column: A non-polar capillary column (e.g., HP-5MS).

      • Injection: Splitless injection mode.

      • Oven Program: A temperature gradient (e.g., starting at 80°C, ramping to 280°C) to separate the analytes.

      • MS Detection: Use Selective Ion Monitoring (SIM) mode, targeting the characteristic mass fragments of derivatized this compound to maximize sensitivity and specificity.[13]

    • Confirmation: Compare the retention time and mass spectrum of the peak in the experimental sample to that of a derivatized authentic standard.

Section 5: Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Product Formation 1. Inactive or improperly folded enzymes. 2. Missing or degraded cofactors (PLP, NADPH). 3. Suboptimal reaction pH or temperature. 4. Degradation of substrate (L-lysine).1. Verify purity and concentration of enzymes via SDS-PAGE and Bradford. Test each enzyme in an individual activity assay if possible. 2. Use freshly prepared cofactor solutions. PLP is light-sensitive. 3. Perform a pH and temperature optimization matrix for the coupled reaction. 4. Use fresh, high-quality L-lysine.
High Background in Analytics 1. Contaminating compounds from E. coli lysate in enzyme prep. 2. Incomplete or non-specific derivatization. 3. Contaminated buffers or water.1. Add an additional purification step (e.g., size exclusion chromatography) after IMAC. 2. Optimize derivatization time, temperature, and reagent concentration. Include a "reagent only" blank. 3. Use HPLC-grade solvents and freshly prepared buffers from high-purity reagents.
Intermediate (P2C) Detected, but No Final Product 1. SARD4 enzyme is inactive or absent. 2. NADPH cofactor is depleted or absent.1. Check the activity and concentration of the SARD4 preparation. 2. Ensure NADPH is added at the correct concentration and is not degraded. Consider an NADPH-regenerating system for long time-course experiments.

Conclusion

The in vitro reconstitution of the this compound biosynthesis pathway is a powerful tool for fundamental biochemical research and applied science. The protocols outlined in this guide provide a robust and validated workflow for producing the necessary enzymes and demonstrating their concerted activity in a controlled environment. This reconstituted system serves as an ideal platform for detailed kinetic analysis, exploring substrate specificity, and screening for potential inhibitors or activators. Such studies are invaluable for developing novel agrochemicals to enhance plant defense or for engineering microbial strains for the sustainable production of high-value, this compound-containing pharmaceuticals.

References

  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407.
  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2511-2527. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2511-2527. [Link]
  • Martín, J. F., et al. (2019). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites.
  • Skvorak, K. J., et al. (2010). Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress. Journal of Biological Chemistry, 285(19), 14385-14395. [Link]
  • Naranjo, L., et al. (2004). Inactivation of the lys7 Gene, Encoding Saccharopine Reductase in Penicillium chrysogenum, Leads to Accumulation of the Secondary Metabolite Precursors Piperideine-6-Carboxylic Acid and this compound from α-Aminoadipic Acid. Applied and Environmental Microbiology, 70(2), 920-927. [Link]
  • He, M. (2006). Various routes of this compound biosynthesis in microorganisms.
  • Gatto, G. J., et al. (2006). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3818-3827. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2511-2527. [Link]
  • Inoue, H., et al. (2011). A simple and highly sensitive HPLC method with fluorescent detection for determination of this compound in mouse brain areas. Biological & Pharmaceutical Bulletin, 34(2), 287-289. [Link]
  • Koc, F. N., & Seckin Dinler, B. (2022). This compound in plants: biosynthesis, signalling, and role under stress.
  • Koc, F. N., & Seckin Dinler, B. (2022). This compound in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 4-14. [Link]
  • Naranjo, L., et al. (2003). Conversion of this compound into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase. Journal of Bacteriology, 185(15), 4583-4592. [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]
  • Plecko, B. (2019). α-Aminoadipic Semialdehyde and 6-Oxo-pipecolic Acid.
  • Wang, C., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3844. [Link]

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Application Note: Synthesis and Application of Radiolabeled Pipecol-ic Acid for Cellular Transport Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pipecolic Acid Transport

This compound (piperidine-2-carboxylic acid), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a molecule of significant biological interest.[1][2] Initially identified as a metabolic byproduct, recent research has unveiled its crucial roles as a signaling molecule in plant immunity and as a potential biomarker in human metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome.[3] The transport of this compound across cellular membranes is a critical process governing its physiological and pathological effects. Understanding the kinetics and mechanisms of this transport is paramount for researchers in drug development, molecular biology, and clinical diagnostics.

Radiolabeled tracers provide an unparalleled tool for elucidating these transport dynamics, offering high sensitivity and specificity for quantifying substrate uptake into cells. This document provides a comprehensive guide for researchers, detailing protocols for the synthesis, purification, and quality control of radiolabeled this compound, followed by a detailed methodology for its application in cell-based transport assays. The focus is on providing not just the procedural steps, but the underlying rationale to empower researchers to adapt and troubleshoot these complex experiments.

Strategic Approaches to Radiolabeling this compound

The choice of radionuclide is a critical first step, dictated by the experimental goals, required specific activity, and available synthetic precursors. The most common isotopes for transport studies are Carbon-14 (¹⁴C) and Tritium (³H), while Fluorine-18 (¹⁸F) is employed for in vivo imaging applications using Positron Emission Tomography (PET).[4]

Carbon-14 Labeling

Carbon-14 is favored for its long half-life (5730 years) and the metabolic stability of the C-C bond, which ensures the label remains with the molecule's backbone throughout most biological processes. The typical approach involves incorporating the ¹⁴C isotope at the carboxyl group ([carboxyl-¹⁴C]), as this position is often synthetically accessible.[5]

  • Rationale: While offering lower maximum specific activity compared to tritium, ¹⁴C labeling is robust and minimizes the risk of label loss through metabolic activity or chemical exchange, making it ideal for quantitative uptake and metabolism studies.

Tritium Labeling

Tritium (³H) labeling offers significantly higher specific activity due to its shorter half-life (12.3 years), enabling highly sensitive detection in low-abundance transporter systems. Labeling is typically achieved by catalytic reduction of an unsaturated precursor with tritium gas (T₂).

  • Rationale: The high specific activity of ³H-labeled compounds is advantageous when transporter expression is low or when using very low substrate concentrations to probe high-affinity transport kinetics. However, careful consideration of the label's position is required to ensure its stability against metabolic oxidation or exchange.

Fluorine-18 Labeling for PET Imaging

Fluorine-18 is a positron-emitting radionuclide with a short half-life (109.7 minutes), making it ideal for non-invasive, in vivo imaging of transporter activity with PET.[6] Synthesis is more complex and time-sensitive, typically involving a late-stage nucleophilic fluorination of a suitable precursor.[4][7][8]

  • Rationale: This method is not typically used for standard in vitro transport assays but is the gold standard for translational studies, allowing for the visualization and quantification of transporter function in living organisms, which is critical for drug development and clinical diagnostics.[9]

Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing radiolabeled this compound. Safety Precaution: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding, personal protective equipment (PPE), and waste disposal procedures in compliance with institutional and national regulations.

Protocol: Synthesis of L-[carboxyl-¹⁴C]this compound

This protocol is adapted from an enzymatic approach using a commercially available radiolabeled precursor, L-[U-¹⁴C]lysine, and a lysine cyclodeaminase (L-CDA) enzyme, such as RapL.[10] This biosynthetic route offers high stereospecificity.

Materials:

  • L-[U-¹⁴C]lysine (e.g., PerkinElmer, Moravek)

  • Lysine Cyclodeaminase (L-CDA) enzyme (e.g., RapL, can be expressed and purified recombinantly)[10][11]

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • HEPES buffer (1 M, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Methanol, HPLC-grade

  • Purified water (18 MΩ·cm)

Procedure:

  • Reaction Setup: In a sterile 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice:

    • 100 µL 1 M HEPES buffer (pH 8.0) to a final concentration of 100 mM.

    • L-[U-¹⁴C]lysine to a final concentration of 200 µM (adjust volume based on stock specific activity).

    • NAD⁺ to a final concentration of 100 µM.

    • BSA to a final concentration of 1 mg/mL.

    • Add purified water to a final volume of 950 µL.

  • Initiate Reaction: Add 50 µL of L-CDA enzyme solution (e.g., 1.7 µM final concentration) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor reaction progress by taking small aliquots (5 µL) at time points (e.g., 30, 60, 120, 240 min), quenching with 10 µL of methanol, and analyzing via radio-TLC.

  • Quenching: After incubation, quench the entire reaction by adding 2 volumes of ice-cold methanol.

  • Sample Preparation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Carefully transfer the supernatant containing the radiolabeled product to a new tube for purification.

Purification and Quality Control: A Non-Negotiable Step

Purification is an essential step to ensure that the observed biological activity is due to the radiolabeled compound of interest and not to radioactive impurities or the unreacted precursor.[12] The gold standard for purification and analysis is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC).[13][14]

Protocol: HPLC Purification of Radiolabeled this compound

Equipment & Materials:

  • HPLC system with a UV detector and an in-line radioactivity flow detector.

  • Preparative C18 reverse-phase column (e.g., Phenomenex, Waters).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Non-radioactive this compound standard.

Procedure:

  • Standard Run: Inject a non-radioactive standard of this compound to determine its retention time under the chosen HPLC conditions.

  • Gradient Setup: A typical gradient for separating amino acids might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (re-equilibration)

    • Adjust gradient as needed based on separation of precursor and product.

  • Purification Run: Inject the supernatant from the synthesis reaction onto the preparative HPLC column.

  • Fraction Collection: Collect fractions corresponding to the radioactive peak that co-elutes with the non-radioactive this compound standard.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) and water using a rotary evaporator or centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the purified, dry product in a biocompatible solvent (e.g., sterile PBS or saline) for use in biological assays.

Quality Control Parameters

After purification, it is imperative to determine the following parameters.

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity (RCP) Analytical Radio-HPLC>95%, ideally >98%Ensures that the radioactivity measured is from the desired compound, not impurities.
Chemical Purity Analytical HPLC (UV detector)>95%Confirms the absence of non-radioactive chemical contaminants that could interfere with the assay.
Specific Activity (SA) Quantification of mass (UV peak vs. standard curve) and radioactivity (LSC)Report in Ci/mmol or Bq/molDefines the amount of radioactivity per mole of compound; crucial for kinetic calculations.
Identity Confirmation Co-elution with standard on HPLC; Mass Spectrometry (if applicable)Retention time matches standardConfirms that the purified radioactive peak is indeed this compound.

Application: In Vitro Cellular Transport Assay

This protocol outlines a general method for measuring the uptake of radiolabeled this compound in adherent mammalian cells, which can be adapted for specific cell lines and transporters.[15][16][17]

Visualization of Synthesis and Assay Workflows

G cluster_0 Part 1: Radiosynthesis Workflow Precursor Precursor Selection (e.g., [¹⁴C]Lysine) Reaction Radiolabeling Reaction (e.g., Enzymatic Conversion) Precursor->Reaction Crude Crude Product Mixture Reaction->Crude Purification HPLC Purification Crude->Purification QC Quality Control (RCP, SA, Purity) Purification->QC Final Purified Radiolabeled This compound QC->Final

G cluster_1 Part 2: Cellular Transport Assay Workflow Seeding Seed Cells in Plate (e.g., 24-well plate) Wash1 Wash & Pre-incubate in Uptake Buffer Seeding->Wash1 Uptake Incubate with [¹⁴C]this compound Wash1->Uptake Wash2 Stop Uptake & Wash with Ice-Cold Buffer Uptake->Wash2 Lysis Cell Lysis Wash2->Lysis LSC Quantify Radioactivity (Liquid Scintillation Counting) Lysis->LSC Analysis Data Analysis (Uptake Rate, Kinetics) LSC->Analysis

Protocol: Cellular Uptake Assay

Materials:

  • Adherent cells expressing the transporter of interest (e.g., HEK293-SLC6A7, Caco-2).[18]

  • 24-well tissue culture plates.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Purified radiolabeled this compound (e.g., [¹⁴C]this compound).

  • Non-radiolabeled this compound for competition and kinetic studies.

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Liquid Scintillation Cocktail (e.g., Ultima Gold).[19]

  • Protein Assay Reagent (e.g., BCA kit).

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10⁵ cells/well). Culture for 24-48 hours.

  • Preparation: On the day of the assay, prepare dilutions of radiolabeled this compound in pre-warmed (37°C) uptake buffer. For kinetic studies, prepare a concentration series (e.g., 0.1 µM to 100 µM) by mixing a fixed concentration of radiolabeled tracer with increasing concentrations of non-labeled compound.

  • Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 1 mL of pre-warmed uptake buffer. Add 500 µL of uptake buffer to each well and pre-incubate at 37°C for 15 minutes to deplete endogenous substrates.[17]

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add 250 µL of the radiolabeled this compound solution to each well to start the uptake. Incubate at 37°C for a predetermined time (e.g., 5 minutes). Note: The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.

  • Stop Uptake: To terminate the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold uptake buffer. This step is critical to remove extracellular and non-specifically bound tracer.

  • Cell Lysis: Add 300 µL of Lysis Buffer to each well. Incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.

  • Quantification:

    • Transfer 250 µL of the cell lysate from each well into a liquid scintillation vial.

    • Add 4 mL of scintillation cocktail, cap the vial, and vortex thoroughly.[20][21]

    • Measure the radioactivity in a liquid scintillation counter, expressed as Counts Per Minute (CPM).

    • Use the remaining lysate (50 µL) to determine the total protein content in each well using a standard protein assay. This is used to normalize the uptake data.

Data Analysis and Interpretation
  • Convert CPM to DPM: Correct the measured CPM for counting efficiency to obtain Disintegrations Per Minute (DPM), which represents the absolute amount of radioactivity.

  • Calculate Uptake Rate: Use the specific activity (SA) of your radiolabeled stock to convert DPM into pmol of this compound. Normalize this value to the protein content and the incubation time.

    • Uptake (pmol/mg protein/min) = (DPM_sample / SA_DPM/pmol) / (mg protein) / (incubation time in min)

  • Kinetic Analysis: For concentration-dependent studies, plot the uptake rate (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters.[22][23][24][25]

    • v = (Vmax * [S]) / (Km + [S])

    • Km (Michaelis constant): The substrate concentration at which the transport rate is half of Vmax. It is an inverse measure of the substrate's affinity for the transporter.

    • Vmax (Maximum transport velocity): The maximum rate of transport at saturating substrate concentrations, reflecting the transporter's capacity.

References

  • Zhang, J., Li, Z., & Zhang, X. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals, 15(10), 1279. [Link]
  • Poolman, B. (2013). Amino Acid Transport Assays in Resting Cells of Lactococcus lactis. Bio-protocol, 3(22), e958. [Link]
  • Poirier, A., et al. (2016). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 177-187. [Link]
  • Peko, T. D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(13), 3943-3974. [Link]
  • Wu, X., et al. (2014). Novel method for kinetic analysis applied to transport by the uniporter OCT2. The Journal of general physiology, 144(5), 445-62. [Link]
  • Chen, S., et al. (2009). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 131(47), 17229-17237. [Link]
  • Quora. (2018). Do transporters and receptors follow michaelis menton kinetics loosely? [Link]
  • Zamek-Gliszczynski, M. J., et al. (2018). ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans. Clinical Pharmacology & Therapeutics, 104(5), 890-917. [Link]
  • Verger, E., et al. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecular Imaging and Biology, 22(5), 1149-1165. [Link]
  • Ishikawa, N., et al. (2021). Flow diagram of the HPLC separation and purification of amino acids for δ¹³C analysis.
  • Bröer, S. (2008). Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia. Physiological Reviews, 88(1), 249-286. [Link]
  • Peterson, T. E., et al. (2023). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase.
  • Geier, E., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 758863. [Link]
  • Chesnel, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]
  • Dojindo Molecular Technologies, Inc. Amino Acid Uptake Assay Kit UP04 manual. [Link]
  • Chemistry Stack Exchange. (2017). How to determine the speed of GLUT1 transporter using Michaelis-Menten kinetics? [Link]
  • Tripp, J. A., & McCullagh, J. S. (2012). Preparative HPLC separation of underivatized amino acids for isotopic analysis. Methods in molecular biology, 828, 339-50. [Link]
  • University of Wisconsin-Milwaukee.
  • Loftfield, R. B., & Eigner, E. A. (1961). High-efficiency liquid-scintillation counting of 14C-labelled material in aqueous solution and determination of specific activity of labelled proteins. The Biochemical journal, 81(2), 446-52. [Link]
  • University of Wisconsin-Milwaukee. (n.d.).
  • Mitchell, M., et al. (2018). In Vitro Fertilisation of Mouse Oocytes in L-Proline and L-Pipecolic Acid Improves Subsequent Development. International Journal of Molecular Sciences, 19(11), 3350. [Link]
  • National Physical Laboratory. (n.d.).
  • Wang, W., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1368940. [Link]
  • Rothstein, M., & Miller, L. L. (1954). THE CONVERSION OF L-LYSINE-6-C14 TO this compound IN THE RAT. Journal of the American Chemical Society, 76(5), 1459-1459. [Link]
  • Knieps, F., et al. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 14, 219-225. [Link]
  • Wang, W., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • ScienceMadness Discussion Forums. (2023). The cyclisation of l-lysine to this compound. [Link]
  • Cheng, J., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 842031. [Link]
  • Wu, K., et al. (2005). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9).
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant physiology, 174(1), 124-153. [Link]
  • Pérez-García, F., et al. (2021). Various routes of this compound biosynthesis in microorganisms.
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Application Notes & Protocols: Dissecting Pipecolic Acid Signaling in Plant Immunity Using ald1 and sard4 Mutants

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Pipecolic Acid - A Key Regulator of Systemic Acquired Resistance

Plants, though sessile, possess a sophisticated and effective immune system. A key strategy is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity established throughout the plant following a localized pathogen exposure[1][2]. This whole-plant defense priming requires the generation and transport of mobile signals from infected to distal, uninfected tissues. For years, salicylic acid (SA) was considered the primary mobile signal, but recent discoveries have identified the non-protein amino acid This compound (Pip) as a critical signaling molecule that orchestrates and amplifies the SAR response[1][3].

Pip, a catabolite of lysine, accumulates to high levels in both local and systemic tissues upon pathogen challenge[1][3]. Its synthesis and subsequent conversion to its active derivative, N-hydroxythis compound (NHP), are indispensable for the establishment of SAR[2][4]. Two key enzymes, AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1 ) and SAR-DEFICIENT4 (SARD4 ), are central to Pip biosynthesis[5][6][7].

  • ALD1 is an aminotransferase that catalyzes the initial step, converting L-lysine into an intermediate, Δ1-piperideine-2-carboxylic acid (P2C), through a series of reactions[5][8][9]. Loss-of-function ald1 mutants are completely deficient in pathogen-induced Pip accumulation and are severely compromised in SAR[3][5].

  • SARD4 is a reductase that catalyzes the subsequent step, converting P2C into Pip[5][6][10]. Loss-of-function sard4 mutants show dramatically reduced Pip levels, especially in systemic tissues, and also exhibit defects in SAR[5][6].

The availability of stable Arabidopsis mutants for ALD1 and SARD4 provides powerful genetic tools for researchers. By comparing the wild-type (WT) response to that of the ald1 (Pip-null) and sard4 (Pip-deficient) mutants, scientists can precisely dissect the role of Pip in various aspects of plant immunity, from local defense amplification to long-distance signaling and defense priming. This guide provides the conceptual framework and detailed protocols for leveraging these mutants to study Pip function.

The this compound Biosynthesis Pathway and Genetic Tools

The synthesis of Pip from L-lysine is a two-step enzymatic process localized in the chloroplast. Understanding this pathway is crucial for interpreting experimental results obtained using the ald1 and sard4 mutants.

  • L-Lysine to P2C (via ALD1): The enzyme ALD1 initiates the pathway by transaminating L-Lysine. This product then spontaneously cyclizes to form the intermediate Δ1-piperideine-2-carboxylic acid (P2C)[5][10]. The ald1 mutant cannot perform this step, leading to a complete block in the biosynthesis of both P2C and Pip[5].

  • P2C to this compound (via SARD4): The enzyme SARD4 then reduces P2C to form the final signaling molecule, this compound (Pip)[5][6]. The sard4 mutant is unable to efficiently perform this reduction, leading to an accumulation of the precursor P2C and a significant reduction in Pip levels, particularly in systemic tissues[5][6].

This genetic blockade at distinct steps allows for a nuanced investigation into Pip signaling.

Diagram: this compound Biosynthesis Pathway

Pipecolic_Acid_Pathway Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C transamination & cyclization Pip This compound (Pip) P2C->Pip SAR Systemic Acquired Resistance (SAR) Pip->SAR ALD1_node ALD1 ALD1_node->P2C SARD4_node SARD4 SARD4_node->Pip

Caption: The ALD1 and SARD4 enzymatic cascade for Pip biosynthesis.

Experimental Design: A Comparative Approach

The core experimental strategy involves a three-way comparison between Wild-Type (WT), ald1, and sard4 plants. This design allows researchers to attribute specific defense responses directly to the presence, absence, or reduction of Pip.

Diagram: General Experimental Workflow

Experimental_Workflow cluster_genotypes Plant Genotypes cluster_treatment SAR Induction cluster_analysis Downstream Analysis WT Wild-Type mock Mock Inoculation (e.g., 10 mM MgCl₂) WT->mock treat pathogen Pathogen Inoculation (e.g., P. syringae) WT->pathogen treat ald1 ald1 mutant (Pip-null) ald1->mock treat ald1->pathogen treat sard4 sard4 mutant (Pip-deficient) sard4->mock treat sard4->pathogen treat metabolomics Metabolite Quantification (Pip, SA) pathogen->metabolomics harvest tissue for transcriptomics Gene Expression (qRT-PCR) pathogen->transcriptomics harvest tissue for phenotyping Pathogen Growth Assay pathogen->phenotyping harvest tissue for

Caption: Workflow for comparing WT, ald1, and sard4 responses.

Detailed Protocols

Protocol 1: Plant Growth and SAR Induction

This protocol details the procedure for growing Arabidopsis plants and inducing SAR through localized pathogen infection.

A. Plant Growth:

  • Genotypes: Arabidopsis thaliana ecotype Columbia-0 (Col-0) as WT, and T-DNA insertion mutants ald1 (e.g., SALK_021429) and sard4 (e.g., SALK_036574). Ensure mutants are homozygous.

  • Sterilization & Stratification: Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes. Rinse 5 times with sterile water. Stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Sowing: Sow seeds on sterile soil mix (e.g., peat moss:vermiculite, 3:1) or Murashige and Skoog (MS) agar plates.

  • Growth Conditions: Grow plants in a controlled environment chamber under a short-day photoperiod (e.g., 10 hours light / 14 hours dark) at 22-23°C with ~65% relative humidity to prevent flowering and promote vegetative growth. Grow plants for 4-5 weeks until they have well-developed rosettes.

B. SAR Induction Assay:

  • Pathogen Preparation: Culture Pseudomonas syringae pv. maculicola (Psm) ES4326 on King's B agar medium with appropriate antibiotics. Resuspend bacterial colonies in 10 mM MgCl₂ to the desired optical density (OD₆₀₀).

  • Primary Inoculation (Induction): Select three lower, mature leaves on each 4-5 week old plant. Using a 1 mL needleless syringe, gently infiltrate the abaxial side of these leaves with either 10 mM MgCl₂ (mock control) or a Psm ES4326 suspension at an OD₆₀₀ of 0.005[5].

  • Incubation: Return plants to the growth chamber for 48 hours to allow for the generation and transport of the systemic signal.

  • Secondary Inoculation (Challenge): After 48 hours, select three upper, systemic leaves that were not previously infiltrated. Challenge these leaves by infiltrating with a lower dose of Psm ES4326 (e.g., OD₆₀₀ = 0.001)[3].

  • Sample Collection: Tissues for different analyses should be collected at specific time points:

    • For Metabolite/Gene Expression: Harvest local (primary inoculated) and systemic (un-inoculated) leaves 48 hours after the primary inoculation.

    • For Pathogen Growth: Harvest systemic (secondary challenged) leaves 3 days after the secondary inoculation.

  • Flash Freeze: Immediately flash-freeze all collected tissue in liquid nitrogen and store at -80°C until analysis.

Protocol 2: this compound Quantification by GC-MS

This protocol provides a simplified method for quantifying Pip from plant tissue, adapted from established procedures[11][12].

  • Tissue Homogenization: Weigh ~50-100 mg of frozen leaf tissue into a 2 mL tube containing two steel beads. Homogenize the tissue to a fine powder using a tissue lyser.

  • Extraction: Add 400 µL of extraction buffer (e.g., 80% methanol, 20% water) containing an internal standard (e.g., norvaline at 10 µg/mL) to each sample[12]. Vortex vigorously and incubate at 4°C for 20 minutes with shaking.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new 1.5 mL tube.

  • Derivatization:

    • Take 50 µL of the clarified extract.

    • Add 200 µL of a Propanol:Pyridine (4:1 v/v) solution and vortex.

    • Add 25 µL of propyl chloroformate and vortex immediately for 1 minute.

    • Incubate at 60°C for 1 hour.

  • Phase Separation: After cooling, add 200 µL of saturated NaHCO₃ and 400 µL of hexane. Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Sample Analysis: Carefully transfer the upper hexane layer to a GC-MS vial with an insert. Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Selective Ion Monitoring (SIM) mode.

  • Quantification: Generate a standard curve using known concentrations of pure this compound. Calculate Pip levels in samples relative to the internal standard and the standard curve[12].

Protocol 3: Defense Gene Expression Analysis by qRT-PCR

This protocol is for measuring the transcript levels of key defense-related genes.

  • RNA Extraction: Extract total RNA from ~100 mg of frozen leaf tissue using a commercial plant RNA purification kit or a Trizol-based method. Treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers[13]. Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination[13].

  • Primer Design: Design or use validated primers for target genes. Key targets include:

    • Pip-related: ALD1, FMO1 (Flavin-dependent monooxygenase 1, involved in NHP synthesis)[7].

    • SA-related/SAR marker: PR1 (Pathogenesis-Related 1)[14].

    • Reference Genes: Select at least two stable reference genes for normalization (e.g., ACTIN2, UBQ5, EF1α)[15][16].

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s)[15].

    • Include a melt curve analysis to verify the specificity of the amplification product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method[17]. Normalize the expression of target genes to the geometric mean of the reference genes.

Protocol 4: Pathogen Growth Assay

This assay quantifies bacterial proliferation in plant leaves to measure disease resistance.

  • Sample Collection: At 3 days post-secondary inoculation (from Protocol 1B), collect three leaf discs (e.g., 0.5 cm diameter) from each of the challenged systemic leaves.

  • Tissue Homogenization: Place the leaf discs from a single plant into a 2 mL tube with 500 µL of 10 mM MgCl₂ and two steel beads. Homogenize thoroughly.

  • Serial Dilution: Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) of the homogenate in 10 mM MgCl₂.

  • Plating: Plate 10-20 µL of the appropriate dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto King's B agar plates with the appropriate antibiotic.

  • Incubation: Incubate the plates at 28°C for 2 days until colonies are visible.

  • Quantification: Count the number of colony-forming units (CFU) on the plates. Calculate the bacterial titer as CFU per cm² of leaf tissue. Statistical analysis (e.g., ANOVA) should be performed on log-transformed data[5].

Expected Results and Data Interpretation

Analysis Genotype Mock Treatment Pathogen - Local Leaves Pathogen - Systemic Leaves Interpretation
Pip Levels WTBasal/LowHigh AccumulationModerate AccumulationConfirms pathogen-induced Pip synthesis and systemic transport/accumulation.[1][5]
ald1UndetectableUndetectableUndetectableConfirms ALD1 is essential for all Pip biosynthesis.[5][7]
sard4UndetectableModestly ReducedUndetectable/Very LowShows SARD4 is critical for Pip synthesis, especially in systemic tissues.[5][6]
P2C Levels WTUndetectableLow/TransientLow/TransientP2C is efficiently converted to Pip.
ald1UndetectableUndetectableUndetectableP2C is not produced without ALD1.
sard4UndetectableAccumulatesAccumulatesConfirms SARD4 acts downstream of P2C production.[5]
PR1 Gene Expression WTBasalHigh InductionHigh InductionIndicates successful SAR activation.
ald1BasalHigh InductionNo/Low InductionDemonstrates Pip is required for systemic induction of SAR marker genes.[5]
sard4BasalHigh InductionCompromised InductionShows that the reduced level of Pip impairs full SAR activation.[5]
Pathogen Growth (SAR) WTN/AN/ALow Bacterial TiterWT plants successfully mount SAR, restricting pathogen growth.[3][5]
ald1N/AN/AHigh Bacterial TiterThe absence of Pip leads to a complete loss of SAR (SAR-deficient).[3][5]
sard4N/AN/AHigh Bacterial TiterReduced Pip levels result in a compromised SAR response.[5]

Key Insights from Comparison:

  • Comparing ald1 to WT: This comparison reveals the processes that are absolutely dependent on Pip. The inability of ald1 to mount SAR confirms Pip's essential role.

  • Comparing sard4 to WT and ald1: The sard4 mutant provides a unique tool to study dose-dependency. Its phenotype, often intermediate between WT and ald1, can reveal processes that are sensitive to Pip concentration. The observation that local resistance is largely intact in sard4 while systemic resistance is compromised highlights the critical role of SARD4-mediated Pip biosynthesis in distal tissues for establishing SAR[5][6].

  • Rescue Experiments: The defects in ald1 and sard4 mutants can often be chemically complemented by exogenous application of Pip, providing definitive proof that the observed phenotypes are due to a lack of Pip and not other unforeseen mutations[3][5].

By employing these genetic tools and robust protocols, researchers can effectively investigate the intricate roles of this compound in regulating local and systemic immunity, defense priming, and its interaction with other defense signaling pathways.

References

  • Ding, Y., Sun, T., Ao, K., Peng, Y., Zhang, Y., Li, X., & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2603–2615. [Link]
  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153. [Link]
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  • Wenig, M., Ghirardo, A., Sales, J. H., Pabst, M., Breitenbach, H. H., Antritter, F., ... & Vlot, A. C. (2021). This compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 72(1), 286-299. [Link]
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Toal, T., ... & Kachroo, A. (2018). This compound confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. [Link]
  • ResearchGate. (2016). (PDF) Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. [Link]
  • Hartmann, M., & Zeier, J. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Wang, C., et al. (2018). MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. The Plant Cell. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • ResearchGate. (n.d.). Identification of sard4 Mutant Lines of Arabidopsis. [Link]
  • Xu, Y., Wang, C., Chen, Z., Shi, L., & Feng, J. (2024). Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. International Journal of Molecular Sciences, 25(1), 543. [Link]
  • Cecchini, N. M., et al. (2019). ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance. Journal of Experimental Botany. [Link]
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  • Jia, T., Zhang, B. (2020). RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings. Bio-protocol, 10(14), e3688. [Link]
  • Rojas, C. M., Senthil-Kumar, M., Tzin, V., & Mysore, K. S. (2014). Characterization of Mutants in Arabidopsis Showing Increased Sugar-Specific Gene Expression, Growth, and Developmental Responses.
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Sources

Measuring Pipecolic Acid Flux: A Guide to Metabolic Labeling and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the metabolic flux of pipecolic acid (Pip) using stable isotope labeling experiments coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the scientific principles, provide validated, step-by-step protocols, and offer expert insights into experimental design and data interpretation.

Introduction: The Significance of this compound Dynamics

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged from relative obscurity to become a molecule of significant interest in diverse fields of biology.[1][2] Initially identified as a biomarker for certain inherited metabolic disorders, such as peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and pyridoxine-dependent epilepsy, its roles are now known to be far more extensive.[3][4] In mammals, elevated levels of Pip are associated with chronic liver disease and hepatic encephalopathy.[5] In the plant kingdom, Pip is a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a broad-spectrum immune response against pathogens.[6][7][8][9]

Given its central role in both health and disease, simply measuring the static concentration of this compound is often insufficient. A static level can result from either high synthesis and high degradation or low synthesis and low degradation. Metabolic flux analysis, which quantifies the rate of synthesis, provides a dynamic and far more insightful view of the pathway's activity.[10][11] By using stable isotope tracers, we can directly measure the rate at which precursor molecules are converted into this compound, offering a powerful tool to understand disease mechanisms, identify therapeutic targets, and assess drug efficacy.

Principle of the Method: Tracing the Path of Lysine

The core of this method lies in the principles of stable isotope-resolved metabolomics.[12][13] The experimental logic is to provide cells with a "heavy" version of a precursor molecule and then measure its incorporation into the product of interest over time. This compound is primarily synthesized from L-lysine.[14][15] Therefore, by replacing the standard L-lysine in cell culture media with a stable isotope-labeled version (e.g., L-Lysine fully labeled with Carbon-13, ¹³C₆), we can trace the metabolic fate of the labeled carbon atoms.

As the cells consume the ¹³C₆-L-Lysine, the heavy carbon isotopes are incorporated into the cellular machinery and metabolic pathways. When L-lysine is catabolized to this compound, the resulting Pip molecule will also contain these heavy carbons. This increases its molecular weight. A mass spectrometer can precisely distinguish between the normal, "light" this compound (M+0) and the newly synthesized, "heavy" version (M+6, in the case of using ¹³C₆-L-Lysine). By quantifying the ratio of heavy to light this compound, we can calculate the rate of its synthesis—the metabolic flux.[16][17]

Metabolic Pathway: From Lysine to this compound

The conversion of L-lysine to this compound is a multi-step enzymatic process. While several routes exist across different organisms, a key pathway in mammals and plants involves the transamination of L-lysine to form Δ¹-piperideine-2-carboxylic acid (P2C), which is subsequently reduced to this compound.[6][7][18][19]

Pipecolic_Acid_Pathway cluster_input Input cluster_output Output Lysine ¹³C₆-L-Lysine (Labeled Precursor) P2C ¹³C₆-Δ¹-piperideine-2- carboxylic acid (P2C) Lysine->P2C  ALD1 (Aminotransferase) Pip ¹³C₆-Pipecolic Acid (Labeled Product) P2C->Pip  SARD4 (Reductase)

Caption: Lysine to this compound Biosynthetic Pathway.

Experimental Workflow Overview

The entire process, from cell culture to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. Each stage has critical control points that are essential for success.

Experimental_Workflow A 1. Cell Culture (Adherent or Suspension) B 2. Isotope Labeling (Switch to ¹³C₆-Lysine Media) A->B C 3. Time-Course Incubation (e.g., 0, 2, 4, 8, 24h) B->C D 4. Rapid Quenching (Metabolic Arrest with Cold Solvent) C->D E 5. Metabolite Extraction (e.g., Methanol/Water) D->E F 6. Sample Preparation (Centrifugation & Supernatant Collection) E->F G 7. LC-MS/MS Analysis (Quantify M+0 and M+6 Pip) F->G H 8. Data Analysis (Calculate Fractional Enrichment & Flux) G->H

Caption: General workflow for this compound flux measurement.

Detailed Protocols

This section provides step-by-step methodologies. It is crucial to perform preliminary experiments to optimize conditions such as cell seeding density and labeling duration for your specific cell line and experimental question.[12]

PART A: Stable Isotope Labeling of Cultured Cells

Rationale: The objective is to replace the natural ("light") lysine source with a heavy, isotopically labeled version, initiating the "stopwatch" for flux measurement. The choice of media is critical; it must be a custom formulation lacking natural lysine to ensure the labeled lysine is the only source available to the cells.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HepG2)

  • Standard cell culture media and supplements (FBS, antibiotics)

  • Lysine-free cell culture medium (e.g., DMEM/F-12)

  • ¹³C₆, ¹⁵N₂-L-Lysine (or other desired labeled lysine)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

  • Sterile cell culture plates or flasks

Protocol:

  • Cell Seeding: Plate cells at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard complete medium.

  • Prepare Labeling Medium: Prepare the lysine-free medium by supplementing it with dFBS, antibiotics, and all other necessary components except lysine. Just before use, dissolve the ¹³C₆, ¹⁵N₂-L-Lysine to the same final concentration as lysine in standard medium (e.g., for DMEM, this is ~146 mg/L or 0.8 mM).

  • Initiate Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cell monolayer once with pre-warmed sterile Phosphate-Buffered Saline (PBS) to remove residual light lysine.

    • Add the pre-warmed, freshly prepared labeling medium to the cells. This point marks Time Zero (T=0) of your experiment.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 24 hours). The T=0 sample should be harvested immediately after adding the labeling medium. The optimal time points will depend on the expected turnover rate of this compound in your system and should be determined empirically.

PART B: Metabolite Quenching and Extraction

Rationale: This is the most critical step for accuracy. Cellular metabolism is rapid, with metabolite turnover occurring in seconds.[20] To capture an accurate snapshot of the isotopic enrichment at the moment of harvest, enzymatic activity must be stopped instantly. This is achieved by rapid quenching with a sub-zero temperature solvent.[21][22][23] The subsequent extraction step lyses the cells and solubilizes the metabolites for analysis.

Materials:

  • Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Cell Scraper

  • Dry Ice

  • Centrifuge capable of reaching high speeds at 4°C.

Protocol:

  • Prepare for Quenching: Place the cell culture plates on a level bed of dry ice. This ensures rapid and even cooling.

  • Quench Metabolism:

    • Quickly aspirate the labeling medium from the culture plate.

    • Immediately add the ice-cold Quenching/Extraction Solution to the cell monolayer (e.g., 1 mL for a 6-well plate well). The extreme cold will halt all enzymatic reactions.

  • Cell Lysis and Harvesting:

    • Place the plate back on dry ice for 5-10 minutes to ensure complete inactivation.

    • Using a cell scraper, scrape the frozen cell lysate into the solvent.

    • Collect the cell slurry/lysate into a pre-chilled microcentrifuge tube.

  • Protein and Debris Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the lysate at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new, clean tube. Be cautious not to disturb the pellet.

  • Sample Storage: The samples can be stored at -80°C or dried immediately under a stream of nitrogen or using a vacuum concentrator. Dried samples should be stored at -80°C until analysis.

PART C: LC-MS/MS Analysis

Rationale: Liquid chromatography separates this compound from other metabolites in the complex extract, while tandem mass spectrometry provides highly sensitive and specific quantification of both the light (endogenous) and heavy (newly synthesized) forms. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for retaining and separating this polar molecule.[3]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • HILIC column

  • Mobile Phase A: Ammonium formate (5-10 mM) in Water

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d9)[24]

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50-100 µL of 50:50 Acetonitrile:Water). It is highly recommended to add a known concentration of a labeled internal standard (like Pip-d9) at this step for accurate quantification and to correct for sample loss or matrix effects.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.

    • Use a gradient elution method. For example: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute polar compounds.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) mode for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion (the molecular weight of this compound) and a specific product ion that is generated upon fragmentation. This is a highly specific detection method.[25][26]

    • Define the MRM transitions for each isotopologue of interest.

Analyte Precursor Ion (m/z) Product Ion (m/z) Description
Endogenous this compound130.184.1"Light" (M+0)
Labeled this compound137.191.1"Heavy" (M+7 from ¹³C₆, ¹⁵N-Lys)
Internal Standard139.188.1e.g., this compound-d9 (M+9)
Table 1: Example LC-MS/MS parameters for this compound isotopologues. Note: The exact m/z values for the labeled product will depend on the specific labeled lysine used (e.g., ¹³C₆-Lysine would result in a precursor of 136.1). The transition m/z 130 -> 84 is a well-established fragmentation for this compound.[26]

Data Analysis and Interpretation

Rationale: The raw data from the LC-MS/MS consists of peak areas for each isotopologue at each time point. The goal is to convert these areas into a meaningful biological metric: the rate of synthesis.

  • Peak Integration: Integrate the area under the curve for each MRM transition (e.g., M+0, M+7, M+9) at each experimental time point.

  • Calculate Fractional Enrichment (FE): Fractional enrichment represents the proportion of the this compound pool that is labeled at a given time. It is calculated as:

    FE = [Area(Heavy Pip)] / ([Area(Heavy Pip)] + [Area(Light Pip)])

  • Plot Data: Plot the Fractional Enrichment on the y-axis against Time on the x-axis. The data should show an increase over time, eventually reaching a plateau as the intracellular pool approaches isotopic steady state.

  • Determine Flux Rate: The initial slope of this curve represents the fractional synthesis rate (k). A simple linear regression on the initial, linear portion of the curve can provide an estimate of this rate. For more complex modeling, specialized software can be used to fit the data to kinetic models.[27][28]

Interpretation:

  • A steeper slope indicates a higher rate of this compound synthesis (higher flux).

  • A shallower slope indicates a lower rate of synthesis (lower flux).

  • By comparing the slopes between different experimental conditions (e.g., control vs. drug-treated), you can quantitatively determine the effect of the treatment on the this compound synthesis pathway.

Conclusion

Measuring metabolic flux provides a dynamic view of cellular biochemistry that is unattainable through static concentration measurements alone. The protocol described herein offers a robust and validated framework for quantifying the synthesis rate of this compound from its precursor, L-lysine. This methodology empowers researchers to investigate the regulation of this important metabolic pathway in various biological contexts, from understanding fundamental cell biology to developing novel therapeutic strategies for a range of human diseases.

References

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  • Houten, S. M., et al. (2013). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular genetics and metabolism, 110(3), 253-259. [Link]
  • Naranjo-Páez, F., et al. (2019). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites.
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2005). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 51(2), 401-408. [Link]
  • Nargund, S., & Chen, Y. (2015). Efficient Modeling of MS/MS Data for Metabolic Flux Analysis.
  • He, M. (2006). This compound in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 71(4), 413-419. [Link]
  • Zeier, J. (2018). l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants. Journal of experimental botany, 69(19), 4535-4546. [Link]
  • Hoffmann, G., Aramaki, S., Blum-Hoffmann, E., Nyhan, W. L., & Sweetman, L. (1989). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Journal of inherited metabolic disease, 12(3), 295-304. [Link]
  • Wang, C., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. Metabolomics, 5(2), 179-191. [Link]
  • Wiechert, W., et al. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and bioengineering, 62(6), 739-750. [Link]
  • Villas-Bôas, S. G., et al. (2007). Assessment of Compatibility between Extraction Methods for NMR- and LC/MS-Based Metabolomics. Analytical Chemistry, 79(1), 60-68. [Link]
  • Piraud, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 978-979, 130–134. [Link]
  • Plecko, B., et al. (2010). Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of this compound formation. Amino acids, 38(1), 123-129. [Link]
  • Villas-Bôas, S. G., & Bruheim, P. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75-80. [Link]
  • Zhang, G., et al. (2020). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 84(11), 2269-2278. [Link]
  • Lu, W., & Rabinowitz, J. D. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. [Link]
  • Kumar, A., et al. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of biomolecular techniques : JBT, 26(2), 64-70. [Link]
  • Higashino, K., et al. (1990). Plasma levels of this compound in patients with chronic liver disease. Clinica chimica acta, 190(1-2), 129-136. [Link]
  • Lenk, M., et al. (2019). This compound Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. Molecular Plant-Microbe Interactions, 32(8), 1013-1024. [Link]
  • Lorkiewicz, P. K., & Zheng, J. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1641, 61–72. [Link]
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Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in pipecolic acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape, specifically peak tailing, during the analysis of pipecolic acid. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why these issues occur and how to systematically resolve them.

This compound, a non-proteinogenic cyclic amino acid, is an important biomarker in various biological and clinical studies.[1][2][3] Its analysis by GC-MS is powerful, but its inherent polarity—stemming from its carboxylic acid and secondary amine groups—presents a significant challenge. These functional groups make it prone to strong interactions with any active sites within the GC system, leading to the common and frustrating issue of peak tailing.[4][5][6][7]

This guide will walk you through a logical troubleshooting process, from broad system-level checks to analyte-specific solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows tailing peaks. Where do I even begin?

When troubleshooting, the first step is to determine the scope of the problem. Is it a system-wide issue or something specific to your analyte?

  • Observe your chromatogram: Are all peaks (including internal standards and solvent peaks) tailing, or is the issue primarily with the this compound peak?

This initial diagnosis is critical because it points to different root causes. The flowchart below outlines a systematic approach to pinpointing the source of the problem.

G start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent & standards)? start->q1 physical_issues Indicates a Physical or Flow Path Problem q1->physical_issues Yes chemical_issues Indicates a Chemical or Activity Problem q1->chemical_issues No yes_path YES check_cut 1. Check Column Cut Is it clean and 90°? physical_issues->check_cut check_install 2. Check Column Installation Is it at the correct height in the inlet? check_cut->check_install check_dead_vol 3. Check for Dead Volume Are connections tight (ferrules)? check_install->check_dead_vol no_path NO (Primarily this compound) check_liner 1. Check Inlet Liner Is it deactivated and clean? chemical_issues->check_liner check_column_contam 2. Check Column Contamination Trim 10-20 cm from column inlet. check_liner->check_column_contam check_derivatization 3. Check Derivatization Is the reaction complete? check_column_contam->check_derivatization

Caption: A troubleshooting decision tree for diagnosing peak tailing.

Section 1: System-Wide Peak Tailing (Physical & Flow Path Issues)

If all peaks in your chromatogram are tailing, the cause is likely physical or related to the carrier gas flow path rather than a specific chemical interaction.[8][9]

Q2: I see tailing on all my peaks. What are the most common physical causes?

A2: This scenario almost always points to an issue in the setup of your GC inlet or the column itself. The goal is to ensure a smooth, unobstructed path for the sample from the injector to the detector.

  • Improper Column Cut: A poor column cut is a frequent culprit. A jagged or angled cut creates turbulence at the column entrance, disrupting the uniform band of analytes and causing tailing.[9][10] Some peaks may even appear "chair-shaped" if the column is partially blocked.[8]

    • The "Why": The carrier gas flow becomes non-laminar at the irregular surface, creating eddies and alternative pathways. Some analyte molecules get trapped in these turbulent zones, taking longer to enter the column, which skews the peak shape.

    • Solution: Re-cut the column using a high-quality ceramic wafer or diamond scribe. Always inspect the cut with a small magnifier to ensure it is perfectly flat and at a 90° angle to the column wall.

  • Incorrect Column Installation Depth: The position of the column in the inlet is critical. If it's too high or too low, it can create unswept (dead) volumes.[8][9]

    • The "Why": When a dead volume exists, the carrier gas does not efficiently sweep the entire sample into the column. A portion of the sample vapor diffuses into this space and then slowly bleeds back into the main flow, creating a "tail" on the peak.

    • Solution: Consult your GC manufacturer's guide for the precise installation depth for the specific inlet you are using. Measure the distance from the nut and ferrule accurately every time you install a column.

  • Leaks or Dead Volume at Fittings: A loose connection at the inlet or detector can also introduce dead volume and cause tailing.

    • The "Why": Similar to incorrect installation depth, a poor seal allows analyte molecules to get trapped and slowly re-enter the main gas flow.

    • Solution: Ensure all fittings are appropriately tightened. Re-install the column with new ferrules if necessary. Perform a leak check, especially after changing columns or performing maintenance.

Section 2: Analyte-Specific Tailing (Chemical & Activity Issues)

If you observe tailing primarily on your derivatized this compound peak while other, less polar compounds look symmetrical, the issue is almost certainly due to unwanted chemical interactions with active sites in the system.[4][7][10]

Q3: Why is my this compound peak tailing, but my hydrocarbon standards look fine?

A3: This is a classic sign of system activity. This compound, even after derivatization, retains some polarity. Its derivative contains functional groups that can form hydrogen bonds with active sites in your GC system. These active sites are primarily exposed silanol (Si-OH) groups on glass or silica surfaces.[4]

  • Active Inlet Liner: The inlet liner is the first surface your sample touches at high temperature. If it is not properly deactivated, or if the deactivation layer has worn off, it will be rich in active silanol groups.

    • The "Why": The polar groups on the derivatized this compound molecule will adsorb onto these active sites. This is a reversible interaction, but the desorption is slow. Molecules that interact spend more time in the inlet, leading to a tailing peak.

    • Solution: Always use a high-quality, deactivated liner. Replace the liner regularly; the frequency depends on the cleanliness of your samples.[11][12] For very dirty samples, this might be every 20-50 injections; for clean samples, it could be every 100-200. Do not assume a liner is clean just by looking at it.[12]

  • Column Contamination: Over time, non-volatile matrix components from your samples will accumulate at the head of the GC column.

    • The "Why": This residue can mask the bonded stationary phase, creating new, active sites for interaction. It can also physically obstruct the flow path.[13][14]

    • Solution: Trim the front of the column. Removing the first 10-20 cm of the column can eliminate the contaminated section and restore peak shape.[10][14] This is a routine maintenance procedure that can significantly extend column life.

  • Use of an Inappropriate Column: For analyzing polar compounds like derivatized amino acids, using a column specifically designed for inertness is crucial.

    • The "Why": Standard non-polar columns may have sufficient activity to cause tailing with sensitive compounds. "Inert" or "Ultra Inert" columns undergo special manufacturing and surface treatment processes to minimize the number of residual silanol groups.[13]

    • Solution: Select a column that is advertised as being highly inert. If you are already using one, its performance can degrade over time, and trimming or replacement may be necessary.

Section 3: The Critical Role of Derivatization

For this compound to be analyzed by GC, its polar functional groups must be masked through derivatization to increase its volatility and reduce its polarity.[1][3][15] Incomplete or improper derivatization is a direct cause of severe peak tailing.

Q4: Could my derivatization procedure be the cause of my peak tailing?

A4: Absolutely. If the derivatization reaction is incomplete, you will be injecting underivatized or partially derivatized this compound into the GC. These highly polar molecules will interact very strongly with the system, resulting in extremely broad and tailing peaks, or they may not elute at all.

Derivatization MethodDescriptionAdvantagesDisadvantages
Propyl Chloroformate A one-step reaction where propyl chloroformate reacts with both the amine and carboxyl groups in a basic medium.[1][2]Simple, fast, economical, and efficient.[1][16]Requires careful pH control.
TMS/TFA A two-step method involving trimethylsilyl (TMS) derivatization of the carboxyl group followed by trifluoroacyl (TFA) derivatization of the amine group.[15]Produces stable derivatives.More laborious and time-consuming than the one-step method.[1]

Troubleshooting your Derivatization:

  • Reagent Quality: Ensure your derivatizing reagents are fresh. Reagents like MSTFA (for TMS derivatization) are highly sensitive to moisture.

  • Reaction Conditions: Are you following the protocol precisely regarding temperature, time, and solvent conditions? For example, the propyl chloroformate reaction requires a basic environment to proceed.[1]

  • Sample Dryness: The presence of water in your sample extract can quench the derivatization reaction. Ensure your sample is completely dry before adding the reagents.

The diagram below illustrates the general workflow for the widely used propyl chloroformate derivatization.

G start Dried Sample Extract (containing this compound) step1 Add Internal Standard (e.g., Norvaline) start->step1 step2 Add Pyridine & Propanol (Basic Catalyst & Solvent) step1->step2 step3 Add Propyl Chloroformate (Derivatizing Agent) step2->step3 step4 Vortex/Incubate (e.g., 60°C for 1 hour) step3->step4 step5 Phase Separation Add Aqueous NaHCO3 & Hexane step4->step5 step6 Collect Organic Layer (contains derivatized analyte) step5->step6 end Inject into GC-MS step6->end

Caption: Workflow for this compound derivatization with propyl chloroformate.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner & Septum Replacement)

This protocol is a general guide. Always consult your instrument manual for specific instructions.

  • Cooldown: Cool down the GC inlet to a safe temperature (typically < 50°C). Turn off the carrier gas flow at the instrument (do not turn off the tank).

  • Remove Septum Nut: Using an appropriate wrench, loosen and remove the septum retaining nut.

  • Replace Septum: Remove the old septum with tweezers. Place the new, correct-sized septum into the fitting. Do not overtighten the nut; a common recommendation is finger-tight plus an additional half-turn with the wrench.[11]

  • Remove Column: Loosen the column nut inside the oven and gently pull the column out of the inlet.

  • Open Inlet: Remove the inlet hardware to expose the liner.

  • Replace Liner: Carefully remove the old liner and its O-ring using tweezers. Visually inspect the inside of the inlet for any debris. Insert a new, deactivated liner with a new O-ring.[11]

  • Reassemble: Reassemble the inlet hardware.

  • Reinstall Column: Proceed to Protocol 2 for column installation.

  • Leak Check: Once the system is re-pressurized, perform an electronic leak check.

Protocol 2: Column Trimming and Installation
  • Prepare the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the column at the desired trim length (e.g., 15 cm from the end).

  • Cut the Column: Gently flex the column at the score mark to create a clean break. The goal is a square, 90-degree cut with no jagged edges.[5][9]

  • Inspect: Examine the cut end with a magnifier to ensure it is clean and square. If not, repeat the process.

  • Install Ferrule and Nut: Slide a new column nut and ferrule onto the freshly cut end of the column.

  • Set Depth: Using a ruler or a manufacturer-provided tool, set the correct distance from the ferrule to the column tip as specified for your inlet.

  • Install in Inlet: Insert the column into the inlet until the nut is flush. Finger-tighten the nut, then use a wrench to tighten it an additional half to three-quarters of a turn.

  • Restore Gas Flow & Condition: Restore carrier gas flow for 10-15 minutes to purge oxygen from the column before heating the oven. Briefly condition the column by heating it to its maximum isothermal temperature for 30-60 minutes.[17]

References

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Yoon, H. R., & An, J. H. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of the Korean Society for Applied Biological Chemistry, 53, 233-239. [Link]
  • Bio-protocol. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC North America. [Link]
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • MicroSolv Technology Corporation. (2025). How to Get Improved Retention and Peak Shape for Glutamine Glutamic Acid and Aspartic Acid.
  • Agilent Technologies. (n.d.). Practical Guidelines in the Care and Maintenance of Capillary GC Columns.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Brophy, J. J., & Zerner, B. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 519-524. [Link]
  • O'Brien, D. M., et al. (2004). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 76(10), 2822-2826. [Link]
  • LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks.
  • Cosmosil. (n.d.). 1. How to Obtain Good Peak Shapes.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance.
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • Yu, K., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Taylor, T. (2018). A Step-by-Step Guide to Inlet Maintenance.
  • Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography.
  • ResearchGate. (n.d.). GC–MS run and mass spectrum of this compound.
  • Phenomenex. (2024). GC troubleshooting tips and tricks from Inlet through to detection. YouTube. [Link]
  • Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.
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  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
  • Human Metabolome Database. (n.d.). GC-MS Spectrum - L-Pipecolic acid GC-MS (2 TMS) (HMDB0000716).
  • Piraud, M., et al. (2003). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 49(9), 1538-1541. [Link]
  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.

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Overcoming matrix effects in pipecolic acid LC-MS/MS quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS/MS quantification of pipecolic acid. This center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in bioanalytical methods. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Introduction: The Challenge of Quantifying this compound

This compound (PA) is a critical biomarker for diagnosing peroxisomal disorders like Zellweger syndrome and is also implicated in pyridoxine-dependent epilepsy.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its quantification in biological matrices such as plasma and urine due to its high sensitivity and specificity.[2][4][5]

However, the accuracy and reproducibility of LC-MS/MS assays can be significantly compromised by matrix effects .[6] Matrix effects are the alteration of analyte ionization efficiency—either suppression or enhancement—due to co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins).[7][8] This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these effects to ensure the integrity of your this compound quantification.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during method development and sample analysis.

Q1: My signal for this compound is inconsistent and often much lower than in the neat standard solution. How can I confirm a matrix effect is the cause?

A1: Causality & Diagnosis

This is a classic symptom of ion suppression, the most common form of matrix effect in ESI-MS.[6] Endogenous matrix components, particularly phospholipids in plasma, can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed analyte signal.[9] To definitively diagnose this, you must systematically evaluate the influence of your matrix.

The two primary methods for this are the Post-Column Infusion (PCI) experiment for a qualitative assessment and the Matrix Factor (MF) calculation for a quantitative measure.[8][10]

  • Post-Column Infusion (Qualitative): This technique helps identify at which retention times ion suppression or enhancement occurs. A steady flow of a this compound standard solution is introduced into the LC flow after the analytical column and before the MS source. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant this compound signal baseline directly corresponds to an area of ion suppression or enhancement caused by eluting matrix components.[11][12]

  • Matrix Factor Calculation (Quantitative): This provides a numerical value for the extent of the matrix effect. It compares the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solvent.[8] A matrix factor of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Step-by-Step Protocol: Matrix Factor (MF) Calculation
  • Prepare Sample Set A: Spike a known concentration of this compound into a neat solvent (e.g., your initial mobile phase).

  • Prepare Sample Set B: Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final step, spike the processed blank extracts with the same concentration of this compound as in Set A.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor:

    • MF = (Peak Response in Post-Extracted Matrix [Set B]) / (Peak Response in Neat Solvent [Set A])

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion Suppression.

    • MF > 1: Ion Enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15% to ensure the effect is consistent.[13]

Q2: I've confirmed ion suppression is affecting my this compound peak. What is the most effective way to eliminate it?

A2: Strategic Mitigation

Overcoming matrix effects involves a multi-pronged approach focused on two main goals: (1) removing interfering components from the sample and (2) chromatographically separating this compound from any remaining interferences.[7][12]

1. Enhance Your Sample Preparation

Improving the sample cleanup procedure is the most effective way to combat matrix effects.[14] While simple Protein Precipitation (PPT) with acetonitrile is fast, it is often insufficient as it fails to remove highly problematic phospholipids.[9][15] Consider these more selective techniques:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).[14] By adjusting the pH of the sample, you can control the charge state of this compound and optimize its extraction into the organic phase, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup.[16] SPE uses a packed cartridge to selectively bind the analyte of interest while matrix components are washed away. For a polar molecule like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent can be highly effective.[17]

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive.Non-selective; phospholipids and salts remain, causing significant matrix effects.[15]Initial screening or when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible aqueous and organic phases.More selective than PPT, can remove salts and some phospholipids.[14]More labor-intensive, requires solvent optimization, potential for emulsions.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[7][18]Most expensive, requires method development.Complex matrices (plasma, tissue) and when high sensitivity is required.
2. Optimize Chromatographic Conditions

The goal is to shift the retention time of this compound away from the "suppression zones" identified in your PCI experiment.[7]

  • Column Chemistry: Standard C18 columns may not provide sufficient retention for the polar this compound. Consider alternative chemistries like HILIC or a column with an embedded polar group .[2][19] HILIC is particularly well-suited for retaining and separating small, polar analytes like amino acids.

  • Mobile Phase Gradient: Adjusting the gradient slope can improve the resolution between this compound and co-eluting matrix components. A shallower gradient around the elution time of your analyte can often resolve it from interferences.

Q3: I am using a stable isotope-labeled (SIL) internal standard for this compound, but my precision is still poor. Isn't the SIL-IS supposed to correct for matrix effects?

A3: The Role and Limitations of Internal Standards

A stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-Pipecolic Acid) is the best tool to compensate for matrix effects, but it cannot eliminate them.[11][20] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[21] By measuring the ratio of the analyte to the IS, the variability is normalized, leading to accurate quantification.

However, if your precision remains poor, consider these possibilities:

  • Extreme Ion Suppression: If the matrix effect is so severe that the signal for both the analyte and the IS is suppressed close to the limit of detection, the measurement becomes unreliable.[14] The solution is not to rely solely on the IS but to first reduce the underlying matrix effect using the sample preparation and chromatography strategies described in A2.

  • Internal Standard Purity/Stability: Verify the chemical and isotopic purity of your SIL-IS. Impurities could lead to inaccurate measurements.

  • Differential Matrix Effects: In very rare cases, the analyte and SIL-IS may not behave identically in the presence of a specific matrix interference, though this is less common for stable isotope labels compared to structural analogues.

Troubleshooting Workflow for Matrix Effects

G Start Poor Quantitative Performance (Inaccuracy, Imprecision) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement a co-eluting SIL-IS for compensation. CheckIS->ImplementIS No DiagnoseME Diagnose Matrix Effect (ME) - Post-Column Infusion - Matrix Factor Calculation CheckIS->DiagnoseME Yes ImplementIS->DiagnoseME ME_Confirmed Matrix Effect Confirmed? DiagnoseME->ME_Confirmed OptimizeSP Improve Sample Prep - Switch from PPT to LLE or SPE - Use phospholipid removal plates ME_Confirmed->OptimizeSP Yes Revalidate Re-evaluate Matrix Factor and Validate Method ME_Confirmed->Revalidate No OptimizeLC Optimize Chromatography - Change column (e.g., HILIC) - Adjust gradient OptimizeLC->Revalidate OptimizeSP->OptimizeLC End Robust Method Achieved Revalidate->End

Caption: A decision workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

What are the most common sources of matrix effects in plasma/urine for this compound analysis? In plasma, the primary culprits are phospholipids from cell membranes, which tend to elute in the middle of typical reversed-phase gradients.[9] In both plasma and urine, salts and urea can alter droplet formation in the ESI source, while other endogenous metabolites can cause direct interference.[8]

Is derivatization necessary for this compound analysis? How does it affect matrix effects? Derivatization is not strictly necessary, as modern LC-MS/MS systems can detect underivatized this compound.[2][5] However, derivatizing the amino and carboxylic acid groups (e.g., with propyl chloroformate) can improve chromatographic retention on reversed-phase columns and potentially shift the analyte's retention time away from interfering matrix components.[22] This can be a viable strategy to mitigate matrix effects if chromatographic optimization alone is insufficient.

How do I choose the right internal standard for this compound? The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₆,¹⁵N-Pipecolic Acid or D-labeled this compound).[20][23] This ensures that it has virtually identical chemical properties and chromatographic behavior, and will therefore be affected by the matrix in the same way as the unlabeled analyte.[21] Using a structural analogue is a less desirable alternative as its ionization efficiency may respond differently to matrix interferences.

What are the key validation parameters to assess for matrix effects? According to regulatory guidelines, the key parameters are Matrix Effect , Recovery , and Process Efficiency .[24] You must evaluate the matrix factor across multiple sources (at least 6 lots) of your biological matrix at low and high QC concentrations to ensure the method is rugged and not susceptible to inter-subject variability.[13]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH).
  • Determination of this compound in urine and plasma by isotope dilution mass fragmentography. PubMed.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. Journal of the American Society for Mass Spectrometry.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. ACS Publications.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online.
  • The determination of this compound in serum and urine. PubMed.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
  • Quantification of this compound in plasma, and of urinary cystine in the presence of penicillamine-cystine disulfide, with the Beckman 6300 amino acid analyzer. PubMed.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH).
  • Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry.
  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube.
  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • This compound. South Tees Hospitals NHS Foundation Trust.
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. National Institutes of Health (NIH).
  • Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Oxford Academic.
  • Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed.
  • Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. ResearchGate.
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using d…. OUCI.
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Europe PMC.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
  • Overcoming matrix effects in liquid chromatography-mass spectrometry. PubMed.
  • Stable Isotope-labeled Standards. Amerigo Scientific.
  • Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish. ResearchGate.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
  • Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. ResearchGate.
  • LC-MS method validation. QC and QA. Eurachem.
  • separation of two isomers. Chromatography Forum.
  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube.

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Technical Support Center: Optimizing Pipecolic Acid Derivatization with Propyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pipecolic acid derivatization with propyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your experiments are successful, reproducible, and accurate.

Introduction to this compound Derivatization

This compound (Pip), a non-proteinogenic amino acid derived from lysine, is a critical biomarker in various physiological and pathological processes, including Zellweger syndrome, chronic liver diseases, and as a regulator of plant immunity.[1][2][3] Accurate quantification of this compound is often achieved through gas chromatography-mass spectrometry (GC-MS), which requires a derivatization step to increase the volatility and thermal stability of this polar molecule.[4] Propyl chloroformate (PCF) has emerged as an effective derivatizing agent for this purpose, offering a simple and economical one-step procedure.[1][2] This process involves the reaction of propyl chloroformate with both the carboxyl and amino groups of this compound under basic conditions.[2]

This guide will walk you through potential challenges and optimization strategies to ensure robust and reliable results in your this compound analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound with propyl chloroformate.

Problem Potential Cause(s) Solution(s)
Low or No Derivatization Product Peak in GC-MS 1. Incorrect pH: The reaction is pH-dependent and requires basic conditions to proceed efficiently.[2][5] 2. Inactive Propyl Chloroformate: The reagent can degrade over time, especially if exposed to moisture. 3. Insufficient Reagent Concentration: An inadequate amount of propyl chloroformate will lead to incomplete derivatization. 4. Presence of Water: While the reaction can be performed in an aqueous medium, excess water can hydrolyze the propyl chloroformate.1. Optimize pH: Ensure the reaction mixture is basic (pH > 7). The use of a buffer like sodium bicarbonate is recommended.[2] One study suggests an optimal pH of 8 for a similar derivatization.[6] 2. Use Fresh Reagent: Always use fresh or properly stored propyl chloroformate. Store it in a desiccator to prevent moisture exposure. 3. Increase Reagent Concentration: Add propyl chloroformate in excess. A two-step addition with vigorous vortexing can improve reaction efficiency.[2] 4. Control Water Content: While the reaction is compatible with aqueous samples, ensure the sample is not overly diluted.
High Variability in Results (Poor Reproducibility) 1. Inconsistent Reaction Time and Temperature: Derivatization reactions are sensitive to time and temperature fluctuations. 2. Incomplete Extraction: The derivatized this compound needs to be efficiently extracted into an organic solvent for GC-MS analysis. 3. Matrix Effects: Components in your sample matrix (e.g., salts, other organic molecules) can interfere with the reaction or extraction.1. Standardize Reaction Conditions: Maintain a consistent reaction time and temperature for all samples. Room temperature is generally sufficient, but optimization may be needed.[4] 2. Optimize Extraction: Use a suitable extraction solvent like chloroform or hexane.[2][6] Vigorous vortexing is crucial to ensure efficient phase transfer. A two-step extraction can improve recovery.[6] 3. Sample Cleanup: If matrix effects are suspected, consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
Presence of Extraneous Peaks in the Chromatogram 1. Byproduct Formation: Propyl chloroformate can react with other nucleophiles in the sample or with itself to form byproducts. 2. Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.1. Optimize Reagent Ratio: Avoid a large excess of propyl chloroformate, as this can lead to the formation of byproducts. 2. Use High-Purity Reagents and Solvents: Ensure all reagents, solvents, and water are of high purity. Thoroughly clean all glassware before use.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: Polar analytes can interact with active sites in the GC inlet or column, leading to poor peak shape. 2. Co-eluting Interferences: A compound with a similar retention time can interfere with the peak shape of the derivatized this compound.1. GC System Maintenance: Regularly maintain your GC system, including cleaning the inlet liner and using a column suitable for your application. 2. Optimize GC Method: Adjust the temperature program or use a different GC column to improve the separation of your analyte from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the derivatization of this compound with propyl chloroformate?

A1: The derivatization of this compound with propyl chloroformate is a two-part reaction that occurs under basic conditions. First, the carboxyl group of this compound reacts with propyl chloroformate to form a mixed anhydride. This intermediate is unstable and loses carbon dioxide to form the propyl ester of this compound. Simultaneously, the secondary amine group of the piperidine ring reacts with another molecule of propyl chloroformate to form a propyl carbamate. The overall reaction results in a molecule that is more volatile and suitable for GC-MS analysis.[2]

ReactionMechanism cluster_reactants Reactants cluster_products Products Pipecolic_Acid This compound Derivatized_Pipecolic_Acid N-propoxycarbonyl-pipecolic acid propyl ester Pipecolic_Acid->Derivatized_Pipecolic_Acid + Propyl Chloroformate (Basic Conditions) Propyl_Chloroformate Propyl Chloroformate Propyl_Chloroformate->Derivatized_Pipecolic_Acid caption Reaction of this compound with Propyl Chloroformate.

Caption: Derivatization of this compound with propyl chloroformate.

Q2: Why is a basic condition necessary for the reaction?

A2: A basic environment, typically facilitated by a reagent like sodium hydroxide or pyridine, is crucial for several reasons.[2][6] Firstly, it deprotonates the carboxylic acid and the secondary amine groups of this compound, making them more nucleophilic and reactive towards the propyl chloroformate. Secondly, the base neutralizes the hydrochloric acid (HCl) that is produced as a byproduct of the reaction, driving the equilibrium towards the formation of the derivatized product.[2]

Q3: What internal standard is recommended for the quantification of this compound?

A3: For quantitative analysis, an internal standard is essential to correct for variations in sample preparation and instrument response. While isotopically labeled this compound (e.g., [2H9]this compound) is an ideal internal standard, it can be expensive.[7] A more economical and commonly used alternative is norvaline, which has been shown to be effective in the quantification of this compound from plant tissues.[1][2]

Q4: Can I use other chloroformates, like methyl or ethyl chloroformate, for this derivatization?

A4: Yes, other alkyl chloroformates such as methyl and ethyl chloroformate can also be used for the derivatization of amino acids.[6] The choice of chloroformate can influence the retention time and fragmentation pattern of the derivatized analyte in the mass spectrometer. Propyl chloroformate is often chosen as it provides a good balance of derivatization efficiency and chromatographic separation for a broad range of compounds.[6]

Q5: What are the key steps in the experimental workflow for this compound derivatization?

A5: The general workflow involves sample extraction, derivatization, and GC-MS analysis.

ExperimentalWorkflow Start Sample Preparation (e.g., Extraction from tissue) Derivatization Derivatization with Propyl Chloroformate Start->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis End Data Interpretation & Quantification Analysis->End caption Experimental workflow for this compound analysis.

Caption: A typical workflow for this compound derivatization and analysis.

A detailed, step-by-step protocol can be found in the work of Yu et al. (2020).[2]

References

  • Yoon, H. R., & An, H. J. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. [Link]
  • Kamal, A., & Malik, M. S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
  • ResearchGate. (n.d.). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. [Link]
  • Husek, P. (1982). Derivatization of amines with chloroformate esters for gas chromatographic analysis.
  • ResearchGate. (n.d.). Analysis of propyl chloroformate derivatized amino acids by GC–MS in.... [Link]
  • ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]
  • Zhang, X., et al. (2014). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Analytical and Bioanalytical Chemistry, 406(19), 4647–4656. [Link]
  • Dettmer, K., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165–181. [Link]

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Technical Support Center: Pipecolic Acid Extraction & Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pipecolic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound extraction and sample preparation. Here, we will delve into the intricacies of various methodologies, offering field-proven insights and troubleshooting advice to ensure the accuracy and reliability of your results.

Introduction to this compound Analysis

This compound (Pip), a non-proteinogenic amino acid derived from the catabolism of lysine, is a significant biomarker in both plant and human physiology.[1][2][3] In humans, elevated levels of this compound are associated with several metabolic disorders, including Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2][3] In plants, it plays a crucial role in immunity and systemic acquired resistance (SAR).[1][4] Accurate quantification of this compound is therefore critical for both clinical diagnostics and agricultural research.

However, the analysis of this compound is not without its challenges. Its small, polar nature, and the presence of a secondary amine make it difficult to extract and retain on traditional reversed-phase chromatography columns. Furthermore, its structural similarity to other amino acids and the presence of its D- and L-enantiomers necessitate highly selective and sensitive analytical methods. This guide will address these challenges head-on, providing you with the knowledge to overcome them.

Common Extraction and Analytical Techniques: A Comparative Overview

The choice of extraction and analytical technique is paramount for successful this compound quantification. The optimal method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Technique Principle Pros Cons Typical Application
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases based on its solubility.[5]Simple, low cost.[5]Can be labor-intensive, may have lower recovery, and can be difficult to automate.Initial sample cleanup, extraction from simple aqueous matrices.
Solid-Phase Extraction (SPE) Separation based on the affinity of this compound for a solid sorbent.[6][7]High recovery, good selectivity, easily automated.[6]Can be more expensive, requires method development to select the appropriate sorbent.Cleanup of complex biological matrices like plasma, urine, and tissue homogenates.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of this compound followed by mass spectrometric detection.[2][8]High sensitivity and selectivity.[8]Requires derivatization to make this compound volatile, which can be a multi-step and time-consuming process.[8][9]Quantification in various biological samples, particularly in plant tissues.[2][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[10][11]High specificity and sensitivity, can often be performed without derivatization, suitable for chiral separations.[10][11][12]Matrix effects can be a significant issue, instrumentation is expensive.Gold standard for clinical and research applications requiring high accuracy and sensitivity.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most common problems encountered during this compound extraction and sample preparation.

Issue 1: Low Recovery of this compound

Q: My recovery of this compound is consistently low after extraction. What are the potential causes and how can I improve it?

A: Low recovery is a frequent challenge and can stem from several factors throughout the sample preparation workflow.

Potential Causes & Solutions:

  • Inefficient Extraction:

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent and the pH of the aqueous phase are critical. This compound is a zwitterionic compound, and its charge state is pH-dependent. At its isoelectric point (pI), it has minimal solubility in organic solvents.

      • Solution: Adjust the pH of your sample. To extract into an organic solvent, you generally want to neutralize the charge on the molecule. For a more efficient LLE, consider a salting-out effect by adding a salt like sodium chloride to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase. One study found that methyl ethyl ketone (MEK) was a suitable solvent for L-pipecolic acid extraction.[13]

    • Solid-Phase Extraction (SPE): The choice of sorbent and the elution solvent are crucial.

      • Solution: For a polar compound like this compound, a mixed-mode or ion-exchange SPE cartridge is often more effective than a simple reversed-phase sorbent. Ensure the cartridge is properly conditioned before loading the sample. Optimize the elution solvent; a common issue is using a solvent that is not strong enough to desorb the analyte from the sorbent. You may need to adjust the pH or ionic strength of the elution buffer.

  • Protein Binding: In biological matrices like plasma or serum, this compound can be bound to proteins, making it unavailable for extraction.

    • Solution: Incorporate a protein precipitation step before extraction. This can be achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid.[6] After centrifugation, the supernatant containing the free this compound can be further processed.

  • Degradation: this compound is generally stable, but degradation can occur under harsh conditions.[14]

    • Solution: Avoid prolonged exposure to strong acids or bases and high temperatures. If performing derivatization, ensure the reaction conditions are optimized to prevent side reactions.

  • Incomplete Derivatization (for GC-MS): If you are using a GC-MS method, incomplete derivatization will lead to low signal and apparent low recovery.

    • Solution: Ensure your derivatizing reagent is fresh and the reaction is carried out under anhydrous conditions if required. Optimize the reaction time and temperature. Propyl chloroformate is a common derivatizing agent for this compound.[2][8][9]

Issue 2: High Background Noise or Interfering Peaks in the Chromatogram

Q: I'm observing a lot of background noise or co-eluting peaks with my this compound peak. How can I clean up my sample more effectively?

A: High background and interfering peaks are typically due to insufficient sample cleanup, leading to the co-extraction of matrix components.

Potential Causes & Solutions:

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous extraction protocol. A switch from a simple protein precipitation to a more selective SPE method can significantly reduce matrix components.

      • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering compounds. Using a longer column or a column with a different chemistry can also improve resolution.

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d9-pipecolic acid) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data analysis.[9]

  • Contamination from Reagents and Labware:

    • Solution: Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with a high-purity solvent before use.

  • Incomplete Removal of Derivatization Reagent (GC-MS): Excess derivatization reagent or byproducts can cause large, broad peaks in the chromatogram.

    • Solution: After derivatization, include a cleanup step to remove excess reagent. This can often be achieved with a liquid-liquid extraction or a simple evaporation and reconstitution step.[8]

Issue 3: Poor Peak Shape and Chromatography

Q: My this compound peak is broad, tailing, or splitting. What could be causing this?

A: Poor peak shape is often a result of issues with the chromatographic separation.

Potential Causes & Solutions:

  • Secondary Interactions with the Column (LC): The secondary amine group of this compound can interact with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Select a column that is well end-capped to minimize exposed silanol groups.

      • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will protonate the silanol groups and the this compound, reducing unwanted interactions.

      • Consider a Different Column Chemistry: HILIC (Hydrophilic Interaction Liquid Chromatography) can be a good alternative for retaining and separating polar compounds like this compound.

  • Sample Overload: Injecting too much sample onto the column can lead to broad, fronting peaks.

    • Solution: Dilute your sample or inject a smaller volume.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute your final extract in a solvent that is similar in composition to the initial mobile phase.[15]

  • Column Degradation: Over time, the performance of a chromatography column will degrade.

    • Solution: If other troubleshooting steps fail, try replacing the column with a new one.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for LC-MS/MS analysis?

A1: Not always. Modern LC-MS/MS systems are often sensitive enough to detect this compound in its native form.[10][11] However, derivatization can sometimes improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. If you are struggling with retention or sensitivity, derivatization with a reagent like dansyl chloride or FMOC-Cl can be considered.

Q2: How can I separate the D- and L-enantiomers of this compound?

A2: Chiral separation is crucial for some applications, as the biological activity of the two enantiomers can differ. This can be achieved by:

  • Chiral Chromatography: Using a chiral column is the most direct approach. Columns based on macrocyclic glycopeptides, such as teicoplanin, have been shown to be effective for separating D- and L-pipecolic acid.[10][11][15]

  • Chiral Derivatization: Derivatizing this compound with a chiral reagent will create diastereomers that can then be separated on a standard achiral column.

Q3: What is a suitable internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d9-pipecolic acid).[9] This is because it will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization. If a stable isotope-labeled standard is not available, a structural analog like norvaline can be used, but it may not correct for all sources of variability as effectively.[2][8]

Q4: What are the key considerations for sample collection and storage?

A4: Proper sample handling is critical to prevent changes in this compound concentration. For biological fluids like plasma or serum, it is recommended to collect samples on ice and process them as quickly as possible. For long-term storage, samples should be kept at -80°C.[16] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample

This protocol provides a general framework for the LLE of this compound. Optimization may be required based on the specific sample matrix.

Materials:

  • Sample containing this compound

  • Methyl ethyl ketone (MEK) or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., initial mobile phase for LC-MS)

Procedure:

  • Sample Preparation: Take a known volume of your aqueous sample (e.g., 1 mL).

  • pH Adjustment: Adjust the pH of the sample to approximately 6.[13]

  • Salting Out: Add NaCl to saturate the aqueous phase.

  • Extraction: Add an equal volume of MEK (e.g., 1 mL).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent (e.g., 100 µL). The sample is now ready for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a starting point for developing an SPE method for this compound from plasma using a mixed-mode cation exchange cartridge.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., d9-pipecolic acid)

  • Acetonitrile

  • Methanol

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • SPE manifold

  • Centrifuge

  • Evaporator

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add the internal standard. Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

General Workflow for this compound Sample Preparation and Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional) (e.g., Propyl Chloroformate) Extraction->Derivatization Final_Extract Final Extract Derivatization->Final_Extract Chromatography Chromatography (GC or LC) Final_Extract->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Data_Analysis Data Analysis MS->Data_Analysis G cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low this compound Recovery Inefficient_Extraction Inefficient Extraction Low_Recovery->Inefficient_Extraction Protein_Binding Protein Binding Low_Recovery->Protein_Binding Degradation Analyte Degradation Low_Recovery->Degradation Incomplete_Derivatization Incomplete Derivatization (GC-MS) Low_Recovery->Incomplete_Derivatization Optimize_Extraction Optimize Extraction (pH, Solvent, Sorbent) Inefficient_Extraction->Optimize_Extraction Address Add_Protein_Precipitation Add Protein Precipitation Step Protein_Binding->Add_Protein_Precipitation Address Control_Conditions Control Temp. & pH Degradation->Control_Conditions Address Optimize_Derivatization Optimize Derivatization (Reagent, Time, Temp.) Incomplete_Derivatization->Optimize_Derivatization Address

Caption: Troubleshooting logic for low this compound recovery.

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • ResearchGate. (n.d.). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio Protoc., 10(23), e3841. [Link]
  • Bio-protocol. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). Selective Recovery of L-pipecolic Acid from L-lysine Bioconversion Mixture by Liquid-liquid Extraction | Request PDF.
  • Mayo Clinic Laboratories. (2023). This compound, SERUM.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23). [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2002). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 48(2), 345–351. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2002). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 48(2), 345–351. [Link]
  • Semantic Scholar. (n.d.). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry.
  • Karger Publishers. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. [Link]
  • Zacharius, R. M., Thompson, J. F., & Steward, F. C. (1952). THE DETECTION, ISOLATION AND IDENTIFICATION OF (-)-PIPECOLIC ACID AS A CONSTITUENT OF PLANTS. Journal of the American Chemical Society, 74(11), 2949–2949. [Link]
  • ResearchGate. (n.d.). GC–MS run and mass spectrum of this compound.
  • Hartmann, M., Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2862-2880. [Link]
  • Schweet, R. S. (1954). Determination of this compound in Biological Materials. Analytical Chemistry, 26(12), 1962–1963. [Link]
  • Wikipedia. (n.d.). This compound.
  • Duranton, A., et al. (2008). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave.
  • BioPharm International. (2014).
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
  • Návarová, H., Bernsdorff, F., Döring, A.-C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • OUCI. (n.d.). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using d….
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Hawach Scientific. (2023). General Procedure for Solid Phase Extraction. [Link]
  • University of Texas at Dallas. (n.d.). Lab 3 - Extraction.

Sources

Technical Support Center: Method Development for Resolving Pipecolic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical resolution of pipecolic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the complex challenge of separating and quantifying D- and L-pipecolic acid. As these isomers can have distinct biological roles and origins, their accurate resolution is critical for applications ranging from the diagnosis of peroxisomal disorders to the synthesis of chiral pharmaceuticals.[1][2][3]

This guide is structured in a practical, question-and-answer format to directly address the common issues and queries encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical strategies for resolving D- and L-pipecolic acid?

The resolution of this compound enantiomers primarily relies on creating a chiral environment that allows for differential interaction with the D- and L-isomers. The three main strategies employed are:

  • Direct Chiral Liquid Chromatography (LC): This is a widely used approach where a chiral stationary phase (CSP) is used to separate the enantiomers without derivatization.[4] This method, often coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, making it suitable for complex biological matrices like plasma.[1][4]

  • Chiral Gas Chromatography (GC): This technique involves the derivatization of this compound to increase its volatility, followed by separation on a chiral GC column.[2][5] This method can be very sensitive, especially when combined with mass spectrometry.[2][5]

  • Indirect Chiral Separation: This method involves derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

  • Capillary Electrophoresis (CE): Chiral selectors are added to the background electrolyte to achieve separation of the enantiomers.[6] This technique requires derivatization to enhance detectability.[6]

Q2: I'm not getting baseline separation of my this compound peaks. What are the likely causes and how can I fix it?

Poor resolution is a common challenge in chiral separations. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. If you are not achieving separation, the current stationary phase may not have the appropriate chiral recognition mechanism for this compound.

    • Recommendation: Consider screening different types of CSPs. Macrocyclic glycopeptide columns (e.g., teicoplanin-based) have demonstrated success in separating underivatized this compound in LC-MS/MS methods.[4] For GC, cyclodextrin-based columns like Chiralsil-Dex CB are a good option for derivatized this compound.[2][5]

  • Optimize the Mobile Phase: The mobile phase composition significantly influences chiral recognition.

    • For HPLC: Systematically adjust the organic modifier (e.g., methanol, acetonitrile) concentration. Small changes can have a large impact on resolution. Also, consider the pH and any additives.[7]

    • For GC: Optimize the temperature program and carrier gas flow rate. A slower temperature ramp can often improve separation.[2]

  • Check for Co-elution with Interferences: Your sample matrix may contain compounds that co-elute with one or both of your this compound isomers.

    • Recommendation: Use a mass spectrometer to check for purity of the peaks. If co-elution is confirmed, sample preparation may need to be improved, or a column with a different selectivity should be tested.

Q3: My peak shape is poor (tailing or fronting). What should I do?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or dilute your sample.[7]

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase support can cause peak tailing.

    • Solution: Adding a small amount of a competing amine or acid to the mobile phase can help to mitigate these effects.[7]

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions.

Problem Potential Cause Recommended Solution
No separation of enantiomers Inappropriate chiral stationary phase (CSP) or mobile phase.Screen different CSPs (e.g., teicoplanin for LC, cyclodextrin-based for GC).[2][4] Systematically optimize the mobile phase composition, including organic modifier ratio and pH.[7]
Poor peak resolution Suboptimal mobile phase composition or flow rate. Column temperature not optimized.Fine-tune the mobile phase composition.[7] Adjust the flow rate; a lower flow rate often improves resolution. Experiment with different column temperatures to find the optimal balance between resolution and analysis time.[7]
Peak tailing Secondary interactions with the stationary phase. Column overload.Add a competitor molecule (e.g., a volatile amine or acid) to the mobile phase to block active sites.[7] Reduce sample concentration or injection volume.[7]
Peak fronting Sample solvent stronger than the mobile phase. Column overload.Dissolve the sample in the mobile phase.[7] Reduce sample concentration or injection volume.[7]
Variable retention times Inconsistent mobile phase preparation. Fluctuating column temperature. Inadequate column equilibration.Prepare fresh mobile phase daily and ensure accurate composition.[7] Use a column oven for stable temperature control. Ensure the column is fully equilibrated before starting a sequence.[7]
Low sensitivity Inefficient ionization in MS. Poor derivatization efficiency (for GC).Optimize MS source parameters (e.g., spray voltage, gas flows). For GC, ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.[2][5]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS for this compound Isomers in Plasma

This protocol is based on a method for the direct analysis of underivatized this compound in plasma.[4]

1. Sample Preparation: a. To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5). b. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • MS Detection: Electrospray ionization (ESI) in positive mode. Use selected reaction monitoring (SRM) for quantification. For this compound, the transition m/z 130 -> m/z 84 is commonly used.[4]
Protocol 2: Chiral GC-MS for this compound Isomers in Biological Fluids

This protocol involves a two-step derivatization process.[2][5]

1. Derivatization and Extraction: a. To 100 µL of plasma, add an internal standard (e.g., D/L-[2H11]this compound). b. Add a phosphate buffer (pH 11) and methylchloroformate to form the N-methylcarbamate derivative. c. Extract the derivative with ethyl acetate. d. Dry the extract and form the pentafluorobenzyl (PFB) ester derivative. e. Re-dissolve the final derivative in hexane for injection.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., CP Chiralsil-Dex CB).[2][5]
  • Carrier Gas: Helium.
  • Temperature Program: A slow temperature ramp (e.g., 1°C/min) is often required for optimal separation.[2]
  • Injection Mode: Splitless.
  • MS Detection: Negative chemical ionization (NCI) is often used for high sensitivity with PFB derivatives.[5]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method development and troubleshooting.

This compound Isomer Analysis Workflow This compound Isomer Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Deproteinization Protein Precipitation Add_IS->Deproteinization Extraction Extraction/Derivatization Deproteinization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chiral_LC Chiral LC Concentration->Chiral_LC Direct Analysis Chiral_GC Chiral GC Concentration->Chiral_GC After Derivatization MS_Detection Mass Spectrometry (MS/MS) Chiral_LC->MS_Detection Chiral_GC->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Isomer Analysis.

Troubleshooting Logic

When encountering poor resolution, a logical approach can save significant time and resources.

Troubleshooting Poor Resolution Troubleshooting Poor Resolution Start Poor Resolution of Isomers Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Optimize_Mobile_Phase Have you optimized the mobile phase? Check_CSP->Optimize_Mobile_Phase Yes Screen_CSPs Screen different CSPs Check_CSP->Screen_CSPs No Check_Temp_Flow Are temperature and flow rate optimal? Optimize_Mobile_Phase->Check_Temp_Flow Yes Adjust_Mobile_Phase Adjust organic modifier, pH, and additives Optimize_Mobile_Phase->Adjust_Mobile_Phase No Check_Peak_Shape Is peak shape acceptable? Check_Temp_Flow->Check_Peak_Shape Yes Optimize_Temp_Flow Systematically vary temperature and flow rate Check_Temp_Flow->Optimize_Temp_Flow No Resolution_Improved Resolution Improved Check_Peak_Shape->Resolution_Improved Yes Troubleshoot_Peak_Shape Address peak tailing/fronting (see guide) Check_Peak_Shape->Troubleshoot_Peak_Shape No Screen_CSPs->Check_CSP Adjust_Mobile_Phase->Optimize_Mobile_Phase Optimize_Temp_Flow->Check_Temp_Flow Troubleshoot_Peak_Shape->Check_Peak_Shape

Caption: Logic for Troubleshooting Poor Isomer Resolution.

References

  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2144–2150. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Struys, E. A., & Jakobs, C. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography.
  • Semantic Scholar. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. [Link]
  • Struys, E. A., & Jakobs, C. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. ProQuest. [Link]
  • Opekar, S., et al. (n.d.).
  • Hyun, M. H., et al. (2017). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
  • Gika, H. G., et al. (2013). Chiral separation of the clinically important compounds fucose and this compound using CE: determination of the most effective chiral selector. PubMed. [Link]
  • Piraud, M., et al. (2004). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. PubMed. [Link]
  • Ghosh, S., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. NIH. [Link]
  • Hyun, M. H. (2017). Liquid chromatographic resolution of proline and this compound derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Phenomenex. (n.d.).
  • Semeraro, M., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
  • Zhang, Y., et al. (2021).
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography vs.
  • Chromatography Online. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
  • Mori, N., et al. (2022). Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. ACS Omega. [Link]
  • Kubota, A., et al. (2001). a study of the catabolic mechanism to this compound using the lysine loading test. PubMed. [Link]
  • Technology Networks. (2024).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • ResearchGate. (n.d.). Biosynthesis of this compound and N-hydroxy this compound, adapted... [Link]
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

Sources

Technical Support Center: Quantification of N-hydroxy-pipecolic acid (NHP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of N-hydroxy-pipecolic acid (NHP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical signaling molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of NHP analysis.

N-hydroxy-pipecolic acid is a key metabolite in plant systemic acquired resistance (SAR), a signaling pathway that provides broad-spectrum and long-lasting disease resistance in plants.[1][2] Its role as a mobile signal that primes the plant's immune response has made it a significant target for research in agriculture and beyond.[1][2] However, the accurate quantification of NHP presents several analytical challenges due to its chemical properties and low abundance in biological matrices.

This guide provides practical, field-proven insights to help you overcome these challenges, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the quantification of NHP.

Q1: Why is NHP difficult to detect and quantify using standard LC-MS methods?

A1: The primary challenges in NHP quantification stem from its physicochemical properties:

  • Polarity and Poor Retention: NHP is a polar molecule, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns. This can result in co-elution with other polar matrix components and ion suppression.

  • Low Ionization Efficiency: NHP does not ionize efficiently in electrospray ionization (ESI), which is a common ionization technique for LC-MS.

  • In-source Instability: The N-hydroxy group can be labile, potentially leading to in-source fragmentation or degradation, which complicates accurate quantification.

  • Low Endogenous Concentrations: NHP is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection.

Q2: What are the recommended sample preparation techniques for NHP analysis from plant tissues?

A2: A robust sample preparation protocol is crucial for accurate NHP quantification. A general workflow involves:

  • Homogenization: Flash-freeze tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract with a polar solvent mixture, such as 80:20 methanol:water.[3]

  • Centrifugation: Pellet cellular debris by centrifugation.

  • Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.[3][4]

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Q3: Should I use an internal standard for NHP quantification? If so, which one?

A3: Yes, the use of an internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, such as D9-NHP.[4] If a stable isotope-labeled standard is not available, a structural analog like norvaline can be used, though it may not fully compensate for all matrix effects.[5][6]

Q4: Is derivatization necessary for NHP analysis? What are the options?

A4: Derivatization can significantly improve the chromatographic and mass spectrometric properties of NHP.

  • For GC-MS: Trimethylsilyl (TMS) derivatization using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.[3][7] This method increases volatility and thermal stability. Propyl chloroformate derivatization is another effective method.[5][6]

  • For LC-MS: While not always necessary with modern HILIC columns, derivatization can enhance ionization efficiency and retention. Reagents that introduce a permanently charged group or a non-polar moiety can be beneficial.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your NHP quantification experiments.

Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS

Poor chromatography and low signal are common hurdles in NHP analysis.

Root Cause Analysis & Solution Workflow

Sources

Technical Support Center: Troubleshooting Low Recovery of Pipecolic Acid During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the solid-phase extraction (SPE) of pipecolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from various, often complex, biological matrices.

Introduction

This compound, a non-proteinogenic amino acid derived from lysine, is a critical biomarker in several metabolic disorders, including peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy.[1][2] Accurate quantification is paramount, and efficient sample preparation is the cornerstone of reliable analysis. However, its zwitterionic nature and high polarity can present significant challenges during solid-phase extraction, frequently leading to the common issue of low recovery.[3]

This guide provides a systematic, causality-driven approach to troubleshooting, moving beyond a simple checklist to explain the "why" behind each experimental step.

Visualizing the Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a high-level overview of the troubleshooting process. The following flowchart outlines a logical sequence of investigation when encountering low this compound recovery.

SPE_Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Recovery cluster_Start Start cluster_Investigation Investigation Phase cluster_Diagnosis Diagnosis & Optimization cluster_Solution Solution Implementation cluster_End Resolution Start Low this compound Recovery Observed Check_Method Review SPE Method Parameters (Sorbent, pH, Solvents) Start->Check_Method Check_Execution Verify Experimental Execution (Flow Rate, Drying, Volumes) Start->Check_Execution Check_Matrix Assess Sample Matrix Effects Start->Check_Matrix Sorbent_Issue Sorbent Mismatch or Overload? Check_Method->Sorbent_Issue pH_Issue Incorrect pH for Retention/Elution? Check_Method->pH_Issue Solvent_Issue Suboptimal Wash/Elution Solvents? Check_Method->Solvent_Issue Execution_Error Procedural Error? Check_Execution->Execution_Error Matrix_Effect Matrix Interference? Check_Matrix->Matrix_Effect Sorbent_Issue->pH_Issue Optimize_Sorbent Select Appropriate Sorbent (Ion-Exchange, Mixed-Mode) Sorbent_Issue->Optimize_Sorbent Yes pH_Issue->Solvent_Issue Optimize_pH Adjust Sample/Solvent pH pH_Issue->Optimize_pH Yes Solvent_Issue->Execution_Error Optimize_Solvents Modify Solvent Composition Solvent_Issue->Optimize_Solvents Yes Execution_Error->Matrix_Effect Refine_Technique Refine SPE Technique Execution_Error->Refine_Technique Yes Pretreat_Sample Implement Sample Pre-treatment Matrix_Effect->Pretreat_Sample Yes End Achieve Optimal Recovery Optimize_Sorbent->End Optimize_pH->End Optimize_Solvents->End Refine_Technique->End Pretreat_Sample->End

Caption: A systematic workflow for diagnosing and resolving low this compound recovery in SPE.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the solid-phase extraction of this compound.

Issue 1: Consistently Low Recovery with Reversed-Phase (e.g., C18) Sorbents

Question: I'm using a standard C18 SPE cartridge, but my recovery of this compound is very low. Why is this happening?

Answer: This is a frequent challenge stemming from a fundamental mismatch between the analyte's properties and the sorbent's retention mechanism.

  • The Science: Reversed-phase SPE relies on hydrophobic interactions.[4][5] Non-polar analytes are retained on the non-polar C18 stationary phase from a polar sample matrix.[4] this compound, however, is a highly polar and zwitterionic molecule with a LogP of approximately -2.31, indicating its strong preference for aqueous environments.[6] Consequently, it has very weak hydrophobic interaction with the C18 sorbent and will likely be lost during the sample loading and washing steps.[7] While reversed-phase SPE is excellent for non-polar to moderately polar compounds, it is generally unsuitable for highly polar, charged molecules like this compound without derivatization or the use of ion-pairing reagents.[5]

  • Troubleshooting Steps:

    • Confirm Analyte Loss: Analyze the flow-through and wash fractions. A high concentration of this compound in these fractions confirms poor retention.

    • Switch Sorbent Type: The most effective solution is to change to a sorbent with a more appropriate retention mechanism. Ion-exchange or mixed-mode sorbents are highly recommended for amino acids and other charged species.[8][9][10]

Issue 2: Poor Retention on Ion-Exchange Sorbents

Question: I've switched to a strong cation exchange (SCX) sorbent, but my this compound is still not retaining effectively. What am I doing wrong?

Answer: This issue almost always points to incorrect pH control during the sample loading step.

  • The Science: Ion-exchange SPE is driven by electrostatic interactions between the charged analyte and the charged functional groups on the sorbent surface.[4] this compound is an amino acid with two pKa values: one for the carboxylic acid group and one for the secondary amine. To achieve a net positive charge for retention on a negatively charged SCX sorbent, the pH of the sample must be adjusted to be at least 1-2 pH units below the pKa of the carboxylic acid group. This ensures the carboxylic acid is protonated (neutral), while the amine group is protonated (positive). Conversely, for a strong anion exchange (SAX) sorbent, the sample pH should be 1-2 units above the pKa of the amine group to ensure a net negative charge.

  • Visualizing pH-Dependent Charge:

    Pipecolic_Acid_Charge Low_pH Low_pH Mid_pH Zwitterionic (pI) Carboxyl: -COO- (Negative) Amine: -NH2+ (Positive) Net Charge: 0 Low_pH->Mid_pH Increase pH High_pH High_pH Mid_pH->High_pH Increase pH

    Caption: The charge state of this compound at different pH values.

  • Troubleshooting Steps:

    • Verify Sample pH: Measure the pH of your sample after any dilution or acidification steps and just before loading it onto the SPE cartridge.[11]

    • Adjust Sample pH: For SCX, acidify the sample with a volatile acid like formic acid to a pH of ~2-3.[12] For SAX, basify the sample with a volatile base like ammonium hydroxide to a pH of ~9-10.

    • Consider Ionic Strength: High salt concentrations in the sample can compete with the analyte for binding sites on the ion-exchange sorbent, leading to reduced retention.[11] If your sample has high ionic strength, consider diluting it with water before pH adjustment and loading.

Issue 3: Incomplete Elution from Ion-Exchange Sorbents

Question: My this compound is retaining well on the SCX cartridge, but I can't get it all off during the elution step. What's causing this?

Answer: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the electrostatic interactions between the analyte and the sorbent.

  • The Science: To elute a bound analyte from an ion-exchange sorbent, you must either neutralize the charge on the analyte, neutralize the charge on the sorbent, or introduce a high concentration of competing ions.[4][13] For this compound on an SCX sorbent, this is typically achieved by using a basic elution solvent. The base deprotonates the amine group on the this compound, neutralizing its positive charge and releasing it from the negatively charged sorbent.

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: The most common elution solvent for SCX is a solution of ammonium hydroxide in an organic solvent like methanol.[12][14] If you are seeing low recovery, increase the concentration of ammonium hydroxide (e.g., from 2% to 5%).

    • Optimize Organic Solvent Composition: While the base disrupts the primary ion-exchange interaction, an organic solvent is needed to disrupt any secondary hydrophobic interactions. Methanol is generally a good choice for polar compounds.[13]

    • Increase Elution Volume: It's possible that the volume of your elution solvent is insufficient to completely wash the analyte from the sorbent bed. Try increasing the elution volume in small increments (e.g., from 1 mL to 1.5 mL).[7]

    • Slow Down Elution Flow Rate: A slower flow rate during elution increases the contact time between the solvent and the sorbent, which can improve elution efficiency.[11]

Issue 4: Poor Reproducibility and Matrix Effects

Question: My recovery is inconsistent between samples, and I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the analytical signal, are a significant challenge, especially in complex biological fluids like plasma or urine.[15][16]

  • The Science: Components in the biological matrix (e.g., salts, phospholipids, proteins) can interfere with the SPE process in several ways:

    • Clogging: Particulates or precipitated proteins can clog the SPE cartridge, leading to inconsistent flow rates and poor performance.[7]

    • Competition: High concentrations of other charged molecules can compete with this compound for binding sites on an ion-exchange sorbent.

    • Ion Suppression/Enhancement: Co-eluting matrix components, particularly phospholipids in plasma, can affect the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[17][18]

  • Troubleshooting & Optimization Protocol:

    • Sample Pre-treatment: This is a critical step to minimize matrix interference.[19][20]

      • Protein Precipitation: For plasma or serum samples, precipitate proteins using a solvent like acetonitrile or methanol, or an acid like trichloroacetic acid.[21] Centrifuge and use the supernatant for SPE.

      • Filtration: Always filter or centrifuge samples to remove particulates before loading onto the SPE cartridge.[20]

      • Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances.[11]

    • Optimize the Wash Step: The wash step is designed to remove weakly bound interferences while retaining the analyte of interest.

      • Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound. For an SCX sorbent, an acidic aqueous wash followed by a non-polar organic wash (like methanol or acetonitrile) is often effective.[12]

    • Consider a Mixed-Mode Sorbent: Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange functionalities (e.g., C8/SCX), offer enhanced selectivity.[22][23] This allows for a more rigorous wash protocol. For instance, after retaining this compound via ion-exchange, you can use a strong organic wash to remove hydrophobic interferences that would otherwise co-elute.[23]

    • Quantify Matrix Effects:

      • Post-Extraction Spike Experiment: Prepare two sets of samples. In set A, extract a blank matrix sample and then spike the clean eluate with a known amount of this compound. In set B, prepare a standard of this compound in the final elution solvent at the same concentration. Compare the analytical response of set A to set B. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).[15]

Experimental Protocols: A Starting Point for Method Development

The following are generalized protocols for SPE of this compound using a strong cation exchange (SCX) sorbent. These should be considered a starting point and may require optimization for your specific application and matrix.

Protocol 1: Strong Cation Exchange (SCX) SPE for this compound
StepProcedurePurpose & Rationale
1. Conditioning Pass 1 mL of methanol through the SCX cartridge.Wets the stationary phase and removes any organic residues from manufacturing.[19]
2. Equilibration Pass 1 mL of 0.1% formic acid in water through the cartridge.Prepares the sorbent with the same pH and solvent conditions as the sample to ensure consistent retention.[12][19]
3. Sample Loading Load the pre-treated and acidified (pH ~2-3) sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).The low pH ensures this compound is positively charged, allowing it to bind to the negatively charged SCX sorbent.[11]
4. Wash 1 Pass 1 mL of 0.1% formic acid in water through the cartridge.Removes polar, uncharged, or negatively charged interferences.
5. Wash 2 Pass 1 mL of methanol through the cartridge.Removes non-polar interferences that may be weakly retained.
6. Elution Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.The basic solution neutralizes the positive charge on the this compound, disrupting the electrostatic interaction and releasing it from the sorbent.[12][14]
7. Dry & Reconstitute Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.Concentrates the sample and ensures compatibility with the analytical system.[24]

Conclusion

Troubleshooting low recovery of this compound in solid-phase extraction is a process of systematic investigation guided by an understanding of the underlying chemical principles. By carefully considering the analyte's properties, selecting the appropriate sorbent, and meticulously controlling parameters like pH and solvent composition, researchers can overcome these challenges and develop robust, reproducible methods for accurate quantification. This guide serves as a foundational resource to empower you to diagnose issues effectively and optimize your SPE workflow for success.

References
  • Ion Exchange SPE Optimized for Amino Acid Enrichment. Thermo Fisher Scientific.
  • SPE Method Development Tips and Tricks. Agilent.
  • On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chrom
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • Optimizing Elution Conditions To Improve SPE Performance. ALWSCI.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. C&EN.
  • Understanding and Improving Solid-Phase Extraction.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Understanding SPE Retention Mechanisms. Biotage.
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Application Brief: General Reversed Phase SPE Optimiz
  • Applications of Ion-Exchange Solid Phase Extraction. Hawach Scientific.
  • Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Chrom Tech.
  • When should I choose a mixed-mode SPE? Biotage.
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention.
  • This compound. PubChem.
  • SAMPLE PREPAR
  • Overview of SPE Technology/Method Development & New Trends in Sample Prepar
  • This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol.
  • This compound. Wikipedia.

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Optimization of collision energy for pipecolic acid fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pipecolic Acid Analysis

Introduction

Welcome to the technical support guide for the analysis of this compound using tandem mass spectrometry (MS/MS). This compound (Pip), a cyclic amino acid derived from lysine, is a critical biomarker in various fields, from inborn errors of metabolism, such as peroxisomal disorders, to plant defense signaling.[1][2][3][4] Accurate quantification via MS/MS, typically using Multiple Reaction Monitoring (MRM), is paramount. A crucial parameter underpinning the sensitivity and specificity of any MRM assay is the collision energy (CE)—the energy applied to induce fragmentation of the precursor ion into a specific product ion.[5][6]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand the nuances of this compound fragmentation, systematically optimize collision energy, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive electrospray ionization (+ESI), this compound (molecular weight: 129.16 g/mol ) is readily protonated.

  • Precursor Ion ([M+H]⁺): The primary precursor ion observed is m/z 130 .

  • Primary Product Ion: Upon collision-induced dissociation (CID), the most stable and abundant product ion is typically m/z 84 .[4][7] This corresponds to the neutral loss of formic acid (HCOOH, 46 Da) from the precursor ion.

This m/z 130 → 84 transition is highly specific and is the most common choice for quantitative MRM assays.[4]

Q2: Why is the fragmentation of this compound of particular interest? How does it differ from proline?

A2: The fragmentation behavior of this compound is unique and mechanistically distinct from its five-membered ring analog, proline. This difference is known as the "this compound effect".[8][9][10]

  • Proline Effect: When proline is present in a peptide, fragmentation preferentially occurs at the amide bond N-terminal to the proline residue.[8][10]

  • This compound Effect: In contrast, peptides containing this compound tend to cleave at the amide bond C-terminal to the this compound residue.[8][9][10]

This distinction is attributed to the greater conformational flexibility of the six-membered ring of this compound, which energetically favors the proton transfer necessary for C-terminal cleavage.[8][10][11] Understanding this principle is crucial when developing methods for this compound-containing peptides.

Q3: What is Collision Energy (CE) and why is its optimization so critical for my this compound assay?

A3: Collision Energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. The optimization of this parameter is fundamental to the success of your assay for several reasons:

  • Signal Maximization: Every precursor-product ion pair has an optimal CE that produces the maximum product ion intensity. Using a suboptimal CE will directly result in lower sensitivity.[12][13]

  • Specificity: While the 130 → 84 transition is specific, applying excessive energy can lead to further, non-specific fragmentation, potentially reducing the signal of your target ion and increasing baseline noise.[14]

  • Reproducibility: A well-defined and optimized CE ensures that the fragmentation pattern is consistent across different runs and batches, which is essential for robust, quantitative results.[15]

Failing to optimize CE is one of the most common reasons for poor assay performance. The optimal value is instrument-dependent and must be determined empirically.[6]

Experimental Protocol: Collision Energy Optimization for this compound

This section provides a detailed, step-by-step workflow for determining the optimal collision energy for the m/z 130 → 84 transition of this compound.

Step 1: Preparation of Standards and Reagents
  • This compound Stock Solution (1 mg/mL): Accurately weigh ~10 mg of L-pipecolic acid standard and dissolve it in 10 mL of 0.1% formic acid in water.

  • Working Standard Solution (1 µg/mL): Perform a serial dilution of the stock solution in a solvent that matches your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This concentration is a good starting point, but may need adjustment based on instrument sensitivity.

  • Internal Standard (Optional but Recommended): For robust quantification, use a stable isotope-labeled internal standard (e.g., this compound-d11). Prepare it in the same manner.

Step 2: Instrument Setup (Direct Infusion Method)

Direct infusion is the most straightforward method for CE optimization as it provides a continuous, stable signal without chromatographic interference.

  • Syringe Pump Infusion: Load the working standard solution into a syringe and place it on a syringe pump connected directly to the mass spectrometer's ion source. Infuse at a stable flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters: Set the ESI source parameters (e.g., spray voltage, gas flows, source temperature) to typical values for small molecule analysis. Optimize these for a stable and maximal signal of the m/z 130 precursor ion before proceeding.

  • MS Method Creation:

    • Set the instrument to MS/MS or MRM mode.

    • Define the precursor ion: m/z 130.0 .

    • Define the product ion: m/z 84.0 .

    • Set other parameters like dwell time to a reasonable value (e.g., 50-100 ms).

Step 3: The Collision Energy Ramp Experiment
  • Define the CE Range: Select a broad range of collision energies to test. A typical starting range for a small molecule like this compound on a triple quadrupole instrument is 5 eV to 50 eV .

  • Automated CE Optimization: Most modern mass spectrometer software platforms have an automated routine for CE optimization. In this mode, the instrument will automatically ramp the collision energy step-by-step and record the resulting product ion intensity.

    • Setup: Input the precursor (130.0) and product (84.0) m/z values. Set the CE start value (e.g., 5 eV), end value (e.g., 50 eV), and step size (e.g., 2 eV).

  • Manual CE Optimization (if automation is unavailable):

    • Create a series of MRM experiments or acquisition periods, each with an identical setup except for the collision energy.

    • Manually set the CE for each experiment, increasing it by the desired step size (e.g., 5 eV, 7 eV, 9 eV... up to 50 eV).

    • Acquire data for a short period (e.g., 0.5 min) at each CE value.

Step 4: Data Analysis and Determination of Optimal CE
  • Plot the Data: The instrument software will typically generate a plot of Product Ion Intensity vs. Collision Energy . This is often called a "collision energy profile" or "breakdown curve."

  • Identify the Maximum: The optimal collision energy is the value on the x-axis that corresponds to the highest point (maximum intensity) on the y-axis of the curve.

  • Verification: Once the optimal CE is identified, create a new MRM method using this value. Infuse the standard again to confirm a stable and high-intensity signal for the m/z 130 → 84 transition.

Data Presentation: Example Collision Energy Profile

The data from your experiment should resemble the table and corresponding plot below.

Collision Energy (eV)Product Ion Intensity (cps)
10150,000
12350,000
14680,000
161,100,000
181,450,000
20 1,600,000
221,520,000
241,300,000
26950,000
28600,000
30350,000

Note: The optimal CE value is highly instrument-specific. The value of 20 eV shown here is for illustrative purposes only.

Visualizing the Process

Workflow for Collision Energy Optimization

G cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Acquisition cluster_analysis 4. Data Analysis prep_std Prepare Pipecolic Acid Standard (1 µg/mL) prep_inst Prepare Syringe for Infusion prep_std->prep_inst infuse Infuse Standard at 5-10 µL/min prep_inst->infuse tune_source Optimize Ion Source for m/z 130 Signal infuse->tune_source create_method Create MS/MS Method (Precursor: 130, Product: 84) tune_source->create_method ramp_ce Perform CE Ramp (e.g., 5-50 eV, 2 eV steps) create_method->ramp_ce plot_data Plot Intensity vs. CE ramp_ce->plot_data find_max Identify CE at Maximum Intensity plot_data->find_max verify Verify Optimal CE in Final Method find_max->verify

Caption: A flowchart for the systematic optimization of collision energy.

Fragmentation Pathway of this compound

G precursor This compound [M+H]⁺ m/z 130 product Primary Fragment m/z 84 precursor->product  Collision-Induced  Dissociation (CID)  at Optimal CE loss Neutral Loss (HCOOH) -46 Da

Caption: The primary fragmentation pathway of protonated this compound.

Troubleshooting Guide

Q4: I'm seeing a very low signal for my product ion (m/z 84) across the entire collision energy range. What should I check?

A4: This issue often points to a problem upstream of the collision cell. Follow this checklist:

  • Check the Precursor Signal (m/z 130): Switch to a full scan or SIM mode to look only for the precursor ion. If the m/z 130 signal is weak or absent, the issue is not with fragmentation.

    • Sample Integrity: Has your standard degraded? Prepare a fresh sample.[14]

    • Infusion Stability: Is the syringe pump flow stable? Check for bubbles or leaks in the line.

    • Ion Source Conditions: Re-optimize your source parameters (voltage, gas, temperature). A dirty or improperly configured ion source is a common cause of low signal intensity.[12][16]

  • Verify Instrument Settings: Double-check that you have entered the correct precursor m/z value in your method. A simple typo can lead to no signal.

  • Instrument Contamination: If all peaks show low sensitivity, the instrument may require cleaning or maintenance.[14][17]

Q5: The intensity of my precursor ion (m/z 130) is strong, but the product ion (m/z 84) is still weak even after optimizing the CE. What's next?

A5: This scenario suggests an issue with the fragmentation process itself.

  • Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is set correctly according to the manufacturer's recommendation. Insufficient collision gas will lead to inefficient fragmentation.[14]

  • Incorrect CE Range: It's possible, though unlikely for this compound, that the optimal CE is outside your tested range. Try expanding the ramp (e.g., up to 70 eV).

  • Detector Issues: In rare cases, a failing detector can lead to low signal. This would typically affect all ions, but it's worth considering if other troubleshooting fails.[16]

  • MS/MS Parameter Error: Inefficient fragmentation can result from incorrect precursor ion selection or other subtle MS/MS settings. Review your method parameters carefully.[12]

Q6: My optimal collision energy seems to vary from day to day. Why is this happening and how can I fix it?

A6: Lack of reproducibility in the optimal CE points to instrument instability.

  • Ion Source Contamination: The most common cause is a dirty ion source, which can alter the ion optics and the energy of ions entering the collision cell. Clean the ion source regularly.[15]

  • MS Tune/Calibration: The instrument's tune and calibration can drift over time. Perform a system tune and calibration as part of your routine maintenance. An unstable tune will affect fragmentation efficiency.[15]

  • Collision Cell Pressure Fluctuations: Check for stability in the collision gas supply. Fluctuations in pressure will directly impact the degree of fragmentation and thus the apparent optimal CE.

  • Temperature Variations: Ensure the lab environment and instrument temperature are stable, as this can affect electronics and gas pressures.

By systematically working through these guides, you can develop a robust, sensitive, and reproducible MS/MS method for the analysis of this compound.

References

  • O'Hair, R. A. J., et al. (2006). Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “this compound Effect”. Journal of the American Society for Mass Spectrometry.
  • Harrison, A. G., & O'Hair, R. A. J. (2006). Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “this compound Effect”. ProQuest.
  • O'Hair, R. A. J., et al. (2006). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "this compound effect". PubMed.
  • Yu, K., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol.
  • Yu, K., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. National Center for Biotechnology Information.
  • Yu, K., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. ResearchGate.
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar.
  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. ZefSci.
  • Gulyassy, A., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. PubMed.
  • MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline.
  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Center for Biotechnology Information.
  • Révész, Á., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research.
  • ResearchGate. (n.d.). Illustration of some possible target variables for collision energy... ResearchGate.
  • Waters. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters.
  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu.
  • ResearchGate. (n.d.). MRM transitions, collision energy and retention time for the 42 analytes and surrogate. ResearchGate.
  • Kertesz-Kovacs, S., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. PubMed.
  • Schauer, T., et al. (2016). Optimization of Collision Energy For MS/MS Proteomics Experiments Targeting Complete Sequence Coverage. ResearchGate.
  • ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 14 internal... ResearchGate.
  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT.
  • Liko, F., et al. (2018). Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. PubMed.

Sources

How to prevent degradation of pipecolic acid samples during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pipecolic Acid Sample Integrity

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the proper storage and handling of this compound samples to ensure their stability and prevent degradation. Maintaining sample integrity is paramount for the accuracy and reproducibility of your experimental results. This document moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Section 1: Fundamentals of this compound Stability

This section addresses the core chemical properties of this compound and the primary factors that can compromise its stability.

Q: What is this compound and what are its key properties relevant to storage?

A: this compound is a cyclic, non-proteinogenic amino acid that serves as a metabolite of L-lysine.[1][2] Understanding its fundamental physicochemical properties is the first step toward preventing its degradation. In its pure form, it is typically a white to off-white crystalline solid that is stable under normal ambient conditions.[3][4] Its high solubility in water and other polar solvents is a key consideration for preparing and storing stock solutions.[3][5][6]

Data Presentation: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₆H₁₁NO₂ [4][5]
Molecular Weight ~129.16 g/mol [4][5]
Appearance White to off-white crystalline powder/solid [1][3][4]
Melting Point ~272-282 °C [6][7]
Solubility Soluble in water; poorly soluble in nonpolar solvents [2][3][5]

| Chemical Stability | Stable in solid form at room temperature in a closed container |[7][8] |

Q: What are the primary factors that can cause my this compound samples to degrade?

A: The degradation of this compound, particularly in solution, is not caused by a single factor but is rather a multifactorial process. The main culprits are temperature, pH, oxidation, and microbial contamination. In its solid state, the primary concern is moisture, which can lead to caking and create an environment conducive to degradation.[3]

Causality: As a secondary amine and a carboxylic acid, this compound has functional groups that can participate in various reactions. Elevated temperatures provide the activation energy for unwanted side reactions. Extreme pH levels can catalyze hydrolysis or other structural changes. The secondary amine is susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[7][9] Finally, aqueous, non-sterile solutions provide an ideal growth medium for bacteria and fungi, which can metabolize the amino acid, directly leading to a loss of your analyte.[10]

Mandatory Visualization: Factors Influencing this compound Stability

Key Factors Influencing this compound Stability cluster_factors Environmental Factors cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation Temp->Degradation pH pH pH->Degradation Oxidation Oxidative Stress Oxidation->Degradation Microbes Microbial Growth Loss Analyte Loss Microbes->Loss Moisture Moisture (Solid) Moisture->Degradation enables Inaccuracy Result Inaccuracy Degradation->Inaccuracy Loss->Inaccuracy

Caption: Primary environmental factors leading to sample degradation and inaccurate results.

Section 2: Recommended Storage Protocols

This section provides validated, step-by-step protocols for storing this compound in both solid and solution forms to maximize its shelf-life.

Q: How should I store solid (powder) this compound?

A: Proper storage of solid this compound is straightforward but crucial for long-term viability. The key is to protect it from moisture and incompatible substances.[3][7]

Expertise & Experience: While material safety data sheets (MSDS) often state that it is stable at room temperature, this assumes ideal conditions.[7][8] For long-term storage and to ensure the highest purity for sensitive quantitative assays, we recommend colder temperatures as a best practice. This minimizes the potential for slow, low-level degradation over time.

Data Presentation: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations Source(s)
Solid Room Temp (15-25°C) Short-term (<6 months) Must be in a tightly sealed container in a dry, dark place. [7][8]
Solid 2-8°C Mid-term (up to 2 years) Recommended for preserving purity. Protect from condensation upon removal. [2][6][11]
Solid -20°C Long-term (>2 years) The gold standard for archiving. Ensure container is vapor-sealed. [2][11]
Solution 4°C Very short-term (1-7 days) Risk of microbial growth. Use sterile buffer/water. [10][12]
Solution -20°C Short-term (1-2 months) Aliquot to prevent freeze-thaw cycles. Be aware of potential degradation after >2 weeks. [11][13][14]

| Solution | -80°C | Long-term (up to 6 months) | Optimal for preserving solution integrity. Aliquoting is mandatory. |[2][14] |

Q: What is the best way to prepare and store this compound in solution?

A: Storing this compound in solution requires greater care than storing the solid. The protocol below is a self-validating system designed to minimize all major degradation risks.

Experimental Protocols: Preparing and Storing Aqueous Stock Solutions

  • Preparation Environment: Work in a clean environment (e.g., a laminar flow hood) to minimize microbial contamination.

  • Solvent Selection: Use high-purity, sterile water (e.g., Milli-Q or HPLC-grade) or a sterile, filtered buffer (e.g., PBS at pH 7.4). The solvent should be degassed to remove dissolved oxygen, reducing the risk of oxidation.

  • Dissolution: Allow the solid this compound to equilibrate to room temperature before opening to prevent water condensation on the powder. Weigh the desired amount and dissolve it in the chosen solvent to your target concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer if necessary.

  • Sterilization (Optional but Recommended): For maximum protection against microbial growth, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[13][15] Dispense the stock solution into single-use volumes in appropriate cryovials (e.g., polypropylene). The aliquot volume should match your typical experimental needs.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.[2][14] For short-term use, -20°C is acceptable, but be mindful that some carboxylic acids show degradation after several weeks at this temperature.[13]

Q: Should I be concerned about freeze-thaw cycles?

A: Yes, absolutely. Repeatedly freezing and thawing solutions can degrade sensitive metabolites. A study on various metabolite standards found that while many were stable for up to 10 cycles, significant variability could be introduced.[13] Each cycle can cause localized changes in concentration as ice crystals form, potentially stressing the solute. Trustworthiness: The most reliable way to ensure consistency between experiments is to use a fresh aliquot for each experiment, completely eliminating the variable of freeze-thaw cycles.

Section 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues related to this compound sample stability.

Q: My this compound concentration seems to have decreased over time. What could have happened?

A: A decrease in concentration is a common issue that can stem from either chemical degradation or physical loss. The following workflow will help you diagnose the root cause.

Mandatory Visualization: Troubleshooting Workflow for Decreased Concentration

Troubleshooting Decreased this compound Concentration Start Start: Decreased Concentration Observed CheckStorage 1. Review Storage Conditions (Temp, Duration, Aliquoting) Start->CheckStorage CheckSolution 2. Inspect the Solution (Thaw a fresh aliquot) CheckStorage->CheckSolution Correct? ImproperStorage Conclusion: Degradation due to improper storage. Action: Prepare fresh stock. CheckStorage->ImproperStorage Incorrect? CheckMethod 3. Validate Analytical Method CheckSolution->CheckMethod Clear? Precipitation Conclusion: Physical loss due to precipitation. Action: Check solubility limits, re-dissolve. CheckSolution->Precipitation Precipitate/Cloudy? MethodIssue Conclusion: Analytical artifact. Action: Check derivatization, calibrate instrument. CheckMethod->MethodIssue Standard also low? Success Problem Resolved ImproperStorage->Success Precipitation->Success MethodIssue->Success

Caption: A logical workflow to diagnose the cause of apparent analyte loss.

Q: I see unexpected peaks in my chromatogram (GC-MS/HPLC). Is this degradation?

A: It's possible, but it is crucial to rule out other sources first.

  • Analytical Artifacts: Many analytical methods for this compound require a derivatization step.[16][17] Incomplete reactions or side-products of the derivatizing agent (e.g., propyl chloroformate) are a common source of extra peaks. Analyze a "reagent blank" (all steps, no this compound) to identify these.

  • Contamination: The peak could be a contaminant from your solvent, collection tubes, or the biological matrix itself.

  • Degradation Products: If you rule out the above, the peak may be a degradation product. Oxidation of the secondary amine or other structural rearrangements are possibilities. To confirm, you would need to perform forced degradation studies (e.g., by exposing a sample to heat or strong oxidants) and see if your peak of interest increases.

Q: My solid sample has clumped or changed color. Can I still use it?

A: Clumping indicates moisture absorption.[3] A slight off-white or beige color may be acceptable depending on the supplier's specification.[4] However, any significant change in color or texture is a red flag for potential degradation. For highly sensitive quantitative experiments, it is not trustworthy. We strongly recommend discarding the sample and using a new, properly stored batch to ensure the validity of your results.

Section 4: Advanced Topics & FAQs

Q: How does pH affect the stability of this compound solutions?

A: While specific degradation kinetics of this compound across a wide pH range are not extensively published, we can infer stability from its chemical structure. With a pKa around 2.3-2.5 for the carboxylic acid, it exists as a zwitterion over a broad physiological pH range.[6][8] This zwitterionic form is generally stable. Extremely high pH (e.g., >11) or low pH (e.g., <2) should be avoided for long-term storage as these conditions can catalyze unwanted reactions in many organic molecules, including other amino acids.[18] For storage, a buffered solution near neutral pH (6.5-7.5) is a safe and reliable choice.

Q: Are there any stabilizers I can add to my solutions?

A: For a pure standard solution of this compound, stabilizers are generally not necessary if the sample is prepared sterilely, aliquoted, and stored at -80°C. Adding other chemicals complicates the sample matrix. However, in complex biological formulations or protein solutions, amino acids themselves (including lysine, arginine, and glycine) are sometimes used as general protein stabilizers to prevent aggregation.[19][20] If your experiment involves a complex matrix, the stability of this compound within that specific environment should be validated.

Q: What are the best practices for handling biological samples containing this compound?

A: When measuring this compound in biological matrices like serum or tissue extracts, stability is even more critical due to the presence of active enzymes.

  • Rapid Processing: Process samples as quickly as possible after collection. Keep them on ice to minimize enzymatic activity.

  • Enzyme Inactivation: For tissue samples, snap-freezing in liquid nitrogen is the gold standard. For biofluids, immediate centrifugation at 4°C to separate serum/plasma followed by freezing is critical.

  • Storage: Store processed biological samples at -80°C. Clinical data indicates serum samples are stable for at least 94 days when frozen.[21][22]

  • Fasting: For clinical or animal studies, it is recommended that the subject fast prior to sample collection, as post-meal metabolic changes can affect amino acid levels.[21][22]

References

  • Chemsrc. (2025).
  • Solubility of Things. (n.d.). This compound. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • D'Alessandro, A., Gertsman, I., & Nemkov, T. (2017). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Rapid Communications in Mass Spectrometry, 31(15), 1239–1246. [Link]
  • National Center for Biotechnology Information. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. PubMed. [Link]
  • ResearchGate. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF. [Link]
  • He, M., & Tang, G. L. (2007). This compound in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 76(4), 761-769. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (n.d.). Various routes of this compound biosynthesis in microorganisms. [Link]
  • Quora. (2012).
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
  • Khosla, C., et al. (2007). Biosynthesis of this compound by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 129(12), 3452–3453. [Link]
  • Moulin, M., et al. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry, 308(2), 320-327. [Link]
  • News-Medical.Net. (2025). Scientists uncover how amino acids stabilize proteins in solution. [Link]
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
  • Dodt, G., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. Biochemical Journal, 345(3), 487–494. [Link]
  • He, M., & Tang, G. L. (2007). This compound in microbes: biosynthetic routes and enzymes. PubMed. [Link]
  • University of Colorado Hospital Clinical Laboratory. (2023). This compound, SERUM. [Link]
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  • ResearchGate. (n.d.). The metabolic pathway of l-pipecolic acid and the heterologous expression the key enzyme LCD. [Link]
  • Kim, H. S., et al. (2017). Application of stabilizer improves stability of nanosuspended branched-chain amino acids and anti-inflammatory effect in LPS-induced RAW 264.7 cells. Journal of microbiology and biotechnology, 27(12), 2244–2250. [Link]
  • Google Patents. (1985).
  • Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, 10(2), bio055705. [Link]
  • Asante Lab Test Catalog. (n.d.). This compound, Serum. [Link]
  • Silberstein, O. O., Adjarian, R. M., & Thompson, J. F. (1957). Determination of this compound in Biological Materials. Analytical Chemistry, 29(10), 1506–1508. [Link]
  • CANBI. (n.d.).
  • Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant Physiology, 176(1), 589–602. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
  • Návarová, H., et al. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
  • Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. PubMed. [Link]
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Technical Support Center: Refining Pipecolic Acid Analysis in Woody Plants

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of pipecolic acid (Pip) in woody plants. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quantifying this critical signaling molecule. Woody plants, with their dense and complex biochemical matrices, present unique challenges compared to herbaceous models like Arabidopsis thaliana. This guide provides in-depth, field-proven insights, troubleshooting solutions, and validated protocols to ensure the accuracy and reproducibility of your results.

Core Concepts: Understanding this compound in Plant Immunity
What is this compound and why is it crucial for Systemic Acquired Resistance (SAR)?

This compound is a non-proteinogenic amino acid derived from the catabolism of L-lysine.[1][2][3] In recent years, it has been identified as a pivotal signaling molecule in the plant immune system. Upon local pathogen infection, Pip accumulates not only at the infection site but also in distal, uninfected tissues.[1][4] This systemic accumulation is a prerequisite for establishing Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity that protects the entire plant from subsequent pathogen attacks.[5][6][7][8]

The biosynthesis of Pip from lysine is a two-step enzymatic process.[9][10][11] The aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1) first converts lysine into an intermediate, which is then reduced by SARD4 (SAR-DEFICIENT4) to form this compound.[9][12] Pip can be further converted by the enzyme FMO1 into N-hydroxy-pipecolic acid (NHP), which is considered the active defense hormone that triggers SAR.[5][13] Understanding this pathway is essential for interpreting metabolic data and designing experiments.

Pipecolic_Acid_Biosynthesis Lys L-Lysine P2C Δ1-piperideine-2- carboxylic acid (P2C) Lys->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid (NHP) Pip->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Activates

Sources

Improving the efficiency of the ninhydrin derivatization of pipecolic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of complex derivatization procedures. The ninhydrin derivatization of pipecolic acid is a classic analytical challenge that requires a deeper understanding than the standard protocol for primary amino acids. This compound, a secondary amine, reacts differently with ninhydrin, and achieving efficient, reproducible results demands careful control over several key parameters.

This technical support guide is designed to move beyond a simple set of instructions. It provides a framework for understanding the reaction's mechanism, anticipating potential pitfalls, and systematically troubleshooting issues. We will explore the causality behind each step, empowering you to adapt and optimize the procedure for your specific application.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when approaching this specific derivatization.

Q1: Why doesn't my this compound sample turn deep purple with ninhydrin?

A1: This is the most fundamental point of confusion. The iconic deep purple color, known as Ruhemann's purple, is the product of ninhydrin reacting with primary amines.[1][2][3] this compound is a secondary amine. Its reaction with ninhydrin yields a yellow or orange-colored iminium salt.[1][4][5] If you are expecting a purple color, you are monitoring the wrong endpoint. The absorbance for this yellow-orange product should be measured at a lower wavelength (around 440 nm) rather than the 570 nm used for Ruhemann's purple.[6]

Q2: What are the most critical factors influencing the efficiency of the reaction?

A2: The derivatization of secondary amines like this compound is significantly more sensitive to reaction conditions than that of primary amino acids. The most critical factors are:

  • pH: The reaction is highly pH-dependent. An acidic buffer, typically an acetate or citrate buffer around pH 5.2-5.5, is essential for optimal color formation.[7]

  • Reagent Composition & Stability: The ninhydrin reagent itself is prone to degradation from oxygen and light.[7] Using a stable formulation, often containing a solvent like Dimethyl Sulfoxide (DMSO) and a reducing agent like hydrindantin or stannous chloride, is crucial for consistent results.[7][8][9]

  • Temperature and Time: The reaction is slow at room temperature and requires heating.[1] However, excessive heating time or temperature can lead to the degradation of the colored product. A controlled heating block or water bath set between 90°C and 100°C is typical.[1] Some modern methods utilize microwave heating to drastically shorten the reaction time from minutes to seconds.[10][11]

  • Presence of Primary Amines: Primary amines in your sample will react much more readily with ninhydrin to produce the intensely colored Ruhemann's purple, which can interfere with the spectrophotometric measurement of the this compound derivative. Sample cleanup is therefore critical.[10][11]

Q3: My ninhydrin reagent solution seems unstable. How can I prepare and store it correctly?

A3: Reagent instability is a major source of poor reproducibility. Traditional alcohol-based reagents have a limited shelf life of only a few days, even when refrigerated.[7] For superior stability and performance, a DMSO-based reagent is recommended.[7][8] Here is the rationale:

  • Solvent Choice: DMSO is a superior solvent for both ninhydrin and its reduced form, hydrindantin, enhancing stability and color yield compared to alcohols.[7][8]

  • Reducing Agent: The reaction requires both oxidized and reduced forms of ninhydrin. Including hydrindantin in the preparation ensures rapid and consistent color development.[5][7]

  • Storage: The final reagent should be stored in a sealed amber glass bottle at 2-8°C to protect it from light and air.[7] Flushing the headspace with an inert gas like nitrogen or argon before sealing can further extend its shelf life.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the experiment.

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Color Development 1. Incorrect Wavelength: You are measuring at 570 nm (for purple) instead of the correct wavelength for the yellow this compound derivative. 2. Reagent Degradation: The ninhydrin reagent has oxidized due to improper storage or age.[1][7] 3. Insufficient Heating: The reaction temperature was too low or the incubation time was too short.[1] 4. Incorrect pH: The reaction buffer is outside the optimal acidic range (e.g., pH 5.2-5.5).[7]1. Scan Wavelengths: Perform a wavelength scan from 400-600 nm to find the absorbance maximum for your this compound standard. It should be around 440 nm.[6] 2. Prepare Fresh Reagent: Prepare a fresh, stable DMSO-based ninhydrin reagent. (See Protocol section). 3. Optimize Temperature/Time: Ensure your water bath or heating block is at the target temperature (e.g., 90-100°C). Systematically test incubation times (e.g., 15, 30, 45 minutes) to find the optimum for your system.[9][12] 4. Verify Buffer pH: Calibrate your pH meter and confirm the pH of your reaction buffer.
Poor Reproducibility / Inconsistent Results 1. Reagent Instability: The reagent is degrading between experiments.[7] 2. Variable Heating: Inconsistent temperature or timing between samples. 3. Pipetting Errors: Inaccurate dispensing of sample or reagents. 4. Solvent Evaporation: Uncapped tubes during heating can lead to changes in concentration.1. Use Stable Reagent: Switch to a high-stability DMSO-based ninhydrin reagent and store it properly.[7][8] 2. Use a Heating Block: A dry heating block provides more consistent temperature control than a water bath. Use a precise timer for all incubations. 3. Calibrate Pipettes: Ensure all pipettes are calibrated and use proper pipetting technique. 4. Seal Tubes: Securely cap all reaction tubes during the heating step.
High Background Absorbance 1. Contamination: Ammonia or other amines are present in glassware, water, or buffers.[1] 2. Reagent Blank is Colored: The ninhydrin reagent itself is contributing to the color, indicating degradation.[1]1. Use High-Purity Reagents: Use ammonia-free, HPLC-grade water and high-purity buffer components. Ensure all glassware is meticulously cleaned. 2. Run a Reagent Blank: Always include a blank (all reagents minus the sample) with each run and subtract its absorbance from all readings. If the blank absorbance is high, prepare fresh reagent.
Interference from Other Compounds 1. Primary Amines Present: The sample contains primary amino acids, which produce an intense purple color that overwhelms the yellow signal from this compound.[10][11]1. Selective Removal of Primary Amines: Implement a pre-derivatization cleanup step. A common and effective method is to treat the sample with nitrous acid, which selectively destroys primary amino groups while leaving secondary amines like this compound intact.[10][11]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered WeakSignal Weak or No Signal Start->WeakSignal PoorReproducibility Poor Reproducibility Start->PoorReproducibility HighBackground High Background Start->HighBackground CheckWavelength Verify Wavelength (scan 400-600 nm) WeakSignal->CheckWavelength Is λ correct? CheckReagent Check Reagent (Prepare Fresh) PoorReproducibility->CheckReagent CheckTechnique Review Technique (Pipetting, Sealing Tubes) PoorReproducibility->CheckTechnique CheckContamination Check for Contamination (Clean Glassware, Use Pure Reagents) HighBackground->CheckContamination CheckWavelength->CheckReagent Yes CheckConditions Check Temp/Time/pH CheckReagent->CheckConditions Yes CleanupStep Consider Primary Amine Cleanup (Nitrous Acid) CheckConditions->CleanupStep If primary amines suspected Success Problem Resolved CheckConditions->Success If no primary amines RunBlank Run Reagent Blank CheckContamination->RunBlank CheckTechnique->CheckConditions RunBlank->CheckReagent If blank is high RunBlank->Success If blank is low CleanupStep->Success ExperimentalWorkflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis ReagentPrep Prepare Stable Ninhydrin Reagent Mix Mix Sample with Ninhydrin Reagent ReagentPrep->Mix SamplePrep Prepare Samples & Standards Cleanup Optional: Primary Amine Removal (Nitrous Acid) SamplePrep->Cleanup SamplePrep->Mix w/o cleanup Cleanup->Mix Heat Heat Reaction (90°C, 45 min or Microwave) Mix->Heat Cool Cool to Room Temp Heat->Cool Measure Measure Absorbance (approx. 440 nm) Cool->Measure Quantify Quantify using Standard Curve Measure->Quantify

Caption: Workflow for optimized this compound derivatization.

Data Presentation: Summary of Optimized Reaction Parameters

This table summarizes the key quantitative parameters discussed in the literature for achieving an efficient and reproducible ninhydrin reaction.

ParameterOptimal Value / RangeRationale & Reference(s)
pH 5.0 - 5.5Essential for optimal color formation and stability of the iminium salt derivative. [7]
Solvent System DMSO / Aqueous Acetate Buffer (e.g., 50/50 v/v)DMSO provides superior stability and color yield for the reagent compared to traditional solvents like ethanol. [7][8]
Ninhydrin Conc. 20 - 25 g/L (in final reagent)Ensures the reagent is not a limiting factor in the reaction. [8][9]
Hydrindantin Conc. 0.8 - 1.0 g/L (in final reagent)The inclusion of a reducing agent is crucial for rapid and consistent color development. [7][8][9]
Temperature 90 - 100 °CProvides the necessary activation energy for the reaction to proceed efficiently. [1][9]
Reaction Time Conventional: 20 - 45 min Microwave: 1 - 2 minSufficient time for reaction completion without causing degradation of the chromophore. Microwave heating offers a significant speed advantage. [9][10][11][12]
Detection Wavelength ~440 nmCorresponds to the absorbance maximum of the yellow-orange iminium salt formed from secondary amines like this compound. [6]

By understanding the underlying chemistry and systematically controlling these parameters, you can transform the ninhydrin derivatization of this compound from a challenging assay into a robust and reliable analytical tool.

References

  • BenchChem. (n.d.). Application Note: Preparation of a Stable Ninhydrin Reagent Solution.
  • Koepp, L. J., & Hoffmann, G. F. (1986). Determination of this compound in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229-237.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841.
  • ResearchGate. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry | Request PDF.
  • Moulin, M., Deleu, C., Larher, F., & Bouchereau, A. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry, 302(2), 320-327.
  • Stauß, A. C., Fuchs, C., Jansen, P., Repert, S., Alcock, K., Ludewig, S., & Rozhon, W. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 29(14), 3262.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841.
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2005). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 51(6), 1031-1036.
  • ResearchGate. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave | Request PDF.
  • Stauß, A. C., Fuchs, C., Jansen, P., Repert, S., Alcock, K., Ludewig, S., & Rozhon, W. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 29(14), 3262.
  • BenchChem. (n.d.). Ninhydrin Reaction Optimization: Technical Support Center.
  • Dalynn Biologicals. (2014). NINHYDRIN REAGENT.
  • Schweet, R. S. (1954). The quantitative determination of proline and this compound with ninhydrin. Journal of Biological Chemistry, 208(2), 603-613.
  • Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
  • Wikipedia. (n.d.). Ninhydrin.
  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
  • BenchChem. (n.d.). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.
  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction.
  • Moulin, M., Deleu, C., Larher, F. R., & Bouchereau, A. (2002). High-performance liquid chromatography determination of this compound after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry, 302(2), 320-327.
  • Stauß, A. C., Fuchs, C., Jansen, P., Repert, S., Alcock, K., Ludewig, S., & Rozhon, W. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 29(14), 3262.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Ninhydrin Color Development Method.

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Validation & Comparative

Validating Pipecolic Acid's Role in Systemic Acquired Resistance: A Comparative Guide to Knockout Mutant Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing broad-spectrum, long-lasting protection against a wide range of pathogens following an initial localized infection.[1][2][3] For decades, salicylic acid (SA) was considered the primary signaling molecule orchestrating this response. However, mounting evidence has pointed to the indispensable role of the non-protein amino acid L-pipecolic acid (Pip) as a central regulator of SAR.[1][4][5] This guide provides an in-depth comparison of experimental data derived from knockout mutant studies, which have been instrumental in validating the function of Pip in plant immunity. We will explore the genetic tools, key experimental workflows, and the causal logic behind these approaches to offer a comprehensive understanding for researchers in plant biology and drug development.

The Pipecolic Acid Biosynthesis and Signaling Pathway: A Genetic Dissection

The journey of Pip from its precursor, L-lysine, to its role in activating downstream defense signaling is a multi-step enzymatic process. The discovery and characterization of this pathway have been largely dependent on the analysis of Arabidopsis thaliana mutants that are deficient in SAR.

Three key genes have been identified as central to the Pip-mediated SAR pathway:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) : This gene encodes an aminotransferase that catalyzes the initial step in Pip biosynthesis from L-lysine.[5][6]

  • SAR-DEFICIENT 4 (SARD4) : This gene encodes a reductase that converts the intermediate from the ALD1-catalyzed reaction, Δ1-piperideine-2-carboxylic acid (P2C), into this compound.[7][8][9]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) : This gene encodes a monooxygenase that is crucial for SAR.[4][9] FMO1 acts downstream of Pip, catalyzing its conversion to the potent signaling molecule N-hydroxy-pipecolic acid (NHP), which is now considered the final, active defense hormone that triggers SAR.[1][10]

The logic of using knockout mutants is straightforward: by disrupting a specific gene in this pathway, we can observe the resulting biochemical and physiological consequences, thereby deducing the gene's function. The ald1 and sard4 mutants are unable to produce Pip, while the fmo1 mutant can produce Pip but cannot convert it to its active NHP form.[4][9][11] This genetic toolkit allows for a precise dissection of the pathway.

Pipecolic_Acid_Pathway This compound Biosynthesis and Signaling in SAR cluster_biosynthesis Biosynthesis cluster_signaling Downstream Signaling cluster_mutants Knockout Mutant Blocks Lysine L-Lysine P2C Δ1-piperideine- 2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid (NHP) Pip->NHP FMO1 SA_Bio Salicylic Acid Biosynthesis NHP->SA_Bio Amplifies SAR_Activation SAR Activation NHP->SAR_Activation Induces PR1_Exp PR1 Gene Expression SA_Bio->PR1_Exp PR1_Exp->SAR_Activation ald1_mutant ald1 mutant ald1_mutant->P2C sard4_mutant sard4 mutant sard4_mutant->Pip fmo1_mutant fmo1 mutant fmo1_mutant->NHP

Caption: The this compound biosynthesis pathway and its role in SAR signaling.

Comparative Analysis: Wild-Type vs. Knockout Mutants in Action

The definitive evidence for this compound's role comes from direct comparative experiments. Here, we summarize the typical results from a canonical SAR induction experiment, comparing wild-type (Col-0) plants with ald1, sard4, and fmo1 knockout mutants.

Experimental Rationale: The experiment aims to determine if the inability to synthesize or modify this compound compromises the plant's ability to mount a systemic immune response. This is tested by measuring three key parameters: the accumulation of Pip itself, the expression of a key SAR marker gene (PR1), and, most critically, the ability to restrict pathogen growth in systemic leaves.

Table 1: Comparative Analysis of SAR Components in Wild-Type and Knockout Mutants

GenotypePathogen-Induced this compound (Pip) Accumulation (in distal leaves)Pathogen-Induced PR1 Gene Expression (in distal leaves)Bacterial Growth in Distal Leaves (cfu/cm²)SAR Competency
Wild-Type (Col-0) HighHigh~10⁵Yes
ald1 mutant Undetectable[4][11]Basal/Very Low[5]~10⁷No
sard4 mutant Undetectable[7][8][11]Basal/Very Low[8]~10⁷No
fmo1 mutant High (or higher than WT)[11]Basal/Very Low~10⁷No

Interpretation of Comparative Data:

  • Wild-Type (Col-0): Following a primary infection, wild-type plants accumulate high levels of Pip in their systemic (distal) leaves. This correlates with a strong induction of the PATHOGENESIS-RELATED 1 (PR1) gene, a widely accepted molecular marker for SAR.[3][12] Consequently, when these distal leaves are challenged with a secondary infection, bacterial growth is significantly restricted, demonstrating a successful SAR response.[4]

  • ald1 and sard4 mutants: These mutants are unable to synthesize Pip, and as the data shows, no Pip accumulation is detected in distal leaves post-primary infection.[4][7][8][11] This failure to produce Pip leads to a lack of PR1 induction and, critically, an inability to restrict pathogen growth in the secondary challenge.[4][5][8] This provides strong evidence that Pip biosynthesis is necessary for SAR.

  • fmo1 mutant: The fmo1 mutant presents a fascinating case. These plants accumulate Pip, sometimes to even higher levels than wild-type, yet they are still SAR-deficient.[11] This demonstrates that Pip alone is not sufficient to trigger SAR; it requires the FMO1-dependent conversion to NHP to be effective.[4][10]

Essential Protocols for SAR and this compound Analysis

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are step-by-step methodologies for the key experiments used to generate the comparative data discussed above.

Experimental Workflow for Validating SAR Competency

Caption: Standard experimental workflow for a Systemic Acquired Resistance (SAR) assay.

Protocol 1: SAR Induction and Pathogen Growth Assay

Causality: This protocol is designed to mimic a natural infection process. A low-dose primary infection with an avirulent or virulent strain of Pseudomonas syringae allows the plant to initiate a systemic response without being overwhelmed.[13][14] The secondary challenge, performed on distal leaves, directly tests whether this systemic response has conferred enhanced resistance.

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., Col-0, ald1, sard4, fmo1) in a controlled environment for approximately 4-5 weeks.

  • Bacterial Culture: Prepare an overnight culture of Pseudomonas syringae pv. maculicola ES4326 in King's B medium with appropriate antibiotics.[15][16]

  • Primary Inoculation:

    • Centrifuge the bacterial culture, wash the pellet, and resuspend in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.005.

    • Using a needleless syringe, infiltrate this suspension into three lower leaves of each plant.

    • For mock-treated controls, infiltrate with 10 mM MgCl₂ only.

  • SAR Development: Return plants to the growth chamber for 48 hours to allow for the establishment of SAR.

  • Secondary Challenge:

    • Prepare a second bacterial suspension at a lower density (OD₆₀₀ = 0.001).

    • Infiltrate three upper, distal leaves that were not part of the primary inoculation.

  • Quantify Bacterial Growth:

    • After 3 days, collect leaf discs of a known area from the challenge-infected leaves.

    • Homogenize the tissue in 10 mM MgCl₂, create a serial dilution series, and plate on selective agar plates.

    • Incubate for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.[17]

Self-Validation: The inclusion of mock-treated wild-type plants serves as a negative control, establishing the baseline for bacterial growth without SAR. Pathogen-treated wild-type plants serve as the positive control, demonstrating the expected reduction in bacterial growth due to a successful SAR response.

Protocol 2: Quantification of this compound by GC-MS

Causality: Direct measurement of the signaling molecule is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying small molecules like this compound from complex biological samples.[6][18]

  • Sample Collection: Harvest distal leaves 48 hours after primary inoculation and immediately freeze in liquid nitrogen.

  • Extraction: Homogenize ~50 mg of leaf tissue. Extract metabolites using a methanol/chloroform/water solvent system.

  • Derivatization: The key to making Pip amenable to GC-MS is derivatization. A common and efficient method uses propyl chloroformate, which converts amino and carboxyl groups into less polar, more volatile derivatives.[6][19][20]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer fragments and detects them, allowing for specific identification and quantification against a standard curve.[18][19]

Self-Validation: The use of an internal standard (e.g., norvaline), which is added at the beginning of the extraction, is critical.[19][20] This standard corrects for any sample loss during preparation, ensuring accurate quantification.

Protocol 3: Gene Expression Analysis by qRT-PCR

Causality: Measuring the transcript levels of SAR marker genes like PR1 provides a molecular snapshot of the defense status of the plant tissue.[12][21] A strong induction of PR1 is a reliable indicator that the SAR signaling pathway has been activated.[3][22]

  • RNA Extraction: From distal leaves harvested 48 hours post-inoculation, extract total RNA using a suitable kit or Trizol-based method.

  • cDNA Synthesis: Treat the RNA with DNase to remove any contaminating genomic DNA. Then, synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative RT-PCR:

    • Set up PCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers for the PR1 gene and a reference (housekeeping) gene (e.g., Actin or UBQ).

    • Run the reaction in a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of PR1 using the ΔΔCt method, normalizing its expression to the reference gene. This shows the fold-change in PR1 expression in pathogen-treated samples relative to mock-treated controls.

Self-Validation: The housekeeping gene serves as an internal control to normalize for differences in the amount of starting RNA, ensuring that observed changes in PR1 expression are genuine and not artifacts of sample preparation.

Conclusion and Future Directions

The comparative analysis of knockout mutants has unequivocally validated the central role of the this compound biosynthesis and signaling pathway in systemic acquired resistance. The data clearly demonstrates that the synthesis of Pip (via ALD1 and SARD4) and its subsequent conversion to NHP (via FMO1) are essential steps for the activation of downstream defenses and the establishment of SAR.[1][4][7][8][10]

This foundational knowledge, built upon the logical and systematic dissection of the pathway using genetic mutants, provides a robust platform for future research. It opens avenues for the development of novel crop protection strategies aimed at enhancing NHP-mediated SAR to create plants with durable, broad-spectrum disease resistance.[2][23] Further research into the transport of these molecules, the receptors that perceive them, and their interaction with other defense hormone pathways will continue to illuminate the sophisticated immune system of plants.

References

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Ding, Y., Sun, T., Ao, K., Yue, Y., Sun, X., Zhang, Y., & Li, X. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2543–2558. [Link]
  • Tiwari, S., Thakur, A., & Shankar, J. (2025). This compound: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(7), 130808. [Link]
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  • An, C., et al. (2012). Expression of pathogenesis related genes in response to salicylic acid, methyl jasmonate and 1-aminocyclopropane-1-carboxylic acid in Malus hupehensis (Pamp.) Rehd. PMC - PubMed Central. [Link]
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Sources

A Comparative Guide to Pipecolic and Salicylic Acid Signaling in Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the pipecolic acid (Pip) and salicylic acid (SA) signaling pathways, two critical networks governing plant defense, particularly Systemic Acquired Resistance (SAR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal logic behind our current understanding and the experimental frameworks used to validate it. We will explore the biosynthesis, perception, and transduction of each signal, dissect their intricate crosstalk, and provide actionable experimental protocols for their study.

Section 1: The Central Players in Systemic Immunity

Plants, being sessile, have evolved sophisticated chemical defense systems to combat pathogen attacks. When a localized infection occurs, they can develop a broad-spectrum, long-lasting immunity in distant, uninfected tissues—a phenomenon known as Systemic Acquired Resistance (SAR).[1] This remarkable defense priming is orchestrated by a complex interplay of mobile signals. For decades, salicylic acid (SA) was considered the principal signaling molecule in this process.[2] However, recent discoveries have unveiled the indispensable role of the lysine-derived amino acid, this compound (Pip), and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), as key regulators of SAR.[3][4] Understanding the unique and overlapping functions of these two signaling networks is paramount for developing novel strategies to enhance crop resilience. This guide will dissect and compare these two crucial pathways, providing both the mechanistic framework and the experimental tools to investigate them.

Section 2: The this compound Pathway: A Lysine-Derived Defense Amplifier

The identification of this compound as a central regulator of SAR has reshaped our understanding of plant immunity.[5] Its accumulation is a prerequisite for the full induction of systemic resistance, acting as a critical amplifier of defense responses.[6]

Biosynthesis and Activation

The journey to the active defense signal NHP begins with the amino acid L-lysine and involves a core enzymatic cascade.

  • From Lysine to a Cyclic Intermediate: The pathway is initiated in the chloroplasts. The aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) catalyzes the conversion of L-lysine into an intermediate, 2,3-dehydrothis compound (2,3-DP).[7][8] Plants with mutations in the ALD1 gene are deficient in Pip accumulation and exhibit compromised SAR.[6][9]

  • Reduction to this compound: The intermediate 2,3-DP is then reduced to form L-pipecolic acid. The reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4) is a key enzyme in this step, converting 2,3-DP to Pip.[7][9]

  • Hydroxylation to the Active Signal: For the signal to be fully active in SAR, Pip is hydroxylated to form N-hydroxy-pipecolic acid (NHP). This critical conversion is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) .[8][10] The discovery of NHP as the potent signaling molecule, rather than Pip itself, was a significant breakthrough.[3][11] Like ald1 mutants, fmo1 mutants are also defective in SAR.[6][10]

Pipecolic_Acid_Pathway Lysine L-Lysine DP 2,3-Dehydropipecolic Acid (2,3-DP) Lysine->DP Pip This compound (Pip) DP->Pip NHP N-hydroxy-pipecolic Acid (NHP) Pip->NHP SAR Systemic Acquired Resistance (SAR) NHP->SAR

Caption: Biosynthesis of the active immune signal NHP from L-lysine.

Signal Transduction

While the receptor for Pip or NHP remains to be definitively identified, the downstream effects are well-documented. NHP is considered a critical mobile signal that travels from infected to systemic tissues to establish SAR.[11] Its signaling function involves potentiating the production of salicylic acid and orchestrating defense priming, which prepares the plant for a faster and stronger response to subsequent attacks.[6][12] A key aspect of Pip/NHP signaling is the establishment of a positive feedback loop; for instance, Pip can induce the activation of MAP kinases (MPK3/6), which in turn, via the transcription factor WRKY33, upregulate ALD1 expression, thus amplifying the signal.[8][13]

Section 3: The Salicylic Acid Pathway: The Classic Defense Hormone

Salicylic acid is a phenolic compound that has long been recognized as a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens.[2][14] It plays a central role in both local defense at the site of infection and the establishment of SAR.

Biosynthesis

Plants primarily synthesize SA from the aromatic amino acid precursor chorismate, a product of the shikimate pathway. Two distinct routes have been identified:

  • The Isochorismate (ICS) Pathway: This is the major pathway for pathogen-induced SA biosynthesis in the model plant Arabidopsis thaliana.[15][16] Chorismate is converted to isochorismate by ISOCHORISMATE SYNTHASE 1 (ICS1) in the plastids.[14] Subsequent steps, though not fully elucidated in a linear fashion, involve the enzyme PBS3 , which conjugates isochorismate to glutamate, a crucial step for SA accumulation.[15][17]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: In some plant species, a significant portion of SA can be synthesized from cinnamate, which is produced from phenylalanine by the action of PHENYLALANINE AMMONIA-LYASE (PAL) .[15][17] While this pathway contributes less to the overall SA pool during infection in Arabidopsis, it remains an important route in other plants.[18]

Signal Perception and Transduction

The perception of SA triggers a massive transcriptional reprogramming to activate defense.

  • SA Receptors: SA is perceived by a class of receptors, primarily NONEXPRESSER OF PR GENES 1 (NPR1) and its paralogs NPR3 and NPR4 .[19][20] These proteins act as master regulators of SA-mediated immunity.[21]

  • NPR1 Activation: In unchallenged cells, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the reduction of cysteine residues in NPR1, causing its monomerization.[22]

  • Nuclear Translocation and Gene Activation: Monomeric NPR1 translocates to the nucleus, where it interacts with TGA transcription factors .[23] This interaction is essential for binding to the promoters of SA-responsive genes, such as PATHOGENESIS-RELATED (PR) genes (PR1, PR2, PR5), leading to their expression and the establishment of an antimicrobial state.[24][25] NPR3 and NPR4 act as transcriptional repressors that are relieved by SA binding, providing an additional layer of control.[20]

Salicylic_Acid_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1 SA_accum Salicylic Acid (SA) Accumulation Isochorismate->SA_accum PBS3 & other enzymes NPR1_mono NPR1 (Monomer) SA_accum->NPR1_mono promotes monomerization NPR1_oli NPR1 (Oligomer) NPR1_nuc NPR1 NPR1_mono->NPR1_nuc translocation TGA TGA Factors NPR1_nuc->TGA interacts with PR1 PR Gene Expression (e.g., PR1) TGA->PR1 activates

Caption: The SA biosynthesis and signaling cascade leading to defense gene activation.

Section 4: Comparative Analysis: Convergence and Divergence

While both Pip/NHP and SA are essential for SAR, their pathways exhibit critical differences in origin, regulation, and function. Their synergy, however, is what makes systemic immunity so robust.

Key Similarities and Differences
FeatureThis compound PathwaySalicylic Acid Pathway
Precursor L-Lysine (an amino acid)[10]Chorismate (from the shikimate pathway)[16]
Key Biosynthetic Enzymes ALD1, SARD4, FMO1[8][9]ICS1, PBS3 (in Arabidopsis)[14][15]
Active Molecule N-hydroxy-pipecolic acid (NHP)[11]Salicylic Acid (SA)[2]
Primary Role SAR signal amplification and defense priming[5][6]Master regulator of local and systemic defense[14]
Perception Putative receptor (unidentified)NPR1, NPR3, NPR4[20]
Downstream Effectors Induces free radicals, potentiates SA[26]TGA transcription factors, PR gene expression[23]
Crosstalk: A Synergistic Defense Network

The Pip/NHP and SA pathways are not independent but are intricately linked in a mutually amplifying network.

  • Pip/NHP Potentiates SA Accumulation: A key function of the Pip/NHP signal is to amplify the production of SA in systemic tissues.[6][10] In ald1 or fmo1 mutants, SA accumulation in distal leaves following a primary infection is significantly reduced, demonstrating that the Pip pathway acts upstream to ensure a robust SA response.[6]

  • SA-Dependent and -Independent Functions of Pip: Research using double mutants (e.g., sid2 ald1, which are deficient in both SA and Pip biosynthesis) has revealed that Pip/NHP signaling has both SA-dependent and SA-independent roles.[6][12] While a major part of Pip's function is to boost SA levels, it also contributes to SAR through a separate, albeit more moderate, mechanism.[12][27] This dual functionality provides robustness to the plant immune system.

  • SA Receptors Regulate NHP Biosynthesis: Conversely, the perception of SA through NPR1 and NPR4 is required for the activation of NHP biosynthesis, indicating a feedback loop where SA signaling promotes the production of its own amplifying signal.[20]

Quantitative Comparison of Defense Contribution

The importance of each pathway can be quantitatively assessed by measuring pathogen growth in various genetic backgrounds. The data consistently show that mutants in either pathway are more susceptible to pathogens, while double mutants often exhibit additive susceptibility.

GenotypePathway(s) DisruptedRelative Pathogen Growth (vs. Wild-Type)Interpretation
Wild-Type (Col-0)None1xBaseline resistance
ald1This compound~10x - 50xPip is crucial for basal and systemic resistance.[6][9]
fmo1Pip to NHP conversion~10x - 50xThe active signal NHP is essential for resistance.[6][8]
sid2Salicylic Acid~50x - 100xSA is a major contributor to basal resistance.[6]
npr1Salicylic Acid Perception~50x - 100xNPR1 is the master regulator of SA-mediated defense.[21]
sid2 ald1Pip and SA>100xThe pathways are synergistic; loss of both severely compromises immunity.[6][12]

Note: Relative pathogen growth values are illustrative, based on published findings, and can vary depending on the pathogen, conditions, and time point.

Section 5: Essential Experimental Methodologies

Investigating these pathways requires precise and validated protocols. The causality behind these experimental choices lies in isolating and quantifying the key components—the signaling molecules, the genes, and the ultimate biological outcome (pathogen resistance).

Protocol 1: Quantification of this compound and Salicylic Acid via LC-MS/MS

This protocol provides a robust method for simultaneously measuring Pip and SA levels, allowing for direct comparison of their accumulation dynamics.

  • Tissue Harvest & Homogenization:

    • Flash-freeze 50-100 mg of plant leaf tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Rationale: Flash-freezing immediately halts metabolic activity, preserving the in vivo concentrations of the analytes.

  • Extraction:

    • Add 1.0 mL of an extraction solvent (e.g., 80% methanol) containing deuterated internal standards (e.g., d4-SA, d9-Pip) to the powdered tissue.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

    • Rationale: The organic solvent precipitates proteins and extracts small molecules. Internal standards are crucial for accurate quantification, correcting for losses during sample preparation.

  • Clarification:

    • Centrifuge the extract at >14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microfuge tube.

    • Rationale: This step removes insoluble debris that could interfere with chromatographic analysis.

  • Analysis by LC-MS/MS:

    • Inject the clarified extract onto a reverse-phase C18 liquid chromatography (LC) column.

    • Elute the compounds using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for SA, Pip, and their internal standards.

    • Rationale: LC separates the molecules based on their physicochemical properties. MS/MS provides high selectivity and sensitivity for unambiguous identification and quantification.

Protocol 2: Pseudomonas syringae Growth Assay in Arabidopsis

This assay is the gold standard for quantifying plant susceptibility to a bacterial pathogen, providing a direct measure of the effectiveness of the immune response.[28][29]

Pathogen_Assay_Workflow Start 1. Bacterial Culture Inoc 2. Plant Inoculation (Syringe or Dip) Start->Inoc Incubate 3. Incubation (2-3 days) Inoc->Incubate Harvest 4. Harvest Leaf Discs Incubate->Harvest Homog 5. Homogenize in 10mM MgCl₂ Harvest->Homog Dilute 6. Serial Dilution Homog->Dilute Plate 7. Plate Dilutions on KB Agar Dilute->Plate Count 8. Incubate & Count Colony Forming Units (CFU) Plate->Count

Caption: Workflow for a quantitative bacterial pathogen growth assay.

  • Bacterial Culture Preparation:

    • Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B (KB) agar plate with the appropriate antibiotic (e.g., rifampicin). Incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

  • Inoculation:

    • Harvest bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend to a final optical density at 600 nm (OD₆₀₀) of 0.002 in 10 mM MgCl₂.

    • Infiltrate the bacterial suspension into the abaxial side of leaves of 4-week-old Arabidopsis plants using a needleless 1 mL syringe.[30] Alternatively, for high-throughput screening, seedlings can be dip-inoculated in the bacterial suspension containing a surfactant like Silwet L-77.[28]

    • Rationale: A defined inoculum concentration is critical for reproducible results. Syringe infiltration ensures a precise amount of bacteria is delivered into the apoplast.

  • Sampling and Quantification:

    • At 0 and 3 days post-inoculation (dpi), collect two leaf discs from the infiltrated area using a 6 mm biopsy punch.

    • Homogenize the two discs in 200 µL of 10 mM MgCl₂.

    • Perform a 10-fold serial dilution of the homogenate.

    • Spot 10 µL of each dilution onto KB agar plates.

    • Incubate at 28°C for 2 days and count the number of colonies to calculate the Colony Forming Units (CFU) per cm² of leaf area.

    • Rationale: Comparing CFU at day 0 and day 3 reveals the extent of bacterial proliferation, which is inversely correlated with the strength of the plant's defense response.

Protocol 3: Defense Gene Expression Analysis by qRT-PCR

This method allows for the quantification of transcript levels of key signaling and marker genes, providing insight into which pathways are activated.

  • RNA Extraction and cDNA Synthesis:

    • Harvest leaf tissue at desired time points after treatment or infection and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Rationale: Conversion of RNA to more stable cDNA is necessary for PCR-based quantification.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (e.g., for PR1, ALD1, ICS1), and a SYBR Green-based qPCR master mix.

    • Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.

    • Rationale: SYBR Green fluorescence is directly proportional to the amount of amplified DNA, allowing for quantification of the initial transcript level.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each gene.

    • Normalize the Cq value of the gene of interest to the Cq value of a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN5) to get the ΔCq.

    • Calculate the relative expression level using the 2-ΔΔCq method, comparing the treated sample to a mock-treated control.[31]

    • Rationale: Normalization to a reference gene corrects for variations in RNA input and reverse transcription efficiency, ensuring accurate comparison across samples.

Section 6: Conclusion and Future Perspectives

The signaling pathways of this compound and salicylic acid represent two interconnected pillars of plant systemic immunity. While SA acts as a master regulatory hormone with a well-defined perception and transduction cascade, the Pip/NHP pathway functions as a critical and indispensable amplifier, priming the system and ensuring a rapid and robust defense. Their synergistic relationship, featuring multiple points of positive feedback, provides a resilient defense network.

Despite significant progress, key questions remain. The foremost challenge is the identification of the receptor(s) for Pip and/or NHP. Its discovery will be a landmark achievement, unlocking the immediate downstream signaling events and providing a new target for enhancing crop protection. Further research into the transport mechanisms of these mobile signals and the precise nodes of crosstalk with other hormone pathways, such as those for jasmonic acid and ethylene, will continue to refine our understanding of the intricate web of plant immunity.

References

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  • Lefevere, H., et al. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]
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  • Khan, M. I. R., et al. (2022). The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress. International Journal of Molecular Sciences, 23(15), 8506. [Link]
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A Comparative Guide to Pipecolic Acid Biosynthesis and Function Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from lysine, has emerged as a critical molecule with diverse biological roles across the plant, animal, and microbial kingdoms.[1][2][3][4] Initially identified as a simple catabolite of lysine, recent research has unveiled its significance as a key signaling molecule in plant immunity, a neuromodulator in the mammalian brain, and a precursor for secondary metabolite synthesis in microbes.[1][2][5][6] Understanding the nuances of its biosynthesis and function in different organisms is paramount for advancements in agriculture, neuroscience, and drug development. This guide provides an in-depth, comparative analysis of this compound, supported by experimental data and protocols.

Part 1: Cross-Kingdom Comparison of this compound Biosynthesis

The biosynthesis of this compound from L-lysine, while universally conserved, exhibits distinct enzymatic pathways and intermediates across different biological kingdoms.[6][7]

In Plants: A Key to Systemic Acquired Resistance

In plants, this compound is a central regulator of systemic acquired resistance (SAR), a broad-spectrum immune response.[1][8] Upon pathogen recognition, Pip accumulates not only in the infected leaves but also in distal, uninfected tissues, priming them for a more robust defense against subsequent attacks.[1]

The primary biosynthetic pathway in plants, particularly in the model organism Arabidopsis thaliana, involves two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[9][10][11][12]

  • ALD1 (a lysine aminotransferase): This enzyme catalyzes the transamination of L-lysine, leading to the formation of Δ1-piperideine-2-carboxylic acid (P2C).[10][11][13]

  • SARD4 (a reductase): SARD4 then reduces P2C to form L-pipecolic acid.[9][10][11][13]

Furthermore, in the context of SAR, this compound can be hydroxylated by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) to produce N-hydroxythis compound (NHP), a potent signaling molecule that amplifies plant defense responses.[8][9]

dot

plant_pipecolic_acid_biosynthesis lysine L-Lysine p2c Δ1-piperideine-2-carboxylic acid (P2C) lysine->p2c ALD1 pip L-Pipecolic Acid (Pip) p2c->pip SARD4 nhp N-hydroxythis compound (NHP) pip->nhp FMO1

Caption: this compound biosynthesis pathway in plants.

In Mammals: Distinct Pathways in Different Tissues

In mammals, lysine catabolism, including the formation of this compound, occurs through two primary, tissue-specific pathways: the saccharopine pathway and the this compound pathway.[14][15]

  • Saccharopine Pathway: Predominantly active in the liver and other peripheral tissues, this mitochondrial pathway is the main route for lysine degradation.[14][15] It involves the conversion of lysine to saccharopine, which is then metabolized to α-aminoadipic semialdehyde (AASA). AASA exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[14][15]

  • This compound Pathway: This pathway is the major route for lysine catabolism in the brain and is primarily located in the peroxisomes and cytoplasm.[14][15] A key feature of this pathway is the formation of the intermediate Δ1-piperideine-2-carboxylate (P2C), which is then reduced to L-pipecolic acid.[15]

Both pathways converge at the formation of AASA/P6C, which is further metabolized.[14][15]

dot

mammalian_pipecolic_acid_biosynthesis cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolic This compound Pathway (Brain) lysine1 L-Lysine saccharopine Saccharopine lysine1->saccharopine Lysine-ketoglutarate reductase aasa_p6c1 α-aminoadipic semialdehyde (AASA) / Δ1-piperideine-6-carboxylate (P6C) saccharopine->aasa_p6c1 Saccharopine dehydrogenase lysine2 L-Lysine p2c Δ1-piperideine-2-carboxylate (P2C) lysine2->p2c pip L-Pipecolic Acid p2c->pip Ketimine reductase aasa_p6c2 α-aminoadipic semialdehyde (AASA) / Δ1-piperideine-6-carboxylate (P6C) pip->aasa_p6c2

Caption: Distinct this compound biosynthesis pathways in mammalian liver and brain.

In Microorganisms: A Diverse Metabolic Landscape

Microorganisms exhibit a variety of pathways for this compound biosynthesis, often as a precursor for the synthesis of secondary metabolites with pharmaceutical applications, such as immunosuppressants and antibiotics.[2][6][16][17] Two primary routes have been identified:

  • Via Δ1-piperideine-2-carboxylic acid (P2C): This pathway involves the removal of the α-amino group of lysine.[6]

  • Via Δ1-piperideine-6-carboxylic acid (P6C): This alternative route proceeds through the removal of the ε-amino group of lysine.[6]

The specific enzymes and intermediates can vary significantly between different microbial species.[2][7][16]

Part 2: Comparative Functional Roles of this compound

The functions of this compound are as diverse as its biosynthetic origins, ranging from intercellular signaling to neuromodulation.

Plants: A Master Regulator of Immunity

In the plant kingdom, this compound is a well-established immune signal.[1][8] Its accumulation is necessary for the establishment of SAR and is sufficient to prime plants for enhanced defense responses.[1] this compound and its derivative, NHP, act in concert with other defense hormones like salicylic acid to orchestrate a complex and effective immune response against a broad range of pathogens.[8][9][18] Recent studies also suggest a role for this compound in plant responses to abiotic stresses such as drought.[19]

Mammals: A Neuromodulator and Disease Biomarker

In the mammalian brain, this compound is considered a neuromodulator, with evidence suggesting it can enhance the response of neurons to the inhibitory neurotransmitter GABA.[5][20][21] Specific binding sites for this compound have been identified in the mouse brain, further supporting its role in neuronal signaling.[22]

Elevated levels of this compound in physiological fluids are associated with several human diseases, including:

  • Peroxisomal biogenesis disorders (e.g., Zellweger syndrome): Accumulation of this compound is a key diagnostic marker.[3][23]

  • Pyridoxine-dependent epilepsy: Moderately elevated this compound levels may indicate a need for pyridoxine therapy.[23]

  • Chronic liver diseases: Increased plasma this compound is often observed.[23]

  • Cerebral malaria: Abnormally high levels of this compound have been found in the plasma of children with cerebral malaria.[24]

  • Esophageal Squamous Cell Carcinoma: this compound has been identified as a potential predictive biomarker.[25][26]

Microorganisms: Building Blocks for Bioactive Compounds

In many microorganisms, this compound serves as a crucial precursor for the biosynthesis of a wide array of secondary metabolites with significant biological activities.[2][6] These include immunosuppressants like rapamycin and FK506, as well as various antibiotics and alkaloids.[6][17] Understanding the microbial pathways of this compound biosynthesis is therefore of great interest for the mutasynthesis of novel, pharmaceutically valuable compounds.[2]

Part 3: Comparative Data Summary

FeaturePlantsMammalsMicroorganisms
Primary Function Immune signaling (SAR)[1][8]Neuromodulation, disease biomarker[5][23]Precursor for secondary metabolites[2][6]
Key Biosynthetic Enzymes ALD1, SARD4, FMO1[9][10][11]Lysine-ketoglutarate reductase, Saccharopine dehydrogenase, Ketimine reductase[15]Diverse, including lysine cyclodeaminase[17]
Key Intermediate(s) Δ1-piperideine-2-carboxylic acid (P2C)[10][11]Δ1-piperideine-2-carboxylate (P2C) and Δ1-piperideine-6-carboxylate (P6C)[15]P2C and P6C[6]
Cellular Location of Biosynthesis Cytoplasm/PlastidsMitochondria (Saccharopine pathway), Peroxisomes/Cytoplasm (this compound pathway)[14][15]Cytoplasm

Part 4: Experimental Protocols

Accurate quantification of this compound and assessment of the activity of its biosynthetic enzymes are crucial for research in this field.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a simplified and efficient method for the quantitative analysis of this compound from biological tissues using gas chromatography-coupled mass spectrometry (GC-MS).[3][27]

Objective: To quantify this compound levels in plant or animal tissue samples.

Materials:

  • Biological tissue (e.g., plant leaves, brain tissue)

  • Internal standard (e.g., norvaline)

  • Extraction solvent (e.g., 80% methanol)

  • Derivatization agent (e.g., propyl chloroformate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of tissue in liquid nitrogen.

    • Add a known amount of internal standard.

  • Extraction:

    • Add extraction solvent to the homogenized tissue.

    • Vortex and centrifuge to pellet debris.

    • Collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in a suitable solvent.

    • Add the derivatization agent (e.g., propyl chloroformate) and incubate. This step enhances the volatility of this compound for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use selective ion monitoring (SIM) mode for targeted quantification of the characteristic ions of derivatized this compound and the internal standard.[27][28]

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve.

dot

gcms_workflow start Sample Homogenization (with Internal Standard) extraction Metabolite Extraction start->extraction derivatization Derivatization (e.g., with Propyl Chloroformate) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms analysis Data Analysis (Quantification) gcms->analysis

Caption: A typical experimental workflow for GC-MS quantification of this compound.

Protocol 2: In Vitro Enzyme Activity Assay for ALD1

This protocol outlines a method to determine the enzymatic activity of ALD1, a key enzyme in plant this compound biosynthesis.[29][30]

Objective: To measure the L-lysine aminotransferase activity of ALD1.

Materials:

  • Purified recombinant ALD1 protein

  • L-lysine (substrate)

  • α-ketoglutarate (amino group acceptor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Detection system (e.g., HPLC or GC-MS to quantify the product, glutamate)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, L-lysine, α-ketoglutarate, and PLP.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified ALD1 protein.

    • Incubate for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Quantification:

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant to quantify the amount of glutamate produced. This can be done using HPLC with pre-column derivatization or by GC-MS.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of the enzyme (e.g., in units of nmol of product formed per minute per mg of protein).

Conclusion

This compound is a fascinating and increasingly important molecule whose biological significance spans the tree of life. From orchestrating plant defenses to modulating neuronal activity in mammals and serving as a building block for microbial natural products, the study of this compound offers exciting avenues for research and development. The comparative approach presented in this guide highlights the evolutionary divergence of its biosynthetic pathways and functional roles, providing a solid foundation for further investigation in agriculture, medicine, and biotechnology.

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A Senior Application Scientist's Guide to Validating the Bioactivity of Synthetic Pipecolic Acid Analogs in Planta

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the rigorous validation of synthetic pipecolic acid (Pip) analogs as potential activators of plant immunity. We will move beyond simplistic screening to establish a robust, multi-tiered experimental approach that ensures scientific integrity and delivers actionable insights into the bioactivity and mechanism of action of novel synthetic compounds.

Foundational Understanding: this compound and Systemic Acquired Resistance (SAR)

Localized pathogen infection can trigger a state of heightened, broad-spectrum immunity throughout the plant, a phenomenon known as Systemic Acquired Resistance (SAR).[1][2][3] This long-lasting defense mechanism is critical for plant survival. At the heart of SAR is a complex signaling network where small molecules play a pivotal role.

For decades, salicylic acid (SA) was considered the primary signaling molecule in SAR.[4] However, recent discoveries have identified the lysine-derived metabolite, this compound (Pip), and its N-hydroxylated derivative, N-hydroxythis compound (NHP), as indispensable regulators of this process.[5][6][7] Upon pathogen recognition, Pip biosynthesis is induced, leading to the accumulation of NHP, the active defense hormone that orchestrates the establishment of SAR.[5][8] NHP and SA signaling pathways are mutually potentiated, creating a robust amplification loop that prepares the entire plant for future attacks.[1][9][10]

The development of synthetic Pip analogs is driven by the prospect of creating more potent, stable, or cost-effective SAR inducers for agricultural applications. Validating that these synthetic molecules authentically replicate or enhance the bioactivity of natural Pip is the critical first step in their development.

The SAR Signaling Pathway

The following diagram illustrates the central role of the Pip/NHP signaling module in the activation of SAR.

SAR_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Lysine Lysine Pathogen->Lysine triggers ALD1/SARD4 ALD1/SARD4 Lysine->ALD1/SARD4 biosynthesis Pip Pip ALD1/SARD4->Pip biosynthesis FMO1 FMO1 Pip->FMO1 hydroxylation NHP NHP FMO1->NHP hydroxylation SA_local SA Biosynthesis NHP->SA_local amplifies NHP_sys NHP (Mobile Signal) NHP->NHP_sys Phloem Transport SA_sys SA Accumulation NHP_sys->SA_sys induces PR_Genes Defense Gene (e.g., PR1) Expression SA_sys->PR_Genes SAR SAR (Enhanced Immunity) PR_Genes->SAR

Caption: The this compound/NHP signaling cascade in Systemic Acquired Resistance (SAR).

A Multi-Tiered Framework for in Planta Bioactivity Validation

A credible validation strategy relies on a tiered approach, moving from whole-plant phenotypic assays to specific molecular and metabolic readouts. This ensures that a synthetic analog not only confers disease resistance but does so through the expected biochemical pathways.

Experimental Workflow Overview

Caption: A tiered workflow for validating the bioactivity of synthetic this compound analogs.

Tier 1: Pathogen Growth Inhibition Assay

Causality: The ultimate measure of a SAR activator's efficacy is its ability to reduce disease severity upon pathogen challenge. This assay directly tests whether pretreatment with a synthetic analog can induce a protective state in the plant. We use the model pathosystem Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000), a well-established system for quantifying SAR.[11][12][13]

Detailed Experimental Protocol
  • Plant Growth: Grow Arabidopsis thaliana (Col-0 accession) plants in soil under controlled conditions (e.g., 10-hr light/14-hr dark cycle, 22°C) for 4-5 weeks.

  • Treatment Application:

    • Prepare treatment solutions:

      • Mock: Control solution (e.g., water with 0.01% Silwet L-77).

      • Positive Control: 1 mM Salicylic Acid (SA) or 1 mM this compound (Pip).

      • Test Compound: Synthetic Analog X at a relevant concentration (e.g., 1 mM, or a dose-response series).

    • Apply 3-4 healthy, mature leaves of each plant with the respective solutions using a needleless syringe to infiltrate the leaf apoplast. This is the "inducing" treatment.

  • Pathogen Challenge:

    • Two days after the inducing treatment, prepare a bacterial suspension of virulent Pst DC3000 at a concentration of 5 x 10⁵ colony-forming units (CFU)/mL (OD₆₀₀ = 0.001) in 10 mM MgCl₂.[14]

    • Infiltrate 3-4 untreated, systemic upper leaves on each plant with the bacterial suspension.

  • Quantification of Bacterial Growth:

    • At 3 days post-infection (dpi), collect two leaf discs (0.5 cm² each) from the challenged leaves.

    • Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on King's B agar medium containing rifampicin (50 µg/mL).

    • Incubate plates at 28°C for 2 days and count the number of colonies to determine the CFU per cm² of leaf tissue.

Comparative Data Presentation
Treatment (Inducer)Pathogen Growth (log₁₀ CFU/cm²) at 3 dpiFold Reduction vs. Mock
Mock (Water)7.5 ± 0.21.0
Salicylic Acid (1 mM)5.8 ± 0.350.1
This compound (1 mM)6.1 ± 0.225.1
Synthetic Analog X (1 mM) 5.9 ± 0.3 39.8

Data are presented as mean ± standard deviation (n=8). This table presents hypothetical data for illustrative purposes.

Interpretation: A statistically significant reduction in bacterial growth in plants pre-treated with Synthetic Analog X, comparable to the positive controls (SA and Pip), provides strong initial evidence of its bioactivity in inducing disease resistance.

Tier 2: Defense Gene Expression Analysis

Causality: True SAR activation involves the transcriptional reprogramming of the plant cell, leading to the upregulation of a suite of defense-related genes. The PATHOGENESIS-RELATED 1 (PR1) gene is a canonical marker for the SA-dependent SAR pathway.[15][16] Measuring PR1 transcript levels via Reverse Transcription-quantitative PCR (RT-qPCR) serves as a molecular validation that the synthetic analog activates the authentic SAR signaling cascade.[17]

Detailed Experimental Protocol
  • Plant Treatment and Sampling:

    • Treat 4-week-old Arabidopsis plants by soil drench with Mock, SA (1 mM), Pip (1 mM), or Synthetic Analog X (1 mM).

    • Collect systemic (untreated) leaf tissue at 48 hours post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of leaf tissue using a commercial kit or a Trizol-based method.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for PR1 and a reference gene (e.g., ACTIN2 or UBQ5).

    • PR1 Forward Primer: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

    • PR1 Reverse Primer: 5'-CACATAATTCCCACGAGGATC-3'

    • Perform the qPCR assay on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of PR1 using the 2⁻ΔΔCT method, normalizing to the reference gene and relative to the mock-treated samples.[18]

Comparative Data Presentation
TreatmentRelative PR1 Gene Expression (Fold Change vs. Mock)
Mock (Water)1.0 ± 0.2
Salicylic Acid (1 mM)150.5 ± 15.2
This compound (1 mM)95.8 ± 10.1
Synthetic Analog X (1 mM) 135.2 ± 12.5

Data are presented as mean ± standard deviation from three biological replicates. This table presents hypothetical data for illustrative purposes.

Interpretation: A robust and significant upregulation of PR1 expression by Synthetic Analog X confirms that it activates the molecular machinery of the SAR pathway, providing mechanistic support for the disease resistance observed in Tier 1.

Final Assessment: A Comparative Guide

To synthesize the findings, we can construct a final comparison guide that objectively scores the performance of the synthetic analog against established benchmarks.

Performance MetricMockSalicylic AcidThis compoundSynthetic Analog X
Pathogen Inhibition Baseline++++++++
PR1 Gene Induction Baseline++++++++
Metabolic Impact (SA/NHP) Baseline+++ (SA only)++++++
Overall Bioactivity Score Inactive High Moderate High

This table provides a qualitative summary of the hypothetical data presented.

References

  • Source: Biochimica et Biophysica Acta (BBA)
  • Title: this compound synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley Source: Journal of Experimental Botany URL:[Link]
  • Title: this compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways Source: The Plant Cell URL:[Link]
  • Title: N‐Hydroxythis compound (NHP)
  • Title: Pipecolic contributes to systemic acquired resistance in barley ($) (MPMI) Source: Plantae URL:[Link]
  • Title: Biosynthesis and Regulation of Salicylic Acid and N-Hydroxythis compound in Plant Immunity Source: Annual Review of Phytop
  • Title: this compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways Source: Semantic Scholar URL:[Link]
  • Title: Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium Source: Frontiers in Plant Science URL:[Link]
  • Title: Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxythis compound in monocotyledonous and dicotyledonous plants Source: Journal of Experimental Botany URL:[Link]
  • Title: N-hydroxythis compound: a general and conserved activator of systemic plant immunity Source: Journal of Experimental Botany URL:[Link]
  • Title: Pseudomonas syringae Infection Assays in Arabidopsis Source: ResearchG
  • Title: Pseudomonas syringae Infection Assays in Arabidopsis Source: Springer N
  • Title: Pseudomonas syringae infection assays in Arabidopsis Source: PubMed URL:[Link]
  • Title: Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem Source: Journal of Visualized Experiments URL:[Link]
  • Title: Single-cell profiling of Arabidopsis leaves to Pseudomonas syringae infection Source: bioRxiv URL:[Link]
  • Title: Primers used in RT-qPCR analyses of PR1 and PR5 genes related to SAR Source: ResearchG
  • Title: Is there any quick and easy bioassay to detect induction of resistance in plants?
  • Title: An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests Source: Bio-protocol URL:[Link]
  • Title: Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants Source: Springer Link URL:[Link]
  • Title: Biologically induced systemic acquired resistance in Arabidopsis thaliana Source: ResearchG
  • Title: Chemical inducers of systemic immunity in plants Source: Journal of Experimental Botany URL:[Link]
  • Title: Genome-Wide Identification and Expression Profiling of Pathogenesis-Related Protein 1 (PR-1) Genes in Durum Wheat Source: International Journal of Molecular Sciences URL:[Link]
  • Title: Bacterial Volatiles Induce Systemic Resistance in Arabidopsis Source: Plant Physiology URL:[Link]
  • Title: Quantitative analysis of PR1 gene expression Source: ResearchG
  • Title: Real-time quantitative PCR analysis of the expression of PR1 and PR2 Source: ResearchG

Sources

Comparison of GC-MS and LC-MS/MS for pipecolic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantification of Pipecolic Acid: A Comparative Analysis of GC-MS and LC-MS/MS

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. This compound, a non-proteinogenic amino acid derived from lysine, stands out as a critical biomarker. Its accumulation is a hallmark of several inherited metabolic conditions, most notably peroxisomal biogenesis disorders like Zellweger syndrome, and it also plays a role in pyridoxine-dependent epilepsy.[1][2][3] Given its clinical significance, selecting the optimal analytical technique for its quantification is a decision with profound implications for diagnosis, monitoring, and research.

This guide provides an in-depth, objective comparison of the two premier mass spectrometry-based techniques for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple list of pros and cons, we will explore the fundamental principles, delve into the causality behind experimental choices, and present supporting data to empower you to make the most informed decision for your laboratory's needs.

The Analytical Challenge: The Nature of this compound

This compound is a cyclic amino acid. Its structure, featuring both a carboxylic acid and a secondary amine group, makes it highly polar and non-volatile. This inherent chemistry presents a fork in the road for analytical strategy. It is perfectly suited for analysis in a liquid phase (LC) but is fundamentally incompatible with gas chromatography (GC) in its natural state, as it will not volatilize under typical GC inlet conditions. This single fact is the primary driver for the vastly different workflows we are about to explore.

The Classic Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique. The core principle involves separating chemical compounds in a gaseous phase based on their physicochemical properties as they interact with the stationary phase of a capillary column. For this to occur, the analyte must be both volatile and thermally stable.

The Derivatization Imperative for GC-MS

To overcome the non-volatile nature of this compound, a chemical modification step known as derivatization is mandatory.[4] The goal is to mask the polar functional groups (the amine and carboxylic acid) with non-polar chemical moieties, thereby increasing the molecule's volatility.

Several derivatization schemes exist, including multi-step procedures involving trimethylsilyl (TMS) and trifluoroacyl (TFA) groups.[5] However, a more streamlined and common approach utilizes alkyl chloroformates, such as propyl chloroformate.[6][1][7] This single-step reaction esterifies the carboxylic acid and creates a carbamate from the amine group, yielding a derivative that is readily analyzable by GC-MS.[7] While effective, this introduces an extra, often manual, stage to the sample preparation, which can impact throughput and introduce variability if not meticulously controlled.

GC-MS Analytical Workflow

The journey from a biological sample to a final concentration value using GC-MS is a multi-stage process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add Internal Standard (e.g., Norvaline, D9-Pipecolic Acid) Sample->Spike Extract Extraction Spike->Extract Deriv Derivatization (e.g., Propyl Chloroformate) Extract->Deriv Microextract Liquid-Liquid Microextraction Deriv->Microextract GC GC Separation Microextract->GC MS MS Detection (Scan or SIM) GC->MS Quant Quantification MS->Quant

Caption: GC-MS workflow for this compound analysis.

This workflow, particularly the derivatization and extraction steps, requires significant hands-on time and expertise to ensure reproducibility. The quality of the result is heavily dependent on the consistency and completeness of the chemical reaction.

The Modern Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis of small molecules in complex matrices. It separates compounds in the liquid phase before detection by a tandem mass spectrometer, which offers exceptional sensitivity and specificity.

The Power of Direct Analysis

The most significant advantage of LC-MS/MS for this compound is the elimination of the derivatization step.[8][9][10][11] The analysis is performed directly on the native molecule. This is possible because the analyte simply needs to be soluble in the mobile phase, a condition this compound readily meets. This advantage cannot be overstated, as it dramatically simplifies the sample preparation, reduces potential sources of error, and significantly boosts sample throughput.

A typical sample preparation involves a simple protein precipitation step—adding a solvent like acetonitrile to a plasma sample to crash out proteins—followed by centrifugation and injection of the supernatant.[10]

For chromatographic separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice. HILIC columns use a polar stationary phase with a primarily organic mobile phase, which is excellent for retaining and separating highly polar compounds like this compound that are poorly retained in traditional reversed-phase chromatography.[12]

LC-MS/MS Analytical Workflow

The LC-MS/MS workflow is notably more direct and amenable to automation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add Internal Standard (e.g., D5-Phenylalanine) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge LC LC Separation (HILIC) Centrifuge->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification MSMS->Quant

Caption: LC-MS/MS workflow for this compound analysis.

The specificity of this method comes from tandem mass spectrometry, specifically using the Multiple Reaction Monitoring (MRM) scan mode. In MRM, a specific precursor ion (the molecular weight of this compound) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering process virtually eliminates chemical noise, providing outstanding selectivity.

Head-to-Head Comparison: Performance Metrics

The choice between techniques often comes down to quantitative performance. The following table summarizes key validation parameters derived from published methods.

ParameterGC-MS (with Derivatization)LC-MS/MS (HILIC)Rationale & Causality
Sample Volume 50-100 µL50-100 µLBoth methods are capable of working with small sample volumes.
Derivatization Required (e.g., TMS/TFA, Chloroformate)[5][7]Not Required [9]Core Difference: GC requires volatility; LC does not. This is the main driver of workflow complexity.
Sample Prep Time High (Multi-step, includes reaction time)Low (Primarily protein precipitation)The derivatization and subsequent extraction steps for GC-MS are inherently more time-consuming.
Throughput LowerHigherSimpler, automation-friendly sample prep and often faster run times lead to higher throughput for LC-MS/MS.
Lower Limit of Quantitation (LLOQ) ~10-150 ng range reported[5]0.050 µmol/L (~6.5 ng/mL)[10]LC-MS/MS generally offers superior sensitivity due to the efficiency of electrospray ionization and the low noise of MRM detection.
Linearity (R²) > 0.999[5]> 0.998[10]Both techniques provide excellent linearity when properly optimized.
Precision (%RSD) < 5% (Intra- and Inter-day)[5]< 3.5% (Intra- and Inter-day)[10]Both methods demonstrate high precision, a testament to the stability of modern instrumentation.
Matrix Effects Less ProneProne to Ion Suppression/EnhancementThe derivatization and extraction for GC-MS often provide a cleaner final sample. LC-MS/MS relies on chromatography to separate the analyte from matrix components that can interfere with ionization.
Chiral Separation Possible with chiral GC column[13]Possible with chiral LC column[8][9][11]Both platforms can be adapted for stereoselective analysis by employing the appropriate chiral chromatography column.

Expert's Verdict: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is guided by the specific application, available resources, and desired outcomes.

LC-MS/MS is the superior choice for nearly all modern clinical and research applications. The combination of high sensitivity, high specificity, high throughput, and a vastly simplified workflow makes it the unequivocal modern standard. For clinical diagnostic labs, where turnaround time and accuracy are critical, or for research studies involving large sample cohorts, the benefits of eliminating derivatization are overwhelming. The lower limits of detection offered by LC-MS/MS are also crucial for detecting subtle changes in biomarker levels.[10]

GC-MS remains a viable, albeit more laborious, alternative. For laboratories with a primary focus on toxicology or those with significant existing investment and expertise in GC-MS technology, it is a proven and reliable method.[5] If sample throughput is not a primary concern and the laboratory personnel are highly skilled in derivatization chemistry, a GC-MS method can deliver accurate and precise results. However, developing and validating such a method is a more intensive process.

The decision can be visualized with the following logic flow:

Start Start: Need to Quantify This compound Throughput Is High Throughput (>50 samples/day) Critical? Start->Throughput Sensitivity Is Ultimate Sensitivity (sub-µmol/L) Required? Throughput->Sensitivity No LCMS Choose LC-MS/MS Throughput->LCMS Yes Expertise Is Derivatization Expertise Readily Available? Sensitivity->Expertise No Sensitivity->LCMS Yes GCMS GC-MS is a Viable Option Expertise->GCMS Yes Reconsider Re-evaluate Workflow: LC-MS/MS is strongly recommended Expertise->Reconsider No

Caption: Decision flowchart for selecting an analytical technique.

Detailed Experimental Protocols

These protocols are provided as representative examples and should be fully validated in your laboratory.

Protocol 1: GC-MS Quantification using Propyl Chloroformate Derivatization

This protocol is adapted from methodologies described for the analysis of amino acids in biological matrices.[6][1][7]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., [2H9]this compound or Norvaline at 10 µg/mL).

    • Vortex briefly to mix.

    • Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new glass tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a pyridine/propanol (1:4 v/v) solution.

    • Add 20 µL of propyl chloroformate. Vortex immediately for 30 seconds.

    • Allow the reaction to proceed for 10 minutes at room temperature.

  • Extraction:

    • Add 200 µL of hexane and 200 µL of 0.1 M sodium bicarbonate.

    • Vortex for 1 minute to extract the derivatized analytes into the hexane layer.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to an autosampler vial with a glass insert.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temp: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Mode: Electron Ionization (EI), Selective Ion Monitoring (SIM).

    • Monitored Ions: Determine the characteristic ions for derivatized this compound and the internal standard (e.g., for N-propoxycarbonyl propyl ester derivative of this compound, a major ion is m/z 170).[7]

Protocol 2: LC-MS/MS Quantification using HILIC

This protocol is based on established, rapid methods for this compound in plasma.[10][12]

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., [2H5]phenylalanine at 2 µmol/L).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: HILIC column (e.g., Luna HILIC, 150 x 3.0 mm, 3 µm).

    • Mobile Phase A: 5 mmol/L Ammonium formate in water.

    • Mobile Phase B: 90:10 Acetonitrile/Water with 5 mmol/L Ammonium formate.

    • Gradient: Start at 95% B, hold for 1 min. Decrease to 50% B over 3 min. Hold for 1 min. Return to 95% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1: 130.1 m/z -> Q3: 84.1 m/z.[8][9]

      • [2H5]Phenylalanine (IS): Q1: 171.1 m/z -> Q3: 125.1 m/z.[8][9]

References

  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2124–2130. [Link]
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Semeraro, M., Boenzi, S., Cefalo, M. G., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography–tandem mass spectrometry method.
  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, Oxford Academic. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Yoon, H. R., & An, Y. W. (2010). Determination of this compound following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of the Korean Society for Applied Biological Chemistry, 53, 233-239. [Link]
  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2888. Humana, New York, NY. [Link]
  • Logan Health Medical Center.
  • Semeraro, M., Boenzi, S., Cefalo, M. G., et al. (2015). Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
  • National Center for Biotechnology Information. PIPA this compound, S - Clinical Genetic Test. GTR: Genetic Testing Registry. [Link]
  • South Tees Hospitals NHS Foundation Trust. (2022). This compound. [Link]
  • Mayo Clinic Laboratories. PIPA this compound, Serum.
  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. PubMed Central. [Link]
  • ResearchGate.
  • Jones, P. R., & Abramson, F. P. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic. [Link]

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A Researcher's Guide to Isotopic Labeling for Validating the Lysine to Pipecolic Acid Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of amino acid metabolism, rigorously validating biochemical pathways is paramount. The conversion of lysine to pipecolic acid, a pathway with implications in neurometabolic disorders and as a potential therapeutic target, presents a compelling case for the application of advanced analytical techniques. This guide provides an in-depth comparison of isotopic labeling strategies to unequivocally validate and quantify the flux through this critical metabolic route.

The Biochemical Landscape: Lysine Catabolism

Lysine, an essential amino acid, is primarily catabolized in mammals through two main pathways: the saccharopine pathway, which is predominant in the liver and kidneys, and the this compound pathway, which is more active in the brain.[1][2] While the saccharopine pathway leads to the formation of α-aminoadipate and subsequently acetyl-CoA, the this compound pathway involves the conversion of lysine into the cyclic imino acid, this compound.[1][2] Understanding the tissue-specific regulation and flux through these pathways is crucial for developing targeted therapeutic interventions.

The this compound pathway, though less globally active than the saccharopine pathway, plays a significant role in brain metabolism.[3][4] Its dysregulation has been linked to several inherited metabolic disorders, including pyridoxine-dependent epilepsy and Zellweger syndrome.[5][6] Therefore, the ability to accurately trace the conversion of lysine to this compound is of significant interest.

The Power of Isotopic Tracers: A Comparative Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of a precursor molecule, providing definitive evidence of a metabolic transformation.[7] By introducing a "heavy" isotope (e.g., ¹³C, ¹⁵N, or ²H) into a lysine molecule, we can follow its journey as it is converted to this compound, using mass spectrometry to detect the mass shift in the final product.

Here, we compare the three most common stable isotopes used for this purpose:

Isotopic LabelKey AdvantagesKey DisadvantagesBest Suited For
¹³C (Carbon-13) - Minimal isotope effect, closely mimicking natural metabolism. - Allows for tracing the carbon backbone of lysine into the this compound ring structure. - Uniformly labeled lysine (e.g., U-¹³C₆-lysine) provides a distinct mass shift, simplifying detection.- Higher cost compared to deuterium. - Natural abundance of ¹³C (1.1%) needs to be accounted for in data analysis.- Quantitative metabolic flux analysis (MFA). - Determining the contribution of lysine's carbon skeleton to the this compound backbone.
¹⁵N (Nitrogen-15) - Directly traces the fate of the α- and ε-amino groups of lysine. - Crucial for elucidating the specific enzymatic reactions and distinguishing between different proposed pathway mechanisms. - Low natural abundance (0.37%) provides a clean background for detection.- Does not provide information about the carbon backbone rearrangement. - The mass shift is smaller compared to multiply-labeled ¹³C or ²H tracers.- Mechanistic studies of the enzymatic steps. - Differentiating between pathways that remove the α- or ε-amino group.
²H (Deuterium) - Lower cost compared to ¹³C and ¹⁵N. - Can be used to label multiple positions on the lysine molecule, leading to a significant mass shift.- Pronounced kinetic isotope effect (KIE), which can alter reaction rates and potentially metabolic fluxes. - Potential for H/D exchange with the solvent, which can complicate data interpretation.- Qualitative pathway validation. - Studies where cost is a major consideration.

Experimental Design: Choosing the Right Tracer

The choice of isotopic label depends on the specific research question.

  • To confirm the direct conversion of the lysine backbone to this compound and to quantify the pathway's activity , U-¹³C₆-lysine is the gold standard. The incorporation of all six ¹³C atoms into this compound provides an unambiguous mass shift of +6 Da, making it easily distinguishable from unlabeled this compound. This allows for precise quantification of the fractional contribution of lysine to the this compound pool.

  • To investigate the enzymatic mechanism of this compound formation , specifically whether the α- or ε-amino group is removed, ¹⁵N-labeled lysine is indispensable. Using L-[α-¹⁵N]lysine and L-[ε-¹⁵N]lysine in separate experiments and analyzing the mass of the resulting this compound can reveal which nitrogen atom is retained in the final product.[8]

  • For initial pathway validation or in resource-limited settings , deuterium-labeled lysine (e.g., L-lysine-4,4,5,5-d₄) can be a cost-effective alternative. While the potential for kinetic isotope effects should be considered, the significant mass shift can provide clear qualitative evidence of the metabolic conversion.

Visualizing the Pathway and Experimental Workflow

To better understand the metabolic transformations and the experimental approach, the following diagrams illustrate the lysine to this compound pathway and a typical isotopic labeling workflow.

Lysine_to_Pipecolic_Acid_Pathway Lysine L-Lysine alpha_keto α-Keto-ε-aminocaproate Lysine->alpha_keto Lysine Aminotransferase P2C Δ¹-Piperideine-2-carboxylate alpha_keto->P2C Spontaneous Cyclization Pipecolic_Acid L-Pipecolic Acid P2C->Pipecolic_Acid Δ¹-Piperideine-2-carboxylate Reductase (e.g., CRYM) Isotopic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start with cell culture (e.g., neuronal cells) Labeling Introduce isotopically labeled L-Lysine (e.g., U-¹³C₆-Lysine) Start->Labeling Incubation Incubate for a defined period to allow for metabolic incorporation Labeling->Incubation Quenching Quench metabolism (e.g., with cold methanol) Incubation->Quenching Extraction Extract metabolites Quenching->Extraction Derivatization Derivatize for GC-MS analysis (optional but recommended) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Data_Analysis Mass Isotopomer Distribution Analysis (MIDA) GCMS->Data_Analysis

Caption: A typical workflow for an isotopic labeling experiment.

Experimental Protocol: A Step-by-Step Guide Using U-¹³C₆-Lysine

This protocol provides a general framework for a stable isotope tracing experiment in a cell culture model. It should be optimized based on the specific cell line and experimental goals.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Appropriate cell culture medium (lysine-free)

  • Dialyzed fetal bovine serum (dFBS)

  • U-¹³C₆-L-lysine

  • Unlabeled L-lysine

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Internal standards (optional, e.g., ¹³C,¹⁵N-labeled amino acid mix)

  • Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Prepare the labeling medium by supplementing lysine-free medium with dFBS and either unlabeled L-lysine (for control cultures) or U-¹³C₆-L-lysine. The final concentration should be similar to that of standard medium.

    • Wash the cells with PBS and replace the standard medium with the labeling or control medium.

    • Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the label into this compound.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the culture plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried extract to increase the volatility of this compound. A common method is silylation using MTBSTFA.

    • Reconstitute the dried extract in a suitable solvent (e.g., pyridine) and add the derivatizing agent.

    • Incubate at a specific temperature (e.g., 60°C) for a defined time to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column and temperature program to separate this compound from other metabolites. [9] * Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to specifically detect the mass-to-charge ratios (m/z) of unlabeled and labeled this compound.

  • Data Analysis:

    • Identify the peak corresponding to derivatized this compound based on its retention time and mass spectrum.

    • Determine the mass isotopomer distribution (MID) of this compound in the labeled samples. This involves quantifying the relative abundance of the unlabeled (M+0) and labeled (M+6) forms.

    • Correct for the natural abundance of ¹³C in the unlabeled samples.

    • Calculate the fractional enrichment of this compound from lysine at each time point to determine the rate of its synthesis.

Conclusion: A Robust Approach to Pathway Validation

Isotopic labeling studies provide an unparalleled level of certainty in validating metabolic pathways. By carefully selecting the appropriate isotopic tracer and employing a robust experimental and analytical workflow, researchers can definitively demonstrate the conversion of lysine to this compound and quantify its contribution to the overall metabolic network. This knowledge is fundamental for advancing our understanding of lysine metabolism in health and disease and for the development of novel therapeutic strategies targeting this pathway.

References

  • Papes, F., Surdin-Kerjan, Y., & Mar-tin, F. (1999). The saccharopine pathway for lysine biosynthesis in fungi. Microbiology and Molecular Biology Reviews, 63(3), 676-691.
  • Chang, Y. F. (1976). This compound pathway: the major lysine metabolic route in the rat brain. Biochemical and Biophysical Research Communications, 69(1), 174-180. [3]3. Payton, C. W., & Chang, Y. F. (1982). delta 1-piperideine-2-carboxylate reductase of Pseudomonas putida. Journal of bacteriology, 149(3), 864–871. [10]4. He, M., Vazin, M., & Mao, X. (2006). Biosynthesis of this compound by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(38), 12432-12433. [11]5. He, M., & Sherman, D. H. (2007). This compound in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 75(5), 955-962. [12]6. Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical principles and functional aspects of this compound biosynthesis in plant immunity. Plant physiology, 174(1), 124-144. [1]7. l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants. (2018). The Plant journal : for cell and molecular biology, 96(1), 5-20. [13]8. Yoshida, T., Mitsuhashi, S., & Fujioka, K. (2010). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Bioscience, biotechnology, and biochemistry, 74(5), 999-1004. [14][15]9. Broquist, H. P. (1991). Lysine-pipecolic acid metabolic relationships in microbes and mammals. Annual review of nutrition, 11, 435-450. [16]10. Marx, A., Kiefer, P., & Heinzle, E. (2003). Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose. Applied and environmental microbiology, 69(5), 2849-2858. [17][18]11. Fangmeier, N., & Leistner, E. (1980). A 15N NMR study on D-lysine metabolism in Neurospora crassa. The Journal of biological chemistry, 255(21), 10205–10209. [8]12. Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [9][19][20]13. BenchChem. (2025). Application Notes and Protocols for 13C Labeled Metabolite Profiling. BenchChem. [21]14. Naranjo-Arcos, L., Fernández, F. J., & Fierro, F. (2019). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Genes, 10(11), 893. [22]15. He, M., & Sherman, D. H. (2007). This compound in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 75(5), 955-962. [23]16. BenchChem. (2025). A Comparative Guide to L-Cysteine-1-13C and 15N-L-Cysteine for Metabolic Flux Analysis. BenchChem. [24]17. IUBMB. (n.d.). EC 1.5.1.21. IUBMB Enzyme Nomenclature. [25]18. Rothstein, M., & Miller, L. L. (1954). The conversion of lysine to this compound in the rat. Journal of the American Chemical Society, 76(5), 1459-1459. [26]19. Galili, G., & Amir, R. (2013). Proposed mechanism for the conversion of L-lysine to L-pipecolic acid by RapL, a lysine cyclodeaminase. Plant Science, 203, 1-11. [27]20. Wittmann, C. (2002). Application of MALDI-TOF MS to lysine-producing Corynebacterium glutamicum: a novel approach for metabolic flux analysis. Metabolic engineering, 4(4), 264-277. [28]21. Papes, F., Surdin-Kerjan, Y., & Martin, F. (2001). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. The FEBS journal, 268(15), 4011-4019. [2]22. CIL. (n.d.). Instructions - SILAC Protein Quantitation Kits. Cambridge Isotope Laboratories, Inc. [29]23. Hoshi, M., et al. (1999). Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to this compound using the lysine loading test. Clinica chimica acta; international journal of clinical chemistry, 287(1-2), 145–156. [30]24. Yang, H., Lin, W., Zhang, J., & Ling, X. (2014). Metabolic pathway for the conversion of lysine. Journal of pharmaceutical and biomedical analysis, 95, 137-144. [5]25. Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems. [31]26. MS Bioworks. (n.d.). SILAC Mouse. [32]27. Kim, Y. T., & Giacobini, E. (1988). Identification and characterization of this compound binding sites in mouse brain. Neurochemical research, 13(10), 987–992. [4]28. Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2857-2882. [33]29. Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878–892. [7]30. Sauer, M., et al. (2015). Understanding cerebral L-lysine metabolism: the role of L-pipecolate metabolism in Gcdh-deficient mice as a model for glutaric aciduria type I. Journal of inherited metabolic disease, 38(2), 265–272. [34]31. LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [35]32. Li, L., & Li, R. (2016). Lysine degradation pathways with metabolic changes determined from the metabolomics study of OA rat models. Journal of proteome research, 15(7), 2147-2157. [36]33. Pena, I. A., Marques, L. A., Laranjeira, A. B., Yunes, J. A., Eberlin, M. N., & Arruda, P. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. SpringerPlus, 5(1), 172. [6]34. The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [37]35. Chang, Y. F., Charles, A. K., & Tilkin, R. B. (1982). Assay of delta 1-piperideine-2-carboxylate and synthesis of L-[14C]pipecolate from DL-[14C]pipecolate. Analytical biochemistry, 125(2), 376–385. [38]36. Gygi, S. (n.d.). Cell Culture in SILAC media. Harvard University.

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A Comparative Metabolomics Guide to Wild-Type and Pipecolic Acid-Deficient Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the metabolic landscapes of wild-type Arabidopsis thaliana and its pipecolic acid-deficient mutants. By integrating established experimental data and detailed protocols, we aim to equip researchers with the knowledge to design, execute, and interpret comparative metabolomics studies focused on plant immunity and stress responses.

Introduction: this compound, a Key Regulator of Plant Immunity

The Role of this compound in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to pathogens in tissues distant from the initial infection site.[1][2][3] A key signaling molecule in the establishment of SAR is this compound (Pip), a non-proteinogenic amino acid derived from lysine.[4][5] Upon pathogen challenge, Pip accumulates in both local and systemic tissues, where it acts as a critical regulator to prime the plant for a more robust and rapid defense response to subsequent attacks.[4]

Biosynthesis of this compound in Arabidopsis thaliana

The biosynthesis of Pip in Arabidopsis thaliana is a well-characterized pathway. The process is primarily mediated by two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[6][7][8] ALD1, an aminotransferase, catalyzes the conversion of L-lysine into an intermediate, which is then reduced by SARD4 to produce this compound.[6][7][8] The bioactive form, N-hydroxy-pipecolic acid (NHP), is subsequently synthesized from Pip by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) and plays a crucial role in inducing systemic immunity.[9][10]

This compound-Deficient Mutants: ald1 and sard4

To understand the precise role of this compound in plant metabolism and immunity, researchers utilize mutants deficient in its biosynthesis. The most commonly studied are the ald1 and sard4 mutants of Arabidopsis thaliana. The ald1 mutant is incapable of producing Pip, rendering it defective in SAR and exhibiting increased susceptibility to pathogens.[4][8] The sard4 mutant shows significantly reduced levels of Pip, particularly in systemic tissues, and also displays compromised SAR.[6][11] These mutants serve as invaluable tools for comparative metabolomics studies to dissect the downstream metabolic consequences of impaired Pip biosynthesis.

Experimental Design for Comparative Metabolomics

A robust experimental design is paramount for obtaining reliable and interpretable metabolomics data. The following sections outline key considerations for comparing wild-type and this compound-deficient Arabidopsis.

Plant Material and Growth Conditions

  • Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) is typically used as the wild-type control. The T-DNA insertion mutants ald1 (e.g., SALK_007673) and sard4 are well-characterized and readily available.[12]

  • Growth Conditions: Plants should be grown in a controlled environment with consistent light cycles (e.g., 12-hour light/12-hour dark), temperature (e.g., 20°C), and humidity to minimize metabolic variations due to environmental factors.[12]

Choosing the Right Analytical Platform: LC-MS vs. GC-MS

The choice of analytical platform depends on the specific research question and the classes of metabolites of interest.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Coverage: LC-MS is a powerful technique for untargeted metabolomics, offering broad coverage of semi-polar metabolites, including many secondary metabolites and signaling molecules.[13] It is particularly well-suited for identifying unexpected metabolic alterations resulting from this compound deficiency.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Primary Metabolites: GC-MS is a highly robust and reproducible method for the analysis of volatile and derivatized non-volatile small molecules, making it ideal for quantifying primary metabolites such as amino acids, organic acids, and sugars.[14]

Experimental Workflow Overview

A typical comparative metabolomics experiment involves several key stages, from sample preparation to data analysis.

Methodologies: Step-by-Step Protocols

The following protocols are adapted from established methods for metabolomics analysis in Arabidopsis thaliana.

Protocol 1: Metabolite Extraction from Arabidopsis thaliana Leaves

This protocol is suitable for both LC-MS and GC-MS analysis.[12][15][16]

  • Harvesting: Harvest leaf tissue from 4-week-old plants and immediately freeze in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water).

    • Include an internal standard (e.g., sorbitol for GC-MS, or a stable isotope-labeled compound for LC-MS) to control for extraction efficiency and analytical variability.

    • Vortex the mixture vigorously for 1 minute.

  • Incubation and Centrifugation:

    • Incubate the mixture at 4°C for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For broader metabolite coverage, a second extraction of the pellet can be performed.

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Protocol 2: LC-MS-Based Untargeted Metabolomics

This protocol provides a general framework for LC-MS analysis.[13]

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile that is compatible with the LC mobile phase.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of a wide range of metabolites.

    • Employ a gradient elution with two mobile phases, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a broader range of compounds.

    • Acquire data in full scan mode to capture all detectable ions within a specified mass range.

Protocol 3: GC-MS-Based Targeted Analysis of Primary Metabolites

This protocol is optimized for the analysis of primary metabolites.[12][14]

  • Derivatization:

    • To make the non-volatile primary metabolites amenable to GC analysis, a two-step derivatization is required.

    • First, perform methoximation to protect carbonyl groups.

    • Second, perform silylation to derivatize hydroxyl and amine groups.

  • Gas Chromatography:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature gradient to separate the derivatized metabolites.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in both full scan and selective ion monitoring (SIM) mode for accurate quantification of target compounds.

Protocol 4: Statistical Analysis of Metabolomics Data

  • Data Pre-processing: This includes peak picking, alignment, and normalization to the internal standard.

  • Multivariate Analysis: Use principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) to identify metabolites that differ significantly between wild-type and mutant plants.

  • Univariate Analysis: Apply t-tests or ANOVA to confirm the significance of changes for individual metabolites.

Comparative Metabolomic Profiles: Wild-Type vs. This compound-Deficient Mutants

Quantitative Data Summary

The following table summarizes representative metabolic changes observed in this compound-deficient mutants compared to wild-type Arabidopsis thaliana. Data are synthesized from multiple studies.

Metabolite ClassMetaboliteChange in ald1 or sard4 MutantReference
This compound Metabolism This compound (Pip)Drastically Reduced / Undetectable[4][6]
N-Hydroxy-Pipecolic Acid (NHP)Drastically Reduced / Undetectable[9][10]
Δ1-piperideine-2-carboxylic acid (P2C)Accumulates (in sard4)[6]
Amino Acids LysineMay show slight accumulation[8]
ProlineAltered levels under stress[17]
PhenylalanineIncreased in SAR-induced leaves[3]
Secondary Metabolites Salicylic Acid (SA)Reduced induction upon pathogen challenge[12]
GlucosinolatesPotentially altered[18]
CamalexinReduced induction upon pathogen challenge[12]
Organic Acids & Sugars TCA Cycle IntermediatesMay be altered due to metabolic reprogramming[19]
Soluble SugarsMay be altered due to defense-growth trade-offs[19]

Key Metabolic Changes in this compound-Deficient Mutants

  • This compound and Related Compounds: The most direct and significant metabolic change in ald1 and sard4 mutants is the dramatic reduction or complete absence of this compound and its downstream product, NHP.[4][6][9][10] In the sard4 mutant, the immediate precursor to Pip, Δ1-piperideine-2-carboxylic acid (P2C), has been shown to accumulate, confirming the blockage in the biosynthetic pathway.[6]

  • Alterations in Amino Acid Metabolism: As lysine is the precursor for this compound, a blockage in this pathway can lead to subtle alterations in lysine homeostasis.[8] Additionally, the general stress response, of which SAR is a part, involves significant reprogramming of amino acid metabolism. For example, phenylalanine, a precursor to salicylic acid, shows increased levels in SAR-induced wild-type plants, a response that is likely dampened in Pip-deficient mutants.[3]

  • Impact on Secondary Metabolites: The inability to produce sufficient this compound has significant downstream effects on the induction of key defense-related secondary metabolites. The accumulation of salicylic acid (SA) and the phytoalexin camalexin upon pathogen challenge is significantly reduced in ald1 mutants.[12] This highlights the role of Pip in priming the plant for a robust defense response that involves the production of these antimicrobial compounds.

Discussion and Interpretation

The Metabolic Consequences of Impaired this compound Biosynthesis

The comparative metabolomic data clearly demonstrate that the deficiency in this compound biosynthesis extends beyond the simple absence of this molecule. It leads to a significant reprogramming of the plant's metabolic network, particularly in the context of defense. The reduced capacity to induce SA and other defense compounds in ald1 and sard4 mutants underscores the central role of Pip in orchestrating a coordinated immune response.

Implications for Plant Defense and Stress Responses

Understanding the metabolic perturbations in Pip-deficient mutants provides valuable insights into the mechanisms of plant immunity. It highlights potential targets for enhancing disease resistance in crops. For instance, modulating the this compound pathway could be a strategy to boost the plant's natural defense capabilities.

Future Research Directions

Future studies could focus on untargeted metabolomics to uncover novel metabolites that are affected by this compound deficiency. Additionally, spatio-temporal metabolomic analyses could reveal how the metabolic changes differ between local and systemic tissues during the establishment of SAR.

Visualizing the Concepts: Signaling Pathway and Experimental Workflow

Systemic Acquired Resistance (SAR) Signaling Pathway

SAR_Pathway cluster_infection Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen PAMPs PAMPs Pathogen->PAMPs Effector Proteins Effector Proteins Pathogen->Effector Proteins PTI PAMP-Triggered Immunity PAMPs->PTI ETI Effector-Triggered Immunity Effector Proteins->ETI Lysine Lysine PTI->Lysine SA Biosynthesis Salicylic Acid Biosynthesis PTI->SA Biosynthesis ETI->Lysine ETI->SA Biosynthesis ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 P2C This compound (Pip) This compound (Pip) SARD4->this compound (Pip) FMO1 FMO1 This compound (Pip)->FMO1 N-Hydroxy-Pip (NHP) N-Hydroxy-Pip (NHP) FMO1->N-Hydroxy-Pip (NHP) Systemic Pip/NHP Systemic Pip/NHP N-Hydroxy-Pip (NHP)->Systemic Pip/NHP Transport Salicylic Acid (SA) Salicylic Acid (SA) SA Biosynthesis->Salicylic Acid (SA) Systemic SA Systemic SA Salicylic Acid (SA)->Systemic SA Transport Defense Priming Defense Priming Systemic Pip/NHP->Defense Priming Systemic SA->Defense Priming SAR Systemic Acquired Resistance Defense Priming->SAR

Caption: Simplified SAR signaling pathway in Arabidopsis thaliana.

Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_data Data Processing & Analysis Plant Growth Grow Wild-Type & This compound-Deficient (ald1/sard4) Mutants Harvesting Harvest Leaf Tissue & Flash-Freeze in Liquid N2 Plant Growth->Harvesting Homogenization Grind to Fine Powder Harvesting->Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Homogenization->Extraction LCMS LC-MS Analysis (Untargeted) Extraction->LCMS GCMS GC-MS Analysis (Targeted - Primary Metabolites) Extraction->GCMS Preprocessing Data Pre-processing (Peak Picking, Normalization) LCMS->Preprocessing GCMS->Preprocessing Multivariate Multivariate Analysis (PCA, PLS-DA) Preprocessing->Multivariate Univariate Univariate Analysis (t-tests, ANOVA) Multivariate->Univariate Interpretation Biological Interpretation Univariate->Interpretation

Caption: Experimental workflow for comparative metabolomics.

References

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  • Metabolic regulation of systemic acquired resistance. Current Opinion in Plant Biology, 62, 102050.
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  • ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance. Journal of Experimental Botany, 70(21), 6079-6091.
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  • DOT Language. Graphviz.
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  • Comparison of Metabolic Profiling of Arabidopsis Inflorescences Between Landsberg erecta and Columbia, and Meiosis-Defective Mutants by 1H-NMR Spectroscopy. PubMed Central.
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A Comparative Guide to the Validation of N-hydroxy-pipecolic Acid as the Mobile SAR Signal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-hydroxy-pipecolic acid (NHP) with other potential mobile signals in systemic acquired resistance (SAR). It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental validation of NHP and to design robust protocols for their own investigations.

Introduction: The Quest for the Mobile SAR Signal

Systemic acquired resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.[1][2] This response is triggered by a localized primary infection, which generates a mobile signal that travels systemically to prime distal tissues for a more rapid and robust defense response upon subsequent pathogen attack.[1][3][4][5] For decades, the identity of this mobile signal has been a central question in plant pathology. Several molecules have been proposed, but recent evidence has strongly pointed towards N-hydroxy-pipecolic acid (NHP) as a key player.[2][6][7] This guide will dissect the experimental evidence that has led to the validation of NHP's role and compare it with other candidate molecules.

N-hydroxy-pipecolic Acid (NHP): The Frontrunner

NHP has emerged as the most compelling candidate for the mobile SAR signal.[6] Its validation rests on a foundation of genetic, biochemical, and physiological evidence.

The NHP Biosynthesis and Signaling Pathway

The journey to validating NHP begins with understanding its synthesis and mode of action. NHP is derived from the amino acid lysine through a three-step enzymatic pathway.[8][9]

  • ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase initiates the pathway in the plastids by converting lysine to dehydropipecolic acid.[6][8]

  • SARD4 (SAR-DEFICIENT 4): This reductase then converts dehydrothis compound to this compound (Pip).[6][8]

  • FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Finally, FMO1, a critical regulator of SAR, catalyzes the N-hydroxylation of Pip to form NHP in the cytosol.[2][6][7][8]

Following its synthesis, NHP is transported systemically, where it primes distal leaves for an enhanced defense response.[8] This priming effect involves the transcriptional reprogramming of defense-related genes, a process that is largely dependent on the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1).[10][11] The interplay between NHP and salicylic acid (SA), another key defense hormone, is crucial for the full induction of SAR.[12][13][14]

NHP_Signaling_Pathway cluster_plastid Plastid cluster_cytosol Cytosol cluster_distal Distal Tissue Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 DehydroPip Dehydro-pipecolic acid SARD4 SARD4 DehydroPip->SARD4 Pip_plastid This compound (Pip) Pip_cytosol This compound (Pip) Pip_plastid->Pip_cytosol Transport ALD1->DehydroPip SARD4->Pip_plastid FMO1 FMO1 Pip_cytosol->FMO1 NHP N-hydroxy-pipecolic acid (NHP) NHP_transported Mobile NHP NHP->NHP_transported Systemic Transport (Phloem) FMO1->NHP SAR_Response SAR Response (Defense Priming, PR Gene Expression) NPR1 NPR1 NPR1->SAR_Response SA Salicylic Acid (SA) Accumulation NPR1->SA SA->SAR_Response NHP_transported->NPR1

Caption: The NHP biosynthesis and signaling pathway for systemic acquired resistance.

Key Experimental Evidence Validating NHP's Role

The validation of NHP as a mobile SAR signal is supported by several lines of experimental evidence:

  • Genetic Mutants: Arabidopsis mutants deficient in NHP biosynthesis, such as fmo1, are compromised in their ability to mount a SAR response.[1][3][10] Importantly, the exogenous application of NHP can rescue this SAR-deficient phenotype, indicating that NHP functions downstream of FMO1.[1][3][5]

  • Exogenous Application: Direct application of synthetic NHP to local leaves has been shown to induce SAR in distal, untreated leaves, mimicking a natural SAR response.[6] This demonstrates that NHP is sufficient to trigger systemic resistance.

  • Mobility Studies: Experiments have demonstrated that exogenously applied NHP can move systemically within the plant.[1][3][4] Furthermore, NHP has been detected in the phloem sap of plants following pathogen inoculation, confirming its long-distance transport.[10]

  • Heterologous Expression: The expression of the three key Arabidopsis NHP biosynthesis enzymes (ALD1, SARD4, and FMO1) in a heterologous system like Nicotiana benthamiana is sufficient for NHP production.[6] This reconstitution of the pathway provides strong biochemical evidence for the roles of these enzymes.

Comparison with Other Putative SAR Signals

While the evidence for NHP is strong, other molecules have also been proposed as mobile SAR signals. An objective comparison is essential for a complete understanding of the field.

Candidate SignalSupporting EvidenceEvidence Against / Limitations
N-hydroxy-pipecolic acid (NHP) - Biosynthesis is induced by pathogens.[15] - Mutants in the biosynthetic pathway are SAR-deficient.[10] - Exogenous application induces SAR.[6] - Detected in phloem exudates and shown to be mobile.[10]- The precise mechanism of NHP perception is still under investigation.[8]
Salicylic Acid (SA) - Accumulates both locally and systemically upon pathogen attack.[12] - Essential for the establishment of SAR.[12] - Exogenous application can induce defense gene expression.- Grafting experiments have shown that SA accumulation in systemic leaves is not solely due to transport from local tissues, suggesting an in-situ synthesis. - SA transport is not always sufficient to induce SAR in the absence of other signals.[12]
Methyl Salicylate (MeSA) - A volatile derivative of SA that was proposed to act as an airborne signal. - Can be converted back to SA in distal tissues.- Its role as the primary mobile signal has been questioned, with evidence suggesting it may have a more localized or plant-to-plant signaling role.
Azelaic Acid (AzA) - A dicarboxylic acid that primes plants for enhanced defense. - Induces the accumulation of glycerol-3-phosphate, another proposed SAR signal.- While it contributes to defense priming, its role as the primary long-distance mobile signal is less established compared to NHP.
Glycerol-3-phosphate (G3P) - Accumulates systemically and is required for SAR. - Can move through the phloem.- Its signaling mechanism and direct role as the primary mobile signal are still being elucidated.

Experimental Protocols for NHP Validation

For researchers aiming to validate the role of NHP in their own systems, the following experimental workflows are crucial.

Grafting Experiments to Demonstrate Long-Distance Signaling

Grafting is a powerful technique to physically separate the site of signal production from the site of its action.[16][17][18][19]

Objective: To determine if a signal produced in the rootstock can travel to the scion and induce SAR.

Methodology:

  • Plant Material: Use wild-type plants and mutants deficient in NHP biosynthesis (e.g., fmo1).

  • Grafting Procedure: Perform hypocotyl grafting of young seedlings. Create reciprocal grafts:

    • fmo1 scion on a wild-type rootstock.

    • Wild-type scion on an fmo1 rootstock.

    • Self-grafts (fmo1/fmo1 and wild-type/wild-type) as controls.

  • SAR Induction: Once the grafts are established, inoculate a lower leaf of the rootstock with a pathogen known to induce SAR (e.g., Pseudomonas syringae).

  • Challenge Inoculation: After a suitable period for signal translocation (e.g., 2-3 days), challenge an upper leaf of the scion with the same pathogen.

  • Quantification of Resistance: Measure pathogen growth in the challenged scion leaves.

Expected Outcome: If NHP is the mobile signal, the fmo1 scion on a wild-type rootstock should exhibit SAR, as the rootstock can produce and transport NHP. Conversely, the wild-type scion on an fmo1 rootstock will be SAR-deficient.

Grafting_Experiment_Workflow cluster_setup Experimental Setup Graft1 fmo1 scion / WT rootstock Induction Pathogen Inoculation of Rootstock Leaf Graft1->Induction Graft2 WT scion / fmo1 rootstock Graft2->Induction Control1 fmo1 / fmo1 Control1->Induction Control2 WT / WT Control2->Induction Translocation Signal Translocation Period Induction->Translocation Challenge Pathogen Challenge of Scion Leaf Translocation->Challenge Analysis Quantify Pathogen Growth in Scion Challenge->Analysis

Caption: Workflow for a grafting experiment to validate a mobile SAR signal.

Phloem Exudate Analysis for NHP Detection

Directly detecting the mobile signal in the plant's vascular transport system provides strong evidence.[20][21][22]

Objective: To identify and quantify NHP in the phloem of plants undergoing a SAR response.

Methodology:

  • Plant Treatment: Inoculate lower leaves of mature plants with a SAR-inducing pathogen or a mock control.

  • Phloem Exudate Collection: At the time of systemic signal transport, collect phloem exudate from the petioles of upper, uninoculated leaves using the EDTA-facilitated method.[20][21][22]

    • Excise leaves and place the cut end of the petiole in a solution of EDTA. EDTA chelates calcium ions, preventing the sealing of sieve plates and allowing for continuous exudation.

  • Sample Preparation: Collect the exudate over several hours. The samples should then be processed for metabolite extraction.

  • NHP Quantification: Analyze the exudate samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify NHP. Use a synthetic NHP standard for accurate quantification.

Expected Outcome: NHP should be detected at significantly higher levels in the phloem exudates of pathogen-treated plants compared to mock-treated controls, confirming its systemic transport during SAR.

Conclusion and Future Directions

The convergence of genetic, biochemical, and physiological data strongly validates N-hydroxy-pipecolic acid as a central mobile signal in systemic acquired resistance.[1][3][4][5] While other molecules like salicylic acid play indispensable roles in the amplification and execution of the defense response, NHP's fulfillment of the key criteria for a mobile signal—pathogen-induced synthesis, long-distance transport, and the ability to induce resistance in distal tissues—positions it as a cornerstone of our current understanding of SAR.

Future research will likely focus on identifying the receptor(s) for NHP and further dissecting the downstream signaling cascade.[8] A deeper understanding of the interplay between NHP and other signaling molecules will also be crucial. For professionals in drug development, the NHP pathway presents a promising target for the design of novel plant protection agents that can activate a plant's innate immunity.

References

  • An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. PubMed Central.
  • The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. PubMed Central.
  • Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance. Research Square.
  • Regulation of systemic acquired resistance by NPR1 and its partners. PubMed.
  • N‐Hydroxythis compound (NHP) biosynthesis and downstream... ResearchGate.
  • Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity. Plant Physiology.
  • The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. PubMed Central.
  • The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. Semantic Scholar.
  • N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS.
  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers.
  • NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8. Plant Physiology.
  • N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. bioRxiv.
  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed.
  • N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PubMed.
  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. PubMed Central.
  • Elucidating the early transcriptional response to the systemic acquired resistance-activating metabolite N-hydroxy-pipecolic acid in arabidopsis. Stanford Digital Repository.
  • Regulation of Systemic Acquired Resistance by NPR1 and its Partners. ResearchGate.
  • Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae.
  • N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. ResearchGate.
  • Flavin Monooxygenase-Generated N-Hydroxythis compound Is a Critical Element of Plant Systemic Immunity. PubMed.
  • N-Hydroxy this compound methyl ester is involved in Arabidopsis immunity. PubMed Central.
  • Salicylic acid and NHP at the nexus of the plant growth-defense... ResearchGate.
  • Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium. PubMed.
  • Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers.
  • Micrografting techniques for testing long-distance signalling in Arabidopsis. PubMed.
  • A Model Illustrating Positive Feedback Amplification of SA and NHP Biosynthesis. ResearchGate.
  • Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method. JoVE.
  • Graft-transmissible movement of inverted-repeat-induced siRNA signals into flowers. PubMed.
  • (PDF) Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). ResearchGate.
  • SDR-Implemented Passive Bistatic SAR System Using Sentinel-1 Signal and Its Experiment Results. MDPI.
  • Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method. JoVE.
  • Use and Importance of Nonhuman Primates in Metabolic Disease Research: Current State of the Field. PubMed Central.
  • Use of Phloem exudate technique in the study of amino Acid transport in pea plants. Plant Physiology.
  • Micrografting techniques for testing long-distance signalling in Arabidopsis. SciSpace.
  • Micrografting techniques for testing long-distance signaling in Arabidopsis. ResearchGate.
  • First Demonstration of Hybrid Quad-Pol SAR Based on P-Band Airborne Experiment. IEEE Transactions on Geoscience and Remote Sensing.

Sources

A Comparative Guide to the Efficacy of Pipecolic Acid and Its Derivatives in Inducing Plant Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant pathology and crop science, enhancing a plant's innate defense mechanisms is a cornerstone of developing sustainable agriculture. Systemic Acquired Resistance (SAR) represents a formidable endogenous defense system, providing broad-spectrum, long-lasting immunity throughout the plant following an initial localized pathogen attack. Central to the activation of SAR are mobile signaling molecules that prime distal tissues for a more robust and rapid defense response.

This guide provides an in-depth comparison of two key molecules in the SAR pathway: L-pipecolic acid (Pip) and its hydroxylated derivative, N-hydroxypipecolic acid (NHP). We will dissect their respective roles, compare their efficacy based on experimental data, and provide detailed protocols for their evaluation, empowering researchers to accurately assess these critical components of plant immunity.

The Pipecolate Pathway: From Precursor to Potent Activator

The journey to SAR activation via the pipecolate pathway begins with the amino acid L-lysine and involves a precise, three-step enzymatic cascade that is highly induced upon pathogen perception[1][2][3]. Understanding this biosynthesis is fundamental to appreciating the distinct roles of Pip and NHP.

A localized pathogen infection triggers a signaling cascade, often involving MAP kinases like MPK3/6, which activate transcription factors such as WRKY33[4]. This leads to the upregulation of three critical genes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1)[1][4][5].

The biosynthetic process unfolds as follows:

  • ALD1 , a lysine aminotransferase, converts L-lysine into an intermediate that spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C)[6][7].

  • SARD4 then reduces P2C to generate L-pipecolic acid (Pip)[6][7][8].

  • Finally, FMO1 catalyzes the N-hydroxylation of Pip to produce N-hydroxythis compound (NHP), the final, active signaling molecule in this pathway[4][5][9].

This enzymatic sequence underscores a critical distinction: Pip is an essential intermediate, but NHP is the terminal, signal-active compound.

Pipecolic_Acid_Biosynthesis cluster_pathway Pipecolate Biosynthesis Pathway cluster_trigger Induction Trigger Lys L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lys->P2C ALD1 Pip This compound (Pip) P2C->Pip SARD4 NHP N-hydroxythis compound (NHP) (Active Signal) Pip->NHP FMO1 Pathogen Pathogen Signal (e.g., PAMPs/DAMPs) TF SARD1/CBP60g WRKY33 Pathogen->TF Genes Upregulation of ALD1, SARD4, FMO1 TF->Genes Genes->Lys  Initiates Biosynthesis NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic (Distal) Leaf Pathogen Pathogen Attack NHPsynth Pip → NHP (via FMO1) Pathogen->NHPsynth NHP_sys NHP NHPsynth->NHP_sys Phloem Transport NPR1 NPR1 (inactive) in Cytoplasm NHP_sys->NPR1 Requires Basal SA for signaling SA_synth SA Biosynthesis (ICS1) NHP_sys->SA_synth Induces SA_basal Basal SA Levels NPR1_act NPR1 (active) in Nucleus NPR1->NPR1_act Translocation TGA TGA Factors SAR_genes SAR Gene Expression (e.g., PR genes) TGA->SAR_genes Binds Promoter NPR1_act->TGA Co-activates SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR SA_acc SA Accumulation SA_synth->SA_acc SA_acc->NPR1 Amplifies Activation

Caption: NHP signaling pathway in a systemic leaf.

Experimental Protocols for Efficacy Assessment

To validate these findings in your own research, rigorous and reproducible protocols are essential. Here, we provide a standard workflow for assessing SAR in Arabidopsis thaliana using Pseudomonas syringae as a model pathogen.

Workflow for Systemic Acquired Resistance (SAR) Assay

Caption: Experimental workflow for a SAR bioassay.

Detailed Step-by-Step Protocol: SAR Bioassay

This protocol is adapted from standard methods used in the field.[10][11][12]

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0), 4-5 weeks old.

  • Pseudomonas syringae pv. maculicola (Psm) ES4326.

  • King's B medium with appropriate antibiotics.

  • Spectrophotometer, 10 mM MgCl₂ (sterile), 1 mL needleless syringes.

  • Sterile mortar and pestle or bead beater, sterile microfuge tubes.

Procedure:

  • Plant Growth: Grow Arabidopsis plants in a controlled environment chamber under short-day conditions (e.g., 10h light / 14h dark) at ~22°C to obtain healthy, rosette-stage plants.

  • Inoculum Preparation:

    • Streak Psm ES4326 on a King's B agar plate with rifampicin (50 µg/mL) and grow at 28°C for 2 days.

    • Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀). For primary inoculation: OD₆₀₀ = 0.005. For secondary challenge: OD₆₀₀ = 0.001.

  • Primary Inoculation (Day 0):

    • Select three healthy, mature lower leaves on each plant.

    • Using a 1 mL needleless syringe, gently press against the abaxial (underside) of the leaf and infiltrate the bacterial suspension (OD₆₀₀ = 0.005) into the leaf panel until a water-soaked lesion appears.

    • For mock-treated control plants, infiltrate with sterile 10 mM MgCl₂ only.

    • Causality Check: This step mimics the initial localized infection required to generate the mobile SAR signal.

  • SAR Establishment (Day 0-2):

    • Return plants to the growth chamber for 48 hours. During this time, the SAR signal (NHP) is produced and transported to systemic leaves.

  • Secondary Challenge (Day 2):

    • Select three upper, systemic leaves that were not previously infiltrated. It is crucial to select leaves in the same orthostichy (vascular alignment) as the primary leaves for the most consistent results.[11][13]

    • Infiltrate these systemic leaves with the virulent Psm suspension (OD₆₀₀ = 0.001).

    • Causality Check: This step tests whether the systemic leaves have developed enhanced resistance. The lower bacterial concentration allows for the measurement of growth over several days.

  • Quantification of Pathogen Growth (Day 4 or 5):

    • Collect two leaf discs (e.g., 0.5 cm diameter) from the challenged leaves.

    • Homogenize the tissue in 200 µL of 10 mM MgCl₂ using a sterile pestle or bead beater.

    • Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in 10 mM MgCl₂.

    • Spot-plate 10 µL of each dilution onto King's B agar plates.

    • Incubate at 28°C for 2 days and count the colonies to determine the number of colony-forming units (CFU) per cm² of leaf tissue.

  • Data Analysis: A successful SAR response is indicated by a statistically significant reduction (typically 1-2 logs) in bacterial growth in the systemic leaves of SAR-induced plants compared to the mock-treated plants.

Protocol for Metabolite Quantification by LC-MS/MS

Accurate quantification of Pip and NHP is crucial for correlating their levels with resistance. LC-MS/MS is the gold standard for this analysis.[14][15]

Procedure Outline:

  • Sample Collection: Harvest local and systemic leaf tissue at desired time points post-inoculation and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Extraction:

    • Homogenize the frozen tissue (~50-100 mg) in a pre-chilled extraction solvent (e.g., methanol:water, 80:20, v/v).

    • Crucial Step: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D₄-Pip, D₉-NHP) prior to homogenization. This is essential for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.[15]

    • Centrifuge to pellet debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extract using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Use a suitable chromatography column (e.g., HILIC or reverse-phase) to separate Pip and NHP from other metabolites.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NHP, Pip, and their internal standards must be optimized for maximum sensitivity and specificity.[14]

  • Quantification: Generate a standard curve using analytical standards of Pip and NHP. Quantify the endogenous levels in the plant samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

References

  • Shields, A., Shivnauth, V., & Castroverde, C. D. M. (2022). Salicylic Acid and N-Hydroxythis compound at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science, 13, 841688. [Link]
  • Yildiz, I., et al. (2023). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. Plant Physiology, 191(1), 711–726. [Link]
  • Bernsdorff, F., et al. (2021). N-hydroxythis compound primes plants for enhanced microbial pattern-induced responses. bioRxiv. [Link]
  • Holmes, E. C., Chen, Y.-C., Sattely, E. S., & Mudgett, M. B. (2019). An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. Science Signaling, 12(605), eaay3066. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595–2613. [Link]
  • Koch, M., et al. (2020). N-hydroxythis compound: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany, 71(21), 6667–6670. [Link]
  • Yildiz, I., et al. (2021). N-hydroxythis compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels. Plant Physiology, 187(4), 2803–2819. [Link]
  • Wang, C., et al. (2018). MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. The Plant Cell, 30(9), 2480–2494. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2595–2613. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance.
  • Rufián, J. S., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15, 16. [Link]
  • Wang, C., et al. (2014). Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening. Molecular Plant-Microbe Interactions, 27(8), 809–816. [Link]
  • Rufián, J. S., et al. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR).
  • Hartmann, M., & Zeier, J. (2018). Reprogramming of plants during systemic acquired resistance. Journal of Experimental Botany, 69(7), 1635–1649. [Link]
  • Liu, F., et al. (2022). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. The Plant Journal, 110(3), 827–842. [Link]
  • Hartmann, M., & Zeier, J. (2019). N-hydroxythis compound and salicylic acid: a metabolic duo for systemic acquired resistance. Current Opinion in Plant Biology, 50, 44–57. [Link]
  • Bernsdorff, F., et al. (2016). Establishment of systemic acquired resistance (SAR) triggered...
  • Shine, M. B. (2023). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance.
  • Shine, M. B. (2023). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance.
  • Holmes, E. C., et al. (2019). Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. bioRxiv. [Link]
  • Shine, M. B. (2023). Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance.
  • Shine, M. B., et al. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3853. [Link]

Sources

A Comparative Guide to Pipecolic Acid Levels in Plant Families: Implications for Immunity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from L-lysine, has emerged from relative obscurity to become recognized as a critical signaling molecule in plant immunity.[1][2] Its accumulation is a key event in the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary pathogen attacks.[2][3] This guide provides a comparative analysis of this compound levels across different plant families, delves into the intricacies of its biosynthesis, and presents a robust methodology for its quantification. Understanding the variation in Pip accumulation across the plant kingdom offers valuable insights for researchers in plant science and professionals in drug development, particularly in the search for natural immune-priming agents and novel therapeutic targets.

Introduction: The Significance of this compound in Plant Defense

Once considered merely a catabolite of L-lysine, this compound is now understood to be a pivotal regulator of inducible plant immunity.[1] Following pathogen recognition, Pip levels increase not only at the site of infection but also in distal, uninfected tissues.[1][4] This systemic accumulation is essential for orchestrating SAR, acting upstream of other defense signals like salicylic acid (SA) in some contexts and synergistically with it in others.[4][5] The active form, N-hydroxy-pipecolic acid (NHP), is the ultimate SAR-inducing hormone, synthesized from Pip by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[2][5][6]

The widespread occurrence of Pip throughout the angiosperms suggests a conserved and fundamental role in plant defense.[4] Documented accumulation in response to bacterial, fungal, or viral pathogens has been observed in diverse species including Arabidopsis, soybean, potato, tobacco, and barley.[4][7][8][9] This conservation makes the Pip pathway a compelling target for agricultural applications, aiming to enhance crop resilience, and for drug development, where modulation of analogous pathways could have therapeutic potential.

The Biosynthetic Pathway of this compound

The primary route for Pip biosynthesis in plants starts with the essential amino acid L-lysine. This pathway involves a two-step enzymatic process localized in the chloroplasts.[10]

  • Transamination: The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, removes the α-amino group from L-lysine.[2][7][11] This results in the formation of an intermediate that spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).[10][11]

  • Reduction: The reductase SAR-DEFICIENT 4 (SARD4) then converts P2C into L-pipecolic acid.[2][7][11]

  • N-hydroxylation: Subsequently, FMO1 catalyzes the N-hydroxylation of Pip to produce the highly active defense signal, NHP.[2][5]

This pathway is tightly regulated and transcriptionally activated upon pathogen perception.[5] The genes encoding ALD1, SARD4, and FMO1 are strongly induced during an immune response, leading to the rapid accumulation of Pip and NHP.[4][11]

This compound Biosynthesis Lys L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lys->P2C Pip L-Pipecolic Acid (Pip) P2C->Pip NHP N-hydroxy-pipecolic acid (NHP) (Active Signal) Pip->NHP ALD1_label ALD1 ALD1_label->Lys:n SARD4_label SARD4 SARD4_label->P2C:n FMO1_label FMO1 FMO1_label->Pip:n Quantification Workflow A 1. Sample Collection (~100mg leaf tissue) B 2. Homogenization (Liquid Nitrogen) A->B C 3. Extraction (80% Methanol + Internal Std.) B->C D 4. Centrifugation C->D E 5. Derivatization (Propyl Chloroformate) D->E Supernatant F 6. Phase Separation (Hexane) E->F G 7. GC-MS Analysis (SIM Mode) F->G Hexane Layer H 8. Data Analysis (Quantification vs. Std. Curve) G->H

Sources

A Comparative Guide to Pipecolic Acid as a Biomarker for Plant Diseases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate battle between plants and pathogens, a complex molecular dialogue unfolds. Early and accurate detection of plant diseases is paramount for ensuring global food security and developing effective crop protection strategies. This guide provides an in-depth technical comparison of pipecolic acid (Pip) as a biomarker for specific plant diseases, evaluating its performance against other key signaling molecules involved in plant immunity. We will delve into the underlying biochemical pathways, present supporting experimental data, and provide detailed protocols for validation, offering a comprehensive resource for researchers in the field.

The Rise of a Key Player: this compound in Plant Defense

This compound, a non-proteinogenic amino acid derived from lysine, has emerged as a central regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense mechanism.[1][2] Upon pathogen attack, Pip levels increase not only at the site of infection but also in distal, uninfected tissues, acting as a systemic signal to prime the entire plant for a more robust and rapid defense response to subsequent infections.[3][4] This systemic signaling role makes Pip a compelling candidate as a biomarker for the early detection of plant diseases.

The biosynthesis of Pip is initiated from L-lysine through the sequential action of the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and the reductase SAR-DEFICIENT 4 (SARD4).[1][2] Pip is then converted to its bioactive form, N-hydroxy-pipecolic acid (NHP), by the flavin-dependent monooxygenase FMO1.[1][5] Both Pip and NHP are crucial for the establishment of SAR.[1][5]

A Comparative Analysis: this compound vs. Other SAR-Associated Biomarkers

While this compound is a critical component of the SAR signaling network, it does not act in isolation. Several other molecules, including salicylic acid (SA), azelaic acid (AzA), and glycerol-3-phosphate (G3P), are also integral to the induction and regulation of plant defenses.[6][7] Understanding the interplay and comparative dynamics of these molecules is essential for validating their use as reliable biomarkers.

Key Players in Systemic Acquired Resistance
  • Salicylic Acid (SA): A phenolic phytohormone that is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens.[3][8] SA accumulation is a hallmark of SAR activation and is essential for the expression of many defense-related genes.[3][8]

  • Azelaic Acid (AzA): A nine-carbon dicarboxylic acid that primes plants for enhanced defense by potentiating SA accumulation upon pathogen challenge.[9][10]

  • Glycerol-3-Phosphate (G3P): A central metabolite in lipid metabolism that also functions as a mobile signal in SAR, acting upstream of SA and Pip in some contexts.[6][11]

The following diagram illustrates the simplified signaling pathway of SAR, highlighting the positions of this compound and its counterparts.

SAR_Pathway cluster_infection Infection Site cluster_signaling Systemic Signaling cluster_distal Distal Tissue Pathogen Pathogen Local Defense Activation Local Defense Activation Pathogen->Local Defense Activation Pip Biosynthesis Pip Biosynthesis Local Defense Activation->Pip Biosynthesis induces SA Biosynthesis SA Biosynthesis Local Defense Activation->SA Biosynthesis induces AzA Biosynthesis AzA Biosynthesis Local Defense Activation->AzA Biosynthesis induces G3P G3P Local Defense Activation->G3P induces Pip Biosynthesis->SA Biosynthesis potentiates SAR SAR Pip Biosynthesis->SAR mobile signal SA Biosynthesis->Pip Biosynthesis feedback loop SA Biosynthesis->SAR mobile signal AzA Biosynthesis->SAR primes for G3P->SAR mobile signal Defense Priming Defense Priming SAR->Defense Priming

Simplified SAR signaling pathway.

Performance Comparison of SAR-Associated Biomarkers

The ideal biomarker for plant disease should exhibit a significant and rapid increase in concentration upon pathogen infection, be specific to pathogenic challenge, and be reliably quantifiable. The table below summarizes a comparative analysis of this compound and other key SAR-related metabolites based on available literature.

BiomarkerBasal Level (Healthy)Fold Induction (Infected)Time to InductionSpecificityKey AdvantagesKey Limitations
This compound (Pip) LowHigh (e.g., >10-fold)[3]Early to intermediateBroadly induced by SAR-inducing pathogensStrong systemic signal, high fold-changeLevels can also be influenced by abiotic stress[12]
Salicylic Acid (SA) Low to moderateModerate to high (e.g., 2 to 10-fold)[13]Intermediate to latePrimarily for biotrophic/hemibiotrophic pathogens[8]Well-established role in defenseCan be antagonized by other hormone pathways (e.g., jasmonic acid)
Azelaic Acid (AzA) Very lowModerateEarlyActs as a priming agentEarly signal in the SAR cascadeLess pronounced direct antimicrobial activity
Glycerol-3-Phosphate (G3P) Constitutively presentModerateEarlyInvolved in both biotic and abiotic stress responsesEarly and mobile signalCentral metabolite, making attribution to disease challenging

Experimental Validation of this compound as a Biomarker

Validating this compound as a robust biomarker requires a systematic experimental workflow, from sample collection to data analysis. The following section outlines a detailed methodology for the quantification of this compound and its comparison with other biomarkers.

Experimental Workflow

The general workflow for validating and comparing these biomarkers involves several key steps, as illustrated in the diagram below.

Experimental_Workflow Plant Inoculation Plant Inoculation Sample Collection Sample Collection Plant Inoculation->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Chemical Derivatization Chemical Derivatization Metabolite Extraction->Chemical Derivatization (if required) GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Metabolite Extraction->GC-MS or LC-MS Analysis Chemical Derivatization->GC-MS or LC-MS Analysis Data Analysis Data Analysis GC-MS or LC-MS Analysis->Data Analysis Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation

General workflow for biomarker validation.

Detailed Experimental Protocols

1. Plant Growth and Inoculation:

  • Plant Material: Utilize a model plant system such as Arabidopsis thaliana or the specific crop of interest. Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Pathogen Culture: Culture the chosen pathogen (e.g., Pseudomonas syringae for bacterial blight) to the desired concentration.

  • Inoculation: Infiltrate the leaves of mature plants with the pathogen suspension or a mock solution (e.g., 10 mM MgCl2) as a control.

2. Sample Collection and Preparation:

  • Collect both local (inoculated) and systemic (distal, uninfected) leaf tissue at various time points post-inoculation (e.g., 0, 24, 48, 72 hours).

  • Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

3. Metabolite Extraction:

  • Grind the frozen leaf tissue to a fine powder in liquid nitrogen.

  • Extract the metabolites using a suitable solvent system. For simultaneous extraction of polar and semi-polar metabolites like Pip, SA, AzA, and G3P, a methanol/water-based extraction is often employed.

4. Quantification of this compound (GC-MS Method):

  • Internal Standard: Add a known amount of an internal standard, such as norvaline, to the extracted samples for accurate quantification.[5]

  • Derivatization: Derivatize the extracted metabolites to increase their volatility for GC-MS analysis. A common method for this compound involves derivatization with propyl chloroformate.[5]

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[5]

  • Quantification: Generate a standard curve using known concentrations of pure this compound and the internal standard. Calculate the concentration of this compound in the plant samples based on the peak areas relative to the internal standard and the standard curve.[14]

5. Quantification of Salicylic Acid (HPLC Method):

  • Extraction: Extract SA from powdered leaf tissue using methanol.[15]

  • Purification: Partition the extract with ethyl acetate/cyclopentane/isopropanol to separate free SA.[15] For total SA (including conjugated forms), treat the aqueous phase with β-glucosidase before partitioning.[15][16]

  • HPLC Analysis: Analyze the purified extracts using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[15]

  • Quantification: Create a standard curve with pure SA to quantify the amount in the samples.[15]

6. Quantification of Azelaic Acid (GC-MS or HPLC-MS Method):

  • Extraction: Extract AzA from plant tissue using an appropriate solvent.

  • Derivatization (for GC-MS): Derivatize AzA to a more volatile form, for example, through esterification with ethanol.[17][18]

  • Analysis: Analyze using GC-MS or reversed-phase HPLC-MS without derivatization.[19]

  • Quantification: Use a standard curve of pure AzA for accurate quantification.[20]

7. Quantification of Glycerol-3-Phosphate (GC-MS Method):

  • Internal Standard: Use an internal standard like ribitol for quantification.[1][12][15][16]

  • Derivatization: Derivatize G3P with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][12][15][16]

  • GC-MS Analysis: Analyze the derivatized samples in selective ion mode.[1][12][15][16]

  • Quantification: Quantify G3P levels using a standard curve prepared with pure G3P and the internal standard.[1][12][15][16]

Conclusion and Future Perspectives

This compound stands out as a highly promising biomarker for the detection of plant diseases due to its significant and systemic accumulation upon pathogen infection. Its high fold-induction and central role in orchestrating Systemic Acquired Resistance make it a sensitive indicator of the plant's immune response.

While other signaling molecules like salicylic acid, azelaic acid, and glycerol-3-phosphate also play crucial roles in plant defense, this compound's performance characteristics, particularly its strong systemic signal, position it as a leading candidate for biomarker-based disease diagnostics.

Future research should focus on developing high-throughput, field-deployable methods for this compound quantification. Furthermore, expanding the validation of this compound as a biomarker across a wider range of plant species and against diverse pathogens will be crucial for its practical application in agriculture. The integration of this compound monitoring into precision agriculture platforms could revolutionize how we manage plant health, leading to more sustainable and productive farming systems.

References

  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol, 13(7), e4645. [Link]
  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry.
  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. University of Kentucky. [Link]
  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. PMC. [Link]
  • Liu, H., Yu, K., & Kachroo, P. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry. PubMed. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. [Link]
  • Rossi, F. R., et al. (2021). Quantitation of SAR-related metabolites salicylic acid (SA) and this compound (Pip) in Put-inoculated leaves.
  • Wang, C., et al. (2018).
  • Yu, K., Liu, H., & Kachroo, P. (2020). This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. PubMed. [Link]
  • Ding, P., et al. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. PMC. [Link]
  • Glazebrook, J. (2005).
  • Bernsdorff, F., et al. (2016).
  • Mengiste, T. (2025).
  • Mengiste, T. (2025). Contrasting Mechanisms of Defense Against Biotrophic and Necrotrophic Pathogens, 20 Years Later: What Has Changed?.
  • Glazebrook, J. (2005). Contrasting Mechanisms of Defense Against Biotrophic and Necrotrophic Pathogens.
  • Vogel-Adghough, D., et al. (2013).
  • Hartmann, M., & Zeier, J. (2019). N-hydroxythis compound and salicylic acid: a metabolic duo for systemic acquired resistance. PubMed. [Link]
  • Sato, Y., et al. (2024). Temporal dynamics of N-hydroxythis compound and salicylic acid pathways in the disease response to powdery mildew in wheat.
  • Various Authors. (2023). Metabolomics and Plant Defense. MDPI. [Link]
  • Bernsdorff, F., et al. (2016).
  • Djami-Tchatchou, A. T., et al. (2017). Identification of signatory biomarkers associated with the response of...
  • Khan, M., et al. (2023).
  • Djami-Tchatchou, A. T., et al. (2017). Similar, but different: structurally related azelaic acid and hexanoic acid trigger differential metabolomic and transcriptomic responses in tobacco cells. PMC. [Link]
  • Zhang, H., et al. (2022). Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1. PubMed. [Link]
  • Zhang, H., et al. (2022). Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1. PMC. [Link]
  • Barclay, A. J., et al. (2015). Characterization of the indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa PAO1. PubMed. [Link]
  • Montesinos-Navarro, A., et al. (2022). New Approaches to Plant Pathogen Detection and Disease Diagnosis. QuantaLab IAS-CSIC. [Link]
  • Rico, A., & Preston, G. M. (2008). Regulation of the Pseudomonas syringae Type III Secretion System by Host Environment Signals. PubMed Central. [Link]
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A Comparative Guide to Gene Expression Profiles in Response to Pipecolic Acid and Pathogen Challenge

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of plant immunity, understanding the nuanced responses to different immune elicitors is paramount. This guide provides an in-depth comparative analysis of the gene expression profiles induced by the endogenous signaling molecule, pipecolic acid (Pip), versus a direct pathogen challenge, using the well-characterized pathosystem of Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae. By dissecting the signaling pathways and transcriptional landscapes, we aim to provide a clear framework for experimental design and data interpretation in the field of plant defense research.

Introduction: The Plant's Dilemma - A Two-Pronged Defense Strategy

Plants, being sessile organisms, have evolved a sophisticated and multi-layered immune system to defend against a barrage of pathogens. This system can be broadly categorized into two interconnected branches: PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). PTI is initiated upon the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface receptors, leading to a basal level of defense.[1] Pathogens, in turn, have evolved effectors to suppress PTI. This leads to the second layer of defense, ETI, where intracellular receptors recognize these effectors, often resulting in a more robust and rapid defense response, including programmed cell death.[1]

Central to the plant's ability to mount a systemic and long-lasting defense, known as Systemic Acquired Resistance (SAR), are signaling molecules that travel throughout the plant to prime distal tissues for future attack.[2] Salicylic acid (SA) has long been recognized as a key player in SAR.[3] More recently, the lysine-derived amino acid, this compound (Pip), and its hydroxylated form, N-hydroxy-pipecolic acid (NHP), have emerged as critical signaling molecules that work in concert with SA to establish robust immunity.[1][4][5] This guide will delve into the distinct and overlapping transcriptional programs activated by Pip, a key regulator of SAR, and by a direct encounter with a pathogen, providing a comparative framework for understanding these crucial defense responses.

Signaling Pathways: A Tale of Two Triggers

The signaling cascades initiated by this compound and a direct pathogen challenge, while converging on a common goal of activating defense gene expression, have distinct initiation points and regulatory nodes.

The this compound Signaling Cascade: Orchestrating Systemic Resistance

This compound biosynthesis and signaling are tightly regulated processes that are induced upon an initial pathogen encounter. The biosynthesis of Pip from lysine is primarily catalyzed by the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[6] Pip is then converted to its active form, N-hydroxy-pipecolic acid (NHP), by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[7][8] NHP is a mobile signal that travels to distal parts of the plant, where it primes a broad-spectrum and long-lasting immune response.[8]

The Pip/NHP signaling pathway intersects with the well-established salicylic acid (SA) pathway. NHP accumulation leads to an amplification of SA biosynthesis and signaling.[4][5] This synergistic relationship is crucial for the robust induction of defense genes. The master regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), plays a central role in SA-mediated defense gene expression.[3] Upon SA accumulation, NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to activate the expression of a battery of defense-related genes, including the classic SAR marker gene, PATHOGENESIS-RELATED 1 (PR1).[3][5]

This compound Signaling Pathway cluster_0 This compound Biosynthesis cluster_1 Signal Transduction and Gene Expression Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip This compound (Pip) SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP N-hydroxy-pipecolic acid (NHP) FMO1->NHP SA_biosynthesis SA Biosynthesis NHP->SA_biosynthesis amplifies SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes Pathogen-Induced Immune Signaling cluster_0 PAMP-Triggered Immunity (PTI) cluster_1 Effector-Triggered Immunity (ETI) cluster_2 Systemic Acquired Resistance (SAR) PAMPs PAMPs PRR PRRs PAMPs->PRR PTI_signaling Early Signaling (Ca2+, ROS, MAPKs) PRR->PTI_signaling PTI_genes Early Defense Genes PTI_signaling->PTI_genes SA_Pip SA & Pip/NHP Biosynthesis PTI_signaling->SA_Pip SAR_genes SAR Gene Expression (e.g., PR1) PTI_genes->SAR_genes Effectors Effectors NLR NLRs Effectors->NLR ETI_signaling Robust Defense (incl. HR) NLR->ETI_signaling ETI_signaling->SA_Pip SA_Pip->SAR_genes

Caption: Generalized Pathogen-Induced Immune Signaling Cascade.

Comparative Transcriptomics: Dissecting the Gene Expression Signatures

While both this compound and pathogen infection lead to the activation of defense genes, the specific sets of genes and the dynamics of their expression differ. A comparative analysis of their transcriptomic profiles provides valuable insights into their unique and overlapping roles in plant immunity.

The following table summarizes key genes and gene families that are differentially expressed in response to this compound (or its derivative NHP) and Pseudomonas syringae infection in Arabidopsis thaliana. This information is synthesized from multiple studies to provide a comparative overview.

Gene/Gene FamilyRole in Plant ImmunityResponse to this compound/NHPResponse to Pseudomonas syringae
ALD1, SARD4, FMO1 This compound biosynthesis and metabolismUpregulated (positive feedback)Strongly upregulated
ICS1 Salicylic acid biosynthesisUpregulatedStrongly upregulated
NPR1 Master regulator of SA signalingUpregulatedUpregulated
PR (Pathogenesis-Related) Genes (e.g., PR1, PR2, PR5) Antimicrobial activity, cell wall reinforcementStrongly upregulatedStrongly upregulated
WRKY Transcription Factors (e.g., WRKY33, WRKY40, WRKY70) Transcriptional regulation of defense genesUpregulatedDifferentially regulated (some up, some down)
Receptor-Like Kinases (RLKs) Pathogen recognition (PTI)Moderately upregulatedStrongly and rapidly upregulated
NLR (Nucleotide-binding Leucine-rich Repeat) Genes Effector recognition (ETI)Moderately upregulatedStrongly upregulated
Genes involved in ROS production and scavenging Oxidative burst and redox signalingUpregulatedStrongly and rapidly upregulated
Genes related to the Jasmonic Acid (JA) pathway Defense against necrotrophic pathogens and insectsGenerally downregulated (antagonism with SA)Often downregulated (SA-JA antagonism)
Genes involved in photosynthesis and primary metabolism Growth and developmentDownregulated (growth-defense trade-off)Strongly downregulated

Key Observations from the Comparative Analysis:

  • Core Defense Activation: Both treatments lead to the strong upregulation of core defense-related genes, including those involved in SA biosynthesis and signaling (ICS1, NPR1) and the classic SAR marker genes (PR genes). This highlights their convergent roles in establishing a robust defense state.

  • Amplification Loop: The upregulation of Pip biosynthesis genes (ALD1, FMO1) in response to both treatments suggests a positive feedback loop where the plant amplifies the Pip signal to sustain the immune response.

  • Early vs. Systemic Response: The transcriptional response to P. syringae is generally more rapid and encompasses a broader range of genes, particularly those involved in initial pathogen recognition (RLKs) and the immediate oxidative burst. The response to Pip/NHP, being a systemic signal, reflects the establishment of a primed state of readiness rather than an immediate, localized defense.

  • Growth-Defense Trade-offs: Both treatments result in the downregulation of genes associated with growth and primary metabolism, illustrating the well-documented trade-off between allocating resources to defense versus growth.

Experimental Protocol: A Guide to Comparative RNA-Seq Analysis

To conduct a robust comparative analysis of gene expression profiles, a well-designed RNA-sequencing (RNA-Seq) experiment is essential. The following protocol outlines the key steps for comparing the transcriptomes of Arabidopsis thaliana in response to this compound and pathogen treatment.

Comparative RNA-Seq Workflow cluster_0 Experimental Treatment cluster_1 RNA Extraction and Sequencing cluster_2 Bioinformatic Analysis Plant_growth Grow Arabidopsis thaliana (e.g., Col-0) under controlled conditions Treatment_groups Treatment Groups: 1. Mock (Control) 2. This compound 3. Pseudomonas syringae Plant_growth->Treatment_groups Harvesting Harvest leaf tissue at defined time points Treatment_groups->Harvesting RNA_extraction Total RNA Extraction Harvesting->RNA_extraction Library_prep RNA-Seq Library Preparation (poly(A) selection or rRNA depletion) RNA_extraction->Library_prep Sequencing High-throughput Sequencing (e.g., Illumina) Library_prep->Sequencing QC Quality Control of raw reads Sequencing->QC Alignment Alignment to reference genome QC->Alignment Quantification Gene expression quantification Alignment->Quantification DEG_analysis Differential Gene Expression (DEG) analysis Quantification->DEG_analysis Functional_analysis Functional annotation and pathway analysis (GO, KEGG) DEG_analysis->Functional_analysis

Caption: Experimental Workflow for Comparative Transcriptomics.

Step-by-Step Methodology:

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana (e.g., ecotype Col-0) in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) to the desired developmental stage (e.g., 4-5 week old rosettes).

    • Divide the plants into three treatment groups with at least three biological replicates per group:

      • Mock (Control): Infiltrate leaves with a control solution (e.g., 10 mM MgCl₂).

      • This compound: Infiltrate leaves with a solution of this compound (e.g., 1 mM Pip in 10 mM MgCl₂).

      • Pseudomonas syringae: Infiltrate leaves with a suspension of P. syringae pv. tomato DC3000 at a specific optical density (e.g., OD₆₀₀ = 0.001 in 10 mM MgCl₂).

    • Harvest leaf tissue from each group at specific time points post-infiltration (e.g., 6, 12, 24, and 48 hours) to capture both early and late transcriptional responses. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the frozen leaf tissue using a reputable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for library preparation.

  • RNA-Seq Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the high-quality total RNA. This typically involves either poly(A) selection for mRNA enrichment or ribosomal RNA (rRNA) depletion.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (e.g., >20 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression (DEG) Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups and the mock control at each time point.

    • Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify over-represented biological processes and pathways.

    • Comparative Analysis: Compare the lists of DEGs from the this compound and P. syringae treatments to identify unique and overlapping gene sets. Visualize these comparisons using Venn diagrams and heatmaps.

Conclusion and Future Directions

The comparative analysis of gene expression profiles in response to this compound and pathogen challenge reveals a sophisticated and finely tuned plant immune system. While both stimuli activate a core set of defense genes, the pathogen-induced response is broader and more complex, reflecting the multi-layered nature of plant-pathogen interactions. This compound, on the other hand, appears to primarily function as a potent amplifier and systemic signal for SAR, priming the plant for a more robust response to subsequent infections.

For researchers and drug development professionals, these findings have significant implications. Understanding the specific gene signatures associated with a primed versus a fully activated immune state can aid in the development of novel disease resistance strategies. For instance, compounds that mimic the action of this compound could be developed as plant activators to enhance crop resilience without the fitness costs associated with constitutive defense activation.

Future research should focus on dissecting the temporal dynamics of these transcriptional responses with higher resolution and at the single-cell level to understand the heterogeneity of immune activation within a tissue. Furthermore, exploring the interplay of this compound with other signaling molecules beyond salicylic acid will provide a more holistic understanding of the intricate regulatory network governing plant immunity.

References

  • Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]
  • Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zhang, Y. (2016). Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2583–2595. [Link]
  • Fu, Z. Q., & Dong, X. (2013). Systemic acquired resistance: turning local infection into global defense. Annual review of plant biology, 64, 839–863. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929. [Link]
  • Howard, B. E., Hu, Q., Babaoglu, A. C., Chandra, M., Borghi, M., He, X., ... & He, S. Y. (2013). High-throughput RNA sequencing of Pseudomonas-infected Arabidopsis reveals hidden transcriptome complexity and novel splice variants. PloS one, 8(10), e74183. [Link]
  • Zhu, J., Lolle, S., Tang, A., Guel, B., Kvitko, B., Cole, B., & Coaker, G. (2023). Single-cell profiling of Arabidopsis leaves to Pseudomonas syringae infection. Cell reports, 42(6), 112676. [Link]
  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141. [Link]
  • Saleh, A., Withers, J., & Dong, X. (2015). The NPR1 protein: a master regulator of plant immunity. Current opinion in plant biology, 28, 133–141. [Link]
  • Chen, J., Mohan, R., Zhang, Y., Li, M., Chen, H., Palmer, I. A., ... & Dong, X. (2019). NPR1 promotes its own and target gene expression in plant defense by recruiting CDK8. Plant physiology, 181(1), 289–304. [Link]
  • Howard, B. E., & He, S. Y. (2013). High-throughput RNA sequencing of Pseudomonas-infected Arabidopsis reveals hidden transcriptome complexity and novel splice variants. PloS one, 8(10), e74183. [Link]
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  • Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant physiology, 174(1), 124–153. [Link]
  • Yildiz, I., Singh, M., Powers, J. R., & Kachroo, A. (2025). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. bioRxiv. [Link]
  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929. [Link]
  • Lenk, M., Wenig, M., Bauer, K., Hug, F., Knappe, C., Lange, B., ... & Vlot, A. C. (2019). This compound Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. Molecular Plant-Microbe Interactions®, 32(8), 1013–1026. [Link]
  • Carella, P. (2018). Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae. [Link]
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  • ResearchGate. (n.d.). The metabolic pathway of l-pipecolic acid and the heterologous... [Link]
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A Comparative Guide to Validating the Interaction Between Pipecolic Acid and Other Defense Hormones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of plant immunity, understanding the intricate crosstalk between defense signaling molecules is paramount. This guide provides an in-depth technical comparison of the interactions between pipecolic acid (Pip), a key regulator of systemic acquired resistance (SAR), and the canonical defense hormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). We will delve into the experimental methodologies required to validate these interactions, present comparative data, and offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: this compound as a Central Hub in Plant Defense

This compound, a non-protein amino acid derived from lysine, has emerged as a critical signaling molecule in orchestrating inducible plant immunity.[1][2] Its accumulation following pathogen recognition is essential for the establishment of SAR, a long-lasting, broad-spectrum resistance in distal, uninfected parts of the plant.[1][3][4] The active form of Pip, N-hydroxy-pipecolic acid (NHP), acts in concert with salicylic acid to amplify defense responses.[4][5][6][7][8] This guide will dissect the well-established synergistic and independent relationship between Pip and SA, and explore the more nuanced and often antagonistic interactions with JA and ET.

The Synergistic and Independent Interplay of this compound and Salicylic Acid

The interaction between Pip and SA is a cornerstone of SAR.[7][9] Experimental evidence overwhelmingly points to a mutually amplifying relationship that is critical for a robust defense response against biotrophic and hemibiotrophic pathogens.[10]

Causality of Interaction: A Positive Feedback Loop

The core of the Pip-SA interaction is a positive feedback loop that potentiates the plant's defense capacity.[11] Here's a breakdown of the mechanism:

  • Pathogen recognition triggers the biosynthesis of both Pip and SA. The accumulation of Pip is dependent on the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SARD4.[1][4]

  • Pip primes for SA accumulation: Exogenous application of Pip has been shown to prime plants for enhanced SA biosynthesis upon subsequent pathogen challenge.[11][12] This indicates that Pip acts upstream, preparing the system for a rapid and potent SA burst.

  • SA can induce Pip biosynthesis: Conversely, SA treatment can lead to a modest induction of ALD1 expression and subsequent Pip accumulation, further fueling the amplification loop.

  • Independent contributions: While they work together, both Pip and SA have independent roles in plant defense.[9] Mutant plants deficient in one pathway are still capable of mounting a partial defense response, highlighting the robustness of the system.[9]

Experimental Validation of the Pip-SA Interaction

Validating this interaction requires a multi-pronged approach combining hormone quantification, gene expression analysis, and pathogen bioassays.

G cluster_0 Treatment cluster_1 Analysis cluster_2 Data Interpretation Treatment Plant Treatment (Pathogen, Elicitor, or Exogenous Hormones) Quant Hormone Quantification (LC-MS/MS) Treatment->Quant Measure Pip & SA levels Gene Gene Expression Analysis (RT-qPCR) Treatment->Gene Analyze expression of ALD1, FMO1, ICS1, PR1 Pathogen Pathogen Growth Assay Treatment->Pathogen Assess disease symptoms and pathogen proliferation Interpret Correlate Hormone Levels, Gene Expression, and Disease Resistance Quant->Interpret Gene->Interpret Pathogen->Interpret G cluster_0 Treatment cluster_1 Analysis cluster_2 Data Interpretation Treatment Plant Treatment (Exogenous Pip, Pathogen) Hormone Hormone Quantification (JA, ACC - ethylene precursor) Treatment->Hormone Gene Gene Expression Analysis (PDF1.2, VSP2, ERF1) Treatment->Gene Interpret Assess the effect of Pip on JA/ET signaling outputs Hormone->Interpret Gene->Interpret

Sources

A Senior Application Scientist's Guide to Selecting an Internal Standard for Pipecolic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Accurate Pipecolic Acid Measurement

This compound (Pip), a cyclic amino acid derived from the catabolism of lysine, has emerged as a critical biomarker in clinical diagnostics and biomedical research.[1][2][3] Its accumulation is linked to several inherited metabolic disorders, most notably peroxisomal biogenesis disorders like Zellweger syndrome.[1][3] Furthermore, elevated levels of this compound are associated with chronic liver disease, hepatic encephalopathy, and pyridoxine-dependent epilepsy.[1][2][4][5] Given its diagnostic and prognostic importance, the ability to quantify this compound in biological matrices such as plasma and urine with high accuracy and precision is paramount.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity and selectivity.[6][7] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect," where co-eluting endogenous components from the sample (e.g., salts, phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8][9] The most effective strategy to mitigate this variability is the use of a suitable internal standard (IS).[10]

This guide provides a comprehensive comparison of different internal standards for this compound quantification, explaining the critical scientific principles behind IS selection and offering data-driven recommendations for researchers in the field.

The Role of the Internal Standard: More Than Just a Reference

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control (QC) sample before sample processing. Its primary function is to normalize for variations that can occur at multiple stages of the analytical workflow, including:

  • Sample Extraction: Compensates for analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction.

  • Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the LC-MS/MS system.

  • Matrix Effects: Normalizes for signal suppression or enhancement during ionization in the mass spectrometer.[8][10]

The fundamental assumption is that any factor affecting the analyte will affect the internal standard to the same degree. The final concentration is then determined by the ratio of the analyte's response to the IS's response, providing a self-correcting system. The ideal IS should co-elute with the analyte to ensure both experience the same matrix effects at the same time.[8][9][10]

The Contenders: Stable Isotope-Labeled vs. Structural Analogs

For this compound, two main categories of internal standards are commonly considered:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[6][11] A SIL-IS is a synthetic version of the analyte where several atoms (typically hydrogen) are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). A common example is D9-Pipecolic Acid . Because it is chemically identical to the analyte, it exhibits nearly identical chromatographic behavior and ionization efficiency.[11]

  • Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. Their use is often considered when a SIL-IS is unavailable or cost-prohibitive.[6][10] Examples used in this compound assays include Phenylalanine-d5 and Norvaline .[1][2][4][5][12][13]

The choice between these options is not trivial and has significant implications for data quality and method robustness.

Head-to-Head Comparison: Performance Metrics

A robust bioanalytical method requires an internal standard that tracks the analyte reliably. Let's compare the performance of SIL and structural analog internal standards based on key validation parameters.

Chromatographic Behavior and Matrix Effect Compensation

The ability of an IS to compensate for matrix effects is critically dependent on its co-elution with the analyte.[8] When the IS and analyte elute from the chromatography column at the same time, they enter the mass spectrometer's ion source simultaneously and are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.[8][9][10]

  • D9-Pipecolic Acid (SIL-IS): Being chemically identical, D9-Pip co-elutes almost perfectly with endogenous this compound. This ensures the most accurate compensation for matrix effects. While a minor "isotope effect" can sometimes cause a slight retention time shift between the deuterated and non-deuterated forms, this is usually negligible and far superior to the separation seen with structural analogs.[8]

  • Phenylalanine-d5 & Norvaline (Structural Analogs): These compounds have different chemical structures and polarities than this compound. Consequently, they will have different retention times on a chromatography column.[12][13] For instance, one published method shows L-pipecolic acid eluting at 7 minutes while the IS, Phenylalanine-d5, elutes at 6 minutes.[12][13] This separation means that when the analyte is eluting, the IS is not, and vice-versa. They are exposed to different matrix components at different times, leading to poor and unreliable correction for ion suppression.[8][10]

Expertise in Action: Visualizing the Impact of Co-elution

The following diagram illustrates why co-elution is critical for accurate matrix effect correction. The SIL-IS experiences the same ion suppression event as the analyte, preserving the analyte/IS ratio. The structural analog, eluting at a different time, misses this event, leading to a skewed ratio and inaccurate quantification.

G cluster_0 Scenario 1: Stable Isotope-Labeled IS (Co-elution) cluster_1 Scenario 2: Structural Analog IS (Different Elution Times) Analyte1 This compound Suppression1 Matrix Effect (Ion Suppression) Analyte1->Suppression1 SIL_IS D9-Pipecolic Acid SIL_IS->Suppression1 IonSource1 Ion Source Detector1 Detector Signal IonSource1->Detector1 Suppression1->IonSource1 Ratio1 Analyte/IS Ratio (Accurate) Detector1->Ratio1 Analyte2 This compound Suppression2 Matrix Effect (Ion Suppression) Analyte2->Suppression2 SA_IS Phenylalanine-d5 IonSource2 Ion Source SA_IS->IonSource2 Detector2 Detector Signal IonSource2->Detector2 Suppression2->IonSource2 Ratio2 Analyte/IS Ratio (Inaccurate) Detector2->Ratio2

Caption: Impact of co-elution on matrix effect compensation.

Accuracy, Precision, and Recovery

The ultimate measure of an internal standard's performance is its ability to deliver accurate and precise results across different sample lots and concentrations.

Parameter D9-Pipecolic Acid (SIL-IS) Phenylalanine-d5 / Norvaline (Structural Analogs) Rationale
Accuracy High (typically 95-105%)Variable, often biased (>15% bias observed in some cases)[14][15]SIL-IS perfectly mimics the analyte's behavior during extraction and ionization, correcting for losses and matrix effects accurately.[11] Structural analogs do not.[10]
Precision (%RSD) Excellent (typically <5%)Acceptable to Poor (>15% in some cases)Inconsistent matrix effects between samples are not properly corrected by a non-co-eluting IS, leading to higher variability (RSD).[16]
Extraction Recovery Tracks analyte recovery almost perfectlyMay differ from analyteDifferences in chemical properties can lead to differential recovery during sample preparation steps.

Data compiled from principles outlined in cited literature.[4][12][14][15]

Recommended Experimental Protocol

For robust and reliable quantification of this compound in human plasma, a method employing a stable isotope-labeled internal standard is strongly recommended. The following protocol serves as a validated starting point.

Workflow Overview

Caption: Standard workflow for this compound quantification in plasma.

Step-by-Step Methodology
  • Sample Preparation:

    • To 50 µL of plasma (or calibrator/QC), add 10 µL of a working internal standard solution (e.g., D9-Pipecolic Acid in water).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar molecules like this compound.[4][5]

    • Mobile Phase A: 5 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Electrospray Ionization in Positive Mode (ESI+)

    • MRM Transitions:

      • This compound: m/z 130 -> 84[12]

      • D9-Pipecolic Acid: m/z 139 -> 93 (Example transition)

  • Method Validation (Trustworthiness):

    • The protocol's validity must be confirmed by analyzing Quality Control (QC) samples at low, medium, and high concentrations against a calibration curve. Acceptance criteria, as per regulatory guidance, typically require accuracy to be within ±15% (±20% at the Lower Limit of Quantification) and precision (%CV or %RSD) to be ≤15%.[9]

Conclusion and Authoritative Recommendation

For any laboratory conducting quantitative this compound analysis via LC-MS/MS, the use of a stable isotope-labeled internal standard, such as D9-Pipecolic Acid , is the only scientifically sound choice. It is the gold standard for a reason: it provides the highest possible accuracy and precision by ensuring that the analyte and the internal standard experience the same journey from sample preparation to detection.[6][9][11] Investing in a SIL-IS mitigates risk, reduces method development time, and ensures the generation of reliable, high-quality data that can withstand scientific and regulatory scrutiny.[10]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • M. Nicolò, M. Cantù, A. D'avolio.
  • Rashed MS, Al-Ahaidib LY, Jacob M, et al. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Semeraro M, Cefalo G, Caciotti A, et al. Determination of plasma this compound by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Xie, F., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
  • Yu K, Liu H, Kachroo P. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio Protoc. [Link]
  • Semeraro, M., et al. Determination of plasma this compound by an easy and rapid liquid chromatography–tandem mass spectrometry method.
  • Rashed, M., et al. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. [Link]
  • Nejem, R. M. Enantioanalysis of L- and D-pipecolic acid in biological samples. University of Pretoria. [Link]
  • Yu, K., et al. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]
  • Silberstein, O. O., et al.
  • Yu, K., et al. This compound Quantification Using Gas Chromatography-coupled Mass Spectrometry.
  • Determination of D- and L-pipecolic acid in food samples including processed foods. Karger Publishers. [Link]
  • The quantitative determination of proline and this compound with ninhydrin.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • D'Angelo, T. N., et al. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]
  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]
  • D'Angelo, T. N., et al. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pipecolic Acid Determination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of pipecolic acid (Pip), a cyclic amino acid and a derivative of lysine, is of paramount importance in both clinical diagnostics and pharmaceutical research. Elevated levels of this compound are associated with several metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome, and it also plays a role in neurological conditions such as pyridoxine-dependent epilepsy. In the realm of drug development, understanding the metabolic pathways involving this compound is crucial for assessing drug efficacy and safety.

This guide provides an in-depth comparison of the most prevalent analytical methods for this compound determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization. Beyond a simple comparison of methodologies, this document offers a comprehensive framework for the cross-validation of these analytical techniques, a critical step in ensuring data integrity and comparability across different laboratories or when transitioning between methods. Grounded in the principles of scientific integrity and regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this guide is intended to be a practical resource for scientists and researchers in the field.

Introduction: The Analytical Challenge of this compound

This compound is a non-proteinogenic amino acid, and its analysis in biological matrices such as plasma, urine, and tissues presents several challenges. These include its high polarity, low volatility, and the need for sensitive and specific detection, often at low concentrations. Furthermore, the presence of L- and D-enantiomers of this compound necessitates chiral separation in certain applications to understand their distinct biological roles.

The choice of an analytical method is often a balance between sensitivity, specificity, throughput, cost, and the specific requirements of the study. This guide will delve into the nuances of the most common analytical platforms, providing the necessary context for an informed decision.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical method is a critical first step. The following sections provide a detailed comparison of the primary techniques used for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC system and then ionized and fragmented in the mass spectrometer. The specific precursor-to-product ion transitions are monitored for highly selective quantification.

  • Strengths:

    • High Sensitivity and Specificity: Capable of detecting this compound at very low concentrations (picomolar to nanomolar range).[1][2]

    • High Throughput: Modern LC-MS/MS systems can analyze samples in a few minutes, making it suitable for large-scale studies.[1]

    • Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.[1][2]

    • Chiral Separation: Can be readily coupled with chiral chromatography columns for the separation of L- and D-pipecolic acid.[1]

  • Weaknesses:

    • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, affecting accuracy and precision.[3][4]

    • Cost: The initial investment and maintenance costs for LC-MS/MS instrumentation are high.

    • Complexity: Requires skilled operators for method development, troubleshooting, and data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step.

  • Principle: In GC-MS, the sample is first derivatized to increase its volatility and thermal stability. The derivatized analyte is then vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

  • Strengths:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • Good Sensitivity: Can achieve low detection limits after appropriate derivatization.[5][6]

    • Robustness: GC-MS systems are generally considered robust and reliable.

  • Weaknesses:

    • Derivatization Required: The need for derivatization adds complexity and potential for variability to the workflow.[5][6][7] Common derivatization agents include silylating agents (e.g., MSTFA) and chloroformates.[5][6][7]

    • Lower Throughput: The derivatization step and longer GC run times can result in lower sample throughput compared to LC-MS/MS.

    • Thermal Degradation: Some derivatives may be susceptible to thermal degradation in the GC inlet.

High-Performance Liquid Chromatography (HPLC) with Derivatization and UV/Fluorescence Detection

Before the widespread adoption of mass spectrometry, HPLC with pre- or post-column derivatization was a common method for amino acid analysis.

  • Principle: this compound is chemically modified with a chromophore or fluorophore to enable detection by UV-Visible or fluorescence detectors. The derivatized analyte is then separated by HPLC.

  • Strengths:

    • Lower Cost: HPLC systems with UV or fluorescence detectors are more affordable than mass spectrometers.

    • Established Methods: Numerous derivatization reagents and methods are well-documented.

  • Weaknesses:

    • Lower Specificity: Prone to interferences from other compounds that react with the derivatizing agent.

    • Lower Sensitivity: Generally less sensitive than mass spectrometry-based methods.

    • Derivatization Required: Similar to GC-MS, the need for derivatization adds complexity.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for this compound determination. The values are indicative and can vary depending on the specific instrumentation, method, and matrix.

Parameter LC-MS/MS GC-MS (with Derivatization) HPLC (with Derivatization)
Limit of Quantitation (LOQ) 0.05 - 1 µmol/L[1][2]0.1 - 5 µmol/L[5]1 - 10 µmol/L
Linearity (R²) > 0.99[1][2]> 0.99[5]> 0.99
Accuracy (% Recovery) 90 - 110%[1][2]85 - 115%[5]80 - 120%
Precision (%RSD) < 15%[1][2]< 15%[5]< 20%
Throughput HighModerateModerate
Chiral Separation Yes (with chiral column)[1]Yes (with chiral column)Yes (with chiral column)

The Imperative of Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two different analytical methods, or the same method in different laboratories, produce comparable results. This is a critical exercise in several scenarios:

  • Method Transfer: When an analytical method is transferred from a development lab to a routine testing lab.

  • Method Update: When an existing method is updated or replaced with a newer technology (e.g., transitioning from HPLC-UV to LC-MS/MS).

  • Inter-laboratory Studies: When data from multiple sites need to be combined or compared.

The fundamental goal of cross-validation is to ensure the continuity and integrity of data throughout the lifecycle of a project.

Regulatory Framework for Method Validation and Cross-Validation

Both the FDA and EMA provide comprehensive guidelines on bioanalytical method validation. While these guidelines are primarily focused on pharmacokinetic studies, the principles are directly applicable to biomarker assays like this compound determination.

  • FDA Guidance: The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the key parameters that need to be assessed during method validation, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

  • EMA Guideline: The EMA's "Guideline on bioanalytical method validation" provides similar recommendations and emphasizes a risk-based approach to validation.

For cross-validation, these guidelines recommend comparing the results obtained from the two methods using a set of quality control (QC) samples and, ideally, incurred (study) samples.

A Practical Guide to Cross-Validation of LC-MS/MS and GC-MS Methods for this compound

This section outlines a step-by-step protocol for conducting a cross-validation study between an established GC-MS method and a new LC-MS/MS method for the determination of this compound in human plasma.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking known concentrations of this compound into a pooled blank plasma matrix.

  • Incurred Samples: Select a minimum of 20-30 incurred samples from a relevant study population. These samples should cover the expected concentration range of this compound.

  • Replicates: Analyze each QC and incurred sample in triplicate using both the GC-MS and LC-MS/MS methods.

The acceptance criteria for cross-validation should be pre-defined in a validation plan. A common approach is to assess the agreement between the two methods using the following statistical analyses:

  • Percentage Difference: The percentage difference between the mean concentrations obtained by the two methods for each sample should be calculated. A common acceptance criterion is that for at least two-thirds of the samples, the percentage difference should be within ±20% of the mean of the two values.

  • Correlation and Regression Analysis:

    • Pearson Correlation Coefficient (r): Should be close to 1, indicating a strong positive correlation between the two methods.

    • Linear Regression: A plot of the results from the new method (y-axis) versus the established method (x-axis) should yield a slope close to 1 and a y-intercept close to 0.[8][9][10]

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements.[11] The plot shows the difference between the two measurements against their average. The majority of the data points should fall within the 95% limits of agreement.

cluster_data Data Generation cluster_analysis Statistical Analysis cluster_evaluation Evaluation against Acceptance Criteria Data_GCMS GC-MS Data (n=3 replicates) Calc_Mean Calculate Mean Concentration for each sample and method Data_GCMS->Calc_Mean Data_LCMS LC-MS/MS Data (n=3 replicates) Data_LCMS->Calc_Mean Calc_Diff Calculate Percentage Difference ((LCMS - GCMS) / Mean) * 100 Calc_Mean->Calc_Diff Corr_Reg Correlation & Regression Analysis (Pearson's r, Slope, Intercept) Calc_Mean->Corr_Reg Bland_Altman Bland-Altman Plot (Difference vs. Average) Calc_Mean->Bland_Altman Eval_Diff ≥ 67% of samples within ±20% difference? Calc_Diff->Eval_Diff Eval_Corr Is Pearson's r close to 1? Is slope ≈ 1 and intercept ≈ 0? Corr_Reg->Eval_Corr Eval_BA Do data points fall within 95% limits of agreement? Bland_Altman->Eval_BA Conclusion Conclusion on Method Comparability Eval_Diff->Conclusion Eval_Corr->Conclusion Eval_BA->Conclusion

Caption: Statistical analysis workflow for cross-validation.

Experimental Protocols: A Practical Approach

This section provides detailed, step-by-step methodologies for sample preparation and analysis of this compound.

Sample Preparation from Human Plasma

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[12][13][14]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., deuterated this compound) at a known concentration.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE provides a cleaner extract compared to protein precipitation by selectively retaining the analyte on a solid sorbent while washing away interferences.[15][16]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Derivatization for GC-MS Analysis

As previously mentioned, derivatization is essential for GC-MS analysis of this compound.[5][6][7][17]

  • Dried Extract: Start with the dried extract from the sample preparation step.

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A chiral column (e.g., teicoplanin-based) is recommended for enantiomeric separation.[1] For total this compound, a HILIC or reversed-phase C18 column can be used.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate is typically used.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) of the specific precursor-to-product ion transition for this compound (e.g., m/z 130 -> 84).[1]

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

Mitigating Interferences and Matrix Effects

A critical aspect of bioanalytical method development is the identification and mitigation of interferences and matrix effects.[3][4][18][19][20]

Strategies for Mitigation
  • Optimized Sample Preparation: As discussed, more rigorous sample preparation techniques like SPE can significantly reduce matrix effects.[15][16]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting interferences is a key strategy.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for matrix effects.

Troubleshooting Workflow for Matrix Effects

Start Inconsistent or Inaccurate Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Implement_IS Implement a suitable SIL-IS Check_IS->Implement_IS No Investigate_ME Investigate Matrix Effects Check_IS->Investigate_ME Yes Revalidate Re-validate the method Implement_IS->Revalidate Post_Column Perform Post-Column Infusion to identify suppression zones Investigate_ME->Post_Column Improve_Cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) Investigate_ME->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibrators Investigate_ME->Matrix_Matched Optimize_Chroma Optimize Chromatography to separate analyte from suppression zones Post_Column->Optimize_Chroma Optimize_Chroma->Revalidate Improve_Cleanup->Revalidate Matrix_Matched->Revalidate

Caption: Troubleshooting workflow for matrix effects.

Conclusion

The selection and validation of an analytical method for this compound determination require a thorough understanding of the available technologies and the specific requirements of the study. LC-MS/MS offers superior sensitivity and throughput, making it the method of choice for many applications. However, GC-MS remains a robust and reliable alternative, particularly when LC-MS/MS is not available.

Regardless of the chosen method, a rigorous validation process, grounded in regulatory guidelines, is essential to ensure the generation of high-quality, reliable data. Cross-validation is a critical component of this process, providing the necessary evidence that different analytical methods or laboratories can produce comparable results. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop, validate, and cross-validate analytical methods for this compound, ultimately contributing to a better understanding of its role in health and disease.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Pipecolic Acid: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, from procurement to final disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, reproducible, and ethical science. This guide provides a detailed, step-by-step framework for the proper disposal of pipecolic acid, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and the "Why" of Segregation

This compound (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid derived from lysine.[1][2] While not classified as an acutely toxic or highly reactive substance, its hazard profile necessitates careful handling and disposal. Safety Data Sheets (SDS) consistently classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] The toxicological properties have not been fully investigated, demanding a cautious approach.[6]

The core principle of chemical waste management is segregation at the source. This is not arbitrary. Mixing disparate chemical wastes can lead to dangerous reactions, such as violent effervescence, the emission of toxic gases, or fire.[7] Furthermore, proper segregation prevents the cross-contamination of waste streams, which can complicate and significantly increase the cost of disposal. All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management.[8][9] This means that the generator of the waste—your laboratory—is responsible for it from generation to final disposal.

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound in any form, including its waste products, appropriate PPE is mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent contact with powders or solutions that can cause serious eye irritation.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4]

  • Body Protection: A lab coat is required to protect against skin contact.[10]

  • Respiratory Protection: When handling the solid powder, especially if dust may be generated, work in a well-ventilated area or a chemical fume hood to avoid respiratory tract irritation.[4][6]

In Case of a Spill: Should a spill occur, the immediate priority is to isolate the area and prevent further spread.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing the correct protective gear before attempting to clean up.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[10] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth), then collect and place it in a container for chemical waste disposal.[11][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with plenty of water for at least 15 minutes and seek medical advice.[6][10]

Waste Segregation and Collection Protocol

All hazardous waste must be collected in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][13] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Select the Correct Container:

    • Containers must be made of a material that is compatible with the waste. For this compound (an organic acid), high-density polyethylene (HDPE) or glass containers are appropriate. Avoid storing acidic compounds in metal containers.[7][9]

    • The container must have a secure, screw-top cap to prevent leakage.[7]

    • Ensure the container is in good condition, with no cracks or signs of degradation.

  • Label the Container:

    • Before any waste is added, the container must be clearly labeled.

    • The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound Waste," "Aqueous Waste with this compound").[14]

    • It is good practice to also include the primary hazard (e.g., "Irritant").[14]

  • Deposit the Waste:

    • Solid this compound: Unused or waste solid this compound should be collected in a designated solid hazardous waste container.

    • Aqueous Solutions: Solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not dispose of this compound solutions down the drain. Many SDS explicitly state "Do not let product enter drains" or "Do not empty into drains."[11][15] While some institutions may permit drain disposal of dilute, pH-neutralized solutions of certain chemicals, this should only be done with explicit approval from your institution's Environmental Health & Safety (EH&S) department and in compliance with local regulations.[16] The default and safest procedure is to collect it as hazardous waste.

    • Contaminated Labware (Non-Sharps): Items like gloves, weigh boats, or plasticware that are grossly contaminated with solid this compound should be placed in the solid hazardous waste container.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous waste.[17]

  • Store the Container Safely:

    • Keep waste containers closed at all times, except when adding waste.[13][18] This is a critical safety and compliance requirement to prevent the release of vapors and to avoid spills.

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]

    • Store the waste container in your lab's SAA.

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for managing this compound waste streams within the laboratory.

G This compound Waste Management Workflow cluster_forms Identify Waste Form cluster_containers Select & Label Container start This compound Waste Generated is_solid Solid or Grossly Contaminated Non-Sharp? start->is_solid is_liquid Aqueous Solution? start->is_liquid is_sharp Contaminated Sharp? start->is_sharp solid_container 1. Select compatible solid waste container (e.g., HDPE pail). 2. Label: 'Hazardous Waste - Solid this compound (Irritant)'. 3. Place in SAA. is_solid->solid_container Yes liquid_container 1. Select compatible liquid waste container (e.g., HDPE carboy). 2. Label: 'Hazardous Waste - Aqueous this compound (Irritant)'. 3. Place in SAA. is_liquid->liquid_container Yes sharp_container 1. Select puncture-proof sharps container. 2. Label: 'Hazardous Waste - Sharps'. 3. Place in SAA. is_sharp->sharp_container Yes end_node Container Full: Contact EH&S for Pickup solid_container->end_node liquid_container->end_node sharp_container->end_node

Caption: Decision workflow for segregating and containerizing this compound waste.

Summary of Disposal Procedures

The following table provides a quick reference for the disposal of various forms of this compound waste.

Waste FormPrimary Hazard(s)Recommended ContainerDisposal Protocol
Solid this compound Skin, eye, and respiratory irritantLabeled, sealed, compatible solid waste container (e.g., HDPE)Collect as solid hazardous chemical waste. Arrange for pickup by EH&S.[11]
Aqueous Solutions IrritantLabeled, sealed, compatible liquid waste container (e.g., HDPE)Collect as aqueous hazardous chemical waste. Do not pour down the drain. Arrange for pickup by EH&S.[11][15]
Contaminated Non-Sharps IrritantLabeled, sealed, compatible solid waste container (e.g., HDPE)Dispose of as solid hazardous chemical waste.[17]
Contaminated Sharps Irritant, Puncture HazardLabeled, puncture-proof sharps containerCollect in designated sharps container. Arrange for pickup by EH&S.[17]
Empty Containers Minimal (residue)N/AIf the container held an acute hazardous waste (P-list), it must be triple-rinsed.[18] this compound is not typically P-listed. For standard containers, empty them completely, deface the label, and dispose of in regular trash or glass recycling, per institutional policy.[18]
Final Steps: Waste Pickup and Documentation

Once a waste container is full, it must be removed from the SAA within three days.[7] Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup. There is typically no charge for this service.[18] Never transport hazardous waste yourself outside of the laboratory.[18] Ensure that all personnel in your lab are trained on these procedures and know the location of the SAA and relevant safety equipment.[18]

By adhering to these systematic procedures, you not only comply with federal and local regulations but also foster a culture of safety and responsibility that is integral to scientific excellence.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. URL
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. URL
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. URL
  • Hazardous Waste and Disposal Consider
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). URL
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL
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  • Regulation of Laboratory Waste. American Chemical Society. URL
  • Laboratory Waste Management: The New Regul
  • L-Pipecolic acid Safety D
  • L-Pipecolic acid hydrochloride Safety D
  • N-BOC-PIPERIDINE-2-CARBOXYLIC ACID Safety D
  • DL-2-Piperidinecarboxylic acid Safety D
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  • D-Pipecolic Acid Safety D
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Pipecolic acid. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This document synthesizes regulatory standards and field-proven practices to offer a self-validating system for mitigating the risks associated with this compound.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards, as detailed in its Safety Data Sheets (SDS).[1][2][3][4]

  • H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)[1][2][3]

  • H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2A)[1][2][3]

  • H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)[1][2][3]

The assigned GHS pictogram is the GHS07 "Exclamation Mark," and the signal word is "Warning".[2][4] This classification forms the logical basis for the PPE requirements that follow. The goal is to establish a barrier between the chemical and the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core PPE Requirements: Your First Line of Defense

For any procedure involving this compound, a baseline of PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[5][6][7]

Eye and Face Protection
  • Mandate: Due to its classification as a serious eye irritant (H319), appropriate eye protection is required at all times.[2][3]

  • Causality: Direct contact with even a small amount of this compound, particularly in its solid, dusty form, can cause significant irritation and potential damage to the cornea.

  • Implementation:

    • Minimum Requirement: Safety glasses with side shields conforming to ANSI Z87.1 or European Standard EN166 are required for handling solutions or when the risk of dust generation is minimal.[3][8]

    • Best Practice/Splash Hazard: Chemical safety goggles are required when there is a risk of splashes, such as when preparing solutions or performing vigorous mixing.[4][9]

    • High-Risk Operations: A full-face shield, worn over safety goggles, should be used when handling larger quantities (>1 Liter) or during procedures with a high potential for splashing.[10][11]

Hand Protection
  • Mandate: To prevent skin irritation (H315), chemically resistant gloves must be worn.[12]

  • Causality: this compound can cause localized redness, inflammation, and discomfort upon contact with the skin. Prolonged contact may lead to more severe dermatitis.

  • Implementation:

    • Glove Selection: Nitrile gloves are the standard choice, offering good resistance to a wide range of chemicals, including organic acids like this compound.[6][10] Always inspect gloves for tears or pinholes before use.[8]

    • Proper Technique: Don gloves over the cuff of your lab coat to ensure complete wrist protection. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Skin and Body Protection
  • Mandate: Protective clothing is necessary to shield skin from accidental contact.

  • Causality: This provides a final barrier to prevent the skin irritation identified in the hazard assessment.

  • Implementation:

    • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.[9]

    • Additional Protection: For tasks with a higher risk of spills, such as transferring large quantities, a chemically resistant apron or impervious clothing should be worn over the lab coat.[4]

    • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9][11]

Respiratory Protection: A Risk-Based Approach

The potential for respiratory irritation (H335) means that respiratory protection must be carefully considered based on the specific procedure being performed.[2][4] An employer's respiratory protection program must comply with OSHA standard 29 CFR 1910.134.[5]

  • Low-Risk Operations: When handling small quantities of this compound solutions within a certified chemical fume hood, additional respiratory protection is typically not required, as the engineering control (the fume hood) is providing primary protection.

  • Moderate-Risk Operations (Solid Form): Weighing or transferring solid this compound can generate airborne dust. These operations must be conducted in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 dust mask is the minimum respiratory protection required to prevent inhalation of irritating particulates.

  • High-Risk or Emergency Situations: For large-scale operations or in the event of a significant spill outside of a fume hood, a higher level of protection, such as a half-mask or full-face respirator with organic vapor/acid gas cartridges, is necessary.[10]

The following flowchart provides a decision-making framework for selecting the appropriate respiratory protection.

PPE_Decision_Tree start Start: Procedure with This compound q1 Is the procedure performed inside a certified chemical fume hood? start->q1 q2 Are you handling solid/powder form? q1->q2 No res_none No additional respiratory protection required. q1->res_none Yes q3 Is dust generation likely? q2->q3 Yes (Solid) q2->res_none No (Solution) q3->res_none No res_n95 Minimum: Use a NIOSH-approved N95 respirator. q3->res_n95 Yes res_fume_hood Best Practice: Move operation into a fume hood or ventilated enclosure. res_n95->res_fume_hood Recommended Alternative

Caption: Decision tree for selecting respiratory protection when handling this compound.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable error.

Step-by-Step PPE Protocol
PhaseStepActionRationale
Donning (Putting On) 1Lab CoatPut on lab coat and fasten all buttons.
2Respirator (if needed)Perform a seal check as per manufacturer's instructions.
3Eye ProtectionPut on safety goggles or glasses.
4GlovesPull gloves on, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) 1GlovesRemove gloves using the glove-in-glove technique to avoid touching the outer surface.
2Lab CoatUnbutton and remove by rolling it inside-out. Hang in designated area or place in disposal bag.
3Eye ProtectionRemove by handling the ear-pieces or strap from behind.
4Respirator (if needed)Remove last, touching only the straps.
5Hand HygieneThoroughly wash hands with soap and water. [3][12]
Disposal Plan
  • Contaminated PPE: Used gloves, disposable aprons, and any grossly contaminated items must be disposed of as hazardous chemical waste.[3][4] They should be collected in a designated, sealed waste container within the laboratory.

  • Containers: Empty this compound containers must be managed according to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Do not dispose of them in standard trash or recycling until they have been properly decontaminated.

Emergency Preparedness

  • Spills: For a small spill, ensure you are wearing the full PPE described above. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[3] For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][3]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1][4]

By adhering to this guide, you establish a robust safety protocol that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal safety.

References

  • DL-Pipecolic Acid-d9 Safety D
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
  • Material Safety D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
  • Laboratory Safety Guidance.
  • L-Pipecolic Acid (English) MSDS. Zoro. [Link]
  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.